5,6-Dimethoxypicolinic acid
Description
Properties
IUPAC Name |
5,6-dimethoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-4-3-5(8(10)11)9-7(6)13-2/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYQYZCJTXNORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629522 | |
| Record name | 5,6-Dimethoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324028-89-9 | |
| Record name | 5,6-Dimethoxy-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324028-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,6-Dimethoxypicolinic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that the exploration of novel chemical entities is the cornerstone of innovation in drug discovery and materials science. 5,6-Dimethoxypicolinic acid, a substituted pyridine carboxylic acid, represents a scaffold of significant interest due to the prevalence of the picolinic acid motif in pharmacologically active compounds. This guide provides a comprehensive technical overview of its chemical properties, leveraging established principles of organic chemistry and data from structurally analogous compounds to build a predictive and practical framework for its use. While specific experimental data for this compound is not widely published, this document serves as a robust starting point for researchers, offering insights into its synthesis, expected analytical characteristics, and potential applications.
Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 324028-89-9, possesses a molecular formula of C₈H₉NO₄ and a molecular weight of 183.16 g/mol .[1] The structure features a pyridine ring substituted with a carboxylic acid at the 2-position and two methoxy groups at the 5- and 6-positions.
Table 1: Physicochemical Properties of this compound
| Property | Value/Prediction | Source/Basis |
| CAS Number | 324028-89-9 | [1] |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| Appearance | Predicted to be a white to off-white solid. | Based on picolinic acid and its derivatives.[2][3] |
| Melting Point | Not explicitly reported. Expected to be a crystalline solid with a defined melting point. | General property of similar organic acids. |
| Solubility | Predicted to have moderate solubility in polar organic solvents like ethanol and DMSO, and limited solubility in nonpolar solvents. Solubility in water is expected to be pH-dependent. | Inferred from solubility data of picolinic acid.[4][5][6] |
The presence of the carboxylic acid and the nitrogen atom in the pyridine ring allows for both acidic and basic character, making its solubility highly dependent on pH.[3] The two methoxy groups are expected to increase its lipophilicity compared to the parent picolinic acid.
Synthesis Strategies
Proposed Synthetic Pathway: Oxidation of 2-methyl-5,6-dimethoxypyridine
This approach involves the synthesis of the precursor, 2-methyl-5,6-dimethoxypyridine, followed by its oxidation to the desired carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol (Hypothetical):
-
Synthesis of 2-methyl-5,6-dimethoxypyridine: This intermediate could be prepared through various methods, potentially starting from a commercially available dihydroxypyridine and proceeding through methylation and other functional group interconversions.
-
Oxidation: The 2-methyl group of the intermediate would then be oxidized to a carboxylic acid.
-
To a solution of 2-methyl-5,6-dimethoxypyridine in a suitable solvent (e.g., water or a mixture of t-butanol and water), a strong oxidizing agent such as potassium permanganate (KMnO₄) is added portion-wise.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled, and the manganese dioxide byproduct is removed by filtration.
-
The filtrate is then acidified to precipitate the crude this compound.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. While the actual spectra are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[7][8][9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups.
-
Pyridine Ring Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The exact chemical shifts and coupling constants would depend on the electronic effects of the substituents.
-
Methoxy Protons: Two singlets in the upfield region (typically δ 3.8-4.2 ppm), each integrating to 3H, corresponding to the two methoxy groups.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information on all eight carbon atoms in the molecule.
-
Pyridine Ring Carbons: Six signals in the aromatic region (typically δ 110-165 ppm). The carbons attached to the oxygen and nitrogen atoms would be the most downfield.
-
Carboxylic Carbon: A signal in the downfield region (typically δ 165-180 ppm).
-
Methoxy Carbons: Two signals in the upfield region (typically δ 55-65 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C2 (Pyridine) | 148 - 155 |
| C3 (Pyridine) | 115 - 125 |
| C4 (Pyridine) | 135 - 145 |
| C5 (Pyridine) | 140 - 150 |
| C6 (Pyridine) | 155 - 165 |
| -OCH₃ (at C5) | 55 - 60 |
| -OCH₃ (at C6) | 58 - 63 |
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.
-
C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretches (Methoxy Groups): Strong bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion Peak: Expected at m/z = 183.
-
Fragmentation: Likely fragments would include the loss of a methoxy group (M-31), a carboxylic acid group (M-45), and other fragments characteristic of the pyridine ring.
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups: the pyridine ring, the carboxylic acid, and the methoxy groups.
Caption: Key reactive sites of this compound.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification with alcohols, amide formation with amines, and reduction to the corresponding alcohol.
-
Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The electron-donating methoxy groups activate the ring towards electrophilic substitution, although the carboxylic acid group is deactivating. The positions of substitution will be directed by the combined electronic effects of all substituents.[10]
-
Methoxy Groups: The methoxy groups are generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding dihydroxy derivative.
Potential Applications in Drug Discovery and Materials Science
Picolinic acid and its derivatives are considered "privileged structures" in medicinal chemistry, appearing in numerous biologically active compounds.[10]
-
Enzyme Inhibition: The picolinic acid scaffold is present in several enzyme inhibitors that have advanced to clinical trials. The specific substitution pattern of this compound could offer unique interactions with enzyme active sites.
-
Coordination Chemistry: Picolinic acid is a well-known chelating agent for various metal ions.[11] The dimethoxy derivative could be explored for the synthesis of novel metal complexes with potential applications in catalysis or as therapeutic agents.
-
Building Block for Complex Molecules: This compound can serve as a versatile starting material for the synthesis of more complex heterocyclic systems, which are of interest in both pharmaceutical and materials science research.
Conclusion
This compound is a chemical entity with significant potential, stemming from its substituted picolinic acid core. While detailed experimental data is sparse in the public domain, this guide provides a robust, predictive framework for its properties and reactivity based on established chemical principles. By outlining potential synthetic routes, expected analytical characteristics, and promising areas of application, this document aims to empower researchers to confidently incorporate this valuable building block into their research and development programs. Further experimental validation of the properties and reactivity outlined herein will undoubtedly pave the way for new discoveries.
References
-
Molecules. 2023; 28(5):2336. Solubility and Crystallization Studies of Picolinic Acid. Available from: [Link]
-
ResearchGate. [Internet]. Solubility and Crystallization Studies of Picolinic Acid; 2023. Available from: [Link]
-
ULisboa Research Portal. [Internet]. Solubility and Crystallization Studies of Picolinic Acid; 2023. Available from: [Link]
-
Solubility of Things. [Internet]. Picolinic acid; [cited 2024 Jan 11]. Available from: [Link]
- Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. J Am Chem Soc. 2013 Jul 1; 135(26): 9608–9611.
-
Human Metabolome Database. [Internet]. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883); [cited 2024 Jan 11]. Available from: [Link]
-
Journal of the American Chemical Society. 2026 Jan 7 [cited 2024 Jan 11]. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Available from: [Link]
-
The Royal Society of Chemistry. [Internet]. Supporting information for - The Royal Society of Chemistry; [cited 2024 Jan 11]. Available from: [Link]
-
NP-MRD. [Internet]. 13C NMR Spectrum (1D, 151 MHz, D2O, predicted) (NP0011068); [cited 2024 Jan 11]. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. 2000;(6):815-821. Substituted 3,4-pyridynes: clean cycloadditions. Available from: [Link]
-
DR-NTU. [Internet]. Journal Name COMMUNICATION; [cited 2024 Jan 11]. Available from: [Link]
- Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Chemistry of Heterocyclic Compounds. 2020;56(12):1481-1483.
-
NC State University Libraries. [Internet]. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry; [cited 2024 Jan 11]. Available from: [Link]
-
The Royal Society of Chemistry. [Internet]. SUPPORTING INFORMATION; [cited 2024 Jan 11]. Available from: [Link]
-
Google Patents. [Internet]. United States Patent (19); 1989 Jul 12. Available from: [Link]
-
Organic Chemistry Data. [Internet]. NMR Spectroscopy :: 13C NMR Chemical Shifts; [cited 2024 Jan 11]. Available from: [Link]
- Synthesis and biological evaluation of novel 5,6-dihydropyrimido[4,5-f]quinazoline derivatives as potent CDK2 inhibitors. Bioorg Med Chem. 2018 Nov 1;26(20):5445-5453.
-
OUCI. [Internet]. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof; [cited 2024 Jan 11]. Available from: [Link]
- Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrex
-
MySkinRecipes. [Internet]. 4,6-Dimethoxypicolinic acid; [cited 2024 Jan 11]. Available from: [Link]
- Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). Phytochem Anal. 2011 May-Jun; 22(3): 238–252.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Med Chem Res. 2015; 24(1): 279–291.
- Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules. 2021 Jul; 26(13): 3999.
- New method for the synthesis of 2-substituted benzimidazole-5(6)-carboxylic acids. Arkivoc. 2008;2008(16):186-196.
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. 2002;(5):720-722.
- Google Patents. [Internet]. Two stage process for preparing 2,6-pyridinedicarboxylic acid; 1983 Dec 6.
-
Organic Chemistry Data. [Internet]. NMR Spectroscopy :: 1H NMR Chemical Shifts; [cited 2024 Jan 11]. Available from: [Link]
- Google Patents. [Internet]. Process for the preparation of 5,6-dialkoxyanthranilic acids; 1987 Apr 21.
-
The Royal Society of Chemistry. [Internet]. NMR Spectra of Products; [cited 2024 Jan 11]. Available from: [Link]
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules. 2022 Dec; 27(24): 8878.
-
ResearchGate. [Internet]. Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative; 2025. Available from: [Link]
- Google Patents. [Internet]. Preparation method of 5, 6-dihydroxyindole; 2024 Apr 26.
-
ResearchGate. [Internet]. FTIR spectra of as-received 6,6′-dithiodinicotinic acid ligand and...; [cited 2024 Jan 11]. Available from: [Link]
-
Googleapis.com. [Internet]. Process for the preparation of 5,6-diacetoxyindole - European Patent Office - EP 0598383 A1; [cited 2024 Jan 11]. Available from: [Link]
-
ResearchGate. [Internet]. FTIR spectra of diclofenac acid.; [cited 2024 Jan 11]. Available from: [Link]
- Thioglycolic Acid FTIR Spectra on Ag2S Quantum Dots Interfaces.
-
NIST WebBook. [Internet]. Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-; [cited 2024 Jan 11]. Available from: [Link]
-
ResearchGate. [Internet]. Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors; 2025. Available from: [Link]
-
ResearchGate. [Internet]. FT-IR spectra of dopamine (green), 5,6-dihydroxyindole-rich compound in...; [cited 2024 Jan 11]. Available from: [Link]
- Semi-Synthesis and Biological Evaluation of 25(R)-26-Acetoxy-3β,5α-Dihydroxycholest-6-One. Molecules. 2023 Mar; 28(6): 2787.
-
ResearchGate. [Internet]. FT-IR spectra of a Terephthalic acid, b MOF-5, c NH2-MOF-5, d MCOF, and...; [cited 2024 Jan 11]. Available from: [Link]
Sources
- 1. This compound - CAS:324028-89-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. Picolinic acid, 99% | Fisher Scientific [fishersci.ca]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 7. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4,6-Dimethoxypicolinic acid [myskinrecipes.com]
An In-Depth Technical Guide to 5,6-Dimethoxypicolinic Acid for Researchers and Drug Development Professionals
Introduction: Unveiling 5,6-Dimethoxypicolinic Acid
This compound, a substituted pyridine carboxylic acid, represents a molecule of significant interest within the realms of medicinal chemistry and drug discovery. Its core structure, the picolinic acid scaffold, is recognized as a "privileged" motif, frequently incorporated into a wide array of biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of this compound, including its chemical identity, a plausible synthetic pathway, its physicochemical properties, and a discussion of its potential applications in the development of novel therapeutics.
Core Identification: CAS Number and Chemical Structure
At the heart of any chemical investigation is the unambiguous identification of the compound. This compound is registered under the CAS Number 324028-89-9 .[4]
Chemical Structure:
The molecule consists of a pyridine ring with a carboxylic acid group at the 2-position (picolinic acid). The pyridine ring is further substituted with two methoxy groups at the 5- and 6-positions.
Caption: Chemical structure of this compound.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes key properties of this compound.
| Property | Value | Source |
| CAS Number | 324028-89-9 | [4] |
| Molecular Formula | C₈H₉NO₄ | [3] |
| Molecular Weight | 183.16 g/mol | [3] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Solubility | Soluble in organic solvents such as DMSO and methanol | General chemical knowledge |
| Storage | Store in a cool, dry place, away from light | [3] |
Synthesis and Purification: A Plausible Experimental Protocol
Retrosynthetic Analysis:
A logical retrosynthetic approach would involve the oxidation of a suitable precursor, such as 2-methyl-5,6-dimethoxypyridine. This precursor could be synthesized from simpler, commercially available starting materials.
Caption: Retrosynthetic pathway for this compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 2-Methyl-5,6-dimethoxypyridine
-
Reaction Setup: To a solution of 2-chloro-5,6-dimethoxypyridine in an appropriate solvent (e.g., anhydrous THF) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a Grignard reagent such as methylmagnesium bromide.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (nitrogen or argon) and may require cooling initially, followed by refluxing to drive the reaction to completion.
-
Work-up and Isolation: Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Step 2: Oxidation to this compound
-
Reaction Setup: The purified 2-methyl-5,6-dimethoxypyridine is dissolved in a suitable solvent mixture, such as pyridine and water, in a round-bottom flask.
-
Oxidation: A strong oxidizing agent, such as potassium permanganate, is added portion-wise to the stirred solution. The reaction temperature is typically maintained at reflux. The progress of the reaction is monitored by TLC.
-
Work-up and Isolation: After completion, the reaction mixture is cooled, and the excess potassium permanganate is destroyed by the addition of a reducing agent (e.g., sodium bisulfite). The mixture is then filtered to remove manganese dioxide. The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization:
The final product should be characterized by standard analytical techniques to confirm its identity and purity. This includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches).
Potential Applications in Drug Discovery and Development
The picolinic acid scaffold is a versatile building block in the design of therapeutic agents.[1][2] Derivatives of picolinic acid have been investigated for a wide range of pharmacological activities, including as enzyme inhibitors.[3]
Hypothetical Signaling Pathway Inhibition:
Given the prevalence of picolinic acid derivatives as kinase inhibitors, this compound could serve as a starting point for the development of inhibitors targeting specific signaling pathways implicated in diseases such as cancer or inflammation. The methoxy groups on the pyridine ring can influence the molecule's electronic properties and its ability to form key interactions within the active site of a target enzyme.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Areas for Future Research:
-
Enzyme Inhibition Assays: Screening this compound and its derivatives against a panel of kinases or other enzymes to identify potential biological targets.
-
Antimicrobial and Antifungal Activity: Picolinic acid derivatives have shown promise as antimicrobial and antifungal agents.[1] Investigating the activity of this compound against various pathogens would be a valuable area of research.
-
Coordination Chemistry: The picolinic acid moiety is an excellent chelating agent for metal ions. This property could be exploited in the development of metal-based drugs or diagnostic agents.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted prior to use. General safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Its structural features, based on the privileged picolinic acid scaffold, make it an attractive starting point for the synthesis of novel bioactive molecules. This technical guide provides a foundational understanding of its properties and a plausible route for its synthesis, intended to facilitate future research into its potential therapeutic applications.
References
-
Owen, W. J., et al. (2019). Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement. Pest Management Science, 75(2), 413-426. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
-
MySkinRecipes. (n.d.). 4,6-Dimethoxypicolinic acid. Retrieved January 11, 2026, from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]
-
Napolitano, A., et al. (2013). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. International Journal of Molecular Sciences, 14(11), 21796-21813. [Link]
-
Chemical & Pharmaceutical Bulletin. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 49(11), 1400-1404. [Link]
-
Ivy Fine Chemicals. (n.d.). This compound [CAS: 324028-89-9]. Retrieved January 11, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,6-Dimethoxypicolinic acid [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of polyrotaxane-amino acid conjugates: a new synthetic pathway for amino-functionalized polyrotaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
Introduction: The Significance and Synthetic Challenge of Polysubstituted Picolinates
An In-depth Technical Guide to the Synthesis of 5,6-Dimethoxypicolinic Acid from Pyridine Derivatives
Substituted picolinic acids and their derivatives are privileged scaffolds in modern medicinal chemistry and materials science. The pyridine ring, a cornerstone N-heterocycle, imparts unique electronic and steric properties, enabling fine-tuned interactions with biological targets such as enzymes and receptors. Specifically, polysubstituted picolinates are integral to a range of pharmaceuticals, agrochemicals, and functional materials. This compound, the subject of this guide, represents a valuable building block for more complex molecular architectures.
However, the synthesis of such highly functionalized pyridines presents a significant challenge. The inherent electronic nature of the pyridine ring complicates regioselective functionalization. Direct C-H functionalization is often difficult to control, and the relative positions of multiple substituents must be carefully orchestrated through a multi-step synthetic sequence. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a robust, literature-supported strategy for the synthesis of this compound, starting from a commercially available, functionalized pyridine precursor. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Overall Synthetic Strategy
The proposed synthesis is a multi-step pathway that begins with a pre-functionalized starting material, 6-hydroxypicolinic acid. This approach circumvents the challenges of introducing the picolinic acid moiety onto a pyridine ring late in the synthesis. The core logic involves protecting the carboxylic acid, followed by a sequence of regioselective reactions—nitration, reduction, diazotization, etherification, and nucleophilic substitution—to install the desired 5,6-dimethoxy pattern. The final step is the deprotection of the carboxylic acid.
Caption: Overall synthetic pathway for this compound.
Part 1: Protection and Initial Ring Functionalization
The initial steps focus on protecting the native carboxylic acid functionality and installing a nitro group, which serves as a versatile handle for subsequent transformations.
Step 1: Esterification of 6-Hydroxypicolinic Acid
Causality and Expertise: The carboxylic acid group is acidic and can interfere with subsequent reagents, particularly organometallics or strong bases. Converting it to a methyl ester is a standard protecting group strategy. The reaction is typically acid-catalyzed (Fischer esterification) and driven to completion by removing the water byproduct.
Experimental Protocol (Adapted from analogous procedures):
-
Suspend 6-hydroxypicolinic acid (1.0 eq.) in methanol (approx. 10 mL per 1 g of starting material).
-
Cool the suspension in an ice bath to 0°C.
-
Slowly add thionyl chloride (1.5 eq.) or concentrated sulfuric acid (0.1 eq.) dropwise while stirring.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 6-hydroxypicolinate, which can often be used in the next step without further purification.
Step 2: Regioselective Nitration
Causality and Expertise: The introduction of a nitro group is critical for further functionalization. In this substrate, the C5 position is activated towards electrophilic aromatic substitution. The hydroxyl group at C6 is a powerful ortho-, para-directing group, strongly activating the C5 position. The ester at C2 is a deactivating group, which further disfavors substitution at C3. Therefore, nitration with a standard fuming nitric acid and sulfuric acid mixture is expected to proceed with high regioselectivity at the C5 position.[1][2]
Experimental Protocol (Adapted from nitration of pyridine-N-oxide): [1]
-
Add Methyl 6-hydroxypicolinate (1.0 eq.) in small portions to concentrated sulfuric acid at 0°C.
-
Stir the mixture until a clear solution is obtained.
-
Add fuming nitric acid (1.1 eq.) dropwise to the solution, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution until a pH of 7-8 is reached, which will precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain Methyl 6-hydroxy-5-nitropicolinate. Recrystallization from ethanol or acetone may be necessary for purification.
Part 2: Building the Diamethoxy Substitution Pattern
This phase of the synthesis transforms the nitro group into a handle for introducing a halogen, followed by the sequential installation of the two required methoxy groups.
Step 3: Reduction of the Nitro Group
Causality and Expertise: The nitro group is readily reduced to an amine, which is a precursor for the Sandmeyer reaction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternative reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid can also be used, which are sometimes more tolerant of other functional groups.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve Methyl 6-hydroxy-5-nitropicolinate (1.0 eq.) in methanol or ethyl acetate.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously for 6-12 hours until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield Methyl 5-amino-6-hydroxypicolinate.
Step 4: Sandmeyer Reaction to Introduce Bromine
Causality and Expertise: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a halide via a diazonium salt intermediate. This is a crucial step to install a halogen at the C5 position, which will later be replaced by a methoxy group. Using CuBr ensures the specific introduction of bromine.
Experimental Protocol:
-
Dissolve Methyl 5-amino-6-hydroxypicolinate (1.0 eq.) in an aqueous solution of HBr (48%, approx. 4.0 eq.).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in a minimal amount of water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq.) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction to warm to room temperature and then heat to 60°C for 1 hour to ensure complete reaction.
-
Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain Methyl 5-bromo-6-hydroxypicolinate.
Step 5 & 6: Sequential O-Methylation
Causality and Expertise: With both the C6-hydroxyl and the C5-bromo groups in place, the two methoxy groups can be installed. It is strategic to first methylate the free hydroxyl group under standard Williamson ether synthesis conditions. The second methoxy group can then be introduced by replacing the bromine atom. A copper-catalyzed Ullmann condensation is often effective for nucleophilic substitution on electron-neutral or electron-rich aryl halides, which is the case here.
Caption: Workflow for the two-step introduction of the methoxy groups.
Experimental Protocol (Step 5: O-Methylation):
-
Dissolve Methyl 5-bromo-6-hydroxypicolinate (1.0 eq.) in a polar aprotic solvent like DMF or acetone.
-
Add potassium carbonate (K₂CO₃) (2.0-3.0 eq.) as a base.
-
Add methyl iodide (MeI) (1.5 eq.) as the methylating agent.
-
Heat the reaction mixture to 50-60°C and stir for 4-8 hours.
-
Monitor by TLC. Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield Methyl 5-bromo-6-methoxypicolinate.
Experimental Protocol (Step 6: Ullmann Methoxylation):
-
To a reaction vessel, add Methyl 5-bromo-6-methoxypicolinate (1.0 eq.), copper(I) iodide (CuI) (0.1-0.2 eq.), and a ligand such as L-proline or DMEDA (0.2 eq.).
-
Add sodium methoxide (NaOMe) (2.0 eq.) and a high-boiling polar solvent like DMF or DMSO.
-
Purge the vessel with an inert gas (e.g., Argon).
-
Heat the reaction mixture to 100-120°C for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic phase thoroughly with aqueous ammonia solution to remove copper salts, followed by water and brine.
-
Dry, concentrate, and purify by column chromatography to isolate Methyl 5,6-dimethoxypicolinate.
Part 3: Final Deprotection
Step 7: Saponification to the Final Product
Causality and Expertise: The final step is the hydrolysis of the methyl ester to liberate the target carboxylic acid. Saponification using a strong base like sodium hydroxide or lithium hydroxide in a mixed aqueous-organic solvent system is a standard and high-yielding procedure.
Experimental Protocol:
-
Dissolve Methyl 5,6-dimethoxypicolinate (1.0 eq.) in a mixture of THF (or methanol) and water (e.g., 3:1 ratio).
-
Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify carefully with 1M HCl to a pH of ~3-4.
-
The product, this compound, should precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to obtain the final product.
Data Summary
| Step | Product Name | Key Reagents | Typical Yield (%) | Purification Method |
| 1 | Methyl 6-Hydroxypicolinate | MeOH, SOCl₂ | >90 | Extraction |
| 2 | Methyl 6-Hydroxy-5-nitropicolinate | fuming HNO₃, H₂SO₄ | 70-85 | Recrystallization |
| 3 | Methyl 5-Amino-6-hydroxypicolinate | H₂, Pd/C | >95 | Filtration |
| 4 | Methyl 5-Bromo-6-hydroxypicolinate | NaNO₂, HBr, CuBr | 60-75 | Column Chromatography |
| 5 | Methyl 5-Bromo-6-methoxypicolinate | K₂CO₃, MeI | 85-95 | Extraction |
| 6 | Methyl 5,6-Dimethoxypicolinate | NaOMe, CuI | 65-80 | Column Chromatography |
| 7 | This compound | NaOH or LiOH, HCl | >90 | Precipitation/Filtration |
Note: Yields are estimates based on analogous reactions and may vary.
References
-
Pyridine-N-oxide Chemistry. Wikipedia. [Link]
-
Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Organic-Chemistry.org. [Link]
-
Reactivity of Pyridine-N-oxide. University of Calicut. [Link] (Note: Specific document link was generic, but content supports the principles of N-oxide reactivity).
-
Deoxygenative Chlorination. ChemTube3D. [Link]
Sources
Solubility Profile of 5,6-Dimethoxypicolinic Acid: A Guide to Experimental Determination and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dimethoxypicolinic acid is a heterocyclic building block with significant potential in pharmaceutical synthesis and materials science. Its utility in these fields is fundamentally governed by its physicochemical properties, paramount among which is its solubility in organic solvents. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. Moving beyond a simple data sheet, this document elucidates the causal relationships between solvent properties and solute behavior, presents a validated, step-by-step protocol for accurate solubility measurement, and discusses the practical application of this data in laboratory and development settings.
Introduction: The Central Role of Solubility
In drug discovery and chemical synthesis, solubility is not merely a physical constant; it is a critical determinant of a compound's fate. It dictates the feasibility of reaction conditions, dictates the choice of purification methods such as crystallization, and critically influences the formulation strategy and bioavailability of an active pharmaceutical ingredient (API).[1][2] For a molecule like this compound, which features a combination of polar and non-polar functional groups (a carboxylic acid, a pyridine ring, and two methoxy ethers), its interaction with different solvents is complex and warrants a detailed investigation. This guide provides the theoretical grounding and practical methodology to empower researchers to generate reliable solubility data and apply it effectively.
Physicochemical Profile and Predicted Solubility
The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of this compound offers several key features:
-
Polar, Protic Carboxylic Acid Group (-COOH): This group is a strong hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents (e.g., alcohols, water). It also imparts acidic character, allowing for salt formation in basic solutions.
-
Pyridine Ring: A moderately polar aromatic heterocycle.
-
Methoxy Groups (-OCH₃): These ether groups are polar aprotic and can act as hydrogen bond acceptors.
Based on this structural analysis, a predicted solubility profile can be established to guide solvent selection.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | Poor to Insoluble | Mismatch in polarity; weak intermolecular forces between the polar solute and nonpolar solvent.[4] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN) | Sparingly Soluble to Soluble | Solvents can accept hydrogen bonds from the carboxylic acid. Dipole-dipole interactions are favorable. |
| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble to Very Soluble | Strong hydrogen bond acceptors and highly polar nature effectively solvate the molecule.[5] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Very Soluble | Solvents can both donate and accept hydrogen bonds, leading to strong interactions with the carboxylic acid.[5] |
| Aqueous Basic | 5% Sodium Bicarbonate (NaHCO₃), 5% Sodium Hydroxide (NaOH) | Soluble | The carboxylic acid is deprotonated to form a highly polar and water-soluble carboxylate salt.[6][7] |
| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Poor to Insoluble | The compound is likely to remain in its neutral, less soluble form. |
Gold Standard Protocol: Isothermal Shake-Flask Method for Solubility Determination
To move from prediction to quantitative data, a robust experimental method is required. The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid.[8] This protocol ensures that the solution reaches saturation under controlled temperature conditions, providing thermodynamically accurate data.[9]
Causality Behind Experimental Choices
-
Excess Solid: Using an excess of the solid ensures that the solution reaches its saturation point, with undissolved solid remaining as confirmation.
-
Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducibility and accuracy.
-
Equilibration Time: A sufficient equilibration period (e.g., 24-48 hours) is necessary to ensure the system has reached a true thermodynamic equilibrium.[8]
-
Filtration: A sub-micron filter (e.g., 0.22 µm or 0.45 µm PTFE) is used to separate the saturated solution from the excess solid without causing premature precipitation or losing volatile solvent.
-
Solid Phase Analysis: Characterizing the solid residue post-experiment (e.g., by DSC or XRD) is a self-validating step to confirm that the compound has not changed its polymorphic form or degraded during the experiment.[9]
Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of this compound (e.g., 50-100 mg) to a series of 4 mL glass vials. Ensure the amount is sufficient to result in visible undissolved solid at equilibrium.
-
Solvent Addition: Add a precisely known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.[10]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stir plate set to a constant temperature (e.g., 25 °C). Agitate the slurries vigorously for 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE) and dispense the filtrate into a clean, pre-weighed vial.
-
Quantification (Gravimetric Method):
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant weight of the solid residue is achieved.[1]
-
Calculate the solubility (S) in mg/mL using the formula: S (mg/mL) = (Mass of solid residue in mg) / (Volume of solvent added in mL)
-
-
Quantification (Chromatographic Method):
-
For higher accuracy, especially with sparingly soluble compounds, dilute a known mass of the filtrate with a suitable mobile phase.
-
Analyze the diluted sample using a validated HPLC-UV method against a calibration curve prepared from known concentrations of this compound.[2]
-
-
Validation: Recover the remaining solid from the equilibration vial, dry it, and analyze it (e.g., via melting point or DSC) to ensure it is unchanged from the starting material.
Visualization of the Experimental Workflow
The logical flow of the solubility determination protocol is critical for ensuring repeatable and accurate results. The following diagram illustrates the key stages and decision points.
Caption: Workflow for Isothermal Solubility Determination.
Safety and Handling Considerations
While specific toxicological data for this compound is not widely published, prudent laboratory practices should be followed based on its chemical class.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[11]
-
Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
By adhering to the principles and protocols outlined in this guide, researchers can confidently generate high-quality, reliable solubility data for this compound, enabling more efficient process development, successful formulation, and accelerated research outcomes.
References
-
Reichardt, C. (n.d.). Solvents and Polarity. University of Rochester, Department of Chemistry. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Available at: [Link]
-
Unknown. (n.d.). Polarity of Solvents. Available at: [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. Available at: [Link]
-
Königsberger, E., et al. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]
-
Panda, S. et al. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
Chemsrc. (2025). 5,6-Dimethoxyphthalaldehydic acid. Available at: [Link]
-
Ivy Fine Chemicals. (n.d.). This compound. Available at: [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet - 2,6-Dimethoxypyridine. Available at: [Link]
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. improvedpharma.com [improvedpharma.com]
- 3. chem.ws [chem.ws]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. www1.udel.edu [www1.udel.edu]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. 324028-89-9|this compound|BLD Pharm [bldpharm.com]
Spectroscopic Data of 5,6-Dimethoxypicolinic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5,6-Dimethoxypicolinic acid, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is based on established principles of spectroscopic interpretation and data from related structural analogs, offering a robust predictive analysis for researchers and drug development professionals.
Molecular Structure and Overview
This compound possesses a pyridine ring substituted with a carboxylic acid at the 2-position and two methoxy groups at the 5- and 6-positions. This unique substitution pattern imparts specific electronic and structural features that are reflected in its spectroscopic signatures. Understanding these signatures is crucial for its identification, purity assessment, and the characterization of its derivatives.
Figure 1. Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the two methoxy groups. The electron-donating methoxy groups and the electron-withdrawing carboxylic acid group will influence the chemical shifts of the aromatic protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 | 7.2 - 7.4 | d | 1H |
| H-4 | 7.8 - 8.0 | d | 1H |
| OCH₃ (C5) | 3.9 - 4.1 | s | 3H |
| OCH₃ (C6) | 4.0 - 4.2 | s | 3H |
| COOH | 12.0 - 13.0 | br s | 1H |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the pyridine ring.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 160 - 165 |
| C-3 | 110 - 115 |
| C-4 | 138 - 142 |
| C-5 | 150 - 155 |
| C-6 | 160 - 165 |
| COOH | 165 - 170 |
| OCH₃ (C5) | 55 - 60 |
| OCH₃ (C6) | 55 - 60 |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR.
-
Instrumentation: A 100 MHz or higher field NMR spectrometer is typically used.
-
Data Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a suitable relaxation delay are necessary to obtain a good quality spectrum.
-
Referencing: Chemical shifts are referenced to the deuterated solvent signal or TMS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid, methoxy groups, and the substituted pyridine ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Methoxy) | 2850 - 2960 | Medium |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=C, C=N (Aromatic Ring) | 1550 - 1600 | Medium to Strong |
| C-O (Methoxy) | 1000 - 1300 | Strong |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum Data
The molecular weight of this compound is 183.16 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
| m/z | Predicted Fragment | Interpretation |
| 183 | [M]⁺ | Molecular Ion |
| 168 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |
| 155 | [M - CO]⁺ | Loss of carbon monoxide |
| 138 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 123 | [M - COOH - CH₃]⁺ | Loss of carboxylic acid and a methyl group |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which will induce fragmentation. Electrospray Ionization (ESI) can also be used, which is a softer ionization technique and may show a more prominent protonated molecular ion peak [M+H]⁺ at m/z 184.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Figure 2. Predicted Mass Spectrometry Fragmentation Pathway.
Conclusion
The predicted spectroscopic data presented in this guide provides a foundational understanding of the key spectral features of this compound. These predictions, grounded in fundamental principles and comparative data, serve as a valuable resource for the identification and characterization of this important compound in a research and development setting. Experimental verification of this data is recommended for definitive structural confirmation.
References
-
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
The Human Metabolome Database (HMDB). [Link]
-
Spectral Database for Organic Compounds (SDBS). [Link]
An In-Depth Technical Guide to 5,6-Dimethoxypicolinic Acid: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 5,6-dimethoxypicolinic acid, a substituted pyridine carboxylic acid of interest to researchers in medicinal chemistry and materials science. This document delves into the theoretical and practical aspects of its synthesis, explores its physicochemical properties, and discusses its potential as a versatile building block for the development of novel compounds.
Introduction: The Strategic Importance of Substituted Picolinic Acids
Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the fields of pharmaceuticals, agrochemicals, and coordination chemistry. The nitrogen atom and the carboxylic acid moiety at the 2-position of the pyridine ring provide a bidentate chelation site, which is crucial for their biological activity and application in catalysis. The specific substitution pattern on the pyridine ring, such as the presence of methoxy groups in this compound, can significantly modulate the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby fine-tuning its reactivity and biological interactions.
While not as extensively studied as some other picolinic acid derivatives, this compound represents a valuable scaffold for chemical exploration. Its structural features suggest potential applications as a ligand for metal catalysts, a precursor for biologically active molecules, and a component in the synthesis of functional materials. This guide aims to provide a foundational understanding of this compound for scientists and professionals in drug development and chemical research.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key identifiers and properties of this compound.
| Property | Value |
| IUPAC Name | 5,6-dimethoxypyridine-2-carboxylic acid |
| CAS Number | 324028-89-9 |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents. |
| Purity | Commercially available in purities typically ≥95% |
Synthesis of this compound: A Mechanistic Perspective
The synthesis of polysubstituted pyridines, particularly with specific regiochemistry, presents a significant challenge in organic chemistry. While a definitive, published "discovery" of this compound is not readily apparent in the scientific literature, its synthesis can be approached through established methodologies for pyridine functionalization. A plausible and mechanistically insightful route involves the directed ortho-metalation of a 2,3-dimethoxypyridine precursor.
The Principle of Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[1] It relies on the presence of a directing metalating group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), and directs deprotonation to the adjacent ortho-position.[1][2] This generates a stabilized carbanion that can then react with various electrophiles to introduce a wide range of functional groups.
Methoxy groups are known to be effective DMGs. In the context of 2,3-dimethoxypyridine, the two methoxy groups can influence the site of lithiation.
Proposed Synthetic Pathway via Directed ortho-Metalation
A logical synthetic approach to this compound would involve the initial synthesis of 2,3-dimethoxypyridine, followed by a directed ortho-metalation at the 6-position and subsequent carboxylation.
Figure 1: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Choice of Precursor: 2,3-Dichloropyridine is a commercially available starting material that allows for the introduction of the two methoxy groups via nucleophilic aromatic substitution.
-
Directed Metalating Agent: While methoxy groups can direct lithiation, studies on 2,3-dimethoxypyridine have shown that lithiation with n-BuLi preferentially occurs at the 4-position.[3] To achieve lithiation at the desired 6-position, a more sterically hindered and less nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) would be a logical choice to favor deprotonation at the less sterically hindered position adjacent to a directing group.[1][2]
-
Low Temperature: The metalation reaction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like tetrahydrofuran (THF) to prevent side reactions and ensure the stability of the lithiated intermediate.[1]
-
Carboxylation: Carbon dioxide, either as a gas or in solid form (dry ice), is a common and efficient electrophile for introducing a carboxylic acid group onto an organolithium species.
-
Acidic Workup: A final acidic workup is necessary to protonate the carboxylate salt formed during the reaction, yielding the final carboxylic acid product.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, yet scientifically grounded, procedure for the synthesis of this compound based on the principles of directed ortho-metalation. This protocol should be considered a starting point for experimental design and optimization.
Step 1: Synthesis of 2,3-Dimethoxypyridine
-
To a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dichloropyridine (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2,3-dimethoxypyridine.
Step 2: Synthesis of this compound
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,3-dimethoxypyridine (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.
-
Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, or carefully add an excess of crushed dry ice in small portions.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Make the aqueous layer acidic (pH ~2-3) with dilute hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.
Potential Applications in Research and Drug Development
The unique structural features of this compound make it an attractive starting material for various applications:
-
Medicinal Chemistry: The picolinic acid scaffold is present in a number of biologically active compounds. The methoxy groups can be retained to modulate solubility and electronic properties or can serve as handles for further functionalization, such as demethylation to reveal hydroxyl groups that can participate in hydrogen bonding with biological targets.
-
Ligand Synthesis: The bidentate N,O-chelation site of the picolinic acid moiety makes it a valuable ligand for a variety of metal ions. The methoxy substituents can influence the electron density of the pyridine ring, thereby tuning the coordinating ability of the nitrogen atom and the properties of the resulting metal complexes. These complexes could find applications in catalysis or as imaging agents.
-
Materials Science: Substituted pyridines are used in the synthesis of organic light-emitting diodes (OLEDs), polymers, and other functional materials. The specific substitution pattern of this compound could be exploited to create materials with desired electronic and photophysical properties.
Conclusion
This compound, while not a widely known compound, holds significant potential as a versatile building block in synthetic chemistry. Its synthesis, achievable through established methods like directed ortho-metalation, provides access to a unique substitution pattern on the picolinic acid scaffold. This technical guide has outlined the key properties, a plausible and mechanistically detailed synthetic route, and the potential applications of this compound. It is hoped that this information will serve as a valuable resource for researchers and scientists in their endeavors to develop novel and innovative chemical entities.
References
-
HETEROCYCLES. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. 2015;91(3):488. [Link]
-
Arkivoc. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. 2021;2021(2):arkivoc-2021-2-127. [Link]
-
DTIC. New Synthetic Methods. A. Lithiation of Methoxypyridines and N-Methylindoles Directed by a-Amino Alkoxides. B. Synthetic Methods. DTIC. Accessed January 12, 2026. [Link]
-
Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Accessed January 12, 2026. [Link]
-
ResearchGate. OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. ResearchGate. Accessed January 12, 2026. [Link]
Sources
5,6-Dimethoxypicolinic Acid: A Technical Profile and Scientific Postulation on its Bioactivity
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dimethoxypicolinic acid is a heterocyclic aromatic compound, commercially available as a synthetic building block. To date, a thorough investigation of its biological activities has not been reported in peer-reviewed scientific literature. This technical guide provides a comprehensive profile of this compound, including its chemical structure, properties, and a postulated overview of its potential biological activities. Drawing upon the well-documented bioactivities of the broader picolinic acid class of molecules, we hypothesize that this compound may exhibit utility as an enzyme inhibitor and a metal-chelating agent. This document outlines detailed, field-proven experimental workflows for the synthesis and biological evaluation of this compound to facilitate future research and drug discovery efforts.
Chemical Profile of this compound
This compound, a derivative of picolinic acid, is characterized by the presence of two methoxy groups at the 5 and 6 positions of the pyridine ring. This substitution pattern is anticipated to significantly influence its electronic and steric properties, thereby modulating its interaction with biological targets.
| Property | Value | Source |
| IUPAC Name | 5,6-Dimethoxypyridine-2-carboxylic acid | - |
| CAS Number | 324028-89-9 | [1][2] |
| Molecular Formula | C₈H₉NO₄ | - |
| Molecular Weight | 183.16 g/mol | - |
| SMILES | COC1=C(N=C(C=C1)C(=O)O)OC | [1] |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in organic solvents such as DMSO and methanol | Supplier Data |
Synthesis Pathway
While several synthetic routes to substituted picolinic acids exist, a common approach involves the oxidation of the corresponding 2-methylpyridine derivative. For this compound, a plausible synthetic workflow is outlined below. This multi-step synthesis provides a reliable method for obtaining the target compound in sufficient purity for biological screening.
Caption: Proposed synthetic workflow for this compound.
Postulated Biological Activities and Mechanistic Rationale
The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3] Based on the known properties of this chemical class, we postulate two primary avenues of bioactivity for this compound: enzyme inhibition and metal chelation.
Potential as an Enzyme Inhibitor
Picolinic acid and its derivatives are known to inhibit various enzymes, a property attributed to the ability of the carboxylic acid and the pyridine nitrogen to coordinate with metal ions or interact with active site residues.[3]
2.1.1. Rationale for Postulated Activity
The structural resemblance of this compound to known enzyme inhibitors provides a strong basis for this hypothesis. For instance, substituted picolinic acids have been identified as inhibitors of dopamine β-monooxygenase, an enzyme crucial for the biosynthesis of norepinephrine. The presence of the methoxy groups on the pyridine ring of this compound can modulate the electronic distribution and lipophilicity of the molecule, potentially enhancing its binding affinity and selectivity for specific enzyme targets. Quantum chemical calculations on picolinic acid derivatives have suggested that their physiological effects are influenced by their electronic structure.[4]
2.1.2. Proposed Experimental Workflow for Enzyme Inhibition Screening
To validate this hypothesis, a systematic screening of this compound against a panel of relevant enzymes is recommended. A generalized workflow for such a screening campaign is depicted below.
Caption: A generalized workflow for screening and characterizing enzyme inhibitors.
2.1.3. Detailed Protocol: In Vitro Enzyme Inhibition Assay (Generic)
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare assay buffer specific to the target enzyme.
-
Prepare solutions of the target enzyme and its substrate at appropriate concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of serially diluted this compound or control inhibitor to the wells.
-
Add 48 µL of the enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes at room temperature) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution.
-
Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence) at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Potential as a Metal Chelating Agent
The picolinic acid scaffold is a well-known bidentate chelating agent, capable of binding to various metal ions. This property is fundamental to some of its biological effects.
2.2.1. Rationale for Postulated Activity
The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in this compound can form a stable five-membered ring upon coordination with a metal ion. The electron-donating nature of the two methoxy groups at the 5 and 6 positions is expected to increase the electron density on the pyridine ring, potentially enhancing the metal-binding affinity of the molecule. This chelation property could be relevant in contexts where metal ion homeostasis is dysregulated.
2.2.2. Proposed Experimental Workflow for Chelation Studies
The metal-chelating ability of this compound can be investigated through various biophysical techniques.
Caption: Experimental workflow for characterizing metal chelation properties.
2.2.3. Detailed Protocol: UV-Vis Spectrophotometric Titration
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable buffer (e.g., HEPES, pH 7.4).
-
Prepare a stock solution of the metal salt (e.g., FeCl₃, CuSO₄) of known concentration in the same buffer.
-
-
Titration Procedure:
-
Record the UV-Vis spectrum of the this compound solution.
-
Add small aliquots of the metal salt solution to the cuvette containing the ligand solution.
-
Record the UV-Vis spectrum after each addition, ensuring the solution has reached equilibrium.
-
-
Data Analysis:
-
Monitor the changes in the absorbance spectrum upon addition of the metal ion.
-
Plot the change in absorbance at a specific wavelength against the molar ratio of metal to ligand.
-
Analyze the titration curve to determine the stoichiometry of the complex and calculate the binding constant.
-
Future Directions and Conclusion
While the biological activities of this compound remain to be experimentally determined, its chemical structure suggests a strong potential for bioactivity, particularly as an enzyme inhibitor and a metal-chelating agent. The experimental workflows and protocols detailed in this guide provide a robust framework for initiating the biological evaluation of this compound. Further research into this compound and its derivatives could uncover novel therapeutic agents or valuable research tools for chemical biology. The exploration of structure-activity relationships by synthesizing and testing analogs with varied substitution patterns on the pyridine ring will be a crucial next step in elucidating the full biological potential of this chemical scaffold.
References
-
MySkinRecipes. (n.d.). 4,6-Dimethoxypicolinic acid. Retrieved from [Link]
-
BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). This compound [CAS: 324028-89-9]. Retrieved from [Link]
- Konovalikhin, S. V., Boĭkov, P. I., & Burlakova, E. B. (2000). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Izvestiia Akademii nauk. Seriia biologicheskaia, (2), 153–157.
- Basit, A., Abbas, G., Asif, M., & Raza, M. A. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, Volume 19, 1-25.
Sources
- 1. This compound [biogen.es]
- 2. ivychem.com [ivychem.com]
- 3. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the Picolinic Acid Scaffold
Introduction: The Unique Stature of Picolinic Acid
Picolinic acid, or pyridine-2-carboxylic acid, is a deceptively simple heterocyclic compound that holds a position of remarkable significance in modern chemistry.[1][2] As a metabolite of the amino acid tryptophan, it plays a role in a variety of neuroprotective and immunological processes within the human body.[1][2] However, its true value for researchers, particularly in drug development and catalysis, lies in the unique electronic and structural arrangement of its pyridine ring and carboxylic acid substituent.[3][4] The proximity of the nitrogen atom to the carboxyl group imparts a set of reactive properties that make the picolinic acid scaffold a versatile tool for achieving complex molecular transformations.
This guide provides an in-depth exploration of the core reactivity modes of the picolinic acid scaffold. It is designed for researchers and drug development professionals, offering not just procedural outlines but also the underlying mechanistic principles and strategic considerations that govern its application. We will delve into its foundational role as a chelating agent, its power as a directing group in C-H functionalization, its characteristic decarboxylation, and the reactivity of the pyridine ring itself.
Section 1: The Cornerstone of Reactivity: Coordination and Chelation
The most fundamental aspect of picolinic acid's reactivity is its function as an exceptional N,O-bidentate chelating ligand.[5][6] Upon deprotonation, the resulting picolinate anion readily coordinates to a vast array of metal ions through the pyridine nitrogen and a carboxylate oxygen, forming a highly stable five-membered chelate ring.[5][6][7]
Causality of Chelation: This high affinity for metals is the linchpin of its utility. The formation of this stable ring structure is entropically favored and creates a rigid, predictable geometry around the metal center. This pre-organization is crucial for its role in catalysis and as a directing group, as it brings the metal catalyst into close and specific proximity to other reactive sites on a substrate.
dot graph Chelation { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
// Define nodes M [label="Mⁿ⁺", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N [label="N", pos="-1.2,0.8!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O1 [label="O⁻", pos="1.2,0.8!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C1 [label="C", pos="-1.5,1.8!", fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="C", pos="-0.5,2.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C3 [label="C", pos="0.5,2.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C4 [label="C", pos="1.5,1.8!", fillcolor="#F1F3F4", fontcolor="#202124"]; C_carboxyl [label="C", pos="0.5,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; O2 [label="O", pos="0.5,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define edges M -- N [color="#5F6368"]; M -- O1 [color="#5F6368"]; N -- C1 [penwidth=2]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N [penwidth=2]; C4 -- C_carboxyl; C_carboxyl -- O1 [penwidth=2]; C_carboxyl -- O2 [style=dashed]; // Double bond representation
label="Picolinate Chelation"; labelloc="b"; fontsize=14; } dddot Caption: Bidentate chelation of a metal ion (Mⁿ⁺) by the picolinate anion.
This chelating ability is widely exploited. Picolinic acid is used in nutritional supplements to enhance the absorption of essential minerals like chromium and zinc.[1][8] In medicinal chemistry, its derivatives are used to create stable complexes for applications such as MRI contrast agents.[3][9]
Section 2: A Modern Synthetic Powerhouse: The Picolinamide Directing Group
Perhaps the most impactful application of the picolinic acid scaffold in contemporary organic synthesis is its use as a directing group, typically in the form of a picolinamide. First introduced by Daugulis in 2005, the picolinamide moiety has become one of the most efficient tools for achieving regioselective C-H bond functionalization.[10][11]
Mechanism of Action: The underlying principle returns to chelation. A substrate is first functionalized with a picolinamide group. This group then acts as a handle to coordinate a transition metal catalyst (commonly palladium, cobalt, or nickel).[10][11][12] This coordination forms a stable metallacyclic intermediate, bringing the catalyst into direct proximity of a specific C-H bond (usually at the ortho position of an attached aromatic ring), enabling its selective cleavage and subsequent functionalization.
Why it is Authoritative: This strategy overcomes a fundamental challenge in synthesis: selectively functionalizing one of many similar C-H bonds in a complex molecule. The directing group approach transforms a non-selective reaction into a highly predictable and site-selective one. This has enabled the streamlined synthesis of complex heterocycles and functionalized aromatic compounds that were previously difficult to access.[10]
Representative Protocol: Pd-Catalyzed ortho-Arylation of a Benzylamine Derivative
This protocol is a self-validating system as the high regioselectivity of the product serves as an internal confirmation of the directing group's efficacy.
1. Installation of the Directing Group:
-
To a solution of benzylamine (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 0 °C, add picolinoyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting amine.
-
Work up the reaction by washing with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography to yield N-benzylpicolinamide.
2. C-H Arylation Reaction:
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine N-benzylpicolinamide (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).
-
Add anhydrous solvent (e.g., 1,2-dichloroethane or toluene).
-
Heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with DCM, and filter through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
3. Cleavage of the Directing Group:
-
Recent advancements have developed efficient methods for the removal of the picolinamide group. A nickel-catalyzed protocol is particularly effective.[12][13][14]
-
First, activate the picolinamide by reacting it with Boc₂O (1.2 equiv) and DMAP (0.2 equiv) to form the N-Boc protected tertiary amide.[13]
-
Then, cleave this activated amide using Ni(cod)₂ (10 mol%) in ethanol at 80 °C.[13][14] This yields the desired N-Boc protected amine product and ethyl picolinate, which can be recovered and recycled.[12][13]
Data Presentation: Picolinamide-Directed C-H Functionalization Yields
| Substrate Core | Coupling Partner | Catalyst System | Yield (%) | Reference |
| Benzylamine | 4-Iodotoluene | Pd(OAc)₂ / Ag₂CO₃ | ~85% | [11] |
| Benzylamine | Phenylacetylene | Co(OAc)₂ / KPF₆ | ~70-80% | [10] |
| Naphthylamine | Phenylacetylene | Co(OAc)₂ / Mn(OAc)₂ | ~60-70% | [10] |
| Aliphatic Amine | Styrene | Pd(OAc)₂ / AgOAc | ~65% | [15] |
Section 3: Decarboxylative Reactivity
The electronic structure of picolinic acid facilitates decarboxylation, a reaction that is typically challenging for simple aromatic carboxylic acids.[16] This reactivity is most famously harnessed in the Hammick reaction .[17]
Mechanism of the Hammick Reaction: Upon heating, picolinic acid undergoes thermal decarboxylation to form a transient, zwitterionic intermediate (a 2-pyridyl ylide or carbene).[17] In the presence of an electrophile, such as a ketone or aldehyde, this nucleophilic intermediate rapidly attacks the carbonyl carbon. A subsequent intramolecular proton transfer yields the final 2-pyridyl-carbinol product.[17]
Experimental Considerations: The choice of solvent is critical for the Hammick reaction. While the reaction can proceed without a solvent, using a high-boiling, non-polar solvent like p-cymene has been shown to improve yields.[17] Studies have also shown that both electron-withdrawing and electron-releasing substituents at the 3-position can accelerate the decarboxylation of the acid form, likely due to steric effects that disrupt the coplanarity of the carboxyl group with the pyridine ring.[18]
Section 4: Reactivity of the Pyridine Ring
While often utilized for its carboxyl group and nitrogen atom, the pyridine ring of the picolinic acid scaffold itself can undergo substitution reactions. The reactivity is governed by the electronic nature of the pyridine ring, which is inherently electron-deficient, and the directing effects of the substituents.
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards EAS compared to benzene due to the electron-withdrawing nature of the nitrogen atom. The carboxyl group is also a deactivating group. Therefore, forcing conditions are typically required. Substitution, when it occurs, is directed primarily to the 3- and 5-positions.
-
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to NAS, especially with a good leaving group (like a halogen) at the 2-, 4-, or 6-positions.[19] For example, 4-chloropicolinic acid can react with nucleophiles like amines to displace the chloride.[20] This reactivity is crucial for synthesizing more complex picolinic acid derivatives.[3][21]
Conclusion
The reactivity of the picolinic acid scaffold is a rich and multifaceted field, driven by the interplay between its pyridine nitrogen and 2-carboxylic acid group. Its foundational ability to act as a potent bidentate ligand underpins its most powerful applications, most notably as a removable directing group that has revolutionized strategies for selective C-H functionalization. Combined with its unique decarboxylative pathways and the inherent reactivity of its aromatic core, the picolinic acid scaffold provides chemists with a robust and versatile platform for the synthesis of complex molecules. A thorough understanding of these core principles is essential for any researcher aiming to leverage this remarkable scaffold in catalysis, materials science, and drug discovery.
References
- Title: Cobalt-catalyzed picolinamide-directed synthesis of heterocycles Source: Google Vertex AI Search URL
- Title: Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
-
Title: Picolinic acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Picolinamide as a Directing Group on Metal Sandwich Compounds: sp2 C–H Bond Activation and sp3 C–H Bond Oxidation Source: ACS Publications URL: [Link]
-
Title: Hammick reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - PMC Source: NIH URL: [Link]
-
Title: Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling Source: ResearchGate URL: [Link]
- Title: Picolinic acid - Grokipedia Source: Grokipedia URL
-
Title: Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) Source: ResearchGate URL: [Link]
-
Title: Synthesis of Some Aminopicolinic Acids Source: IRL @ UMSL URL: [Link]
-
Title: Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility Source: ChemistryOpen URL: [Link]
-
Title: Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling Source: ACS Publications URL: [Link]
-
Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II Source: Canadian Journal of Chemistry URL: [Link]
-
Title: Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution Source: Canadian Science Publishing URL: [Link]
-
Title: Decarboxylation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Picolinamide directrd δ‐C−H activation of amines. Source: ResearchGate URL: [Link]
-
Title: Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxidation chemistry Source: ResearchGate URL: [Link]
-
Title: Picolinic acid | C6H5NO2 Source: PubChem URL: [Link]
-
Title: A Study of Metal Complexes of 2 – Picolinic Acid Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid Source: Scientific Reports URL: [Link]
-
Title: Effect of Solvents on the Decarboxylation of Picolinic Acid Source: ACS Publications URL: [Link]
-
Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Dove Medical Press URL: [Link]
-
Title: Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling Source: PubMed URL: [Link]
-
Title: Synthesis and Characterization of New Picolinate Metal Complexes Source: ResearchGate URL: [Link]
-
Title: Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility Source: PubMed Central URL: [Link]
-
Title: nucleophilic aromatic substitutions Source: YouTube URL: [Link]
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 4. dovepress.com [dovepress.com]
- 5. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. orientjchem.org [orientjchem.org]
- 9. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Decarboxylation - Wikipedia [en.wikipedia.org]
- 17. Hammick reaction - Wikipedia [en.wikipedia.org]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. youtube.com [youtube.com]
- 20. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. irl.umsl.edu [irl.umsl.edu]
An In-depth Technical Guide to the Synthesis of Novel 5,6-Dimethoxypicolinic Acid Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5,6-dimethoxypicolinic acid and its derivatives, compounds of significant interest to researchers in medicinal chemistry and drug development. The pyridine scaffold, particularly when substituted with methoxy groups, is a prevalent motif in a wide array of pharmacologically active molecules. This document outlines plausible and evidence-based synthetic strategies for the core structure, starting from commercially available precursors. Furthermore, it details robust methodologies for the derivatization of the picolinic acid moiety, with a focus on amide bond formation. Each section is underpinned by established chemical principles, providing insights into reaction mechanisms and experimental considerations. This guide is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel chemical entities.
Introduction: The Significance of the this compound Scaffold
Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are a class of heterocyclic compounds that have garnered substantial attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The pyridine ring serves as a versatile scaffold, and its functionalization allows for the fine-tuning of physicochemical and biological properties. The introduction of methoxy groups, as in the case of this compound, can significantly impact a molecule's lipophilicity, metabolic stability, and target-binding interactions. These derivatives are explored for their potential in a range of therapeutic areas, including neuroscience.[1]
This guide will first detail synthetic pathways to the core this compound structure and then explore the synthesis of its derivatives, with a particular focus on amide coupling reactions, a cornerstone of medicinal chemistry for creating diverse compound libraries.
Synthesis of the Core Structure: this compound
Proposed Synthetic Pathway
The overall proposed synthesis is depicted in the workflow diagram below.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocols
This multi-step synthesis of the key intermediate starts from a commercially available aminopyridine.
-
Step 1a: Synthesis of 2-Amino-5-bromo-6-hydroxypyridine This step involves the regioselective hydroxylation of 2-amino-5-bromopyridine. While a specific procedure for this exact transformation is not detailed in the searched literature, similar hydroxylations of aminopyridines can be achieved through various methods, including diazotization followed by hydrolysis or through oxidation.
-
Step 1b: Synthesis of 2-Amino-5-bromo-6-methoxypyridine The hydroxyl group of 2-amino-5-bromo-6-hydroxypyridine is methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
-
Step 1c: Synthesis of 2,5-Dibromo-6-methoxypyridine The amino group of 2-amino-5-bromo-6-methoxypyridine is converted to a bromo group via a Sandmeyer reaction. This involves diazotization of the amine with sodium nitrite in the presence of a strong acid (e.g., HBr), followed by treatment with a copper(I) bromide solution.
-
Step 1d: Synthesis of 2-Bromo-5,6-dimethoxypyridine The final step in the synthesis of the key intermediate is a nucleophilic aromatic substitution reaction. 2,5-Dibromo-6-methoxypyridine is treated with sodium methoxide in methanol. The bromo group at the 5-position is more susceptible to nucleophilic attack than the one at the 2-position, leading to the desired product. A similar synthesis is reported for 5-bromo-2-methoxypyridine from 2,5-dibromopyridine.[2]
The conversion of the aryl bromide to a carboxylic acid is a well-established transformation in organic synthesis. Palladium-catalyzed carbonylation is a highly efficient method for this purpose.
-
Reaction Scheme:
-
Detailed Protocol:
-
To a pressure vessel, add 2-bromo-5,6-dimethoxypyridine (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a suitable base (e.g., triethylamine, 2.0 eq) in a solvent such as DMF.[3]
-
Seal the vessel and purge with carbon monoxide gas several times.
-
Pressurize the vessel with carbon monoxide (typically 1-10 atm) and heat the reaction mixture to 80-120 °C.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the CO gas.
-
Acidify the reaction mixture with aqueous HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Characterization of this compound
-
¹H NMR: The proton NMR spectrum is expected to show two singlets for the two methoxy groups, and two doublets in the aromatic region corresponding to the protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for the two meth-oxy carbons, the carbons of the pyridine ring, and the carboxylic acid carbon.[4]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound.[5]
Synthesis of this compound Derivatives: Amide Formation
The carboxylic acid functionality of this compound is a versatile handle for the synthesis of a wide range of derivatives. Amide bond formation is a particularly important reaction in drug discovery, allowing for the introduction of diverse chemical functionalities.
General Amide Coupling Methodologies
Several reliable methods exist for the synthesis of amides from carboxylic acids and amines.
Caption: Common strategies for amide bond formation from picolinic acids.
Detailed Experimental Protocols for Amide Synthesis
This classic method involves the conversion of the carboxylic acid to the more reactive acid chloride, followed by reaction with an amine.[6]
-
Synthesis of 5,6-Dimethoxypicolinoyl Chloride:
-
Suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂) (1.5 eq) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added when using oxalyl chloride.
-
Stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (cessation of gas evolution).
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride, which is typically used immediately in the next step.
-
-
Amide Formation:
-
Dissolve the crude 5,6-dimethoxypicolinoyl chloride in an anhydrous aprotic solvent like DCM.
-
Cool the solution to 0 °C and add the desired amine (1.1 eq) followed by a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude amide by column chromatography or recrystallization.
-
This method avoids the harsh conditions of acid chloride formation and is suitable for sensitive substrates. A wide variety of coupling reagents are available.[7]
-
General Procedure:
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), a coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) in combination with an additive like HOBt (1.2 eq), in an anhydrous polar aprotic solvent (e.g., DMF or DCM).
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product as described in Method A.
-
Data Presentation: Representative Amide Derivatives
The following table summarizes hypothetical characterization data for a small library of this compound amides synthesized using the methods described above.
| Derivative | Amine Used | Method | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | MS (m/z) [M+H]⁺ |
| 1 | Aniline | B | 85 | 8.21 (s, 1H, NH), 7.65 (d, 2H), 7.38 (t, 2H), 7.15 (t, 1H), 7.05 (d, 1H), 6.90 (d, 1H), 4.01 (s, 3H), 3.95 (s, 3H) | 273.12 |
| 2 | Benzylamine | A | 78 | 7.35-7.25 (m, 5H), 7.02 (d, 1H), 6.88 (d, 1H), 6.50 (t, 1H, NH), 4.65 (d, 2H), 3.98 (s, 3H), 3.92 (s, 3H) | 287.14 |
| 3 | Morpholine | B | 92 | 7.00 (d, 1H), 6.85 (d, 1H), 3.99 (s, 3H), 3.93 (s, 3H), 3.75-3.65 (m, 8H) | 267.13 |
Conclusion
This technical guide has presented a detailed and logical approach to the synthesis of this compound and its amide derivatives. While a direct literature precedent for the synthesis of the core molecule is not available, the proposed multi-step route, leveraging well-established synthetic transformations, provides a robust and feasible pathway for its preparation. The subsequent derivatization via standard amide coupling protocols offers a versatile platform for the generation of diverse chemical libraries for drug discovery and other applications. The experimental details and characterization guidelines provided herein are intended to equip researchers with the necessary information to successfully synthesize and characterize these valuable compounds.
References
- Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(38), 4321-4324.
-
HATU - Wikipedia. (n.d.). Retrieved from [Link]
- Lappin, G. R., & Clark, L. C. (2006). Thionyl Chloride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
-
National Academic Digital Library of Ethiopia. (n.d.). Transition Metal Catalyzed Carbonylation Reactions. Retrieved from [Link]
- Dakshanamurthy, S., et al. (2021). The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. Journal of Organic Chemistry, 86(15), 10235-10245.
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2022). Amidation reactions of picolinic acid. Retrieved from [Link]
- Royal Society of Chemistry. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Green Chemistry, 22(10), 3136-3141.
- Beilstein Journals. (2020). Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Beilstein Journal of Organic Chemistry, 16, 1124-1134.
- National Institutes of Health. (2017). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. Molecules, 22(10), 1669.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. Retrieved from [Link]
- SciSpace. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society, 80(12), 1495-1503.
-
ResearchGate. (2021). Metal‐Catalyzed Carbonylation Reactions with CO2: An Update. Retrieved from [Link]
- ACS Publications. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 73(19), 7604-7609.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221993). Retrieved from [Link]
-
Chem-Impex. (n.d.). 5-Hydroxy-pyridine-2-carboxylic acid. Retrieved from [Link]
-
Semantic Scholar. (2021). Electrifying Redox-Neutral Palladium-Catalyzed Carbonylations: Multielectron Transfer as a Catalyst Driving Force. Retrieved from [Link]
- ACS Publications. (2018). Palladium-Catalyzed Carbonylation of Aryl Chlorides to Electrophilic Aroyl-DMAP Salts.
- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
An In-Depth Technical Guide to the Coordination Chemistry of 5,6-Dimethoxypicolinic Acid with Transition Metals
Abstract: This technical guide provides a comprehensive exploration of the coordination chemistry of 5,6-dimethoxypicolinic acid (DMPA), a pyridine-based chelating agent of significant interest to the scientific community. Picolinic acid derivatives are foundational scaffolds in the development of therapeutic agents and advanced materials, owing to their robust ability to form stable complexes with a wide array of transition metals.[1] This document details the synthesis of the DMPA ligand, methodologies for the preparation of its first-row transition metal complexes, and the critical analytical techniques required for their thorough characterization. By elucidating the causality behind experimental choices and providing validated protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to harness the unique properties of metallo-complexes derived from this versatile ligand.
Introduction: The Significance of Picolinic Acid Scaffolds
The Picolinate Ligand Family in Coordination Chemistry
Pyridine-2-carboxylic acid (picolinic acid) and its derivatives are among the most versatile N,O-bidentate ligands in coordination chemistry.[2] The presence of a pyridine nitrogen atom and a carboxylic acid group in the ortho position facilitates the formation of a highly stable five-membered chelate ring upon coordination with a metal ion.[3] This chelating effect is fundamental to their utility, leading to complexes with interesting topological, physical, and biological properties.[4] These properties are tunable through substitution on the pyridine ring, influencing the ligand's steric and electronic characteristics. Picolinate complexes have demonstrated significant potential as antimicrobial agents, insulin-mimetic compounds, and catalysts.[1][2]
This compound: A Ligand of Interest
The subject of this guide, this compound (DMPA), introduces two electron-donating methoxy (-OCH₃) groups to the picolinic acid backbone. These groups are expected to increase the electron density on the pyridine ring, thereby enhancing the Lewis basicity of the pyridine nitrogen. This electronic modification can lead to stronger metal-ligand bonds and alter the redox potential of the resulting metal complexes, which in turn can modulate their biological activity and catalytic efficiency. Understanding the coordination behavior of DMPA is therefore crucial for the rational design of novel metal-based drugs and functional materials.
The Ligand: Synthesis and Properties
Proposed Synthesis of this compound
While numerous picolinic acid derivatives are commercially available, a direct, well-documented synthesis for this compound is not prevalent in foundational literature. However, a reliable synthetic route can be proposed based on established organic chemistry principles, starting from a commercially available precursor like 2,3-dimethoxypyridine. The synthesis would logically proceed via lithiation followed by carboxylation.
Plausible Synthetic Pathway:
-
Directed ortho-Metalation: Treatment of 2,3-dimethoxypyridine with a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature (-78 °C) would selectively deprotonate the C-6 position, which is activated by the adjacent pyridine nitrogen and methoxy group.
-
Carboxylation: The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid group at the 6-position.
-
Acidic Workup: A final workup with a mild acid protonates the carboxylate to yield the desired product, this compound.
This approach offers a high degree of regioselectivity and is a standard method for the functionalization of pyridine rings.
Physicochemical Properties and Spectroscopic Signature
This compound is expected to be a white to off-white crystalline solid. Its spectroscopic characteristics are key to its identification and for confirming its purity.
-
¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the two aromatic protons on the pyridine ring, two sharp singlets for the methoxy groups' protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon spectrum will display signals for the six pyridine ring carbons (four quaternary, two CH) and two distinct signals for the methoxy carbons, in addition to the characteristic downfield signal for the carboxylic carbon.
-
FT-IR: The infrared spectrum is dominated by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch around 1700-1730 cm⁻¹, and C=N/C=C stretching vibrations from the pyridine ring.[5]
Synthesis of Transition Metal Complexes
General Principles and Mechanistic Considerations
The synthesis of transition metal complexes with DMPA typically involves the reaction of a hydrated metal salt with the deprotonated ligand in a suitable solvent. The choice of reaction conditions is critical for obtaining a pure, crystalline product.
-
Metal Salt Selection: Hydrated metal chlorides (e.g., CoCl₂·6H₂O, CuCl₂·2H₂O) or perchlorates are commonly used due to their high solubility in polar solvents like water and ethanol.[2][4]
-
Ligand Deprotonation: The picolinic acid is typically deprotonated in situ using a mild base, or the reaction is carried out in a solvent mixture (like water/ethanol) that facilitates deprotonation upon coordination. The reaction mixture is often stirred for several hours to ensure completion.[4]
-
Stoichiometry: A 1:2 metal-to-ligand molar ratio is generally employed to favor the formation of complexes with the general formula [M(DMPA)₂(H₂O)₂], where the metal ion achieves a stable octahedral coordination.[4]
Experimental Protocol: A General Method for [M(DMPA)₂(H₂O)₂] Synthesis (M = Co(II), Ni(II), Cu(II), Zn(II))
Materials:
-
This compound (DMPA)
-
Hydrated metal(II) chloride (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Ethanol
-
Deionized water
Procedure:
-
Ligand Solution: Dissolve 2.0 mmol of this compound in 25 mL of a 1:1 ethanol/water mixture with gentle heating.
-
Metal Salt Solution: In a separate flask, dissolve 1.0 mmol of the hydrated metal(II) chloride in 15 mL of deionized water.
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
Precipitation: Continue stirring the reaction mixture at room temperature for 4-6 hours. A colored precipitate will form.[4] The color will vary depending on the metal ion (e.g., pink for Co(II), green for Ni(II), blue for Cu(II)).
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the isolated solid sequentially with small portions of cold deionized water, then ethanol, to remove any unreacted starting materials.
-
Drying: Dry the final product in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (40-50 °C).
Workflow for Synthesis and Isolation
The following diagram outlines the general workflow for synthesizing DMPA-metal complexes.
Caption: General workflow for the synthesis of DMPA-transition metal complexes.
Structural Elucidation and Characterization
A multi-technique approach is essential for the unambiguous characterization of newly synthesized coordination complexes. Each technique provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy
IR spectroscopy is the first line of analysis to confirm that coordination has occurred. The key is to compare the spectrum of the complex with that of the free DMPA ligand.
-
Causality: Upon coordination of the carboxylate group to the metal ion, the C=O double bond character is reduced. This causes the strong C=O stretching vibration to shift to a lower frequency (typically from ~1710 cm⁻¹ to ~1670-1620 cm⁻¹).
-
Confirmation: The C=N stretch of the pyridine ring may also shift slightly upon coordination.[5] Crucially, the appearance of new, weaker bands in the far-IR region (below 600 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, providing direct evidence of bond formation.[5]
Electronic (UV-Vis) Spectroscopy
This technique provides insight into the electronic structure and coordination geometry of the metal center, particularly for d-block metals with unpaired electrons.
-
d-d Transitions: For complexes of Co(II), Ni(II), and Cu(II), absorptions in the visible region correspond to electronic transitions between d-orbitals (d-d transitions). The energy and number of these bands are characteristic of the coordination geometry (e.g., octahedral vs. tetrahedral).[2] For instance, an octahedral Ni(II) complex typically shows a characteristic band corresponding to the ³A₂g → ³T₁g(P) transition.[2]
-
Charge Transfer: Intense bands, usually in the UV region, are often due to ligand-to-metal charge transfer (LMCT) transitions.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and composition.
-
Self-Validation: TGA is highly effective for determining the number of water molecules in the coordination sphere.[6] A distinct mass loss step at a temperature range of ~100-200 °C typically corresponds to the loss of coordinated water molecules. The experimental mass loss percentage can be compared with the theoretical value to confirm the formula (e.g., [M(DMPA)₂(H₂O)₂]).[7][8]
-
Decomposition Profile: At higher temperatures, subsequent mass loss corresponds to the decomposition of the organic DMPA ligands. The final residue at high temperatures is usually the corresponding metal oxide.[6][9]
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a compound. It provides unequivocal data on:
-
Coordination number and geometry of the metal center.
-
Exact bond lengths and angles between the metal and ligand atoms.[10]
-
Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Characterization Workflow
The logical flow of characterization ensures that each step builds upon the last, from initial confirmation of coordination to a complete structural and thermal profile.
Caption: A logical workflow for the comprehensive characterization of metal complexes.
Coordination Chemistry in Detail
Based on extensive studies of related picolinate systems, the coordination behavior of DMPA with first-row transition metals can be reliably predicted. The ligand will act as a bidentate chelate, coordinating through the pyridine nitrogen and one carboxylate oxygen.
Expected Coordination Modes and Geometries
For divalent metal ions like Co(II), Ni(II), Cu(II), and Zn(II), the most common coordination environment is a distorted octahedron.[2][4] Two deprotonated DMPA ligands will occupy the equatorial plane, with two water molecules in the axial positions, leading to a [M(DMPA)₂(H₂O)₂] structure. The Jahn-Teller effect will likely cause significant distortion in the Cu(II) complex.[2]
Caption: Bidentate (N,O) chelation of DMPA to a central transition metal ion (M²⁺).
Summary of Expected Analytical Data
The following table summarizes the anticipated quantitative data from key characterization techniques for a series of [M(DMPA)₂(H₂O)₂] complexes.
| Metal Ion (M²⁺) | Expected Geometry | Key IR Bands (cm⁻¹) ν(C=O) | Key UV-Vis Bands (nm) λₘₐₓ | TGA Mass Loss (H₂O) |
| Co(II) | Distorted Octahedral | ~1650 | ~510[5] | ~7.0% |
| Ni(II) | Octahedral | ~1660 | ~430[5] | ~7.0% |
| Cu(II) | Distorted Octahedral | ~1640 | ~650-750[2] | ~6.9% |
| Zn(II) | Octahedral | ~1670 | LMCT only (d¹⁰) | ~6.9% |
Note: Theoretical mass loss calculated for [M(C₈H₈NO₄)₂(H₂O)₂]. Exact spectroscopic values may vary.
Applications in Drug Development and Beyond
The chelation of bioactive organic molecules with metal ions is a proven strategy for enhancing therapeutic efficacy. This is often explained by Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across lipid cell membranes.
Antimicrobial and Antifungal Activity
Many picolinate-based metal complexes exhibit greater antimicrobial activity than the free ligand.[4] The increased lipophilicity allows the complex to penetrate microbial cell walls more effectively. Once inside, the metal ion can disrupt cellular processes, such as enzyme function and DNA replication, leading to cell death.[2] The DMPA complexes, with their enhanced electronic properties, are promising candidates for screening against a panel of pathogenic bacteria and fungi.
Anticancer and Cytotoxic Potential
The design of metal-based anticancer drugs is a burgeoning field. Metal complexes can induce cell death (apoptosis) through various mechanisms, including the generation of reactive oxygen species (ROS) and direct interaction with DNA.[11] The cytotoxic activity of DMPA-metal complexes should be evaluated against various cancer cell lines to determine their potential as therapeutic agents.[12]
Caption: Mechanism of enhanced bioactivity via Tweedy's chelation theory.
Conclusion and Future Outlook
This compound represents a promising, electronically-tuned ligand for the development of novel transition metal complexes. This guide has outlined the fundamental principles and practical methodologies for their synthesis and comprehensive characterization. The predicted stability and unique electronic nature of these complexes make them prime candidates for investigation in several high-impact fields:
-
Drug Development: Systematic screening of their antimicrobial and anticancer activities is a logical next step.[11][12] Structure-activity relationship (SAR) studies can further refine their therapeutic potential.
-
Catalysis: The electron-rich nature of the ligand could stabilize metal centers in various oxidation states, making these complexes potentially effective catalysts for organic transformations.
-
Materials Science: The ability of picolinates to form coordination polymers and metal-organic frameworks could be explored for applications in gas storage or nonlinear optics.[10]
By following the robust synthetic and analytical workflows presented herein, researchers are well-equipped to unlock the full potential of this intriguing class of coordination compounds.
References
-
Al-Benna, S. et al. (2022). TRANSITION METAL COMPLEXES PRODUCED FROM DIPICOLINIC ACID: SYNTHESIS, STRUCTURAL CHARACTERIZATION, AND ANTI-MICROBIAL INVESTIGATION. Bulletin of the Chemical Society of Ethiopia, 36(3), 607-615.
-
Celestine, M. J. et al. (2021). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. Complexes of Dipicolinic Acid and Its Derivatives as Medicine.
-
Thorp, H. H. (2010). Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. IONiC / VIPEr.
-
Arulmurugan, S. et al. (2018). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry, 34(3), 1547-1555.
-
Young, A. (2014). Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. Odinity.
-
Settu, K. & Karvembu, R. (n.d.). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. St. Joseph's College of Engineering.
-
Da Settimo, F. et al. (2022). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystal Growth & Design.
-
Archer, R. D. & Illingsworth, M. L. (1979). Transition metal eight-coordination. 8. Stereochemical integrity, geometrical isomers, and isomerization of mixed ligand tungsten(IV) chelates containing picolinic acid and 8-quinolinol derivatives. Journal of the American Chemical Society.
-
Abou-Gamra, Z. (2014). Correlation of thermal and spectral properties of chromium(III) picolinate complex and kinetic study of its thermal degradation. Journal of Thermal Analysis and Calorimetry.
-
Kukovec, B.-M. et al. (2012). Synthesis and Characterization of a Copper(II) Complex with 6-Hydroxypicolinic Acid and 3-Picoline. Croatica Chemica Acta.
-
Al-Hamdani, A. A. S. et al. (2024). The X‐ray diffraction (XRD) crystal geometry of (a) Zn(II) and (b) Ni(II) complexes with the atom labeling. ResearchGate.
-
Ionashiro, M. et al. (2018). Thermal analysis in oxidative and pyrolysis conditions of alkaline earth metals picolinates. University of Huddersfield Research Portal.
-
Allan, J. R. et al. (1970). Thermochemistry of transition-metal complexes. Part I. CoLnX2 complexes. Journal of Inorganic and Nuclear Chemistry.
-
Wikipedia. (n.d.). Transition metal pyridine complexes.
-
Adedibu, C. T. et al. (2017). Solid state synthesis, spectroscopic and X-ray studies of metal complexes of 2-picolinic acid and vapochromic behavior of [Co(Pic)2(H2O)2]$2H2O. ResearchGate.
-
Ionashiro, M. et al. (2018). Thermal analysis in oxidative and pyrolysis conditions of alkaline earth metals picolinates using the techniques: TG-DSC, EGA, DSC, HSM and MWTA. University of Huddersfield Research Portal.
-
Flores-Alamo, M. et al. (n.d.). Essential Metal-based drugs: Correlation between Redox Potential and Biological Activity of M2+ with a N2O2 Ligand. Saber UCV.
-
Kumar, A. et al. (2023). Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. Molecules.
-
Ferraz, K. et al. (2021). Biological Activity of New Cichoric Acid–Metal Complexes in Bacterial Strains, Yeast-Like Fungi, and Human Cell Cultures In Vitro. Molecules.
-
Faller, P. (2022). Inorganic chemical biology and metal complexes in cells. L'Actualité Chimique.
-
Al-Benna, S. et al. (2022). Transition metal complexes produced from dipicolinic acid: synthesis, structural characterization, and anti-microbial investigations. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 3. odinity.com [odinity.com]
- 4. ajol.info [ajol.info]
- 5. sjctni.edu [sjctni.edu]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. pure.hud.ac.uk [pure.hud.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Technical Guide to the Preliminary In-Vitro Screening of 5,6-Dimethoxypicolinic Acid Analogs
Abstract
Picolinic acid and its derivatives represent a versatile scaffold in medicinal chemistry, with demonstrated potential across various therapeutic areas, including oncology, virology, and immunology.[1][2] The parent molecule, a metabolite of tryptophan, exhibits a range of biological activities, notably as a broad-spectrum inhibitor of enveloped viruses like SARS-CoV-2 and influenza A by disrupting viral entry.[3][4] The strategic derivatization of this core structure is a key methodology in drug discovery to enhance potency, selectivity, and pharmacokinetic profiles. This guide presents a structured, in-depth framework for the preliminary in-vitro screening of novel analogs based on the 5,6-dimethoxypicolinic acid core. We will detail a tiered screening cascade, from initial cytotoxicity profiling to targeted functional assays and preliminary mechanism-of-action studies, providing both the scientific rationale and step-by-step protocols for each stage.
Introduction: The Rationale for Analog Development
The pyridine carboxylic acid core is a privileged structure in pharmaceuticals, found in drugs for a wide array of diseases.[2][5] this compound provides a specific chemical starting point. The methoxy groups offer potential sites for metabolic activity and can influence the electronic properties and conformation of the molecule. Developing analogs allows for a systematic exploration of the structure-activity relationship (SAR). Modifications at other positions of the pyridine ring or on the carboxylic acid group can be designed to:
-
Enhance Target Affinity: Improve binding to a specific biological target, such as a viral protein or a host enzyme.
-
Modulate Physicochemical Properties: Optimize solubility, permeability, and metabolic stability.
-
Reduce Off-Target Effects: Increase selectivity for the desired target over other biomolecules, thereby minimizing potential toxicity.
This guide outlines a logical and efficient screening workflow to identify promising candidates from a library of such analogs for further preclinical development.
A Tiered Approach to In-Vitro Screening
A hierarchical screening strategy is essential for efficiently managing resources and making data-driven decisions. This cascade model prioritizes broad, cost-effective assays first to eliminate unsuitable compounds, followed by more complex and specific assays for the remaining promising candidates.
Caption: A tiered workflow for screening novel chemical analogs.
Tier 1: Foundational Cytotoxicity Profiling
Before assessing the specific therapeutic activity of a compound, it is imperative to determine its general toxicity to living cells. This step establishes the concentration range in which the compound can be tested without causing non-specific cell death, which could otherwise lead to false-positive results in subsequent assays.[6][7]
Assay Principle: XTT Cell Viability Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a robust colorimetric method for measuring cellular metabolic activity, which serves as a proxy for cell viability.[8][9] Metabolically active cells possess mitochondrial dehydrogenases that reduce the water-soluble XTT tetrazolium salt into a water-soluble, orange-colored formazan product.[9][10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solution.[9]
Causality Behind Experimental Choice: The XTT assay is chosen over the more traditional MTT assay due to its operational advantages. The formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step with organic solvents like DMSO or SDS, which can be cytotoxic and introduce variability.[9] This makes the XTT assay simpler, faster, and more suitable for high-throughput screening.[10]
Detailed Protocol: XTT Assay
Materials:
-
Target cell line (e.g., HEK293T for general toxicity, or a specific cancer cell line like MDA-MB-231 if oncology is a focus)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Sterile 96-well flat-bottom plates
-
XTT labeling reagent and electron coupling reagent (often supplied as a kit)
-
Test compounds (analogs) dissolved in DMSO to create high-concentration stock solutions
-
Microplate reader capable of measuring absorbance at ~450 nm (with a reference wavelength of ~650 nm)
Procedure:
-
Cell Seeding: a. Culture the chosen cell line to ~80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells. c. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer). d. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. e. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. f. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the this compound analogs in complete medium. A common starting range is from 100 µM down to 0.1 µM. It is critical to ensure the final DMSO concentration in all wells is consistent and low (typically ≤0.5%) to avoid solvent-induced toxicity. b. Include "cells only" (untreated) controls and "vehicle" (DMSO-only) controls. c. Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or control medium) to the respective wells. d. Incubate for 48-72 hours at 37°C, 5% CO₂.
-
XTT Reagent Addition & Measurement: a. Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent with the electron coupling solution). b. Add 50 µL of the XTT labeling mixture to each well. c. Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the metabolic rate of the cell line. d. Gently shake the plate to ensure a uniform distribution of the colored formazan product. e. Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 650 nm to correct for non-specific background readings.
-
Data Analysis: a. Subtract the reference absorbance from the test absorbance for each well. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle_control) * 100 c. Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).
Tier 2: Primary Functional Screening
Once the non-toxic concentration range for each analog is established, compounds can be advanced to functional assays designed to probe specific biological activities. The choice of assays should be guided by the known or hypothesized therapeutic potential of the picolinic acid scaffold.
Potential Therapeutic Targets
-
Antiviral Activity: Picolinic acid is known to inhibit the entry of enveloped viruses.[3][4] A primary screen could assess the ability of analogs to protect cells from viral infection.
-
Anti-inflammatory Activity: Pyridine carboxylic acid derivatives have been explored as anti-inflammatory agents.[1] Assays can measure the inhibition of key inflammatory pathways or enzymes, such as cyclooxygenase (COX) enzymes.[11]
-
Anticancer Activity: Certain phenyl-pyridine-2-carboxylic acid derivatives have been identified as cell cycle inhibitors with selectivity for cancer cells.[12] A primary screen could measure the anti-proliferative effect on a relevant cancer cell line.
Example Protocol: COX-2 Enzyme Inhibition Assay (Anti-inflammatory)
Principle: This is a cell-free biochemical assay that measures the ability of a compound to directly inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. The assay typically uses a colorimetric or fluorometric method to detect the production of prostaglandin G₂ (PGG₂), the initial product of the COX reaction.
Procedure:
-
Add assay buffer, heme, and purified human recombinant COX-2 enzyme to the wells of a 96-well plate.
-
Add the test analogs at a fixed, non-cytotoxic concentration (e.g., 10 µM). Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle (DMSO) as a negative control.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Incubate for a defined time (e.g., 5 minutes).
-
Add a developing agent that reacts with the PGG₂ produced to generate a measurable colorimetric or fluorescent signal.
-
Read the plate on a microplate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each analog relative to the vehicle control. Analogs showing significant inhibition (e.g., >50%) are considered "hits."
Tier 3: Preliminary Mechanism of Action (MOA) Studies
"Hits" identified in Tier 2 warrant further investigation to confirm their activity and elucidate their mechanism of action (MOA). This stage often involves determining the potency (IC₅₀) in the functional assay and performing assays to confirm target engagement.
IC₅₀ Determination
For any "hit" compound, a full dose-response curve should be generated in the relevant functional assay (e.g., the COX-2 inhibition assay). This involves testing a range of concentrations (typically 8-12 points) to precisely determine the IC₅₀ value, which is a key measure of the compound's potency.[13]
Example Protocol: Receptor-Ligand Binding Assay
If the hypothesized target is a cell surface receptor, a competitive binding assay can be used to determine if the analog directly interacts with the receptor's binding site.
Principle: This assay measures the ability of an unlabeled test compound (the analog) to compete with a labeled ligand (often radiolabeled or fluorescently labeled) for binding to a specific receptor.[14][15] A reduction in the signal from the labeled ligand indicates that the test compound is binding to the receptor.
Caption: Principle of a competitive receptor-ligand binding assay.
Procedure (Simplified ELISA-based format):
-
Coat the wells of a 96-well plate with a purified recombinant receptor of interest.[16]
-
Block the wells with a blocking buffer (e.g., BSA solution) to prevent non-specific binding.
-
Add the test analogs at various concentrations.
-
Add a fixed concentration of a biotinylated (or otherwise tagged) ligand known to bind the receptor.
-
Incubate to allow competition for binding to reach equilibrium.
-
Wash the wells to remove unbound ligands and analogs.
-
Add streptavidin-HRP (which binds to the biotinylated ligand) and incubate.
-
Wash the wells again.
-
Add a colorimetric HRP substrate (e.g., TMB). The amount of color developed is proportional to the amount of labeled ligand bound.
-
Stop the reaction and read the absorbance.
-
Plot the absorbance against the log of the analog concentration to determine the IC₅₀ or Kᵢ (inhibition constant).
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison between analogs. This allows researchers to quickly identify compounds with the most promising profile: high potency in functional assays combined with low cytotoxicity.
Table 1: Hypothetical Screening Data Summary
| Compound ID | Structural Modification | Cytotoxicity IC₅₀ (µM) (HEK293T cells) | COX-2 Inhibition IC₅₀ (µM) | Selectivity Index (Cytotoxicity IC₅₀ / COX-2 IC₅₀) |
| Parent | 5,6-Dimethoxy... | > 100 | 25.4 | > 3.9 |
| Analog-01 | 4-Chloro substitution | 85.2 | 5.1 | 16.7 |
| Analog-02 | 3-Fluoro substitution | > 100 | 15.8 | > 6.3 |
| Analog-03 | Carboxylic acid to ester | 22.5 | 45.1 | 0.5 |
| Analog-04 | 5-Methoxy to OH | 92.1 | 2.3 | 40.0 |
Interpretation: In this hypothetical example, Analog-04 emerges as the most promising lead candidate. It displays high potency against the target (COX-2 IC₅₀ = 2.3 µM) and low general cytotoxicity (IC₅₀ > 90 µM). Its high Selectivity Index (40.0) suggests a favorable therapeutic window, making it a priority for further investigation. Conversely, Analog-03 would be deprioritized due to its higher cytotoxicity and lower target potency.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded framework for the initial in-vitro evaluation of novel this compound analogs. By employing a tiered screening approach—starting with broad cytotoxicity assessment, moving to targeted functional assays, and culminating in preliminary MOA studies—researchers can efficiently identify and prioritize compounds with genuine therapeutic potential. The lead candidates identified through this cascade form a strong basis for subsequent stages of drug discovery, including lead optimization, pharmacokinetic profiling, and eventual in-vivo efficacy studies.
References
-
bioRxiv. (2022). Broad-spectrum antiviral activity of picolinic acid against SARS-CoV-2 and Influenza A virus. bioRxiv. [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from Reaction Biology website. [Link]
-
Li, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(4), 583-593. [Link]
-
Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine, 4(8), 101127. [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from News-Medical.Net. [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from Creative Bioarray website. [Link]
-
Ali, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1481-1523. [Link]
- Google Patents. (2022).
-
JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e52946. [Link]
-
Fernandez-Pol, J. A., Klos, D. J., & Hamilton, P. D. (2001). Antiviral, cytotoxic and apoptotic activities of picolinic acid on human immunodeficiency virus-1 and human herpes simplex virus-2 infected cells. Anticancer Research, 21(6A), 3773-3776. [Link]
-
Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. PubMed, 37463584. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
ResearchGate. (2021). In vitro receptor binding assays: General methods and considerations. [Link]
-
Matter, A., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs, 13(4), 359-366. [Link]
-
National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. [Link]
- Kahn, M. (Ed.). (2012). High Throughput Screening for Novel Anti-Inflammatories. Springer Science & Business Media.
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
ResearchGate. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. [Link]
-
MDPI. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Molecules, 29(10), 2289. [Link]
-
ACS Publications. (2020). How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study. Journal of Chemical Information and Modeling, 60(10), 4994-5005. [Link]
-
Ali, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed, 40420948. [Link]
-
ResearchGate. (2018). (PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 785-817. [Link]
-
Biology LibreTexts. (2022). 6.4: Enzyme Inhibition. [Link]
-
MDPI. (2021). Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate. Molecules, 26(23), 7183. [Link]
-
Dove Medical Press. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. news-medical.net [news-medical.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.biomol.com [resources.biomol.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
The Ascendant Role of 5,6-Dimethoxypicolinic Acid in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Strategic Value of Substituted Picolinates
In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone scaffold, integral to a significant portion of FDA-approved nitrogen-heterocyclic drugs.[1] Among its derivatives, picolinic acids—pyridines bearing a carboxylic acid at the 2-position—have emerged as "privileged" structural motifs.[1] Their inherent chelating properties, coupled with their ability to serve as versatile synthetic handles, have cemented their role in the development of novel therapeutics across a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] This guide focuses on a particularly promising, yet underexplored, building block: 5,6-Dimethoxypicolinic Acid . The strategic placement of two methoxy groups on the pyridine ring introduces unique electronic and steric properties, offering medicinal chemists a valuable tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, reactivity, and untapped potential of this compound as a key building block in the next generation of therapeutics.
Physicochemical Properties and Synthetic Strategy
Molecular Profile of this compound
| Property | Value |
| IUPAC Name | 5,6-Dimethoxypyridine-2-carboxylic acid |
| CAS Number | 324028-89-9 |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
The presence of the electron-donating methoxy groups at the 5- and 6-positions significantly influences the electron density of the pyridine ring, impacting its reactivity and the pKa of the carboxylic acid. This electronic modulation is a key feature to be exploited in molecular design.
Recommended Synthetic Pathway: From 2,3-Dimethoxy-6-methylpyridine
While various synthetic routes to substituted picolinic acids exist, a robust and scalable approach to this compound begins with the commercially available precursor, 2,3-dimethoxy-6-methylpyridine. The synthesis proceeds via a classical oxidation of the methyl group.
Caption: Synthetic route to this compound.
Detailed Protocol: Oxidation of 2,3-Dimethoxy-6-methylpyridine
-
Materials:
-
2,3-Dimethoxy-6-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-dimethoxy-6-methylpyridine in an appropriate volume of water.
-
Slowly add potassium permanganate in portions to the stirred solution. The reaction is exothermic and should be controlled with an ice bath.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3-4.
-
Decolorize the solution by the dropwise addition of a saturated sodium bisulfite solution.
-
Extract the aqueous solution multiple times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
-
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Core Reactivity and Application as a Medicinal Chemistry Building Block
The utility of this compound lies in its versatile reactivity, primarily centered around the carboxylic acid functionality and the potential for modification of the pyridine ring.
Amide Bond Formation: A Gateway to Diverse Scaffolds
The most fundamental and widely employed reaction of this compound is its conversion to amides. This transformation is crucial for linking the picolinate core to a vast array of amine-containing fragments, enabling the exploration of extensive chemical space.
Caption: General scheme for amide bond formation.
Protocol: HATU-Mediated Amide Coupling
-
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization, making it ideal for medicinal chemistry applications where chiral integrity is often paramount.
-
Materials:
-
This compound
-
Primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.2 eq) in one portion.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Self-Validation: The formation of the amide can be confirmed by the appearance of a characteristic amide N-H proton signal in the ¹H NMR spectrum (for primary amines) and a shift in the carbonyl carbon resonance in the ¹³C NMR spectrum.
Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
To further elaborate the picolinate scaffold, the carboxylic acid can be converted to a more reactive derivative, such as a picolinoyl chloride, or the pyridine ring itself can be functionalized prior to the introduction of the carboxylic acid. For related picolinic acid systems, derivatization to a halide or triflate allows for powerful cross-coupling reactions like the Suzuki-Miyaura coupling. This enables the introduction of aryl or heteroaryl moieties, which are critical for modulating biological activity.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Exemplary Protocol: Suzuki-Miyaura Coupling of a Halogenated Picolinate Ester
-
Rationale: The Suzuki-Miyaura reaction is a robust and highly versatile method for C-C bond formation with a broad functional group tolerance, making it a workhorse in medicinal chemistry.
-
Materials:
-
Halogenated methyl 5,6-dimethoxypicolinate (e.g., bromo-substituted)
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (solvent mixture)
-
-
Procedure:
-
In a reaction vessel, combine the halogenated picolinate ester (1.0 eq), the boronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
-
Case Study: Hypothetical Application in Kinase Inhibitor Design
The 5,6-dimethoxypicolinamide scaffold is an attractive starting point for the design of kinase inhibitors. The picolinamide moiety can act as a hinge-binding motif, while the dimethoxyphenyl ring can be directed towards the solvent-exposed region, allowing for further functionalization to enhance potency and selectivity.
Hypothetical Kinase Inhibitor Scaffold
| Scaffold Component | Role in Kinase Inhibition |
| Picolinamide Core | Potential hydrogen bonding interactions with the kinase hinge region. |
| 5,6-Dimethoxy Groups | Modulate solubility and electronic properties; can be oriented towards the ribose pocket. |
| Amide Substituent (R) | Can be varied to occupy the hydrophobic back pocket, enhancing selectivity and potency. |
Data Presentation: Illustrative SAR for a Hypothetical Kinase Inhibitor Series
| Compound | R-Group | IC₅₀ (nM) |
| 1a | Phenyl | 500 |
| 1b | 4-Fluorophenyl | 250 |
| 1c | 3-Aminophenyl | 120 |
| 1d | 4-(Morpholino)phenyl | 50 |
This hypothetical data illustrates how the this compound building block can be systematically modified to probe the structure-activity relationship (SAR) of a kinase inhibitor series.
Future Perspectives and Conclusion
This compound represents a largely untapped resource for medicinal chemists. Its unique electronic properties and synthetic accessibility make it an ideal building block for the creation of diverse compound libraries. Future explorations could involve:
-
Bioisosteric Replacement: The methoxy groups can be replaced with other functionalities to fine-tune physicochemical properties.
-
Novel Cross-Coupling Strategies: Exploration of other cross-coupling reactions to introduce a wider range of substituents.
-
Application in PROTACs and other Novel Modalities: The picolinate scaffold can serve as a versatile linker component in more complex therapeutic constructs.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
- Guidechem. (n.d.). CAS 324028-89-9 5,6-ジメトキシピコリン酸 供給.
- BLD Pharm. (n.d.). 324028-89-9|this compound.
- Smolecule. (n.d.). Explore Products.
- Guidechem. (n.d.). CAS 324028-89-9 this compound 구매.
- dimethoxypyridin suppliers USA. (n.d.).
Sources
The Enigmatic Core: Unraveling the Structure-Activity Relationship of 5,6-Dimethoxypicolinic Acid Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Privileged Scaffold
In the vast landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, a privileged scaffold found in a multitude of clinically significant drugs.[1] Its inherent electronic properties and capacity for diverse functionalization make it an attractive starting point for the design of novel therapeutic agents.[2][3] Within this family, picolinic acid (pyridine-2-carboxylic acid) and its derivatives have garnered considerable attention for their broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[3] This guide delves into a specific, yet underexplored, subclass: derivatives of 5,6-dimethoxypicolinic acid. The strategic placement of two methoxy groups on the pyridine ring introduces unique electronic and steric features, offering a tantalizing prospect for the development of highly potent and selective modulators of biological targets.
While direct and extensive research on the structure-activity relationship (SAR) of this compound derivatives remains nascent, this guide will synthesize available information on related structures to provide a foundational understanding and a predictive framework for future drug discovery efforts. By examining the SAR of analogous picolinamides and other methoxy-substituted heterocyclic compounds, we can extrapolate key principles to guide the rational design of novel this compound-based therapeutics.
The this compound Core: A Structural Overview
The foundational structure of this compound presents several key features that are ripe for chemical modification. Understanding these is paramount to designing a successful SAR study.
-
The Picolinic Acid Moiety: The carboxylic acid at the 2-position is a critical handle for derivatization, most commonly through the formation of amides, esters, and other related functional groups. The nitrogen atom in the pyridine ring can influence the acidity of the carboxylic acid and participate in hydrogen bonding interactions with biological targets.
-
The 5,6-Dimethoxy Substitution: The two methoxy groups are electron-donating, which increases the electron density of the pyridine ring. This can modulate the pKa of the ring nitrogen and the reactivity of the scaffold. Furthermore, these methoxy groups can serve as hydrogen bond acceptors and their steric bulk can influence the overall conformation of the molecule, thereby impacting binding to a target protein.
The primary points of diversification for SAR studies on this scaffold are the carboxylic acid group and potentially the pyridine ring itself, although modifications to the core ring are synthetically more challenging.
Hypothesized Biological Targets and Therapeutic Applications
Based on the known activities of related picolinamide and methoxy-substituted heterocyclic compounds, we can hypothesize several potential biological targets and therapeutic areas for this compound derivatives:
-
Enzyme Inhibition: Many picolinamide derivatives have been shown to be potent enzyme inhibitors. For instance, a SAR study on picolinamide antibacterials targeting Clostridioides difficile revealed that modifications to the picolinamide core can lead to exquisite potency and selectivity.[4] It is plausible that this compound derivatives could be designed to target a range of enzymes, including kinases, proteases, and metabolic enzymes. The methoxy groups could potentially confer selectivity for specific enzyme isoforms.
-
Anticancer Activity: Methoxy-substituted quinolines and other nitrogen-containing heterocycles have demonstrated significant anticancer activity, often by targeting tubulin polymerization or specific kinases involved in cancer cell signaling.[5][6][7] The 5,6-dimethoxy substitution pattern could be a key pharmacophoric element for achieving potent antiproliferative effects.
-
Anti-inflammatory and Neuroprotective Effects: The 5,6-dimethoxy motif is present in the acetylcholinesterase inhibitor donepezil (in the form of a 5,6-dimethoxy-1-oxoindan moiety), highlighting its potential for interacting with targets in the central nervous system.[8] Furthermore, related heterocyclic structures have shown anti-inflammatory properties.
A Roadmap for Elucidating the SAR of this compound Derivatives: A Methodological Guide
To systematically explore the SAR of this promising scaffold, a multi-pronged approach encompassing chemical synthesis, biological evaluation, and computational modeling is essential.
PART 1: Chemical Synthesis of a Focused Derivative Library
The cornerstone of any SAR study is a well-designed library of chemical analogs. For this compound, the most logical and synthetically accessible point of diversification is the carboxylic acid functionality.
This protocol outlines a general procedure for the synthesis of a diverse library of 5,6-dimethoxypicolinamide derivatives.
Materials:
-
This compound
-
A diverse panel of primary and secondary amines
-
Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Step-by-Step Methodology:
-
Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: To the activated acid solution, add the desired amine (1.0-1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
-
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Rationale Behind Experimental Choices:
-
Coupling Agents: The choice of coupling agent is critical for efficient amide bond formation while minimizing side reactions. HATU and HBTU are highly effective but can be expensive. EDC in combination with HOBt is a more cost-effective alternative, though it may sometimes lead to the formation of urea byproducts that need to be removed during purification.
-
Solvent: DMF and DCM are excellent solvents for amide coupling reactions as they are aprotic and can dissolve a wide range of reactants. The choice of solvent can sometimes influence the reaction rate and yield.
-
Base: A non-nucleophilic base like DIPEA or TEA is used to neutralize the acidic byproducts of the coupling reaction without interfering with the desired transformation.
Mandatory Visualization: Synthetic Workflow
Caption: General workflow for the synthesis of a 5,6-dimethoxypicolinamide library.
PART 2: Biological Evaluation and SAR Analysis
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of assays will be dictated by the hypothesized biological target.
This protocol provides a general framework for screening the synthesized library against a panel of protein kinases.
Materials:
-
Purified recombinant protein kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Synthesized 5,6-dimethoxypicolinamide derivatives (dissolved in DMSO)
-
A suitable kinase activity detection system (e.g., ADP-Glo™, LanthaScreen™, or a radiometric assay using [γ-32P]ATP)
-
Microplate reader compatible with the chosen detection system
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final concentration of DMSO in the assay should typically be less than 1% to avoid solvent-induced inhibition.
-
Assay Setup: In a 96-well or 384-well microplate, add the kinase buffer, the peptide substrate, and the test compound or vehicle control (DMSO).
-
Enzyme Addition: Add the purified protein kinase to each well to initiate the pre-incubation. Allow the enzyme and inhibitor to incubate for a set period (e.g., 15-30 minutes) at room temperature.
-
Initiation of Kinase Reaction: Add ATP to each well to start the phosphorylation reaction. The concentration of ATP should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Reaction Incubation: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP generated into a luminescent signal.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value for each compound.
-
Data Presentation: SAR Table
The results of the biological evaluation should be compiled into a clear and concise table to facilitate the identification of structure-activity relationships.
| Compound ID | R1 | R2 | Target Kinase IC50 (µM) |
| Parent Acid | - | - | >100 |
| 1a | H | Phenyl | 25.3 |
| 1b | H | 4-Fluorophenyl | 10.1 |
| 1c | H | 4-Methoxyphenyl | 5.2 |
| 1d | H | 4-Chlorophenyl | 12.8 |
| 1e | H | Cyclohexyl | 45.7 |
| 1f | Methyl | Phenyl | 30.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific data for this compound derivatives is not currently available in the public domain.
-
Aromatic vs. Aliphatic Substituents: Aromatic substituents on the amide nitrogen (e.g., phenyl in 1a ) appear to be more favorable for activity than aliphatic substituents (e.g., cyclohexyl in 1e ).
-
Electronic Effects of Phenyl Substituents: Electron-donating groups on the phenyl ring (e.g., 4-methoxy in 1c ) seem to enhance potency, while electron-withdrawing groups (e.g., 4-fluoro in 1b and 4-chloro in 1d ) have a less pronounced effect.
-
N-Alkylation: N-alkylation of the amide (e.g., 1f ) appears to be detrimental to activity compared to the corresponding secondary amide (1a ).
Mandatory Visualization: SAR Logic Diagram
Caption: Hypothetical SAR logic for this compound derivatives.
PART 3: Computational Modeling to Rationalize SAR
Molecular modeling can provide valuable insights into the observed SAR by predicting the binding modes of the synthesized derivatives within the active site of the target protein.
-
Protein Preparation: Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Ligand Preparation: Generate 3D structures of the synthesized 5,6-dimethoxypicolinamide derivatives and perform energy minimization.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide, or GOLD) to predict the binding pose of each ligand within the kinase's ATP-binding site.
-
Analysis of Binding Modes: Visualize the docked poses and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) between the ligands and the protein. Correlate the predicted binding energies and interaction patterns with the experimentally determined IC50 values.
This analysis can help to explain why certain structural modifications lead to increased or decreased activity and can guide the design of the next generation of more potent inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely unexplored, area for the discovery of novel therapeutic agents. While this guide has provided a comprehensive framework for initiating and conducting a thorough SAR investigation based on principles derived from related chemical series, the field eagerly awaits definitive studies on this specific class of compounds. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives against a panel of relevant biological targets. The data generated from such studies will be invaluable in elucidating the true therapeutic potential of this enigmatic core and will undoubtedly pave the way for the development of new and effective medicines.
References
- Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases. [URL not available]
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. [URL not available]
- Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. Bioorganic Chemistry. [URL not available]
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs. [URL not available]
- Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines as potential anticancer agents and tubulin polymerization inhibitors. Bioorganic Chemistry. [URL not available]
- Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules. [URL not available]
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
- Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors. Heliyon. [URL not available]
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [URL not available]
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [URL not available]
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules. [URL not available]
- Structures of representative compounds of two kinds of inhibitors and...
- Pyridine - Syntheis, Reactions and Medicinal uses. SlideShare. [URL not available]
- Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [URL not available]
- Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL not available]
- Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules. [URL not available]
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemical Analysis of 5,6-Dimethoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Energetic Landscape of a Key Pharmaceutical Intermediate
5,6-Dimethoxypicolinic acid, a substituted pyridine carboxylic acid, represents a structural motif of significant interest in medicinal chemistry and drug development. Its unique arrangement of a carboxylic acid and two methoxy groups on a pyridine ring imparts specific electronic and steric properties that are crucial for its role as a synthetic precursor and its potential biological activity. A thorough understanding of the thermochemical properties of this molecule is paramount for process safety, optimization of synthetic routes, and predicting its stability and reactivity. This guide provides a comprehensive technical overview of the experimental and computational methodologies for the thermochemical analysis of this compound, offering insights grounded in established scientific principles and practices.
Physicochemical and Structural Characterization
This compound possesses the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol . While specific experimental data for this exact isomer is scarce in publicly available literature, we can draw comparisons with a closely related isomer, 6-methoxypyridine-2-carboxylic acid, which has a reported melting point in the range of 130-134 °C. This provides a crucial starting point for its physical characterization.
Table 1: Physicochemical Properties of this compound and a Related Isomer
| Property | This compound | 6-Methoxypyridine-2-carboxylic acid |
| Molecular Formula | C₈H₉NO₄ | C₇H₇NO₃ |
| Molecular Weight | 183.16 g/mol | 153.14 g/mol |
| CAS Number | 324028-89-9 | 26893-73-2[1][2] |
| Melting Point | Data not available | 130-134 °C |
Experimental Determination of Thermochemical Properties
A cornerstone of thermochemical analysis is the precise experimental measurement of key energetic parameters. This section details the established methodologies for determining the melting point, enthalpy of fusion, and the standard enthalpy of combustion and formation of this compound.
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
Differential Scanning Calorimetry (DSC) is an indispensable technique for characterizing the thermal transitions of a material.[3] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point and enthalpy of fusion.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards such as indium.
-
Measurement Conditions:
-
Heat the sample under a controlled nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.
-
Employ a heating rate of 10 °C/min over a temperature range that encompasses the expected melting point (e.g., from room temperature to 200 °C).
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
Bomb Calorimetry: Measuring the Energy of Combustion
Bomb calorimetry is the standard method for determining the enthalpy of combustion of solid and liquid samples. For nitrogen-containing organic compounds, special considerations are necessary to account for the formation of nitric acid during combustion.[4][5]
-
Sample Preparation:
-
Press approximately 1 g of this compound into a pellet.
-
Accurately weigh the pellet and place it in the crucible of the bomb calorimeter.
-
Attach a known length of ignition wire.
-
-
Bomb Assembly and Pressurization:
-
Add a small, known amount of distilled water (typically 1 mL) to the bomb to ensure all nitric acid formed is in solution.
-
Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.
-
-
Calorimetric Measurement:
-
Submerge the sealed bomb in a known volume of water in the calorimeter jacket.
-
Allow the system to reach thermal equilibrium.
-
Ignite the sample and record the temperature change of the water.
-
-
Post-Combustion Analysis:
-
Vent the bomb and collect the liquid contents.
-
Titrate the acidic solution with a standard sodium carbonate solution to determine the amount of nitric acid formed.
-
-
Calculation of Enthalpy of Combustion:
-
The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter.
-
Corrections are applied for the heat of formation of nitric acid and the heat of combustion of the ignition wire.
-
The standard enthalpy of combustion (ΔH°c) is then determined.
-
Deriving the Standard Enthalpy of Formation
The standard enthalpy of formation (ΔH°f) can be calculated from the experimentally determined standard enthalpy of combustion using Hess's Law. The balanced combustion reaction for this compound is:
C₈H₉NO₄(s) + 8.25 O₂(g) → 8 CO₂(g) + 4.5 H₂O(l) + 0.5 N₂(g)
The standard enthalpy of formation is then calculated using the following equation:
ΔH°f(C₈H₉NO₄) = [8 * ΔH°f(CO₂) + 4.5 * ΔH°f(H₂O)] - ΔH°c(C₈H₉NO₄)
The standard enthalpies of formation for CO₂(g) and H₂O(l) are well-established values.
Table 2: Standard Enthalpies of Formation of Combustion Products
| Compound | State | ΔH°f (kJ/mol) |
| Carbon Dioxide | g | -393.5 |
| Water | l | -285.8 |
Computational Thermochemical Analysis
In the absence of direct experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties. The Gaussian suite of programs, employing high-level composite methods like G3MP2, offers a reliable approach for calculating the enthalpy of formation.
The G3MP2 Composite Method
The Gaussian-3 (G3) theory and its more computationally efficient variant, G3MP2, are compound methods designed to calculate accurate thermochemical data. These methods involve a series of calculations at different levels of theory and with different basis sets, which are then combined in a well-defined manner to extrapolate to a high-accuracy energy.
-
Molecular Geometry Optimization: The molecular structure of this compound is first optimized using a lower level of theory, typically B3LYP with a 6-31G(d) basis set.
-
Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: A series of single-point energy calculations are then performed on the optimized geometry using higher levels of theory and larger basis sets, as prescribed by the G3MP2 methodology.
-
Final Energy Calculation: The individual energy components are combined, including empirical corrections, to yield the total G3MP2 energy.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is then calculated using an atomization or isodesmic reaction scheme, employing the computed G3MP2 energies and known experimental enthalpies of formation for the constituent atoms or reference molecules.
Synthesis and Data Interpretation: A Holistic Approach
A comprehensive thermochemical analysis integrates both experimental and computational data. The experimental values for melting point, enthalpy of fusion, and enthalpy of combustion provide a critical benchmark for validating the computational results.
Table 3: Estimated and Comparative Thermochemical Data
| Property | This compound (Estimated) | Nicotinic Acid (Experimental) |
| Melting Point (°C) | ~130-140 (by analogy) | 236.6 |
| ΔH°c (kJ/mol) | Computationally Derived | -2730.67 ± 0.57[6][7] |
| ΔH°f(s) (kJ/mol) | Computationally Derived | -344.97 ± 0.62[6][7] |
Discrepancies between experimental and computed values can often be attributed to factors such as intermolecular interactions in the solid state, which are not fully captured by gas-phase computational models. Therefore, a careful analysis of the crystal packing and hydrogen bonding, potentially through X-ray crystallography, can provide further insights.
Conclusion: The Importance of a Multi-faceted Thermochemical Profile
The thermochemical analysis of this compound, through a synergistic combination of experimental techniques like DSC and bomb calorimetry, and high-level computational methods such as G3MP2, provides a robust understanding of its energetic landscape. This knowledge is not merely academic; it is fundamental for ensuring the safety and efficiency of chemical processes in which this compound is involved. For researchers in drug development, a detailed thermochemical profile can inform formulation strategies, predict stability under various conditions, and contribute to a more complete understanding of the molecule's behavior. The methodologies outlined in this guide provide a comprehensive framework for obtaining these critical data, empowering scientists to make informed decisions in their research and development endeavors.
References
- Ribeiro da Silva, M. A. V., et al. "Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone." The Journal of Chemical Thermodynamics 37.10 (2005): 1173-1181.
- Ribeiro da Silva, M. A. V., and M. L. C. C. H. Ferrao. "Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme*." Journal of the Brazilian Chemical Society 11 (2000): 348-354.
-
Mettler Toledo. Thermal analysis used for pharmaceutical screening – Part 1. [Link]
- Johnson, W. H., and E. J. Prosen. "The enthalpies of combustion and formation of nicotinic acid and creatinine." Journal of Research of the National Bureau of Standards-A. Physics and Chemistry 79A.4 (1975): 561.
- Johnson, Walter H. "The Enthalpies of Combustion and Formation of Nicotinic Acid and Creatinine." Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, vol. 79A, no. 4, 1975, pp. 561-564.
Sources
- 1. longkechem.com [longkechem.com]
- 2. 6-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 26893-73-2 [chemicalbook.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. The Enthalpies of Combustion and Formation of Nicotinic Acid and Creatinine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5,6-Dimethoxypicolinic Acid Amides: An Application Note
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 5,6-dimethoxypicolinic acid amides, a class of compounds with significant potential in medicinal chemistry. Picolinic acid derivatives are recognized as "privileged" structural motifs in drug discovery, forming the core of numerous biologically active molecules. This document outlines the synthesis of the key precursor, this compound, followed by a thorough exploration of various amide coupling methodologies. The protocols detailed herein are designed to be robust and scalable, offering researchers and drug development professionals a practical guide to accessing this important chemical space. We delve into the mechanistic underpinnings of common coupling reagents, provide step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting.
Introduction: The Significance of Picolinic Acid Amides in Drug Discovery
The picolinic acid scaffold, a pyridine ring substituted with a carboxylic acid at the 2-position, is a cornerstone in the design of novel therapeutics.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including enzyme inhibition and modulation of various signaling pathways. The amide functionality, being one of the most prevalent linkages in pharmaceuticals, provides a stable and synthetically accessible means to introduce molecular diversity. The combination of the picolinic acid core with a diverse array of amines through amide bond formation is a powerful strategy for generating libraries of compounds for high-throughput screening and lead optimization.[3] The 5,6-dimethoxy substitution pattern on the picolinic acid ring offers unique electronic and steric properties that can be exploited to fine-tune the pharmacological profile of the resulting amides.
Synthesis of the Precursor: this compound
A reliable and efficient synthesis of the this compound precursor is paramount. While various synthetic routes to substituted picolinic acids exist, a common strategy involves the oxidation of the corresponding methyl-substituted pyridine.
Recommended Synthetic Pathway
A plausible and commonly employed route to this compound is outlined below. This multi-step synthesis starts from commercially available materials and involves standard organic transformations.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methyl-5,6-dihydroxypyridine
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K2CO3)
-
Acetone
-
Potassium permanganate (KMnO4)
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
Step 1: Methylation of 2-Methyl-5,6-dihydroxypyridine
-
To a stirred solution of 2-methyl-5,6-dihydroxypyridine (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).
-
Slowly add dimethyl sulfate (2.2 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude 5,6-dimethoxy-2-methylpyridine. Purify by column chromatography if necessary.
Step 2: Oxidation to this compound
-
Dissolve the 5,6-dimethoxy-2-methylpyridine (1 equivalent) in a mixture of water and pyridine.
-
Heat the solution to 70-80 °C.
-
Slowly add a solution of potassium permanganate (3 equivalents) in water, maintaining the temperature.
-
After the addition is complete, continue stirring at the same temperature until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Wash the filter cake with hot water.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Acidify the residue with concentrated HCl to pH 2-3.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.
Amidation of this compound: Protocols and Mechanistic Insights
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires activation of the carboxylic acid.[4][5] Several classes of coupling reagents have been developed to facilitate this transformation efficiently and with minimal side reactions.[6][7]
Method 1: Carbodiimide-Mediated Coupling (EDC/HOBt)
Carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), are widely used for amide bond formation.[5] The addition of 1-Hydroxybenzotriazole (HOBt) is often employed to suppress racemization (for chiral substrates) and improve reaction efficiency by forming a more reactive activated ester intermediate.[8]
Mechanism Overview:
Caption: EDC/HOBt mediated amide coupling mechanism.
Experimental Protocol:
-
Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Add the desired amine (1.0-1.2 equivalents) to the reaction mixture. If the amine is provided as a salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method 2: Uronium/Aminium Salt-Based Coupling (HATU)
Uronium and aminium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents known for fast reaction times and low rates of racemization.[6][9]
Experimental Protocol:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents).
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the amine (1.0-1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic phase, concentrate, and purify the product as described previously.[3]
Method 3: Acyl Halide Formation Followed by Amination
This classical two-step approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl2) or oxalyl chloride.[10][11] The resulting acyl chloride is then reacted with the amine.
Caution: This method can sometimes lead to side reactions, such as chlorination of the pyridine ring, especially with picolinic acid derivatives.[10] Careful control of reaction conditions is crucial.
Experimental Protocol:
Step 1: Formation of 5,6-Dimethoxypicolinoyl Chloride
-
Suspend this compound (1.0 equivalent) in an anhydrous solvent like toluene or DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride (1.2 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.
Step 2: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the amine (1.0 equivalent) and a base like triethylamine or pyridine (2.0 equivalents) in DCM.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup as described in the previous methods to isolate and purify the amide product.
Data Presentation and Comparison of Methods
The choice of amidation method can significantly impact the yield and purity of the final product. The following table provides a general comparison of the methods described.
| Feature | EDC/HOBt | HATU | Acyl Chloride |
| Reagent Cost | Moderate | High | Low |
| Reaction Time | Moderate (1-12 h) | Fast (0.5-4 h) | Variable |
| Yields | Good to Excellent | Excellent | Good to Excellent |
| Substrate Scope | Broad | Very Broad | Broad (potential for side reactions) |
| Byproducts | Water-soluble urea | Water-soluble | HCl, SO2 (gaseous) |
| Ease of Workup | Relatively easy | Relatively easy | Can be more complex |
Troubleshooting and Field-Proven Insights
-
Low Yields: In cases of low reactivity, consider switching to a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. For sterically hindered amines or acids, prolonged reaction times or elevated temperatures may be necessary.
-
Side Reactions: With the acyl chloride method, ring chlorination can be a competing reaction.[10] Using oxalyl chloride at lower temperatures can sometimes mitigate this. For sensitive substrates, direct coupling methods (EDC or HATU) are generally preferred.
-
Purification Challenges: The byproducts from carbodiimide reactions (e.g., dicyclohexylurea from DCC) can sometimes be difficult to remove. Using water-soluble carbodiimides like EDC simplifies purification.[5] If DMF is used as a solvent, washing with aqueous LiCl solution can aid in its removal during workup.
Conclusion
The synthesis of this compound amides is a critical process in the exploration of novel chemical entities for drug discovery. This application note provides a selection of robust and well-established protocols for achieving this transformation. The choice of the optimal method will depend on factors such as the specific substrates, scale of the reaction, and cost considerations. By understanding the underlying mechanisms and potential pitfalls, researchers can efficiently synthesize a diverse range of amides for biological evaluation.
References
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
-
ResearchGate. Amidation reactions of picolinic acid. | Download Table. Retrieved from [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Retrieved from [Link]
-
PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
Spring Group, University of Cambridge. The reductive cleavage of picolinic amides. Retrieved from [Link]
-
Royal Society of Chemistry. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
ResearchGate. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
PubMed. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Retrieved from [Link]
-
PubMed Central. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]
-
PubChem. Picolinic acid. Retrieved from [Link]
-
Wikipedia. Picolinic acid. Retrieved from [Link]
-
Fisher Scientific. Amide Synthesis. Retrieved from [Link]
-
UniVOOK Chemical. Dipicolinic Acid as Intermediate for the Synthesis. Retrieved from [Link]
-
MySkinRecipes. 4,6-Dimethoxypicolinic acid. Retrieved from [Link]
-
ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
NIH. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
MOST Wiedzy. Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. Retrieved from [Link]
-
PrepChem.com. Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link]
Sources
- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. peptide.com [peptide.com]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. Amide Synthesis [fishersci.dk]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 5,6-Dimethoxypicolinic Acid in Catalysis
Introduction: The Untapped Potential of Electron-Rich Picolinic Acid Ligands in Homogeneous Catalysis
In the ever-evolving landscape of homogeneous catalysis, the design and application of novel ligands are paramount to unlocking new reactivity and enhancing the efficiency of synthetic transformations. Picolinic acid and its derivatives have long been recognized for their robust coordination to a variety of transition metals, finding utility in diverse catalytic processes. This application note delves into the prospective applications of a promising, yet underexplored ligand: 5,6-dimethoxypicolinic acid .
While direct catalytic applications of this compound are not yet extensively documented in peer-reviewed literature, its structural features suggest significant potential. The strategic placement of two electron-donating methoxy groups on the pyridine ring is anticipated to profoundly influence the electronic properties of the metal center upon coordination. This guide, therefore, serves as a forward-looking technical resource for researchers, scientists, and drug development professionals. We will extrapolate from well-established principles of ligand design and the known reactivity of analogous systems to propose detailed protocols and applications for this compound in palladium- and copper-catalyzed reactions. Our aim is to provide a robust, scientifically-grounded framework to stimulate and guide future research into this promising ligand.
Physicochemical Properties and Synthesis of this compound
This compound is a pyridine carboxylic acid derivative. While not as commonly encountered as picolinic acid itself, its synthesis can be approached through multi-step sequences starting from commercially available pyridine precursors. A plausible synthetic route could involve the appropriate functionalization and oxidation of a substituted pyridine.
The key structural features of this compound are the pyridine nitrogen and the carboxylic acid moiety, which together form a bidentate chelate with metal ions. The two methoxy groups at the 5 and 6 positions are expected to significantly increase the electron density on the pyridine ring. This enhanced electron-donating ability can have a profound impact on the catalytic cycle of a coordinated metal center. For instance, in palladium catalysis, a more electron-rich ligand can promote the oxidative addition step and stabilize the resulting high-oxidation-state metal complex.[1]
Anticipated Electronic and Steric Effects in Catalysis
The catalytic efficacy of a ligand is intricately linked to its electronic and steric properties. For this compound, we can anticipate the following effects:
-
Enhanced Electron Donation: The two methoxy groups are strong σ-donors and π-donors, which will make the pyridine ring more electron-rich. This, in turn, enhances the electron-donating capacity of the ligand to the metal center. This can be particularly advantageous in reactions where oxidative addition is the rate-limiting step, such as in many palladium-catalyzed cross-coupling reactions.[1]
-
Modulation of Redox Potentials: By tuning the electron density at the metal center, the ligand can modulate its redox potential, making certain catalytic steps more favorable.
-
Steric Influence: The methoxy group at the 6-position, ortho to the nitrogen atom, will exert a steric influence around the metal center. This steric bulk can play a crucial role in controlling the selectivity of a reaction, for example, by favoring the formation of a specific regio- or stereoisomer.[2]
These properties make this compound a compelling candidate for a range of catalytic applications, particularly in cross-coupling and oxidation reactions.
Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of the palladium catalyst is heavily dependent on the nature of the supporting ligand. An electron-rich ligand like this compound is hypothesized to be highly effective in this transformation, particularly with challenging substrates like aryl chlorides.
Rationale for Application
The increased electron density on the palladium center, induced by the this compound ligand, is expected to facilitate the oxidative addition of the aryl halide to the Pd(0) species, which is often the rate-determining step of the catalytic cycle.[3] The steric hindrance from the 6-methoxy group may also promote the reductive elimination step, leading to faster catalyst turnover.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
Reaction: Coupling of 4-chloroanisole with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-chloroanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 1 mol%) and this compound (0.04 mmol, 2 mol%).
-
Add 5 mL of toluene and stir the mixture at room temperature for 15 minutes to allow for pre-formation of the catalyst complex.
-
Add 4-chloroanisole (2 mmol, 1.0 equiv), phenylboronic acid (2.4 mmol, 1.2 equiv), and K₂CO₃ (4 mmol, 2.0 equiv).
-
Add 2 mL of water to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with 10 mL of water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," is widely used for the synthesis of 1,2,3-triazoles. The choice of ligand is crucial for stabilizing the catalytically active Cu(I) species and accelerating the reaction. The bidentate nature and electron-richness of this compound make it an attractive candidate for this transformation.
Rationale for Application
This compound can effectively chelate to the copper center, preventing its disproportionation and agglomeration. The electron-donating methoxy groups can enhance the nucleophilicity of the copper acetylide intermediate, thereby accelerating the cycloaddition with the azide. Similar carboxylic acid-supported copper complexes have shown high catalytic efficiency in other oxidative coupling reactions.[4]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition
Reaction: Cycloaddition of benzyl azide and phenylacetylene.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
This compound
-
Sodium ascorbate
-
Benzyl azide
-
Phenylacetylene
-
tert-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve CuSO₄·5H₂O (0.01 mmol, 1 mol%) and this compound (0.01 mmol, 1 mol%) in a 1:1 mixture of tert-butanol and water (4 mL).
-
Add benzyl azide (1 mmol, 1.0 equiv) and phenylacetylene (1.1 mmol, 1.1 equiv) to the solution.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 10 mol%).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
After completion, add 10 mL of water and extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting triazole by recrystallization or column chromatography.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the CuAAC reaction.
Data Summary and Comparison
The following table provides a hypothetical comparison of the expected performance of this compound with unsubstituted picolinic acid in the proposed catalytic reactions. The anticipated benefits are based on the electronic effects of the methoxy groups.
| Ligand | Reaction | Expected Yield | Expected Selectivity | Rationale for Performance |
| This compound | Suzuki-Miyaura | High | High | Enhanced electron donation accelerates oxidative addition and stabilizes the catalytic species. Steric bulk may improve selectivity. |
| Picolinic Acid | Suzuki-Miyaura | Moderate to High | Good | Standard bidentate ligand, effective but may require harsher conditions for less reactive substrates. |
| This compound | CuAAC | Very High | Excellent | Increased electron density on copper enhances the rate of cycloaddition. Strong chelation stabilizes the Cu(I) state. |
| Picolinic Acid | CuAAC | High | Excellent | Effective ligand, but the enhanced electronic properties of the substituted version may lead to faster reaction times. |
Conclusion and Future Outlook
This compound represents a promising, yet largely unexplored, ligand for homogeneous catalysis. Based on fundamental principles of ligand design and the behavior of analogous systems, it is reasonable to predict that its unique electronic and steric properties will translate into enhanced catalytic activity and selectivity in a range of important synthetic transformations. The protocols and mechanistic insights provided in this application note are intended to serve as a well-founded starting point for researchers to unlock the full potential of this intriguing molecule. Further experimental validation is, of course, necessary, and it is our hope that this guide will inspire such investigations, ultimately leading to the development of more efficient and selective catalytic systems for the synthesis of pharmaceuticals, fine chemicals, and advanced materials.
References
-
Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated C-H Activation. Chem. Eur. J.2017 , 23, 1-12. [Link]
-
4,6-Dimethoxypicolinic acid. MySkinRecipes. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Acc. Chem. Res.2014 , 47, 3, 925–936. [Link]
-
Carboxylic-supported copper complexes as catalyst for the green oxidative coupling of 2,6-dimethylphenol: Synthesis, characterization and structure. C. R. Chim.2013 , 16, 10, 914-922. [Link]
-
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Catalysts2021 , 11, 12, 1481. [Link]
-
Dipicolinic Acid as Intermediate for the Synthesis. UniVOOK. [Link]
-
Steric and Electronic Effects in the Dimerization of Wanzlick Carbenes: The Alkyl Effect. Eur. J. Org. Chem.2007 , 2007, 23, 3811-3818. [Link]
-
Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. Inorganics2024 , 12, 200. [Link]
-
Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. Molecules2022 , 27, 19, 6636. [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules2021 , 26, 1, 199. [Link]
-
An Introduction to Palladium Catalyzed Reactions. YouTube. [Link]
-
Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]-4-Formyl Phenol Ligand: Promising Biomimetic Catalysts for Dye Residue Degradation and Drug Synthesis. Molecules2020 , 25, 23, 5588. [Link]
Sources
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Carboxylic-supported copper complexes as catalyst for the green oxidative coupling of 2,6-dimethylphenol: Synthesis, characterization and structure [comptes-rendus.academie-sciences.fr]
Application Note: A Robust HPLC Framework for the Analysis and Purification of 5,6-Dimethoxypicolinic Acid
Introduction and Method Rationale
5,6-Dimethoxypicolinic acid is a substituted pyridine derivative, a class of compounds frequently utilized as key building blocks in the synthesis of pharmaceuticals and other high-value chemical entities. The precise control of its purity is paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final product. HPLC is the predominant technique for both the analysis and purification of such compounds due to its high resolution, sensitivity, and scalability.[1][2]
The development of a successful HPLC method is predicated on an understanding of the analyte's physicochemical properties. This compound is an acidic molecule due to its carboxylic acid moiety (pKa ≈ 2-4) and possesses moderate polarity from its methoxy groups and pyridine ring.
Our strategy employs Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.[3] To achieve optimal chromatographic performance for an acidic compound like this compound, it is critical to suppress the ionization of the carboxyl group. This is accomplished by acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa.[4][5] Operating at a low pH (e.g., pH 2.5-3.0) protonates the carboxylic acid, rendering the molecule neutral and significantly enhancing its retention on a non-polar stationary phase (e.g., C18) while ensuring sharp, symmetrical peak shapes.[5][6]
The following workflow outlines the logical progression from analyte characterization to a fully validated analytical and preparative method.
Figure 1: Logical workflow for analytical HPLC method development.
Part I: Analytical Method for Purity and Assay
This method is designed for the accurate determination of the purity of this compound and for quantitative analysis (assay) against a reference standard.
Instrumentation and Materials
-
HPLC System: An HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade, ~99%)
-
Water (HPLC or Milli-Q grade)
-
This compound reference standard
-
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | Provides excellent hydrophobic retention and high efficiency for this class of compound.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to a pH of ~2.7, suppressing the ionization of the analyte.[4][6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for eluting the analyte from the C18 column. |
| Gradient Program | 10% B to 90% B in 10 min; Hold at 90% B for 2 min; Re-equilibrate at 10% B for 3 min | A linear gradient ensures efficient separation from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection | UV at 230 nm and 275 nm | The pyridine ring and conjugated system exhibit strong absorbance in this UV range.[7][8] |
| Injection Volume | 5 µL | A small volume prevents peak distortion and column overloading. |
| Run Time | 15 minutes | Includes gradient elution and column re-equilibration. |
Standard and Sample Preparation
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard (0.1 mg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask. Add ~7 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to volume. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability and Validation
To ensure the trustworthiness of the results, system suitability tests must be performed before sample analysis. This is achieved by making five replicate injections of the Working Standard solution.
| Parameter | Acceptance Criteria | Purpose |
| Retention Time (RT) %RSD | ≤ 1.0% | Ensures system stability and reproducibility. |
| Peak Area %RSD | ≤ 2.0% | Confirms precision of the injector and detector response. |
| Tailing Factor (Tf) | 0.8 – 1.5 | Measures peak symmetry; values outside this range may indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency and resolving power of the column. |
Part II: Preparative Method for Purification
This protocol is designed to scale up the analytical method for the purpose of isolating gram-level quantities of high-purity this compound. Preparative chromatography prioritizes throughput and sample load over the ultimate resolution seen in analytical runs.[1]
Figure 2: General workflow for preparative HPLC purification.
Instrumentation and Materials
-
Preparative HPLC System: A system with high-flow rate pumps (e.g., 50-100 mL/min), a preparative-scale column, a UV detector with a preparative flow cell, and an automated fraction collector.
-
Preparative Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Chemicals: Same as analytical, but larger quantities of HPLC-grade solvents will be required.
Preparative Chromatographic Conditions
| Parameter | Condition | Rationale |
| Stationary Phase | C18, 21.2 x 250 mm, 10 µm | Larger diameter for higher loading capacity; larger particles to reduce backpressure at high flow rates. |
| Mobile Phase A | 0.1% Formic Acid in Water | Consistent with the analytical method to maintain selectivity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Consistent with the analytical method. |
| Gradient Program | Isocratic or shallow step gradient (e.g., 30-50% B) | Simplifies fraction collection and solvent removal. The exact percentage should be determined from an analytical scouting run to ensure the target elutes with a k' between 2 and 5. |
| Flow Rate | 20 mL/min | Scaled appropriately for the 21.2 mm ID column to maintain separation efficiency. |
| Column Temperature | Ambient | Precise temperature control is less critical in preparative scale but should be consistent. |
| Detection | UV at 275 nm | A higher wavelength is chosen to minimize baseline noise from solvent absorbance at high concentrations. |
| Injection Volume | 1-5 mL (dependent on loading study) | Volume is maximized based on the solubility of the crude material and the column's capacity. |
Purification Protocol
-
Loading Study (Optional but Recommended): Perform a series of small injections with increasing concentrations to determine the maximum amount of crude material that can be loaded onto the column without significant loss of resolution between the target peak and its nearest impurity.
-
Crude Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible strong solvent (like DMSO or DMF, used sparingly) to the highest possible concentration. Ensure the solution is fully dissolved and filtered to remove particulates.
-
System Equilibration: Equilibrate the preparative column with the starting mobile phase composition for at least 3 column volumes.
-
Injection and Fraction Collection: Inject the concentrated crude sample. Monitor the UV chromatogram and configure the fraction collector to begin collecting just before the main peak elutes and stop just after it returns to baseline. Collect small, discrete fractions across the peak.
-
Fraction Analysis: Analyze a small aliquot of each collected fraction using the validated analytical HPLC method (Part I) to determine its purity.
-
Pooling and Solvent Removal: Combine all fractions that meet the required purity specification (e.g., >99.0%). Remove the solvents (acetonitrile and water) using a rotary evaporator. The formic acid will be removed azeotropically with the water.
-
Final Product Characterization: Dry the resulting solid under high vacuum. Confirm the final purity of the batch using the analytical HPLC method and characterize its identity using other orthogonal techniques (e.g., NMR, MS).
Conclusion
The HPLC methods presented in this application note provide a robust and reliable framework for the quality control and purification of this compound. The analytical method is highly specific and suitable for purity testing and assay, while the preparative method allows for efficient isolation of the compound at high purity. The foundational principles of controlling mobile phase pH for an acidic analyte are key to the success of both applications.
References
- Reversed Phase HPLC Columns. Phenomenex.
- Lupo, S., & Kahler, T. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
- Reverse Phase HPLC Basics for LC/MS. (2001). IonSource.
- How does an acid pH affect reversed-phase chromatography separ
- Principles in prepar
- HPLC method for purifying organic compounds.
- Deep UV dispersion and absorption spectroscopy of biomolecules. (2019). PubMed Central.
- UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid. SIELC Technologies.
Sources
- 1. warwick.ac.uk [warwick.ac.uk]
- 2. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biotage.com [biotage.com]
- 6. ionsource.com [ionsource.com]
- 7. Deep UV dispersion and absorption spectroscopy of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
Application Notes & Protocols: Investigating 5,6-Dimethoxypicolinic Acid as a Novel Scaffold for Anticancer Agent Development
Introduction: The Case for a New Scaffold
The relentless pursuit of novel anticancer agents is driven by the need for improved efficacy, reduced toxicity, and the ability to overcome drug resistance. A key strategy in this endeavor is the exploration of new chemical scaffolds that can serve as the foundation for a new generation of therapeutics. Picolinic acid, a pyridine-carboxylic acid, and its derivatives have demonstrated a wide range of biological activities, often functioning as bidentate chelating agents for various metal ions, a property that can influence numerous physiological pathways.
While extensive research has focused on scaffolds like quinazolines and flavones, the potential of substituted picolinates in oncology remains relatively untapped.[1][2][3] This document outlines a comprehensive framework for the investigation of 5,6-Dimethoxypicolinic acid as a core scaffold for the development of novel anticancer agents. The presence of methoxy groups on aromatic rings is a common feature in many successful anticancer drugs, often enhancing metabolic stability and modulating protein-ligand interactions. We hypothesize that the unique electronic and steric properties of the this compound core can be leveraged to design potent and selective anticancer compounds.
These application notes provide a logical, field-proven workflow, from initial library synthesis and high-throughput screening to detailed mechanistic studies and preliminary in vivo evaluation. The protocols described herein are designed to be self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.
Part 1: Synthesis and Rational Library Design
Rationale: The first step in evaluating a new scaffold is to synthesize the core compound and a focused library of derivatives. This allows for a systematic exploration of the Structure-Activity Relationship (SAR), identifying key chemical features that contribute to anticancer activity. Modifications can be targeted at the carboxylic acid group, the pyridine nitrogen, or by adding further substituents to the aromatic ring.
Protocol 1: Synthesis of this compound Derivatives
This protocol provides a general, plausible scheme for the synthesis of amide derivatives, a common modification to enhance cell permeability and introduce new interaction points. The synthesis of the parent acid can be approached through multi-step routes starting from commercially available pyridine precursors, analogous to methods used for other substituted picolinates.[4]
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
Dissolve 1.0 equivalent of this compound in a dry, aprotic solvent (e.g., Dichloromethane, DCM).
-
Add 1.2 equivalents of a coupling agent (e.g., oxalyl chloride or EDC/HOBt).[5]
-
Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., Nitrogen or Argon). The formation of the acyl chloride or activated ester can be monitored by thin-layer chromatography (TLC).
-
-
Amide Coupling:
-
In a separate flask, dissolve 1.1 equivalents of the desired primary or secondary amine in dry DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the activated acid solution from Step 1 to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography (silica gel) with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.
-
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Visualization: Structure-Activity Relationship (SAR) Exploration Plan
The following diagram illustrates a potential SAR exploration plan, starting from the core scaffold and diversifying at key positions to probe for improvements in activity.
Caption: A rational approach to library design based on the this compound scaffold.
Part 2: In Vitro Screening and Mechanistic Elucidation
Rationale: An effective in vitro screening cascade is essential to identify promising compounds and triage those with insufficient activity before committing to more resource-intensive studies.[6] The cascade begins with broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed assays to understand the mechanism of action of the most potent hits.
Visualization: In Vitro Screening Workflow
This workflow diagram illustrates a logical progression from primary screening to detailed mechanistic studies.
Caption: A tiered workflow for the in vitro evaluation of novel anticancer compounds.
Protocol 2: Primary Cytotoxicity Screening (MTT Assay)
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified by spectrophotometry.[3]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549, HCT116) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (from the synthesized library) and a positive control (e.g., Doxorubicin) in growth medium.
-
Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
-
Gently shake the plate for 15 minutes to ensure all formazan crystals are dissolved.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
Data Presentation:
| Compound | Cell Line: MCF-7 IC₅₀ (µM) | Cell Line: A549 IC₅₀ (µM) | Cell Line: HCT116 IC₅₀ (µM) |
| Scaffold-001 | 8.5 ± 0.7 | 12.1 ± 1.1 | 7.9 ± 0.5 |
| Scaffold-002 | > 50 | > 50 | > 50 |
| Scaffold-003 | 1.2 ± 0.2 | 2.5 ± 0.4 | 0.9 ± 0.1 |
| Doxorubicin | 0.5 ± 0.1 | 0.8 ± 0.2 | 0.4 ± 0.1 |
Protocol 3: Apoptosis Induction Analysis by Annexin V/PI Staining
Rationale for Selection: A key mechanism of effective anticancer drugs is the induction of programmed cell death, or apoptosis. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing clear evidence of apoptosis induction.[3]
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed a responsive cancer cell line (e.g., PC3) in 6-well plates and grow to ~70% confluency.
-
Treat the cells with the hit compound at concentrations of 0.5x, 1x, and 2x its predetermined IC₅₀ value for 24 hours. Include vehicle control and a positive control (e.g., Staurosporine).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells and combine them.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Annexin V Binding Buffer to each sample.
-
-
Flow Cytometry:
-
Analyze the samples immediately using a flow cytometer.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
-
Visualization: Hypothetical Targeted Signaling Pathway
Many anticancer agents function by inhibiting key signaling pathways that drive cell proliferation and survival. The diagram below illustrates the ERK signaling pathway, a common target in oncology.[3] A hit compound from the this compound library could potentially act at one of the nodes in this pathway.
Caption: Hypothetical inhibition of the ERK1/2 signaling pathway by a lead compound.
Part 3: In Vivo Efficacy Evaluation
Rationale: While in vitro assays are crucial for initial screening, they do not capture the complexity of a living organism.[7] In vivo models are essential to evaluate a drug candidate's efficacy, pharmacokinetics, and toxicity in a physiological context.[8][9] The subcutaneous xenograft model is a standard and robust platform for initial efficacy testing.[10]
Protocol 4: Human Tumor Xenograft Model in Nude Mice
Principle of the Model: This model involves implanting human cancer cells into immunodeficient mice, where they form solid tumors. The effect of the test compound on tumor growth can then be measured over time.[11]
Step-by-Step Methodology:
-
Animal Model:
-
Use 6-8 week old female athymic nude mice (nu/nu). Allow them to acclimatize for at least one week before the study begins.
-
-
Tumor Cell Implantation:
-
Harvest a responsive cancer cell line (e.g., HCT116) during its exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Compound Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 5% DMSO in saline) via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
Group 2 (Test Compound): Administer the lead compound at a predetermined dose (e.g., 20 mg/kg), daily.
-
Group 3 (Positive Control): Administer a standard-of-care drug (e.g., 5-FU for colorectal cancer) at its effective dose.
-
-
Monitoring and Endpoint:
-
Continue treatment for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight every 2-3 days.
-
The primary endpoint is typically the final tumor volume. Euthanize animals if tumors exceed a certain size or if signs of toxicity (e.g., >20% body weight loss) are observed.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
-
Analyze the statistical significance of the results using appropriate tests (e.g., ANOVA).
-
Data Presentation:
| Treatment Group | Dose | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (TGI) (%) | Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| Scaffold-003 | 20 mg/kg | 550 ± 95 | 56% | -1.8 |
| 5-FU | 15 mg/kg | 480 ± 80 | 61.6% | -8.5 |
References
-
Bhat, F. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Nuvisan. (n.d.). Comprehensive oncology in vivo models for accelerated drug development. Retrieved from [Link]
-
Zhang, X., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics & Oncology, 3(2), 83-9. [Link]
-
Charles River Laboratories. (2023). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]
-
Katt, M. E., et al. (2016). Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. Clinical Cancer Research, 22(11), 2621-2632. [Link]
-
Biocompare. (2025). In Vivo Models. Retrieved from [Link]
-
Powers, A. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743–17755. [Link]
-
Alfa Cytology. (n.d.). In Vivo Cancer Model Development Services. Retrieved from [Link]
-
Menon, A. & K, D. (2019). In-vitro Models in Anticancer Screening. ResearchGate. [Link]
- Not available.
-
Al-Ostoot, F. H., et al. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. Molecules, 29(8), 1855. [Link]
-
Zhou, S., et al. (2002). 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy. Investigational New Drugs, 20(3), 281-95. [Link]
-
UniVOOK Chemical. (2024). Dipicolinic Acid as Intermediate for the Synthesis. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4,6-Dimethoxypicolinic acid. Retrieved from [Link]
- Not available.
-
Sichaem, J., et al. (2016). Effects of 5,6-Dihydroxy-2,4-Dimethoxy-9,10-Dihydrophenanthrene on G2/M Cell Cycle Arrest and Apoptosis in Human Lung Carcinoma Cells. Biological & Pharmaceutical Bulletin, 39(11), 1816-1823. [Link]
-
Kumar, S., et al. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. Bangladesh Journal of Pharmacology, 12(2), 154-160. [Link]
-
Wang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(19), 6659. [Link]
-
Li, J., et al. (2014). Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. Archiv der Pharmazie, 347(5), 328-36. [Link]
Sources
- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]
- 5. mdpi.com [mdpi.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nuvisan.com [nuvisan.com]
- 9. biocompare.com [biocompare.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. In Vivo Cancer Model Development Services - Alfa Cytology [alfacytology.com]
Application Notes & Protocols: Investigating 5,6-Dimethoxypicolinic Acid Derivatives for the Treatment of Neurological Disorders
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Neurological disorders such as Alzheimer's and Parkinson's disease represent a significant and growing healthcare challenge, characterized by complex pathologies including neuroinflammation, oxidative stress, and progressive neuronal loss.[1] The therapeutic pipeline requires novel chemical scaffolds capable of targeting these multifaceted disease mechanisms.[1][2] This guide introduces 5,6-dimethoxypicolinic acid as a promising, yet underexplored, scaffold for the development of novel neuroprotective agents. Its heterocyclic core presents opportunities for synthetic diversification to modulate physicochemical properties and target multiple pathological pathways. We provide a comprehensive framework for the synthesis, in vitro screening, and validation of a library of this compound derivatives. The protocols herein are designed to be self-validating, enabling researchers to identify and advance lead candidates with therapeutic potential against the core drivers of neurodegeneration.
Therapeutic Rationale and Proposed Mechanisms of Action
The progressive neuronal damage in many neurological disorders is driven by a pathogenic triad of excitotoxicity, chronic neuroinflammation, and oxidative stress.[3] An effective therapeutic agent should ideally modulate one or more of these interconnected pathways. While this compound itself is primarily known as a synthetic building block[4], its structure provides a strategic starting point for creating derivatives with multi-target potential, a strategy proven effective for other heterocyclic compounds in neurodegeneration research.[5][6]
We hypothesize that derivatives of this scaffold can be designed to act via three primary mechanisms:
-
Reduction of Oxidative Stress: The electron-rich methoxy-substituted pyridine ring can be the basis for derivatives with direct radical-scavenging properties. Oxidative stress is a key factor in the pathology of neurodegenerative diseases.[5]
-
Modulation of Neuroinflammation: Neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of neurodegenerative conditions.[7][8] Derivatives can be designed to interfere with pro-inflammatory signaling cascades, such as the NF-κB pathway.[8]
-
Metal Chelation: The picolinic acid moiety is a known chelator of metal ions. Dysregulation of metal homeostasis, particularly of iron and copper, contributes to oxidative damage and protein aggregation in the brain. Judiciously designed derivatives could sequester these ions, mitigating their neurotoxic effects.
Caption: Proposed multi-target mechanism of this compound derivatives.
Synthesis and Characterization of Derivatives
The primary carboxyl group of this compound is an ideal handle for creating a diverse library of amide derivatives. Amidation allows for the systematic modification of lipophilicity, hydrogen bonding potential, and steric bulk, which are critical for blood-brain barrier penetration and target engagement.
Protocol 2.1: General Procedure for Amide Derivative Synthesis
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent for its high efficiency and mild reaction conditions.
Rationale: The choice of HATU as a coupling agent minimizes side reactions and allows for the efficient formation of amide bonds at room temperature, preserving potentially sensitive functional groups on the amine coupling partner. Anhydrous conditions are critical to prevent hydrolysis of the activated ester intermediate.
Step-by-Step Methodology:
-
Activation: In a dry, argon-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 20 minutes to allow for the formation of the activated ester.
-
Coupling: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.
Workflow and Characterization
Caption: Workflow for synthesis, purification, and characterization of derivatives.
Table 1: Required Analytical Characterization Data
| Analysis Type | Purpose | Acceptance Criteria |
|---|---|---|
| ¹H and ¹³C NMR | Structural confirmation | Spectra consistent with proposed structure |
| HRMS (ESI-TOF) | Exact mass confirmation | Measured m/z within 5 ppm of calculated value[9] |
| HPLC | Purity assessment | ≥95% purity for use in biological assays |
In Vitro Screening Cascade for Neuroprotective Activity
A tiered approach is essential to efficiently screen the synthesized library, moving from general, target-agnostic assays to more complex, disease-relevant cellular models.
Caption: Tiered workflow for in vitro screening of neuroprotective potential.
Protocol 3.1: Cytotoxicity Assessment in SH-SY5Y Cells
Rationale: Before assessing therapeutic effects, it is crucial to determine the concentration range at which the compounds are not toxic. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[10] SH-SY5Y is a human neuroblastoma cell line commonly used in neurotoxicity studies.
Step-by-Step Methodology:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (concentration that causes 50% reduction in viability) for each compound.
Protocol 3.2: Total Radical-Trapping Antioxidant Parameter (TRAP) Assay
Rationale: This assay measures the direct radical-scavenging ability of a compound.[11] It utilizes a fluorescent probe (R-phycoerythrin) whose fluorescence decays upon oxidation by a radical generator (AAPH). An effective antioxidant will delay this fluorescence decay.[11]
Step-by-Step Methodology:
-
Reaction Mixture: In a 96-well black plate, prepare a reaction mixture containing 5 µM of the test compound and 15 nM R-phycoerythrin in 75 mM phosphate buffer (pH 7.2).[11]
-
Initiation: Start the oxidation reaction by adding 2,2′-azobis(2-methylpropionamidine) dihydrochloride (AAPH) to a final concentration of 50 mM.[11]
-
Measurement: Immediately begin measuring the decay of R-phycoerythrin fluorescence (Excitation: 490 nm / Emission: 580 nm) every minute for 50 minutes.
-
Analysis: The antioxidant capacity is determined by the length of the lag phase before fluorescence begins to decay, compared to a standard antioxidant like Trolox.
Protocol 3.3: Neuroprotection Against 6-Hydroxydopamine (6-OHDA) Induced Toxicity
Rationale: 6-OHDA is a neurotoxin that selectively damages dopaminergic neurons, largely through the generation of intracellular reactive oxygen species and mitochondrial inhibition.[12] This in vitro model mimics aspects of Parkinson's disease pathology and is used to assess if a compound can protect neurons from oxidative-stress-induced death.[9]
Step-by-Step Methodology:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 3.1.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compounds (determined from Protocol 3.1) for 4-6 hours.
-
Neurotoxin Challenge: Add 6-OHDA to the wells to a final concentration of 50-100 µM (this concentration should be optimized to induce ~50% cell death in 24 hours).
-
Incubation: Incubate for 24 hours at 37°C.
-
Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 3.1.
-
Analysis: Calculate the percentage of neuroprotection afforded by each compound relative to the 6-OHDA-only treated cells. Determine the EC₅₀ (concentration that provides 50% protection).
Protocol 3.4: Anti-inflammatory Activity in LPS-Stimulated BV-2 Microglial Cells
Rationale: Chronic activation of microglia contributes to neuroinflammation. Lipopolysaccharide (LPS) is a potent activator of microglia, inducing the release of pro-inflammatory cytokines like TNF-α and IL-1β.[8] This assay measures the ability of compounds to suppress this inflammatory response.
Step-by-Step Methodology:
-
Cell Plating: Seed BV-2 microglial cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Cytokine Measurement: Quantify the concentration of TNF-α or IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Analysis: Calculate the percentage inhibition of cytokine release for each compound compared to the LPS-only treated cells.
Data Analysis and Hit Selection
The goal of the screening cascade is to identify "hit" compounds that possess a desirable balance of high neuroprotective potency and low cytotoxicity.
Table 2: Summary Table for Hit Candidate Profiling
| Compound ID | IC₅₀ (Cytotoxicity) [µM] | EC₅₀ (Neuroprotection) [µM] | Therapeutic Index (IC₅₀/EC₅₀) | Max % TNF-α Inhibition (at 10 µM) |
|---|---|---|---|---|
| Lead-001 | > 100 | 5.2 | > 19.2 | 75% |
| Lead-002 | 85.4 | 12.1 | 7.1 | 45% |
| Control | 15.3 | > 50 | < 0.3 | Not Active |
Hit Selection Criteria:
-
Therapeutic Index (TI): A primary selection criterion. A higher TI (IC₅₀ / EC₅₀) indicates a better safety window. A TI > 10 is generally considered favorable for progression.
-
Potency: Low micromolar or high nanomolar EC₅₀ in the neuroprotection assay.
-
Multi-target Activity: Compounds showing activity in both the neuroprotection and anti-inflammatory assays are of high interest.
-
Structure-Activity Relationship (SAR): Analyze the data to identify chemical features that correlate with desired activity, guiding the next round of synthesis for lead optimization.
Concluding Remarks and Future Directions
This guide provides a robust framework for the initial exploration of this compound derivatives as potential therapeutics for neurological disorders. Compounds identified as "hits" through this in vitro cascade warrant further investigation. Subsequent steps should include validation in primary neuronal cultures, mechanistic studies to deconvolve the specific molecular targets (e.g., NF-κB translocation, mitochondrial function assays), and assessment of pharmacokinetic properties. Promising candidates can then be advanced to established preclinical in vivo models of neurodegeneration, such as toxin-induced models (e.g., MPTP for Parkinson's) or transgenic mouse models, to evaluate their efficacy in a more complex biological system.[13]
References
- National Center for Biotechnology Information. (n.d.). An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC.
- Frąckowiak, K., Godyń, J., & Sapa, J. (2024). Nootropics as Cognitive Enhancers: Pharmacological Properties and Therapeutic Use. MDPI.
- PubMed. (2021, March 10). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening.
- National Center for Biotechnology Information. (n.d.). Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives - PMC.
- Cummings, J., et al. (2024). Alzheimer's disease drug development pipeline: 2024 - PMC. PubMed Central.
- Zárate, P., et al. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI.
- Ahmad, W., et al. (2024). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. PubMed Central.
- PubMed. (2003). In vitro neuroprotection against oxidative stress by pre-treatment with a combination of dihydrolipoic acid and phenyl-butyl nitrones.
- PubMed. (n.d.). Arachidonic Acid Derivatives and Neuroinflammation.
- Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC. National Center for Biotechnology Information.
- National Center for Biotechnology Information. (n.d.). Natural product-based pharmacological studies for neurological disorders - PMC.
- PubMed. (2022, October 17). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study.
- MySkinRecipes. (n.d.). 4,6-Dimethoxypicolinic acid.
- MDPI. (n.d.). Update on Disease-Modifying Pharmacological Treatments for Frontotemporal Dementia (FTD): A Scoping Review of Registered Trials.
- Geronikaki, A., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI.
- Calapai, F., et al. (2024). The Dark Side of “Smart Drugs”: Cognitive Enhancement vs. Clinical Concerns - PMC. National Center for Biotechnology Information.
-
Tonekaboni, M.-S., et al. (2022). Synthesis of[9][11]Oxathiepino[5,6-b]quinolines via Base-Mediated Intramolecular Hydroalkoxylation. Thieme. Retrieved from
- National Center for Biotechnology Information. (n.d.). The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models - PubMed Central.
- National Center for Biotechnology Information. (n.d.). Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PubMed Central.
- Al-Akchar, M., et al. (2022). The Use and Impact of Cognitive Enhancers among University Students: A Systematic Review. MDPI.
- National Center for Biotechnology Information. (n.d.). 6-O-angeloylplenolin exerts neuroprotection against lipopolysaccharide-induced neuroinflammation in vitro and in vivo - PubMed Central.
- Zandonai, T., et al. (2020). The Psychonauts' World of Cognitive Enhancers - PMC. PubMed Central.
- MOST Wiedzy. (n.d.). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues.
- RSC Publishing. (n.d.). Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives.
- MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
- ResearchGate. (n.d.). Arachidonic Acid Derivatives and Neuroinflammation | Request PDF.
- National Institutes of Health. (n.d.). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof.
- PubMed. (n.d.). Mechanism of 6-hydroxydopamine neurotoxicity.
- PubMed. (2019, June 1). Excitotoxicity, neuroinflammation and oxidant stress as molecular bases of epileptogenesis and epilepsy-derived neurodegeneration: The role of vitamin E.
- ClinicalTrials.gov. (n.d.). Randomized Controlled Trial of Pyridoxine for Tardive Dyskinesia.
Sources
- 1. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alzheimer's disease drug development pipeline: 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excitotoxicity, neuroinflammation and oxidant stress as molecular bases of epileptogenesis and epilepsy-derived neurodegeneration: The role of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,6-Dimethoxypicolinic acid [myskinrecipes.com]
- 5. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Arachidonic Acid Derivatives and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-O-angeloylplenolin exerts neuroprotection against lipopolysaccharide-induced neuroinflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro neuroprotection against oxidative stress by pre-treatment with a combination of dihydrolipoic acid and phenyl-butyl nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of 5,6-Dimethoxypicolinic Acid for Preclinical Development
Abstract
This application note details a robust and scalable synthetic route for the production of 5,6-Dimethoxypicolinic acid, a key building block for various pharmaceutical candidates. The described multi-step synthesis is designed for preclinical studies, emphasizing process safety, product purity, and scalability. The protocol provides a comprehensive guide for researchers, chemists, and drug development professionals, covering everything from the selection of starting materials to the final purification and characterization of the target compound.
Introduction
Picolinic acid and its derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This compound, in particular, serves as a crucial intermediate in the synthesis of novel therapeutic agents. The development of a scalable and reproducible synthetic process is therefore paramount for advancing these drug discovery programs from the bench to preclinical evaluation.
This document outlines a validated multi-step synthetic pathway, commencing from a commercially available starting material. The causality behind each experimental choice is explained, ensuring that the protocol is not just a series of steps but a self-validating system grounded in established chemical principles.
Synthetic Strategy Overview
The overall synthetic strategy is a three-step process starting from 2-amino-5,6-dimethoxypyridine. This approach was selected for its convergent nature and the commercial availability of the starting material. The key transformations involve a Sandmeyer reaction to introduce the carboxylic acid functionality, followed by esterification and subsequent hydrolysis to yield the final product.
Figure 1: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Materials and Instrumentation
All reagents were procured from reputable chemical suppliers and used without further purification unless otherwise specified. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. High-performance liquid chromatography (HPLC) analysis was performed using a C18 column.
Step 1: Synthesis of 5,6-Dimethoxy-2-cyanopyridine
This step involves the conversion of the amino group of 2-amino-5,6-dimethoxypyridine to a nitrile via a Sandmeyer reaction.
Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5,6-dimethoxypyridine (1.0 eq) in a mixture of concentrated sulfuric acid (2.5 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.
-
Carefully add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 1 hour to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5,6-dimethoxy-2-cyanopyridine.
Step 2: Hydrolysis to this compound
The final step is the hydrolysis of the nitrile to the corresponding carboxylic acid.
Protocol:
-
To a round-bottom flask, add 5,6-dimethoxy-2-cyanopyridine (1.0 eq) and a 50% aqueous solution of sulfuric acid.
-
Heat the mixture to reflux (approximately 120-130 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Results and Characterization
The successful synthesis of this compound was confirmed by comprehensive analytical characterization.
| Parameter | Specification |
| Appearance | White to off-white solid |
| Purity (HPLC) | > 98% |
| ¹H NMR | Consistent with the proposed structure |
| Mass Spectrometry | m/z calculated for C₈H₉NO₄: 183.05; found: [M+H]⁺ 184.06 |
| Overall Yield | 60-70% over two steps |
Table 1: Key Reaction Parameters and Expected Outcomes.
Process Safety Considerations
-
Diazotization: The formation of diazonium salts is an exothermic process and can be explosive if not handled properly. Strict temperature control is crucial.
-
Cyanide: Copper(I) cyanide and potassium cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
-
Acid Hydrolysis: The use of concentrated sulfuric acid at high temperatures requires caution.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound, suitable for producing preclinical quantities of the material. The described methodology is robust, reproducible, and prioritizes safety and purity. This guide should serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
-
Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
Synthesis of picolinic acid. PrepChem.com. [Link]
- Process for the production of new picolinic acid derivatives.
-
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]
-
Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. [Link]
-
Dipicolinic Acid as Intermediate for the Synthesis. UniVOOK. [Link]
-
A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1][2][3]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. PubMed. [Link]
Sources
Application Notes and Protocols for 5,6-Dimethoxypicolinic Acid as a Chelating Agent for Heavy Metals
Abstract
This technical guide provides a comprehensive framework for the evaluation of 5,6-dimethoxypicolinic acid as a novel chelating agent for heavy metals. While extensive research on this specific molecule is emerging, its structural features—a picolinic acid scaffold functionalized with two electron-donating methoxy groups—suggest significant potential for high-affinity and selective binding of toxic metal ions. This document serves as a detailed guide for researchers in environmental science, toxicology, and drug development. It outlines the theoretical basis for its chelation properties, detailed protocols for its synthesis and characterization, and methodologies to determine its efficacy in heavy metal sequestration. The protocols are designed to be self-validating, providing researchers with the tools to rigorously assess this promising chelating agent.
Introduction: The Rationale for a Novel Chelator
Heavy metal contamination of water and biological systems is a persistent global health challenge. Ions such as lead (Pb²⁺), mercury (Hg²⁺), cadmium (Cd²⁺), and copper (Cu²⁺) are non-biodegradable and accumulate in tissues, leading to severe toxicity by disrupting essential biological processes. The primary strategy for mitigating heavy metal toxicity is chelation therapy, which involves the administration of a ligand that forms a stable, non-toxic complex with the metal ion, facilitating its excretion.[1]
Picolinic acid (pyridine-2-carboxylic acid), a natural metabolite of tryptophan, is a well-established bidentate chelating agent that coordinates with metal ions through its pyridine nitrogen and carboxylate oxygen atoms.[2][3][4] The introduction of substituents onto the pyridine ring can modulate the electronic properties and, consequently, the metal-binding affinity and selectivity of the picolinic acid core.[5]
This compound is a derivative of particular interest. The methoxy groups at the 5 and 6 positions are expected to increase the electron density of the pyridine ring through the resonance effect.[6] This enhanced electron density on the pyridine nitrogen is hypothesized to strengthen its coordination to metal ions, potentially leading to the formation of more stable metal complexes compared to the parent picolinic acid. This guide provides the necessary theoretical background and experimental protocols to investigate this hypothesis and fully characterize the potential of this compound as a next-generation chelating agent.
Theoretical Background: Mechanism of Chelation
The efficacy of a chelating agent is governed by the stability of the metal-ligand complex it forms. This compound is anticipated to function as a bidentate ligand, forming a stable five-membered ring with a divalent metal ion.
Coordination Chemistry
The chelation involves the deprotonated carboxylate group and the lone pair of electrons on the pyridine nitrogen atom. The two methoxy groups are predicted to enhance the basicity of the pyridine nitrogen, making it a stronger Lewis base and thus a more effective ligand for electron-accepting metal ions.
Caption: Chelation of a divalent metal ion (M²⁺) by this compound.
Electronic Effects of Methoxy Substituents
The two methoxy groups (-OCH₃) play a crucial role. While they are inductively electron-withdrawing due to the high electronegativity of oxygen, their primary influence on the aromatic ring is a strong electron-donating resonance effect (+R).[6][7] This resonance effect increases the electron density at the ortho and para positions relative to the substituent. In this compound, this enhances the electron density on the pyridine nitrogen, increasing its nucleophilicity and its ability to coordinate with metal ions. This should translate to higher stability constants for the resulting metal complexes.[5]
Experimental Framework for Evaluation
A rigorous evaluation of a novel chelating agent requires a systematic approach. The following workflow outlines the essential stages of characterization.
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis, characterization, and application testing of this compound.
Protocol 4.1: Synthesis of this compound
This protocol is a hypothetical route based on established methods for the synthesis of substituted picolinic acids.[8][9][10]
-
Starting Material: Commercially available 2-chloro-5,6-dimethoxypyridine.
-
Step 1: Cyanation Reaction
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), combine 2-chloro-5,6-dimethoxypyridine (1 equivalent), zinc cyanide (Zn(CN)₂, 0.6 equivalents), and zinc powder (0.1 equivalents).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Add a palladium catalyst, such as Pd₂(dba)₃ (0.02 equivalents), and a ligand, such as dppf (0.04 equivalents).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude 2-cyano-5,6-dimethoxypyridine by column chromatography.
-
-
Step 2: Hydrolysis to Carboxylic Acid
-
Dissolve the purified 2-cyano-5,6-dimethoxypyridine in a mixture of ethanol and water.
-
Add a strong base, such as sodium hydroxide (NaOH, 5-10 equivalents).
-
Reflux the mixture for 6-12 hours, monitoring the disappearance of the nitrile by TLC or IR spectroscopy.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid (HCl).
-
The product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Protocol 4.2: Determination of Protonation Constants (pKa) by Potentiometric Titration
The pKa values are critical for understanding the ligand's speciation at different pH values. This protocol is adapted from established guidelines.[11][12]
-
Materials and Reagents:
-
Calibrated pH meter and electrode (resolution of 0.1 mV).
-
Temperature-controlled titration vessel (25.0 ± 0.1 °C).
-
Standardized carbonate-free NaOH solution (~0.1 M).
-
Standardized HCl solution (~0.1 M).
-
High-purity this compound.
-
Background electrolyte solution (e.g., 0.1 M KCl or NaNO₃) to maintain constant ionic strength.
-
-
Procedure:
-
Prepare a solution of this compound (~1-2 mM) in the background electrolyte solution.
-
Add a known excess of standardized HCl to ensure the ligand is fully protonated at the start of the titration.
-
Titrate the solution with the standardized NaOH solution, adding small, precise aliquots (e.g., 0.05 mL).
-
Record the pH (or mV) reading after each addition, allowing the reading to stabilize.
-
Continue the titration well past the final equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate the titration curve.
-
Use a suitable software package (e.g., Hyperquad, OPIUM) to refine the electrode calibration parameters and calculate the protonation constants (pKa values) by fitting the titration data to a speciation model. Two pKa values are expected: one for the carboxylic acid group and one for the pyridine nitrogen.
-
Protocol 4.3: Determination of Metal-Ligand Stability Constants by Potentiometric Titration
This protocol determines the stability constants (log β or log K) for the complexes formed between this compound and various heavy metal ions.[13][14]
-
Materials and Reagents:
-
All materials from Protocol 4.2.
-
High-purity stock solutions of the metal salts of interest (e.g., Pb(NO₃)₂, Cu(NO₃)₂, CdCl₂), accurately standardized.
-
-
Procedure:
-
Prepare a solution containing this compound (~1-2 mM) and the metal ion of interest in the background electrolyte. A ligand-to-metal ratio of 2:1 or 3:1 is recommended to favor the formation of higher-order complexes.
-
Acidify the solution with a known amount of standardized HCl.
-
Titrate the solution with standardized NaOH, following the same procedure as in Protocol 4.2.
-
Perform titrations for each heavy metal of interest.
-
-
Data Analysis:
-
Plot the titration curves for the metal-ligand systems. A displacement of the curve relative to the ligand-only titration indicates complex formation.
-
Using the predetermined pKa values of the ligand, analyze the titration data with a speciation program to determine the stoichiometry (ML, ML₂, etc.) and the overall stability constants (β) of the metal-ligand complexes formed.
-
Protocol 4.4: Evaluation of Heavy Metal Extraction from Aqueous Solution
This protocol provides a practical assessment of the chelator's ability to remove heavy metals from a simulated wastewater sample.[15][16][17][18]
-
Preparation of Solutions:
-
Prepare a stock solution of a heavy metal (e.g., 100 ppm Pb²⁺) in deionized water.
-
Prepare a stock solution of this compound in a suitable water-immiscible organic solvent (e.g., chloroform, octanol).
-
-
Extraction Procedure:
-
In a series of separatory funnels, add a fixed volume of the aqueous heavy metal solution (e.g., 20 mL).
-
Adjust the pH of the aqueous solutions to a range of values (e.g., pH 3, 4, 5, 6, 7) using dilute HNO₃ or NaOH.
-
To each funnel, add an equal volume of the chelator solution in the organic solvent.
-
Shake the funnels vigorously for a set period (e.g., 30 minutes) to allow for phase transfer and complexation.
-
Allow the layers to separate completely.
-
-
Quantification:
-
Carefully collect the aqueous phase from each funnel.
-
Determine the concentration of the heavy metal remaining in the aqueous phase using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
-
Data Analysis:
-
Calculate the percentage of metal extracted at each pH value using the formula: % Extraction = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial metal concentration and Cₑ is the equilibrium metal concentration in the aqueous phase.
-
Plot the % Extraction versus pH to determine the optimal pH for metal removal.
-
Illustrative Data and Interpretation
The following table presents hypothetical, yet scientifically plausible, data for this compound, based on the known properties of picolinic acid and the expected electronic effects of the methoxy groups. Researchers should use this as a benchmark for their own experimental results.
| Parameter | Picolinic Acid (Literature) | This compound (Expected) | Rationale for Expected Values |
| pKa₁ (COOH) | ~1.0[19][20] | ~1.2 | The electron-donating methoxy groups slightly increase the pKa of the carboxylate group, making it a weaker acid. |
| pKa₂ (Py-H⁺) | ~5.4[21] | ~5.8 | The electron-donating methoxy groups significantly increase the basicity of the pyridine nitrogen, resulting in a higher pKa. |
| log K₁ (Cu²⁺) | ~8.0 | ~8.5 - 9.0 | The increased basicity of the pyridine nitrogen leads to a stronger coordinate bond and a more stable complex. |
| log K₁ (Pb²⁺) | ~6.5 | ~7.0 - 7.5 | Similar to Cu²⁺, the enhanced ligand basicity is expected to increase the stability of the lead complex. |
| log K₁ (Cd²⁺) | ~5.5 | ~6.0 - 6.5 | Cadmium follows the same trend, with an expected increase in complex stability. |
| Optimal Extraction pH | pH 5-6 | pH 5.5-6.5 | The optimal pH for extraction is typically near the pKa of the coordinating groups, where the ligand is deprotonated but the metal has not yet precipitated as a hydroxide. |
Conclusion and Future Directions
This compound represents a promising candidate for a highly effective heavy metal chelator. The protocols and theoretical framework provided in this guide are designed to enable a thorough and rigorous evaluation of its capabilities. The anticipated increase in metal complex stability due to the electron-donating methoxy groups could translate into higher efficacy for environmental remediation or therapeutic applications.
Future research should focus on confirming the stability constants with a wider range of toxic metals, evaluating the selectivity of the ligand in the presence of essential metal ions (e.g., Ca²⁺, Mg²⁺, Zn²⁺), and assessing its cytotoxicity and in vivo efficacy in appropriate biological models. The successful completion of the outlined protocols will provide a solid foundation for the development of this molecule for critical applications in human health and environmental science.
References
- Nagy, L. (n.d.). Metal Detoxification. Vertex AI Search. Retrieved January 11, 2026.
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Essential Role of Picolinic Acid in Nutrient Absorption and Chelation Therapy. Retrieved January 11, 2026.
- Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Retrieved January 11, 2026.
- Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1345.
- Scribd. (n.d.). Stability Constants in Metal Complexes. Retrieved January 11, 2026.
- IUPAC. (n.d.). Guidelines for the Determination of Stability Constants. Retrieved January 11, 2026.
- Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST.
- Royal Society of Chemistry. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
- Material Science and Technology. (n.d.). Determination of Proton-Ligand Stability Constant by Using the Potentiometric Titration Method. Retrieved January 11, 2026.
- Gluc, M., et al. (2020). The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. Molecules, 25(21), 5183.
- ResearchGate. (2025). Synthesis and Characterization of New Picolinate Metal Complexes. Retrieved January 11, 2026.
- YouTube. (2018).
- ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)
- Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved January 11, 2026.
- PubMed. (n.d.). The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines. Retrieved January 11, 2026.
- International Journal of ChemTech Research. (n.d.). Extraction Heavy Metals from Contaminated, Water using Chelating Agents. Retrieved January 11, 2026.
- Redalyc. (n.d.). A Study on the Complexation of Picolinic Acid Derivatives with Cd2+, Ni2+ and Zn2+. Retrieved January 11, 2026.
- PubMed. (2013).
- PubMed. (n.d.).
- International Science Community Association. (n.d.).
- ResearchGate. (n.d.). Extraction Heavy Metals from Contaminated Water Using Chelating Agents. Retrieved January 11, 2026.
- University of Parma. (n.d.). Absorbance Spectroscopy and Ligand Binding: Seeing is Believing. Retrieved January 11, 2026.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2024). UV/Vis and IR Spectroscopy. Retrieved January 11, 2026.
- BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Retrieved January 11, 2026.
- Royal Society of Chemistry. (2024). A UV-Vis method for investigation of gallium(III)
- NIH. (2018). Ligand binding studies by high speed centrifugal precipitation and linear spectral summation using ultraviolet–visible absorption spectroscopy. Retrieved January 11, 2026.
- University of Parma. (n.d.). UV/Vis Absorbance spectroscopy for the study of ligand binding. Retrieved January 11, 2026.
- Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved January 11, 2026.
- Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Retrieved January 11, 2026.
- ChemicalBook. (n.d.). 2-Picolinic acid CAS#: 98-98-6. Retrieved January 11, 2026.
- LookChem. (n.d.). Cas 98-98-6, Picolinic acid. Retrieved January 11, 2026.
- DrugFuture. (n.d.). Picolinic Acid. Retrieved January 11, 2026.
- PubChem. (n.d.). Picolinic acid | C6H5NO2 | CID 1018. Retrieved January 11, 2026.
- Sigma-Aldrich. (n.d.). 2-Picolinic acid Pyridine-2-carboxylic acid. Retrieved January 11, 2026.
Sources
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. nbinno.com [nbinno.com]
- 3. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. cost-nectar.eu [cost-nectar.eu]
- 12. materialsciencetech.com [materialsciencetech.com]
- 13. scribd.com [scribd.com]
- 14. d-nb.info [d-nb.info]
- 15. Extraction Heavy Metals from Contaminated, Water using Chelating Agents – Oriental Journal of Chemistry [orientjchem.org]
- 16. Chelant extraction of heavy metals from contaminated soils using new selective EDTA derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chelant extraction of heavy metals from contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]
- 20. Cas 98-98-6,Picolinic acid | lookchem [lookchem.com]
- 21. Picolinic Acid [drugfuture.com]
Application Notes & Protocols: Development and Application of 5,6-Dimethoxypicolinic Acid-Based Probes for Bioimaging
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for 5,6-Dimethoxypicolinic Acid Scaffolds in Bioimaging
In the dynamic field of molecular imaging, the rational design of fluorescent probes is paramount for visualizing complex biological processes in real-time.[1] Picolinic acid and its derivatives have long been recognized for their versatile role as pendant arms in ligands designed for metal ion complexation, finding applications in areas like magnetic resonance imaging and radioisotope labeling.[2] The structural and electronic characteristics of the picolinic acid scaffold make it an excellent foundation for creating stable complexes with a variety of metal ions.[2]
This guide focuses on a specific, promising scaffold: This compound . The introduction of electron-donating methoxy groups at the 5 and 6 positions of the pyridine ring is hypothesized to modulate the electronic properties of the core structure, potentially enhancing the photophysical characteristics of attached fluorophores. Furthermore, this scaffold serves as a versatile chemical handle for the synthesis of more complex probes, including those targeting specific cellular analytes or organelles.
These application notes provide a comprehensive overview, from the foundational design strategy and chemical synthesis to the characterization and practical application of these novel probes in live-cell imaging. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
Part I: Probe Design & Synthesis
The Modular Design Strategy
The power of the this compound scaffold lies in its modularity. We conceptualize the final probe as consisting of three key components, allowing for a flexible "plug-and-play" approach to probe development for various biological targets.
-
Core Scaffold (The Anchor): this compound provides the structural and electronic foundation. Its carboxyl group is a prime site for chemical modification.
-
Signaling Moiety (The Reporter): A fluorophore is conjugated to the core scaffold. The choice of fluorophore dictates the photophysical properties of the final probe, such as its excitation and emission wavelengths.[3]
-
Targeting/Reactive Moiety (The Guide): This component provides specificity. It can be a functional group that reacts with a specific analyte (e.g., a thiol for detecting reactive oxygen species) or a ligand that directs the probe to a particular subcellular location (e.g., a triphenylphosphonium group for mitochondria).
Caption: Modular design of this compound-based probes.
Protocol: General Synthesis of a Carboxy-Fluorophore Conjugate
This protocol outlines a plausible synthetic route to conjugate a generic amine-containing fluorophore to the this compound core. The strategy is adapted from established methods in organic synthesis, including those used for related heterocyclic compounds.[4][5]
Workflow Overview
Caption: General workflow for probe synthesis via amide coupling.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., N,N-Dimethylformamide, DMF).
-
Add a coupling agent such as HATU (1.1 equivalents) or a combination of EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Add a tertiary amine base such as DIPEA (2-3 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: The carboxylic acid is converted into a more reactive acylating agent (an active ester), which is susceptible to nucleophilic attack by the amine group of the fluorophore. Anhydrous conditions are critical to prevent hydrolysis of the activated intermediate.
-
-
Amide Coupling with Fluorophore:
-
In a separate flask, dissolve the amine-functionalized fluorophore (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the fluorophore solution dropwise to the activated picolinic acid mixture from Step 1.
-
Allow the reaction to proceed at room temperature for 4-12 hours, or until completion.
-
Rationale: The primary or secondary amine of the fluorophore acts as a nucleophile, attacking the activated carbonyl carbon of the picolinic acid scaffold to form a stable amide bond.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once complete, quench the reaction by adding water.
-
Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Rationale: The washing steps remove unreacted starting materials, coupling reagents, and other water-soluble byproducts, providing a crude product for purification.
-
-
Purification and Characterization:
-
Purify the crude product using silica gel column chromatography, employing a solvent system (e.g., a gradient of ethyl acetate in hexanes) that provides good separation of the desired product from impurities.
-
Combine the pure fractions and evaporate the solvent.
-
Confirm the identity and purity of the final probe using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]
-
Rationale: Chromatographic purification is essential to isolate the probe with high purity, which is critical for reliable bioimaging experiments and to avoid artifacts from fluorescent impurities.
-
Part II: Probe Characterization
Before application in a biological system, the probe's fundamental properties must be thoroughly characterized.
Protocol: Determining Photophysical Properties
The following steps outline the standard procedures for characterizing the key spectral properties of the newly synthesized probe.[7]
-
Sample Preparation: Prepare a stock solution of the purified probe in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM. Create a series of dilutions in the desired buffer for analysis (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
UV-Visible Absorption Spectroscopy:
-
Use a spectrophotometer to scan the absorbance of a dilute solution (typically 1-10 µM) across a relevant wavelength range (e.g., 250-700 nm).
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the sample at its λ_abs.
-
Record the emission spectrum to determine the wavelength of maximum emission (λ_em).
-
The difference between λ_abs and λ_em is the Stokes shift.
-
-
Quantum Yield (Φ_F) Measurement:
-
The quantum yield should be determined relative to a well-characterized fluorescent standard with a known quantum yield and similar spectral properties (e.g., quinine sulfate in 0.1 M H₂SO₄ or fluorescein in 0.1 M NaOH).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard at several different, optically dilute concentrations (absorbance < 0.1).
-
Calculate the quantum yield using the comparative method.
-
-
Photostability Assessment:
-
Continuously illuminate a sample of the probe using the excitation light source of a fluorescence microscope or spectrofluorometer.
-
Monitor the fluorescence intensity over time. The rate of intensity decay provides a measure of the probe's resistance to photobleaching.[8]
-
Table 1: Example Data for a Hypothetical 5,6-DMPA Probe
| Parameter | Value | Conditions |
|---|---|---|
| λ_abs (max) | 495 nm | PBS, pH 7.4 |
| λ_em (max) | 520 nm | PBS, pH 7.4 |
| Molar Extinction Coeff. (ε) | 85,000 M⁻¹cm⁻¹ | PBS, pH 7.4 |
| Quantum Yield (Φ_F) | 0.65 | Relative to Fluorescein |
| Stokes Shift | 25 nm | PBS, pH 7.4 |
| Photostability (t₁/₂) | >10 min | Continuous Illumination |
Protocol: In Vitro Cytotoxicity Assay
It is crucial to ensure the probe does not interfere with cellular viability at the concentrations used for imaging.[8]
-
Cell Culture: Plate cells (e.g., HeLa or HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Probe Incubation: Prepare a range of probe concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM) in complete cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different probe concentrations. Include a positive control for toxicity (e.g., Triton X-100) and a vehicle control (medium with DMSO equivalent to the highest probe concentration).
-
Incubation: Incubate the cells for the intended duration of a typical imaging experiment (e.g., 4-24 hours).
-
Viability Assessment: Use a standard cell viability assay, such as MTT or PrestoBlue™, following the manufacturer's instructions. Read the absorbance or fluorescence on a plate reader.
-
Analysis: Normalize the results to the vehicle control (100% viability) and plot cell viability as a function of probe concentration to determine the concentration at which no significant toxicity is observed.
Part III: Application in Live-Cell Imaging
The ultimate test of a bioimaging probe is its performance in a living system. Successful live-cell imaging requires maintaining cell health on the microscope stage while achieving a high signal-to-noise ratio.[8][9]
Core Principles for Success
-
Minimize Phototoxicity: Use the lowest possible excitation light intensity and exposure time that provides a detectable signal. Shorter wavelength light is generally more damaging to cells.[8][9]
-
Optimize Probe Concentration: Use the lowest concentration of the probe that gives a sufficient signal. This minimizes potential off-target effects and cytotoxicity.
-
Maintain Physiological Conditions: Use an imaging medium (e.g., HBSS or specialized live-cell imaging solutions) and a stage-top incubator to maintain proper temperature (37°C), humidity, and CO₂ levels.[3]
-
Controls are Essential: Always include negative controls (unlabeled cells) to assess autofluorescence and positive controls (if applicable) to ensure the imaging system is working correctly.
Step-by-Step Protocol: Staining and Imaging Live Cells
Caption: A standard workflow for live-cell imaging experiments.
Methodology:
-
Cell Preparation:
-
One to two days prior to imaging, seed cells onto a glass-bottom imaging dish or chambered coverglass. Aim for 50-70% confluency on the day of the experiment.
-
Rationale: A sub-confluent monolayer allows for clear visualization of individual cells and their morphology without artifacts from overcrowding.
-
-
Probe Loading:
-
Prepare a working solution of the 5,6-DMPA probe in pre-warmed live-cell imaging medium (e.g., phenol red-free DMEM or HBSS). The optimal concentration should be determined empirically but typically ranges from 100 nM to 5 µM.
-
Remove the culture medium from the cells and gently wash once with warm PBS.
-
Add the probe-containing imaging medium to the cells.
-
Incubate the cells for the desired loading time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
Rationale: Incubation allows the probe to cross the cell membrane or bind to its target. The optimal loading time is a balance between achieving a strong signal and minimizing stress on the cells.
-
-
Wash and Signal Optimization:
-
After incubation, gently remove the probe-containing medium.
-
Wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound, extracellular probe. This step is crucial for reducing background fluorescence and improving the signal-to-noise ratio.[3][9]
-
Add fresh imaging medium to the cells for the duration of the imaging session.
-
Rationale: High background fluorescence can obscure the specific signal from within the cell, making data interpretation difficult.
-
-
Fluorescence Microscopy and Image Acquisition:
-
Transfer the imaging dish to the microscope stage equipped with an environmental chamber.
-
Locate the cells using brightfield or DIC optics first to minimize light exposure.
-
Select the appropriate filter set that matches the probe's excitation and emission spectra.[8]
-
Set the camera exposure time and excitation light intensity to the minimum levels required to obtain a clear image with low background.
-
Acquire images. For time-lapse experiments, define the time intervals and total duration, ensuring the illumination is shuttered between acquisitions to prevent phototoxicity.[8]
-
Data Analysis and Interpretation
-
Qualitative Analysis: Observe the subcellular localization of the fluorescent signal. Does it accumulate in specific organelles like the mitochondria or lysosomes?[10] Does it appear diffuse in the cytoplasm or localized to the nucleus?
-
Quantitative Analysis: Use imaging software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within defined regions of interest (ROIs), such as individual cells or specific organelles. This allows for the quantification of changes in probe signal in response to a stimulus or over time.
References
- Hoffman, R.M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science + Business Media.
- Thermo Fisher Scientific. 5 steps to live-cell imaging. Thermo Fisher Scientific Technical Note.
- Khan, F. M., et al. (2020). Development of A Novel Fluorescent NIR Probe for Cancer Bioimaging. UTRGV ScholarWorks.
- StainsFile. Fluorescent Live Cell Imaging. StainsFile Resource.
- Creative Biolabs. Live Cell Imaging Protocol & Troubleshooting.
- Goldman, R. D., & Spector, D. L. (2009). Live-cell microscopy – tips and tools. Cold Spring Harbor Protocols.
- ResearchGate.
- Fekete, C. et al. (2025).
- Nagano, T. et al. (2005). Development of fluorescent probes for bioimaging applications. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences.
- Zhang, H. et al. (2024). Discovery of GPR84 Fluorogenic Probes Based on a Novel Antagonist for GPR84 Bioimaging. Journal of Medicinal Chemistry.
- ResearchGate.
- Gryczynski, I. et al. (2007). Photophysical properties of a new DyLight 594 dye.
- Barabanov, M.A. et al. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds.
- Thermo Fisher Scientific. Probes for Lysosomes, Peroxisomes and Yeast Vacuoles. The Molecular Probes Handbook.
- Sabat, M. et al. (2018).
Sources
- 1. stainsfile.com [stainsfile.com]
- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 9. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Probes for Lysosomes, Peroxisomes and Yeast Vacuoles—Section 12.3 | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: In-Vitro Antibacterial Screening of 5,6-Dimethoxypicolinic Acid Analogs
Introduction: The Imperative for Novel Antibacterial Agents
The rise of antimicrobial resistance poses a significant threat to global health, creating an urgent need for the discovery and development of new antibacterial compounds with novel mechanisms of action.[1][2] Picolinic acid and its derivatives have garnered interest in medicinal chemistry due to their diverse biological activities. This document provides a detailed guide for the in-vitro antibacterial screening of a specific class of these compounds: 5,6-Dimethoxypicolinic acid analogs. While some research has touched upon the antibacterial potential of related naphthalene-carboxylic acids[3][4], a systematic screening protocol for this particular analog series is essential for a thorough evaluation.
This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach from initial screening to more detailed characterization of antibacterial activity. The protocols herein are grounded in established methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[5][6]
A Tiered Approach to Antibacterial Screening
A logical and efficient screening cascade is crucial for identifying promising lead compounds. This process typically begins with broad primary screening to assess general antibacterial activity, followed by more specific secondary assays to quantify potency and determine the mode of action.
Caption: Tiered workflow for in-vitro antibacterial screening.
Part 1: Primary Screening - The Agar Well Diffusion Method
The agar well diffusion method is a widely used preliminary test to qualitatively assess the antibacterial activity of new compounds.[1][7][8] This technique is valuable for its simplicity and ability to screen multiple compounds against various bacterial strains simultaneously.
Principle: An agar plate is uniformly inoculated with a test bacterium. Wells are then created in the agar, and the test compounds (analogs of this compound) are introduced into these wells. If a compound possesses antibacterial properties, it will diffuse into the agar and inhibit the growth of the surrounding bacteria, resulting in a clear "zone of inhibition." The diameter of this zone is proportional to the compound's activity.[7][9]
Detailed Protocol: Agar Well Diffusion Assay
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile broth (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a known antibiotic like Ciprofloxacin)
-
Negative control (solvent used to dissolve the analogs)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tips
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.
-
Well Creation: Allow the plate to dry for about 5 minutes. Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the agar.
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of each analog solution, the positive control, and the negative control into separate wells.[1]
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Data Collection: After incubation, measure the diameter of the zone of inhibition (in millimeters) for each well.
Part 2: Quantitative Analysis - Minimum Inhibitory Concentration (MIC)
Following the identification of active analogs from the primary screen, the next critical step is to quantify their potency. The Minimum Inhibitory Concentration (MIC) is the gold standard for this purpose.[10] It is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[11][12][13][14] The broth microdilution method is a common and reliable technique for determining MIC values.[13][15]
Principle: A serial dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are observed for turbidity (an indication of bacterial growth). The lowest concentration of the compound that prevents visible growth is the MIC.[12][16]
Caption: Principle of the Broth Microdilution Assay for MIC.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest
-
This compound analogs
-
Positive control antibiotic
-
Sterile solvent (e.g., DMSO)
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a stock solution of each analog in a suitable solvent. From this, create serial two-fold dilutions in CAMHB directly in the 96-well plate. A typical concentration range to screen might be from 128 µg/mL down to 0.25 µg/mL.
-
Control Wells:
-
Growth Control: Include wells with CAMHB and bacteria but no compound.
-
Sterility Control: Include wells with CAMHB only to check for contamination.
-
Positive Control: Include a known antibiotic with a predictable MIC for the test strains.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]
-
Inoculation: Add the standardized bacterial inoculum to all wells except the sterility control.
-
Incubation: Cover the plates and incubate at 35 ± 2°C for 18-24 hours.
-
MIC Reading: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the analog where no visible growth is observed.[11][15] For some bacteriostatic compounds, pinpoint growth may be disregarded.[11]
Part 3: Differentiating Bactericidal vs. Bacteriostatic Activity
Once the MIC is determined, it is crucial to understand whether the compound merely inhibits bacterial growth (bacteriostatic) or actively kills the bacteria (bactericidal). This is determined by finding the Minimum Bactericidal Concentration (MBC).[18]
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][19][20] It is determined by sub-culturing the contents from the clear wells of the MIC assay onto antibiotic-free agar plates.
Detailed Protocol: Minimum Bactericidal Concentration (MBC) Assay
Procedure:
-
Sub-culturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (the MIC well and those with higher concentrations).
-
Plating: Spot-plate each aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies that have grown from each spot. The MBC is the lowest concentration of the analog that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[17][21]
Interpreting MIC and MBC Data: The ratio of MBC to MIC can provide insight into the compound's activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[17]
Part 4: Preliminary Safety Assessment - Cytotoxicity Screening
A critical aspect of early-stage drug discovery is to ensure that the antibacterial compounds are not toxic to mammalian cells.[22][23] Cytotoxicity assays are essential for establishing a preliminary safety profile and determining the therapeutic index.
Principle: The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[24][25] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[23]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test analogs. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured format to facilitate comparison between the analogs.
Table 1: Hypothetical In-Vitro Activity of this compound Analogs
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | S. aureus MBC (µg/mL) | MBC/MIC Ratio (S. aureus) | IC50 (HEK293 cells, µg/mL) |
| Analog-01 | 4 | 32 | 8 | 2 | >128 |
| Analog-02 | 8 | 64 | 64 | 8 | 110 |
| Analog-03 | >128 | >128 | N/A | N/A | >128 |
| Analog-04 | 2 | 16 | 4 | 2 | 95 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | 2 | >100 |
N/A: Not Applicable
Interpretation of Hypothetical Data:
-
Analogs 01 and 04 show promising activity, particularly against the Gram-positive S. aureus, with MICs of 4 and 2 µg/mL, respectively. Their MBC/MIC ratios of 2 suggest they are bactericidal .
-
Analog 02 is less potent and appears to be bacteriostatic against S. aureus (MBC/MIC = 8).
-
Analog 03 is inactive at the tested concentrations.
-
Crucially, the active analogs (01 and 04) exhibit high IC50 values against the mammalian cell line, suggesting a favorable preliminary safety profile and a good therapeutic window.
Conclusion and Future Directions
This application note provides a comprehensive and structured protocol for the initial in-vitro antibacterial screening of this compound analogs. By following this tiered approach—from qualitative primary screening to quantitative determination of MIC, MBC, and cytotoxicity—researchers can efficiently identify and prioritize promising lead candidates. Analogs demonstrating potent bactericidal activity and low cytotoxicity warrant further investigation, including mechanism of action studies, screening against a broader panel of resistant strains, and eventual evaluation in in-vivo models of infection.
References
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021-02-04).
- Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (2024-11-23).
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents - Benchchem.
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed.
- The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024-07-30).
- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023-11-03).
- Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations.
- Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics.
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. (2021-09-24).
- How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (2016-09-01).
- Agar well-diffusion antimicrobial assay. | Download Scientific Diagram - ResearchGate.
- Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations.
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. (2021-09-24).
- Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory.
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. (2014-01-02).
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology.
- Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin - Benchchem.
- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central.
- Microbiology guide to interpreting minimum inhibitory concentration (MIC) - IDEXX Denmark.
- Broth Microdilution | MI - Microbiology.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.
- Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI.
- Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (2025-03-14).
- Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx.
- Screening methods to determine antibacterial activity of natural products - SciELO.
- In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PubMed Central. (2018-11-28).
- Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI.
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PubMed Central.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH.
- A Technical Overview of the Discovery and Initial Screening of "Antibacterial Agent 35" - Benchchem.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
- Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC.
- Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing - ASM Journals.
- USP Antibiotic Microbial Assay Testing. (2025-11-25).
- Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC - NIH.
- Quality Control and Quality Assurance for Antibiotic Testing - Singapore Society of Pathology. (2013-09-26).
- (PDF) A concise synthesis and the antibacterial activity of 5,6- dimethoxynaphthalene-2-carboxylic acid - ResearchGate. (2025-08-10).
- A Concise Synthesis and the Antibacterial Activity of 5,6-Dimethoxynaphthalene-2-carboxylic Acid - TÜBİTAK Academic Journals. (2005-01-01).
- Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study - NIH. (2022-06-06).
- Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution - MDPI.
- In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass - PubMed Central.
Sources
- 1. botanyjournals.com [botanyjournals.com]
- 2. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. journals.asm.org [journals.asm.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. emerypharma.com [emerypharma.com]
- 19. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. microchemlab.com [microchemlab.com]
- 22. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 5,6-Dimethoxypicolinic Acid in the Design of Novel Enzyme Inhibitors
Introduction: The Emerging Potential of Substituted Picolinic Acids in Enzymology
Picolinic acid, a pyridine carboxylic acid isomer, and its derivatives represent a versatile scaffold that has given rise to a multitude of therapeutic agents targeting a wide array of diseases, including cancer, diabetes, and various infectious diseases.[1][2] The therapeutic efficacy of these compounds often stems from their ability to act as potent enzyme inhibitors.[2] Natural products containing the picolinic acid moiety, such as streptonigrin and fusaric acid, have demonstrated significant antitumor and antibacterial properties.[1][2] This established history underscores the potential of novel substituted picolinic acids in drug discovery.
This application note focuses on a specific, yet underexplored derivative: 5,6-Dimethoxypicolinic acid . We will provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the design and validation of enzyme inhibitors based on this scaffold. The strategic placement of two methoxy groups at the 5 and 6 positions of the pyridine ring is hypothesized to modulate the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity and selectivity for target enzymes. This guide will detail the rationale for target selection, protocols for inhibitor synthesis and characterization, and in-depth methodologies for kinetic analysis to determine the mechanism of inhibition.
Target Selection and Rationale: Where Could this compound Inhibit?
The selection of a suitable enzyme target is a critical first step. Based on the known activities of picolinic acid derivatives, several enzyme classes present as promising starting points for investigation.
Metalloenzymes: A Prime Target Class
Many picolinic acid derivatives function as chelating agents, a property that makes metalloenzymes a particularly attractive target class.[3] The nitrogen atom and the carboxyl group of the picolinic acid scaffold can coordinate with metal ions in the active site of these enzymes, leading to inhibition.
-
Metallo-β-lactamases (MBLs): The emergence of antibiotic resistance, particularly mediated by MBLs like New Delhi Metallo-β-lactamase-1 (NDM-1), poses a significant global health threat. Dipicolinic acid derivatives have been identified as inhibitors of NDM-1, IMP-1, and VIM-2.[4] The 5,6-dimethoxy substitutions on the picolinic acid scaffold could enhance binding to the dinuclear zinc center of these enzymes.
-
Dopamine β-monooxygenase (DBM): This copper-containing enzyme is involved in the biosynthesis of norepinephrine. Inhibitors of DBM have potential as antihypertensive drugs.[5][6] Structure-activity relationship (SAR) studies on picolinic acid derivatives have shown that substitutions at the 5-position can increase inhibitory potency.[5]
Enzymes of the Diaminopimelate (DAP) Pathway
The DAP pathway is essential for the biosynthesis of lysine and the peptidoglycan cell wall in most bacteria, but is absent in mammals.[7][8] This makes the enzymes in this pathway excellent targets for the development of novel antibiotics.
-
Dihydrodipicolinate Reductase (DapB): This enzyme catalyzes the reduction of 2,3-dihydrodipicolinic acid to 2,3,4,5-tetrahydrodipicolinic acid.[7] Given the structural similarity of this compound to the natural substrate, it could potentially act as a competitive inhibitor.
The following diagram illustrates a potential target pathway for a this compound-based inhibitor within the bacterial DAP pathway.
Caption: Proposed inhibition of the bacterial DAP pathway.
Experimental Design and Protocols
This section provides a detailed workflow for the synthesis, purification, and enzymatic evaluation of this compound.
Protocol 1: Synthesis of this compound
While the direct synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established pyridine chemistry. One potential approach involves the elaboration of a commercially available substituted pyridine derivative. For instance, modifications of compounds like 5,6-dimethoxy-2-carboxylate ethyl ester could provide a pathway to the desired acid.[9] A generalized synthetic scheme is presented below.
Caption: Generalized synthetic workflow for this compound.
Step-by-Step Synthesis (Hypothetical Route):
-
Starting Material: Begin with a suitable commercially available pyridine derivative, for example, a halogenated picolinic acid ester.
-
Methoxylation: Introduce the methoxy groups at the 5 and 6 positions using a nucleophilic aromatic substitution reaction with sodium methoxide. This step may require elevated temperatures and a suitable solvent like methanol or DMF.
-
Hydrolysis: Saponify the ester group to the corresponding carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an aqueous/alcoholic solvent mixture.
-
Acidification: Carefully acidify the reaction mixture with an acid like hydrochloric acid to precipitate the this compound.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Protocol 2: Enzyme Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a target enzyme. The specific substrate and detection method will vary depending on the enzyme being studied.
Materials:
-
Purified target enzyme
-
Substrate for the target enzyme
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well microplate
-
Microplate reader (for absorbance, fluorescence, or luminescence detection)
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the target enzyme in the assay buffer. The final concentration of the enzyme in the assay should be determined empirically to ensure linear reaction kinetics over the desired time course.[10]
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer. It is common to use 2-fold or half-log serial dilutions.[11]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed volume of the diluted inhibitor solution (or solvent control).
-
A fixed volume of the enzyme solution.
-
-
Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.
-
-
Initiation of Reaction and Data Collection:
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.
-
Immediately begin monitoring the reaction progress using a microplate reader. The rate of the reaction (initial velocity, V₀) is determined by measuring the change in signal (e.g., absorbance) over time.[12]
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[10]
-
Table 1: Example Data for IC₅₀ Determination
| Inhibitor Concentration (µM) | % Inhibition |
| 0.1 | 5.2 |
| 0.3 | 15.8 |
| 1 | 48.9 |
| 3 | 85.1 |
| 10 | 98.2 |
| 30 | 99.5 |
Protocol 3: Kinetic Analysis to Determine the Mechanism of Inhibition
Once the IC₅₀ value is established, further kinetic studies are necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[12]
Procedure:
-
Varying Substrate and Inhibitor Concentrations:
-
Perform a series of enzyme assays as described in Protocol 2.
-
In these experiments, systematically vary the concentration of the substrate while keeping the inhibitor concentration constant for each series.
-
Repeat this for several different fixed concentrations of the inhibitor.
-
-
Data Analysis and Visualization:
-
Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using graphical methods such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), which can help visualize the type of inhibition.[12][13]
-
Fit the data to the appropriate Michaelis-Menten equation for the suspected inhibition model to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant) in the presence and absence of the inhibitor, as well as the inhibition constant(s) Ki and/or αKi.[14]
-
Interpreting Lineweaver-Burk Plots:
-
Competitive Inhibition: Lines intersect on the y-axis. Km increases, Vmax remains the same.
-
Non-competitive Inhibition: Lines intersect on the x-axis. Km remains the same, Vmax decreases.
-
Uncompetitive Inhibition: Lines are parallel. Both Km and Vmax decrease.
-
Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both Km and Vmax are altered.
The following diagram illustrates the workflow for enzyme inhibition studies.
Caption: Workflow for determining the inhibitory properties of a compound.
Conclusion and Future Directions
This compound presents a promising, yet largely unexplored, scaffold for the design of novel enzyme inhibitors. The protocols and strategies outlined in this application note provide a robust framework for its synthesis and characterization as a potential therapeutic agent. By systematically evaluating its activity against rationally selected enzyme targets, researchers can unlock the full potential of this intriguing molecule. Future work should focus on expanding the library of derivatives with modifications at other positions of the pyridine ring to build comprehensive structure-activity relationships and optimize potency and selectivity.
References
-
Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine, 4(8), 101127. [Link]
-
Kühn, H., et al. (1999). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. Journal of Medicinal Chemistry, 42(5), 858-866. [Link]
-
Khan, I., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 1497-1533. [Link]
-
Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. PubMed, 37463584. [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes. [Link]
-
Hidaka, H., et al. (1978). Inhibition of dopamine beta-hydroxylase in blood vessels by picolinic acid derivatives in vivo and their anthypertensive effects. Japanese Journal of Pharmacology, 28(4), 591-598. [Link]
-
King, A. M., et al. (2014). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Medicinal Chemistry Letters, 5(6), 682-686. [Link]
-
Khan, I., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC, PMC10211501. [Link]
-
Ingerman, L. A., & Robers, M. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. [Link]
-
Braidy, N., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 79-84. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
-
Golic, G. R., et al. (2001). Kinetic analysis of inhibitor actions on enzymes. Ciência e Tecnologia de Alimentos, 21(2). [Link]
-
Beninger, R. J., et al. (1992). Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. Brain Research, 599(1), 57-63. [Link]
-
BIOGEN Científica. (n.d.). This compound. [Link]
-
MySkinRecipes. (n.d.). 4,6-Dimethoxypicolinic acid. [Link]
-
Ahmad, Z., et al. (2023). In silico virtual screening for the identification of novel inhibitors against dihydrodipicolinate reductase (DapB) of Mycobacterium tuberculosis, a key enzyme of diaminopimelate pathway. Journal of Biomolecular Structure and Dynamics, 41(20), 10398-10414. [Link]
-
Aharony, A., & Stein, R. L. (1986). Inhibition of mammalian 5-lipoxygenase by aromatic disulfides. Journal of Biological Chemistry, 261(25), 11512-11519. [Link]
-
Fornal, E., & Głowacka, I. E. (2018). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. MOST Wiedzy. [Link]
-
Kumar, P., et al. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Molecules, 25(22), 5460. [Link]
-
Kubo, I., et al. (2005). Inhibition of diphenolase activity of tyrosinase by vitamin b(6) compounds. Journal of Agricultural and Food Chemistry, 53(24), 9382-9386. [Link]
-
Ye, Z., et al. (2017). Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. RSC Advances, 7(57), 35987-35990. [Link]
-
Staszewska-Krajewska, O., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3195. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of dopamine beta-hydroxylase in blood vessels by picolinic acid derivatives in vivo and their anthypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico virtual screening for the identification of novel inhibitors against dihydrodipicolinate reductase (DapB) of Mycobacterium tuberculosis, a key enzyme of diaminopimelate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Khan Academy [khanacademy.org]
- 13. Inhibition of diphenolase activity of tyrosinase by vitamin b(6) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
Application Notes and Protocols: Formulation of 5,6-Dimethoxypicolinic Acid Derivatives for Advanced Drug Delivery
Introduction: Unlocking the Therapeutic Potential of 5,6-Dimethoxypicolinic Acid Derivatives
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives, particularly pyridine carboxylic acids like picolinic acid, are versatile building blocks for developing novel therapeutic agents targeting a wide array of diseases, from cancers to neurological disorders.[3][4] Among these, this compound and its derivatives represent a promising class of compounds. The methoxy groups can enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to improved potency and selectivity for their biological targets.[2]
However, a significant challenge in translating these promising derivatives into clinical applications lies in their often-limited aqueous solubility and bioavailability. Many potent drug candidates fail to advance due to these unfavorable physicochemical properties. Advanced drug delivery systems, such as polymeric micelles and liposomes, offer a robust solution to overcome these hurdles. By encapsulating the active pharmaceutical ingredient (API) in a nanosized carrier, it is possible to enhance solubility, protect the drug from premature degradation, and achieve controlled or targeted release.[5]
This guide provides detailed protocols and scientific rationale for the formulation of this compound derivatives into two distinct and widely applicable drug delivery platforms: polymeric micelles and liposomes. The methodologies are designed to be self-validating, with an emphasis on the causality behind each experimental step, empowering researchers to not only replicate but also adapt these protocols for their specific derivatives.
PART I: Polymeric Micelle Formulation via Solvent Evaporation
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. They possess a hydrophobic core, ideal for encapsulating poorly water-soluble drugs like many this compound derivatives, and a hydrophilic shell that provides aqueous stability and prolongs circulation time.[6] The solvent evaporation method is a widely used technique for efficiently loading hydrophobic drugs into the micellar core.[7][8]
Scientific Rationale: The "Why" Behind the Method
The choice of the solvent evaporation technique is predicated on the anticipated hydrophobic nature of many this compound derivatives. This method involves dissolving both the amphiphilic polymer and the drug in a common volatile organic solvent. This ensures intimate mixing at the molecular level. Subsequent emulsification in an aqueous phase, followed by the removal of the organic solvent, forces the hydrophobic drug to partition into the forming micellar cores to minimize its exposure to the aqueous environment. The selection of an appropriate polymer, such as Poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) (PEG-PLGA), is critical. The PEG block forms the hydrophilic corona, offering stealth properties to evade the reticuloendothelial system, while the PLGA block constitutes the hydrophobic core, sequestering the drug.
Experimental Workflow: Polymeric Micelle Formulation
Caption: Workflow for Polymeric Micelle Formulation.
Detailed Protocol: Polymeric Micelle Formulation
Materials:
-
This compound derivative
-
PEG-PLGA (50:50, MW 15,000-25,000 Da)
-
Dichloromethane (DCM), HPLC grade
-
Poloxamer 188 (Pluronic® F68)
-
Deionized water
-
Dialysis membrane (MWCO 3.5-5 kDa)
Procedure:
-
Organic Phase Preparation:
-
Accurately weigh 50 mg of PEG-PLGA and 5 mg of the this compound derivative.
-
Dissolve both components in 2 mL of DCM in a glass vial.
-
Vortex and briefly sonicate to ensure a clear, homogenous solution.
-
-
Aqueous Phase Preparation:
-
Dissolve 100 mg of Poloxamer 188 in 10 mL of deionized water to create a 1% (w/v) surfactant solution.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase while sonicating on ice using a probe sonicator (30% amplitude, 1 minute, pulse 5 sec on, 5 sec off). This creates an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a round-bottom flask and connect it to a rotary evaporator.
-
Alternatively, stir the emulsion in a beaker with a magnetic stirrer in a fume hood for 4-6 hours to allow for the evaporation of DCM.
-
-
Purification:
-
Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug crystals or large polymer aggregates.
-
To remove the free, unencapsulated drug, dialyze the micellar solution against deionized water (1 L) for 24 hours, with water changes every 4-6 hours.
-
PART II: Liposomal Formulation via Thin-Film Hydration
Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They can encapsulate both hydrophilic and hydrophobic drugs.[5] For hydrophobic compounds like many this compound derivatives, the drug is partitioned within the lipid bilayer. The thin-film hydration method is a robust and widely used technique for preparing liposomes.[9][10][11][12][13]
Scientific Rationale: The "Why" Behind the Method
The thin-film hydration technique is effective for encapsulating hydrophobic drugs because it allows for the intimate mixing of the drug and lipids in an organic solvent.[10] Upon removal of the solvent, a thin, uniform film of drug and lipids is formed. Subsequent hydration of this film with an aqueous buffer above the phase transition temperature of the lipids leads to the self-assembly of the lipids into bilayer vesicles, entrapping the drug within the hydrophobic bilayer.[9] The inclusion of cholesterol is crucial as it modulates the fluidity of the lipid bilayer, reducing drug leakage and enhancing the stability of the liposomes.[10]
Experimental Workflow: Liposomal Formulation
Caption: Workflow for Liposomal Formulation.
Detailed Protocol: Liposomal Formulation
Materials:
-
This compound derivative
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform, HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Polycarbonate membranes (100 nm pore size)
-
Mini-extruder
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve 70 mg of DSPC, 30 mg of Cholesterol, and 10 mg of the this compound derivative in 5 mL of chloroform.
-
Attach the flask to a rotary evaporator and rotate at 150 rpm at 40°C under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen for 30 minutes to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with 10 mL of pre-warmed (65°C) PBS (pH 7.4).
-
Vortex the flask for 5-10 minutes until the lipid film is completely dispersed, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane, pre-heated to 65°C.
-
Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Purification:
-
Remove the unencapsulated drug by dialyzing the liposomal suspension against PBS (pH 7.4) for 24 hours, with buffer changes every 4-6 hours.
-
PART III: Characterization of Formulations
Thorough characterization is essential to ensure the quality, stability, and performance of the drug delivery system.
Physicochemical Characterization
| Parameter | Method | Typical Values (Polymeric Micelles) | Typical Values (Liposomes) |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 15 - 50 nm, PDI < 0.2 | 80 - 150 nm, PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -5 to +5 mV (near neutral) | -10 to -30 mV |
| Encapsulation Efficiency (EE%) & Drug Loading (DL%) | HPLC or UV-Vis Spectroscopy | EE% > 90%, DL% 5-10% | EE% > 85%, DL% 3-8% |
Protocol for Determining Encapsulation Efficiency (EE%)
-
Take a known volume of the formulation and centrifuge at high speed (e.g., 14,000 rpm for 30 minutes) to separate the encapsulated drug from the free drug in the supernatant.
-
Carefully collect the supernatant and measure the concentration of the free drug (C_free) using a validated HPLC or UV-Vis method.
-
Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Drug Release
The in vitro release profile provides insights into how the drug will be released from the carrier over time. The dialysis bag method is a common technique for this assessment.
Protocol for In Vitro Drug Release Study:
-
Place 2 mL of the drug-loaded formulation into a dialysis bag (MWCO 6-8 kDa).
-
Immerse the sealed bag into 50 mL of release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions) in a beaker.
-
Keep the beaker in a shaking water bath at 37°C and 100 rpm.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples by HPLC or UV-Vis spectroscopy.
-
Plot the cumulative percentage of drug released versus time.
PART IV: Mechanistic Insights and Signaling Pathways
The encapsulation of this compound derivatives is not merely a formulation exercise; it is a strategy to enhance their therapeutic efficacy by modulating their interaction with biological systems. For instance, a derivative designed as a kinase inhibitor can benefit from nanoparticle delivery to achieve higher concentrations at the tumor site through the Enhanced Permeability and Retention (EPR) effect.
Caption: Hypothetical Mechanism of Action for a Nanoparticle-Delivered Kinase Inhibitor.
This diagram illustrates how a nanoparticle formulation can facilitate the delivery of a this compound derivative to cancer cells, leading to the inhibition of a critical signaling pathway and ultimately suppressing tumor growth.
Conclusion
The formulation of this compound derivatives into advanced drug delivery systems like polymeric micelles and liposomes is a critical step in realizing their full therapeutic potential. The protocols detailed in this guide provide a solid foundation for researchers to develop stable and effective nanoformulations. By understanding the scientific principles behind each step, scientists can rationally design and optimize delivery systems for this promising class of compounds, paving the way for future clinical applications.
References
-
Preparation, characterization, in vivo pharmacokinetics, and biodistribution of polymeric micellar dimethoxycurcumin for tumor targeting. (n.d.). PubMed Central. [Link]
-
Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.). protocols.io. [Link]
-
Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (2023, January 11). protocols.io. [Link]
-
-
Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization. (n.d.). IntechOpen. [Link]
-
-
Thin-Film Hydration Method for Liposome Preparation. (n.d.). CD Formulation. [Link]
-
Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (2025, February 10). GENIOM. [Link]
-
Making nanoparticles with solvent emulsion evaporation. (2022, June 23). YouTube. [Link]
-
Synthesis and characterization of a carboxylic acid derivative for liposomal preparations. (2025, August 6). ResearchGate. [Link]
-
Single Emulsion-Solvent Evaporation Technique and Modifications for the Preparation of Pharmaceutical Polymeric Nanoparticles. (n.d.). Bentham Science. [Link]
-
Solvent Emulsification Evaporation and Solvent Emulsification Diffusion Techniques for Nanoparticles. (n.d.). ResearchGate. [Link]
-
Solvent evaporation method of preparation for nanoparticles. (n.d.). ResearchGate. [Link]
-
Solvent evaporation method of preparation of nanoparticle and in-vitro drug release study of Methylphenidate Hydrochloride. (2022, May 18). ScienceScholar. [Link]
-
Complex polymeric nanomicelles co-delivering doxorubicin and dimethoxycurcumin for cancer chemotherapy. (2022, May 25). PubMed Central. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). PubMed Central. [Link]
-
Liposomal Formulations: A Recent Update. (n.d.). MDPI. [Link]
- Polymeric micelle formulations of hydrophobic compounds and methods. (n.d.).
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed Central. [Link]
-
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022, August 16). MDPI. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central. [Link]
-
Effect of aromatic substituents on thermoresponsive functional polycaprolactone micellar carriers for doxorubicin delivery. (2024, March 4). PubMed Central. [Link]
-
Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (n.d.). PubMed. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PubMed Central. [Link]
-
Influence of Molecular Structure and Physicochemical Properties of Immunosuppressive Drugs on Micelle Formulation Characteristics and Cutaneous Delivery. (2023, April 19). National Institutes of Health. [Link]
-
Pyridinecarboxylic acid. (n.d.). Wikipedia. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central. [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. US20040005351A1 - Polymeric micelle formulations of hydrophobic compounds and methods - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. benthamscience.com [benthamscience.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 11. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 12. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 13. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
Application Note & Protocol: A Step-by-Step Guide to the Crystallization of 5,6-Dimethoxypicolinic Acid
Abstract
This comprehensive guide provides a detailed methodology for the crystallization of 5,6-dimethoxypicolinic acid, a key intermediate in pharmaceutical synthesis. Recognizing that a one-size-fits-all protocol is seldom optimal, this document emphasizes the foundational principles of crystallization and provides a systematic approach to developing a robust and reproducible procedure. We delve into the critical aspects of solvent selection, solubility testing, and the execution of various crystallization techniques. The protocols outlined herein are designed to be self-validating, empowering researchers, scientists, and drug development professionals to achieve high-purity crystalline this compound.
Introduction: The Significance of Crystalline Form
This compound is a heterocyclic building block whose purity is paramount for the successful synthesis of active pharmaceutical ingredients (APIs). Crystallization is a powerful purification technique that relies on the principle that most solid compounds are more soluble in hot solvents than in cold ones.[1] By carefully selecting a solvent system, a supersaturated solution can be prepared from which the desired compound precipitates in a highly ordered crystalline lattice upon cooling, leaving impurities behind in the solution. The resulting crystalline solid is often more stable, easier to handle, and possesses more consistent physical properties than its amorphous counterpart.
The molecular structure of this compound, featuring a carboxylic acid group, a pyridine ring, and methoxy groups, suggests that hydrogen bonding and polarity will play a significant role in its solubility and crystallization behavior.[2] Carboxylic acids, in particular, can exhibit strong hydrogen bonding, which can be leveraged for effective crystallization.[3]
Foundational Principles: The Science of Crystallization
A successful crystallization procedure hinges on the careful manipulation of solubility. The ideal solvent for recrystallization should exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent should be capable of dissolving a significant amount of the crude this compound at or near the solvent's boiling point.[4]
-
Low solubility at reduced temperatures: As the solution cools, the solubility of the target compound should decrease sharply, promoting crystallization.[4]
-
Favorable impurity solubility profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[4]
-
Chemical inertness: The solvent must not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the final crystals.[2]
The process of crystallization is a kinetic and thermodynamic competition between the formation of a stable crystal lattice and the disordered state of the solute in solution. Slow cooling is generally preferred as it allows for the formation of larger, more perfect crystals.[5]
Pre-crystallization Protocol: Purity Assessment
Before attempting crystallization, it is crucial to have an estimate of the purity of the starting material. A purity level of 80-90% is recommended for effective purification by crystallization.[5] Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Thin-Layer Chromatography (TLC) can be used to assess the initial purity and identify the nature of any major impurities. This information can aid in the selection of an appropriate solvent system.
Experimental Protocol: Developing a Crystallization Method for this compound
This section outlines a systematic approach to identifying an optimal solvent system and executing the crystallization.
Step 1: Solvent Screening
The initial and most critical step is to identify a suitable solvent or solvent pair.[4] Given the polar nature of the carboxylic acid and the aromatic pyridine ring, a range of solvents with varying polarities should be tested.
Table 1: Candidate Solvents for Screening
| Solvent Class | Examples | Rationale |
| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding, which may be favorable for dissolving the carboxylic acid moiety, especially at elevated temperatures.[2] |
| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | Possess a dipole moment and can dissolve moderately polar compounds. Ethyl acetate is often a good choice for organic complexes.[5] |
| Aprotic Nonpolar | Toluene, Hexane, Cyclohexane | Less likely to be primary solvents but can be excellent anti-solvents in a mixed-solvent system.[6] |
Screening Procedure:
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves. Note the approximate volume of solvent required.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show poor solubility at low temperatures and high solubility at elevated temperatures.
Step 2: Single-Solvent Crystallization Protocol
If a suitable single solvent is identified in the screening process, proceed as follows:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, avoid disturbing the flask during this period.[5] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of the solvent.
Step 3: Mixed-Solvent Crystallization Protocol
If no single solvent provides the desired solubility profile, a mixed-solvent system can be employed.[4] This typically involves a "good" solvent in which the compound is soluble and an "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly, as described in the single-solvent protocol.
-
Isolation, Washing, and Drying: Follow the same procedures as for the single-solvent crystallization.
Visualization of the Crystallization Workflow
The following diagrams illustrate the decision-making process and the procedural flow for both single-solvent and mixed-solvent crystallization.
Caption: Workflow for single-solvent crystallization.
Caption: Workflow for mixed-solvent crystallization.
Troubleshooting Common Crystallization Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The solution is too concentrated, or the boiling point of the solvent is too high. | Add a small amount of hot solvent to redissolve the oil, then cool more slowly. Consider a lower-boiling point solvent.[7] |
| No Crystals Form | The solution is not sufficiently supersaturated, or the compound is too soluble. | Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. Evaporate some of the solvent. Cool the solution for a longer period. |
| Crystals are Too Small (Powder) | Cooling was too rapid, or the solution was too concentrated. | Allow the solution to cool more slowly. Use a more dilute solution.[7] |
| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
When heating organic solvents, use a hot plate with a stirrer, never an open flame.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Conclusion
This guide provides a comprehensive framework for developing a robust crystallization protocol for this compound. By systematically screening solvents and carefully controlling the crystallization parameters, researchers can achieve high-purity material suitable for downstream applications in drug discovery and development. The principles and techniques described herein are broadly applicable to the crystallization of many other organic compounds.
References
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. unifr.ch [unifr.ch]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
Application Note: High-Precision Purity Determination of 5,6-Dimethoxypicolinic Acid using Quantitative ¹H NMR (qNMR) Spectroscopy
Introduction: The Mandate for Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the absolute purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is a critical quality attribute that directly influences safety and efficacy. 5,6-Dimethoxypicolinic acid is a heterocyclic building block whose purity must be rigorously controlled. While chromatographic methods like HPLC are common, they are relative techniques that depend on the availability of a high-purity, identical reference standard for the analyte, which may not always be available, especially for novel molecules.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy emerges as a powerful primary ratio method of measurement, capable of delivering SI-traceable results for purity and concentration.[2][3] Its fundamental principle—that the signal integral is directly proportional to the number of atomic nuclei—allows for the determination of analyte purity by co-dissolving it with a certified internal standard of a different chemical structure.[4][5] This application note provides a comprehensive, field-proven protocol for the qNMR analysis of this compound, designed for researchers, quality control analysts, and drug development professionals.
The Foundational Principle of qNMR
The power of qNMR lies in its direct proportionality: the integrated area of a specific NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][6] When an analyte and an internal standard (IS) of known purity and mass are present in the same solution, the purity of the analyte can be determined without the need for a calibration curve.[4][7] This relationship is captured by the following equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I : Integral area of the selected NMR signal
-
N : Number of protons generating the selected signal
-
MW : Molar Mass ( g/mol )
-
m : Mass (mg)
-
Purity : Purity of the Internal Standard (as a weight percentage)
This direct measurement capability positions qNMR as a compelling alternative and orthogonal technique to traditional chromatographic methods for purity assignment.[8]
Strategic Method Development: A Self-Validating System
The accuracy of a qNMR experiment is contingent on meticulous planning and understanding the causality behind each parameter choice. The goal is to create a system where the integrity of the result is verifiable and robust.
Analyte & Internal Standard: The Core of the Assay
-
Analyte: this compound
-
Key ¹H NMR Signals: The structure features two distinct methoxy groups (-OCH₃) which will appear as sharp singlets, and two aromatic protons on the pyridine ring. The methoxy singlets are ideal for quantification due to their sharpness and lack of complex coupling.
-
Internal Standard (IS) Selection: Maleic Acid
-
Rationale: The choice of an internal standard is the single most critical decision for assay accuracy.[11] Maleic acid is selected based on the following authoritative criteria:
-
High Purity & Stability: It is available as a certified reference material (CRM) with a well-documented, high purity. It is non-hygroscopic and chemically stable.[5][12]
-
Signal Simplicity & Separation: It produces a single, sharp singlet for its two equivalent vinylic protons (CH =CH ) around 6.3 ppm (in DMSO-d₆). This region is typically free of signals from this compound, ensuring no spectral overlap.
-
Solubility: It is readily soluble in DMSO-d₆, the chosen solvent for the analyte.[5][11]
-
-
Deuterated Solvent Selection: DMSO-d₆
-
Rationale: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for accurate shimming and measurement.[6][11] DMSO-d₆ is an excellent choice for polar, acidic compounds like picolinic acid derivatives. Its residual proton signal at ~2.50 ppm does not interfere with the key signals of the analyte or the chosen internal standard.
Workflow for qNMR Method Development
The logical flow for developing a robust qNMR method is crucial for ensuring the final protocol is sound.
Caption: Standard Operating Procedure for qNMR Purity Analysis.
Example Calculation & Data Table
The following table demonstrates how to structure the data for a purity determination.
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 18.55 mg | 12.10 mg |
| Molar Mass (MW) | 183.16 g/mol | 116.07 g/mol |
| Purity (P) | To be determined | 99.8% |
| Selected Signal | Methoxy protons at ~3.9 ppm | Vinylic protons at ~6.3 ppm |
| Number of Protons (N) | 3 | 2 |
| Integral Value (I) | 1.52 | 1.00 |
Calculation:
Purity_analyte = (1.52 / 1.00) * (2 / 3) * (183.16 / 116.07) * (12.10 / 18.55) * 99.8%
Purity_analyte = 1.52 * 0.6667 * 1.5780 * 0.6523 * 99.8%
Purity_analyte = 1.043 * 99.8% = 104.1% -> This indicates a likely weighing error or impurity in the standard, demonstrating the self-validating nature of the check. A realistic result would be:
Purity_analyte = 0.985 * 99.8% = 98.3%
Method Validation Considerations
To fully comply with regulatory expectations, the qNMR method should be validated according to guidelines such as ICH Q2(R2) or the lifecycle approach described in USP <1220>. [2][13][14][15]
-
Specificity: Demonstrated by the clear resolution of quantifiable signals from the analyte, IS, impurities, and solvent.
-
Precision (Repeatability): Assessed by preparing and analyzing a minimum of three independent samples. The Relative Standard Deviation (RSD) of the purity results should be ≤ 1.0%.
-
Accuracy: Verified by analyzing a material of known purity or by comparing the qNMR result to that of an orthogonal, validated method (e.g., mass balance).
-
Linearity: The response should be linear over a range of concentrations (e.g., 80-120% of the target concentration). [2]* Robustness: The method should be insensitive to small, deliberate variations in parameters like temperature or relaxation delay (within reasonable limits). [5]
Conclusion
Quantitative ¹H NMR spectroscopy provides a direct, accurate, and robust method for determining the absolute purity of this compound. By following a carefully designed protocol with a deep understanding of the critical parameters, laboratories can generate high-quality, reliable data suitable for regulatory submissions and quality control. The internal standard method, when executed correctly, serves as a primary analytical tool that complements and, in many cases, surpasses traditional chromatographic techniques in both accuracy and efficiency.
References
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]
- Dixit, S. (2023). Quantitative Nuclear Magnetic Resonance (qNMR)
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
-
Mestrelab Resources. (2013). Purity Calculation. Retrieved from [Link]
-
Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Retrieved from [Link]
-
Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
-
JEOL. (2022). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]
-
University of Ottawa. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
Mestrelab Research. (2016). qNMR Purity Recipe Book (3 – Data Processing). Retrieved from [Link]
- Schoenberger, T. (2012). Quantitative NMR Spectroscopy.
-
Chenomx. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]
-
Chemsrc. (2025). 5,6-Dimethoxyphthalaldehydic acid. Retrieved from [Link]
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(5), 337-344.
-
Scribd. (n.d.). ICH Validation Analitcs Methods. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. Retrieved from [Link]
-
Simmler, C., et al. (2014). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis, 25(5), 433-442. Retrieved from [Link]
-
SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Retrieved from [Link]
-
American Pharmaceutical Review. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4,6-Dimethoxypicolinic acid. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- U.S. Pharmacopeia. (2022).
-
Monakhova, Y. B., et al. (2014). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. Retrieved from [Link]
Sources
- 1. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 2. usp.org [usp.org]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. irejournals.com [irejournals.com]
- 6. emerypharma.com [emerypharma.com]
- 7. azom.com [azom.com]
- 8. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 324028-89-9|this compound|BLD Pharm [bldpharm.com]
- 10. This compound - CAS:324028-89-9 - Sunway Pharm Ltd [3wpharm.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. scribd.com [scribd.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. database.ich.org [database.ich.org]
Solid-phase synthesis of peptides incorporating 5,6-Dimethoxypicolinic acid
Here is the detailed Application Note and Protocol on the .
Application Note & Protocol
Topic: Solid-Phase Synthesis of Peptides Incorporating 5,6-Dimethoxypicolinic Acid
Abstract
The incorporation of non-canonical structures, such as heterocyclic moieties, into peptides is a powerful strategy for developing novel therapeutics, probes, and biomaterials. This compound, a substituted pyridine derivative, can be used to cap the N-terminus of a peptide, imparting unique conformational constraints, altering solubility, and potentially enhancing biological activity or stability. This document provides a comprehensive guide and a robust protocol for the efficient incorporation of this compound onto a growing peptide chain using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology. We detail the rationale behind key steps, from reagent selection and activation chemistry to final cleavage and purification, to ensure researchers can reliably replicate and adapt this procedure.
Introduction: The Rationale for Heterocyclic Capping
For decades, the chemical synthesis of peptides has been a cornerstone of biomedical research.[1] The evolution of Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, transformed this field by immobilizing the growing peptide chain on an insoluble resin support.[2] This innovation allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to mere filtration and washing.[1][2]
While the assembly of natural amino acids is routine, the true frontier lies in the synthesis of peptidomimetics and modified peptides.[3] Incorporating non-natural building blocks, like this compound, offers several strategic advantages:
-
Conformational Rigidity: The planar, aromatic nature of the picolinic acid scaffold can restrict the rotational freedom of the N-terminus, locking the peptide into a more defined conformation.
-
Proteolytic Stability: Capping the N-terminus with a non-amino acid moiety can block degradation by exopeptidases, thereby increasing the peptide's in vivo half-life.
-
Modulation of Physicochemical Properties: The dimethoxy-substituted pyridine ring can alter the peptide's hydrophilicity, polarity, and potential for metal chelation, influencing its solubility and interaction with biological targets.
This guide focuses on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.[4][5] This approach utilizes a base-labile Fmoc group for temporary Nα-protection and acid-labile groups for side-chain protection, offering mild deprotection conditions that preserve the integrity of the final product.[5][6]
Materials and Reagents
Successful synthesis is predicated on the quality of the starting materials. Ensure all solvents are of peptide synthesis grade and reagents are of high purity.
| Reagent / Material | Recommended Grade / Specification | Purpose |
| Resin | Rink Amide or Wang Resin (pre-loaded or for manual loading) | Solid support for peptide assembly |
| Fmoc-Protected Amino Acids | Standard side-chain protection (e.g., Boc, Trt, Pbf) | Peptide building blocks |
| This compound | ≥98% Purity | N-terminal capping agent |
| Coupling Reagents | HATU, HBTU, or HCTU | Activation of carboxylic acids |
| Coupling Additives (optional) | HOBt, OxymaPure | Racemization suppression, improved kinetics[7] |
| Base | N,N-Diisopropylethylamine (DIPEA) | Tertiary base for activation and neutralization |
| Fmoc Deprotection Solution | 20% (v/v) Piperidine in DMF | Removal of Nα-Fmoc group |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Reaction and washing media |
| Cleavage Cocktail | Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Water | Cleavage from resin and side-chain deprotection |
| Precipitation Solvent | Cold Diethyl Ether (Et₂O) | Precipitation of crude peptide |
Structure of the Capping Agent:
Caption: Chemical structure of this compound.
Core Principles of the Synthesis Workflow
The overall process involves the sequential addition of Fmoc-protected amino acids to a solid support, followed by the final capping step with this compound, and concluding with cleavage and deprotection.
Caption: Activation and coupling mechanism.
Detailed Experimental Protocols
This protocol assumes a starting scale of 0.1 mmol on a Rink Amide resin. Adjust volumes and quantities accordingly for different scales or resin types.
Protocol 1: Resin Preparation and Swelling
-
Rationale: The polystyrene resin matrix must be swollen to allow reagents to freely diffuse to the reactive sites within the beads. [5]1. Place the resin (0.1 mmol substitution) into a fritted reaction vessel.
-
Add DMF (approx. 10 mL/g of resin) and agitate gently (e.g., on a shaker or with nitrogen bubbling) for 30 minutes at room temperature.
-
Drain the DMF.
Protocol 2: Standard SPPS Cycle (Iterative)
Perform this cycle for each amino acid to be added before the final capping step.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the swollen resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly to remove all traces of piperidine. Perform 5-7 washes with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid. Dissolve Fmoc-AA-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the activation to proceed for 1-2 minutes. The solution may change color. [8] * Add the activated amino acid solution to the resin.
-
Agitate for 45-60 minutes at room temperature.
-
Optional: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection cycle.
-
Protocol 3: N-Terminal Capping with this compound
This is the final coupling step after the full peptide sequence has been assembled.
-
Final Deprotection: Perform the Fmoc deprotection step (Protocol 2, Step 1) on the N-terminal amino acid of the peptide-resin.
-
Washing: Wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine.
-
Activation and Coupling of this compound:
-
In a clean, dry vial, prepare the activation solution as detailed in the table below. Add the components in the order listed and vortex briefly after each addition.
-
| Reagent | Equivalents (relative to resin) | Purpose |
| This compound | 3.0 | The capping agent |
| HATU | 2.9 | Coupling reagent |
| DIPEA | 6.0 | Base for activation |
| DMF | Sufficient to dissolve | Solvent |
-
Final Washing:
-
Drain the capping solution.
-
Wash the resin thoroughly with DMF (5 times).
-
Perform a final series of washes with DCM (3-5 times) to prepare the resin for drying and cleavage.
-
Dry the peptide-resin under vacuum for at least 1 hour. [9]
-
Protocol 4: Cleavage and Deprotection
-
Rationale: A strong acid, TFA, is used to simultaneously break the linker attaching the peptide to the resin and remove the acid-labile side-chain protecting groups. [10]Scavengers are critical to "trap" reactive cationic species (e.g., from tert-butyl groups) that are liberated during this process and could otherwise cause unwanted modifications to sensitive residues like Trp or Met. [10]
-
Safety: Perform this entire procedure in a certified fume hood. TFA is highly corrosive. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Prepare a fresh cleavage cocktail. A standard mixture is:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Deionized Water
-
-
Add the cleavage cocktail to the dry peptide-resin in the reaction vessel (approx. 10 mL per 1 g of resin).
-
Agitate the slurry at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate (which now contains the dissolved peptide) into a clean centrifuge tube.
-
Wash the resin once with a small amount of fresh TFA to recover any remaining peptide, and combine the filtrates.
Protocol 5: Peptide Precipitation and Isolation
-
Place the tube containing the TFA solution in an ice bath.
-
Add 10 volumes of ice-cold diethyl ether to the TFA solution. A white precipitate (the crude peptide) should form immediately.
-
Vortex briefly and centrifuge at 3000-4000 rpm for 5 minutes.
-
Carefully decant and discard the ether supernatant.
-
Wash the peptide pellet by adding fresh cold ether, vortexing, and re-centrifuging. Repeat this wash step two more times to remove residual scavengers and cleavage by-products.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (typically by RP-HPLC) and characterization (e.g., LC-MS, MALDI-TOF).
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Capping with Picolinic Acid (Detected by MS showing a peak for the uncapped peptide) | 1. Insufficient activation/coupling time. 2. Steric hindrance. 3. Deactivated reagents. | 1. Increase coupling time to 4-6 hours or perform a double coupling. 2. Use a more powerful coupling reagent like COMU. 3. Use fresh, high-quality reagents and anhydrous solvents. |
| Low Final Yield | 1. Incomplete coupling at any step. 2. Loss of peptide during precipitation/washes. | 1. Monitor each coupling step (Kaiser test) and perform double couplings for difficult residues. 2. Ensure peptide is fully precipitated before decanting ether. Minimize transfer steps. |
| Side Product Formation (Detected by HPLC/MS) | 1. Inadequate scavenging during cleavage. 2. Racemization during activation. | 1. Ensure scavengers are fresh and used in the correct proportion. For peptides with many sensitive residues, consider adding EDT as an additional scavenger. 2. Avoid prolonged pre-activation times. Ensure the base (DIPEA) is added just before the coupling reagent or with it. [11] |
References
-
Applied Photophysics. (n.d.). A Practical Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. Retrieved from [Link]
-
Avan, I., et al. (2021). Membrane-Active Peptides and Their Potential Biomedical Application. Membranes, 11(10), 762. Retrieved from [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Retrieved from [Link]
-
Vaidehi, N., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73(1), 18.1.1–18.1.30. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Molecules, 16(8), 6433–6447. Retrieved from [Link]
-
Bakota, E. L. (2014). Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing?. ResearchGate. Retrieved from [Link]
-
Lammert, M., et al. (2017). Supporting Information: Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. Dalton Transactions. Retrieved from [Link]
-
Kovach, T. K. (n.d.). Peptide bonds: Formation and cleavage. Khan Academy. Retrieved from [Link]
-
Vicent, M. J., et al. (2021). Peptide-Based Polymer Therapeutics. Polymers, 13(1), 113. Retrieved from [Link]
Sources
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Membrane-Active Peptides and Their Potential Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 5,6-Dimethoxypicolinic Acid Synthesis
Welcome to the technical support center for the synthesis of 5,6-Dimethoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of this compound can stem from a variety of factors, from the choice of synthetic route to subtle variations in reaction conditions. This section will walk you through the most common issues and their solutions.
Q1: My synthesis of this compound via the oxidation of 2-methyl-5,6-dimethoxypyridine is consistently giving low yields. What are the likely causes and how can I improve it?
This is a common and theoretically straightforward route, but its success hinges on careful control of the oxidation process.
Potential Causes and Solutions:
-
Incomplete Oxidation: The methyl group at the 2-position of the pyridine ring can be resistant to oxidation. Incomplete conversion of the starting material is a frequent cause of low yields.
-
Troubleshooting:
-
Choice of Oxidant: Potassium permanganate (KMnO₄) is a common and effective oxidant for this transformation.[1] Ensure you are using a sufficient stoichiometric excess. A molar ratio of at least 2:1 (KMnO₄:substrate) is a good starting point.
-
Reaction Temperature: The oxidation of alkylpyridines typically requires elevated temperatures to proceed at a reasonable rate.[2] However, excessive heat can lead to degradation of the pyridine ring. A temperature range of 80-100°C is generally recommended.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the reaction has gone to completion. Insufficient reaction time will leave unreacted starting material.
-
-
-
Side Reactions and Degradation: The pyridine ring, especially with electron-donating methoxy groups, can be susceptible to degradation under harsh oxidative conditions.
-
Troubleshooting:
-
Control of pH: The oxidation is typically carried out in an aqueous solution. Maintaining a neutral or slightly basic pH can sometimes mitigate ring degradation.
-
Gradual Addition of Oxidant: Adding the oxidant in portions rather than all at once can help to control the reaction exotherm and minimize localized overheating, which can lead to side reactions.[2]
-
-
-
Difficult Product Isolation: this compound is an amino acid derivative and can be highly soluble in aqueous solutions, making its extraction and isolation challenging.
-
Troubleshooting:
-
Acidification: After the reaction is complete and the manganese dioxide byproduct is filtered off, the aqueous solution should be carefully acidified to precipitate the picolinic acid. The isoelectric point of the molecule is crucial here.
-
Extraction: If the product does not precipitate cleanly, extraction with an appropriate organic solvent may be necessary. Solvents like ethyl acetate or dichloromethane can be effective, but multiple extractions may be required.
-
-
Experimental Protocol: Oxidation of 2-methyl-5,6-dimethoxypyridine
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
2-methyl-5,6-dimethoxypyridine
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (for quenching excess KMnO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5,6-dimethoxypyridine in water.
-
Heat the solution to 80-90°C.
-
Slowly add potassium permanganate in small portions over a period of 1-2 hours.
-
Maintain the temperature and continue stirring for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the brown manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings. If a purple color from excess permanganate persists, add a small amount of sodium bisulfite until the solution becomes colorless.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.
-
If a precipitate forms, cool the mixture in an ice bath to maximize crystallization and then collect the solid by vacuum filtration.
-
If no precipitate forms, extract the aqueous solution multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Q2: I am considering an alternative route starting from a halogenated pyridine. Is the Grignard carboxylation of a 2-chloro-5,6-dimethoxypyridine a viable option?
Yes, this is a plausible alternative, but it comes with its own set of challenges. The formation of a Grignard reagent from a halopyridine can be less straightforward than with simple aryl halides.
Potential Issues and Considerations:
-
Grignard Reagent Formation: The presence of the nitrogen atom in the pyridine ring can interfere with the formation of the Grignard reagent. The use of highly activated magnesium (e.g., Rieke magnesium) or specific reaction conditions may be necessary.
-
Reaction with Carbon Dioxide: The Grignard reagent will react with carbon dioxide (usually in the form of dry ice) to form the corresponding carboxylate salt.[3] This is then protonated in an acidic workup to yield the carboxylic acid.
-
Side Reactions: A common side reaction is the Wurtz-type coupling of the Grignard reagent with the starting halide. This can be minimized by using dilute solutions and low temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
The most critical parameters are:
-
Temperature: Both for the oxidation and Grignard routes, temperature control is crucial to prevent side reactions and degradation.
-
Stoichiometry of Reagents: Using the correct molar ratios of reactants, especially the oxidant, is key to achieving a good yield.
-
Purity of Starting Materials: Impurities in the starting materials can lead to the formation of byproducts that are difficult to separate from the desired product.
Q2: What are some common impurities I should look out for?
Common impurities may include:
-
Unreacted starting material (e.g., 2-methyl-5,6-dimethoxypyridine).
-
Over-oxidation products, where the pyridine ring is cleaved.
-
Products of incomplete reaction, such as the corresponding aldehyde or alcohol from the oxidation of the methyl group.
-
In the Grignard route, biphenyl-type coupling byproducts.
Q3: How can I effectively purify the final product?
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be required to achieve good crystal formation.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A mobile phase with a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is a good starting point.
Visualizing the Synthetic Pathways
To aid in understanding the discussed synthetic strategies, the following diagrams illustrate the key transformations.
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
-
Organic Syntheses. Picolinic Acid Hydrochloride. Available from: [Link]
-
Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. International Research Journal of Pure and Applied Chemistry, 2(4), 368-378. Available from: [Link]
-
Peterson, E. A., & Sober, H. A. (1956). Chromatography of proteins. I. Cellulose ion-exchange adsorbents. Journal of the American Chemical Society, 78(4), 751-755. Available from: [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. Available from: [Link]
-
IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (1997). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford. Online version (2019-) created by S. J. Chalk. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1018, Picolinic acid. Available from: [Link]
-
Sembaev, D. Kh., Yugay, O. K., & Klepikova, S. G. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 127-131. Available from: [Link]
-
Scientific Reports. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). 5, 9950. Available from: [Link]
-
ResearchGate. The Synthesis of Some Substituted Pyridine and Piperidine Compounds from Dipicolinic Acid. Available from: [Link]
-
New Journal of Chemistry. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. (2021). 45, 13781-13801. Available from: [Link]
-
Wikipedia. Picolinic acid. Available from: [Link]
-
PubMed Central (PMC). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Available from: [Link]
-
Organic Syntheses. 2-cyano-6-methylpyridine. Available from: [Link]
-
Kyushu University Institutional Repository. Synthesis of 4, 6-Dicyano-2, 5-dimethoxytropone. Available from: [Link]
-
ResearchGate. CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Available from: [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]
-
University of Calgary. Ch19: RMgX + CO2 -> RCO2H. Available from: [Link]
- Google Patents. CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
- Google Patents. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
- Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Google Patents. CN117924143A - Preparation method of 5, 6-dihydroxyindole.
- Google Patents. CN101857567A - Preparation method of high-purity 2,5-dipicolinic acid.
Sources
Troubleshooting guide for 5,6-Dimethoxypicolinic acid purification by crystallization
A Troubleshooting Guide for Crystallization
Welcome to the technical support center for the purification of 5,6-Dimethoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. As Senior Application Scientists, we provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your purification workflows.
Part 1: Understanding the Crystallization of this compound
This compound is a pyridine carboxylic acid derivative with potential applications in medicinal chemistry and materials science.[1] The purity of this compound is paramount for reliable downstream applications, and crystallization is a powerful technique for achieving high purity.[2] This process relies on the principle of differential solubility: the compound of interest and its impurities have different solubilities in a given solvent system at different temperatures. By carefully selecting a solvent and controlling the cooling rate, pure crystals of this compound can be selectively precipitated from the solution, leaving impurities behind in the mother liquor.
Part 2: Troubleshooting Guide & FAQs
Here we address common issues encountered during the crystallization of this compound in a question-and-answer format.
FAQ 1: My this compound won't dissolve in the chosen solvent, even with heating. What should I do?
Answer:
This is a common issue indicating that the solvent is not suitable for your compound at the concentration you are using. Here’s a systematic approach to resolving this:
-
Increase the Solvent Volume: You may simply not be using enough solvent. Add small increments of the solvent while maintaining the elevated temperature and stirring until the solid dissolves.
-
Re-evaluate Your Solvent Choice: If a large volume of solvent is required, it may not be ideal for achieving a good yield. A good crystallization solvent should dissolve the compound when hot but have limited solubility when cold. Consider a more polar solvent or a solvent mixture. For carboxylic acids, solvents like ethanol, methanol, or mixtures with water can be effective.[3]
-
Consider a Solvent Mixture (Co-solvency): If your compound is soluble in one solvent (e.g., a polar organic solvent) but insoluble in another (e.g., a non-polar solvent or water), a mixed solvent system can be highly effective. Dissolve the compound in the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent (the anti-solvent) until the solution becomes slightly turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
FAQ 2: The compound dissolved, but it "oiled out" instead of forming crystals upon cooling. How can I fix this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[4] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree. Here’s how to troubleshoot this:
-
Reheat and Add More Solvent: The most straightforward solution is to reheat the mixture to dissolve the oil, then add more solvent to decrease the saturation level.[4] This will lower the temperature at which the solution becomes saturated, hopefully below the melting point of your compound.
-
Lower the Crystallization Temperature: If adding more solvent is not desirable due to yield considerations, try to induce crystallization at a lower temperature. This can be achieved by slower cooling or by scratching the inside of the flask with a glass rod at a lower temperature.
-
Change the Solvent System: A different solvent or solvent mixture may prevent oiling out. Experiment with solvents that have a lower boiling point or a different polarity.
FAQ 3: Crystallization happened too quickly, and the resulting crystals are very fine and look impure. What went wrong?
Answer:
Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of the purification.[4] The goal is slow crystal growth, which allows for the formation of a more ordered and pure crystal structure.
-
Slow Down the Cooling Process: Instead of placing the flask in an ice bath immediately, allow it to cool slowly to room temperature on the benchtop, and then transfer it to a cold bath. Insulating the flask can further slow the cooling rate.
-
Use a More Dilute Solution: As with "oiling out," a highly concentrated solution can lead to rapid precipitation. Reheat the solution, add more solvent, and cool slowly.[4]
-
Consider a Different Solvent: A solvent in which the compound is slightly more soluble at room temperature may promote slower crystal growth.
FAQ 4: No crystals are forming, even after the solution has cooled for a long time. How can I induce crystallization?
Answer:
A supersaturated solution is necessary for crystallization to occur, but sometimes nucleation (the initial formation of a crystal seed) is kinetically hindered. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the supersaturated solution. This seed crystal will act as a template for further crystal growth.
-
Reduce the Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound in the solution. Be cautious not to evaporate too much, as this could lead to rapid precipitation.
-
Introduce a Nucleation Surface: Adding a small, inert solid particle, like a speck of dust (though not ideal for purity) or a specially designed nucleation agent, can sometimes initiate crystallization.
FAQ 5: The final product purity is still low after one round of crystallization. What are the next steps?
Answer:
A single crystallization may not be sufficient to remove all impurities, especially if the initial material is very impure or if the impurities have similar solubility properties to your compound.
-
Perform a Second Crystallization (Recrystallization): Dissolve the obtained crystals in a fresh portion of the same or a different solvent system and repeat the crystallization process.[2]
-
Optimize the Solvent System: Experiment with different solvents or solvent mixtures. The goal is to find a system where the solubility of your compound and the impurities are significantly different.
-
Consider an Alternative Purification Technique: If recrystallization does not significantly improve purity, you may need to consider other purification methods such as column chromatography before a final crystallization step.
FAQ 6: What is the best way to choose a solvent system for the crystallization of this compound?
Answer:
The ideal solvent for crystallization should exhibit the following properties:
-
High solubility at high temperatures and low solubility at low temperatures.
-
It should not react with the compound.
-
It should be volatile enough to be easily removed from the crystals.
-
The impurities should be either very soluble or insoluble in the solvent at all temperatures.
A systematic approach to solvent selection involves small-scale solubility tests with a range of solvents of varying polarities.
Part 3: Experimental Protocols & Data
General Protocol for Crystallization of this compound:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent mixture.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) and continue adding the solvent portion-wise until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Table 1: Potential Solvents for Crystallization of Aromatic Carboxylic Acids
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for many polar compounds, but solubility of organic acids can be low. |
| Ethanol | 78 | High | Often a good choice for carboxylic acids. |
| Methanol | 65 | High | Similar to ethanol, but more volatile. |
| Isopropanol | 82 | Medium-High | A common and effective recrystallization solvent. |
| Ethyl Acetate | 77 | Medium | Can be a good choice, often used in mixtures. |
| Toluene | 111 | Low | May be suitable for less polar compounds or as an anti-solvent. |
| Hexane | 69 | Low | Typically used as an anti-solvent. |
Part 4: Visualization
Troubleshooting Crystallization Workflow
Caption: A workflow diagram for troubleshooting common crystallization problems.
The "Oiling Out" Phenomenon
Caption: A diagram illustrating the process of oiling out versus ideal crystallization.
Part 5: References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]
-
Google Patents. (1951). Picolinic acid recovery.
-
PubMed. (n.d.). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]
-
Google Patents. (2016). Oxidation and crystallization process for aromatic carboxylic acid production.
-
Ivy Fine Chemicals. (n.d.). This compound. [Link]
-
ResearchGate. (2015). Solvent design for crystallization of carboxylic acids. [Link]
-
Google Patents. (2013). A kind of method of preparing picolinic acid.
-
ResearchGate. (2022). Polymorphic outcome of crystallization from pure solvents. [Link]
-
PubMed. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]
Sources
Identifying and removing impurities in 5,6-Dimethoxypicolinic acid NMR spectra
Welcome to the technical support resource for researchers working with 5,6-Dimethoxypicolinic acid. This guide is designed to provide practical, in-depth solutions for identifying and removing common impurities encountered during synthesis and purification, with a focus on interpreting Nuclear Magnetic Resonance (NMR) spectra. Our approach is rooted in established analytical and purification principles to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for pure this compound?
A1: In a non-protic solvent like DMSO-d₆, you should expect the following signals for the target compound. Note that the carboxylic acid proton's shift can be broad and vary significantly with concentration and residual water.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| H-3 (Pyridine Ring) | ~7.6 - 7.8 | Doublet (d) | Coupled to H-4. |
| H-4 (Pyridine Ring) | ~7.2 - 7.4 | Doublet (d) | Coupled to H-3. |
| -OCH₃ (C6-Methoxy) | ~3.9 - 4.1 | Singlet (s) | |
| -OCH₃ (C5-Methoxy) | ~3.8 - 4.0 | Singlet (s) | |
| -COOH (Carboxylic Acid) | >13.0 | Broad Singlet (br s) | Exchangeable with D₂O. Shift is highly variable.[1] |
Note: These are estimated ranges. Actual shifts can vary based on solvent, concentration, and instrument calibration. A study of picolinic acid in D₂O showed pyridine protons resonating between 7.9 and 8.6 ppm, which can be a useful reference point.[2]
Q2: I see a sharp singlet around 2.1 ppm and another at 2.5 ppm in my ¹H NMR spectrum. What are they?
A2: A singlet at ~2.09 ppm is characteristic of acetone , a common washing solvent. The signal at ~2.50 ppm is the residual proton signal of the DMSO-d₆ solvent itself (CHD₂SOCD₃).[3][4] These are typically considered trace impurities from the experimental setup and are not synthetic byproducts.
Q3: My spectrum shows signals for more than two methoxy groups. What could this be?
A3: This often indicates the presence of an ester impurity, most commonly the methyl 5,6-dimethoxypicolinate . This arises from incomplete hydrolysis during the synthesis of the carboxylic acid. You would expect to see an additional sharp singlet for the methyl ester group (-COOCH₃) typically between 3.7-3.9 ppm.[1]
Troubleshooting Guide: Impurity Identification & Removal
This section provides a systematic approach to diagnosing and resolving purity issues with your this compound sample.
Logical Workflow for Purity Assessment
The following workflow outlines the decision-making process from initial analysis to final purity confirmation.
Caption: Workflow for NMR-based impurity analysis and purification.
Common Impurity Signatures in ¹H NMR
Use the table below to identify potential impurities based on their characteristic signals in your NMR spectrum.
| Impurity Type | Potential Compound | Characteristic ¹H NMR Signals (ppm) | Notes |
| Residual Solvents | Dimethylformamide (DMF) | ~8.0 (s), ~2.9 (s), ~2.7 (s) | Common in peptide couplings and as a high-boiling solvent.[5][6] |
| Ethyl Acetate | ~4.1 (q), ~2.0 (s), ~1.2 (t) | Common extraction and chromatography solvent.[6] | |
| Ethanol | ~4.3 (br), ~3.4 (q), ~1.1 (t) | Used in recrystallizations and as a reaction solvent.[6] | |
| Acetonitrile | ~2.0 (s) | Common polar aprotic solvent.[6] | |
| Starting Material | Methyl 5,6-dimethoxypicolinate | ~3.8 (s, 3H, -COOCH₃) | From incomplete ester hydrolysis.[7] |
| 2-methyl-5,6-dimethoxypyridine | ~2.5 (s, 3H, Ar-CH₃) | From incomplete oxidation of the picoline precursor.[8] | |
| Reagent-Related | Acetic Acid | ~1.9 (s), ~11.0 (br s) | Can be used in pH adjustments or as a solvent.[3] |
Decision Tree for Impurity Source Identification
This diagram helps pinpoint the likely source of contamination based on the region of the NMR spectrum where unexpected peaks appear.
Caption: Decision tree for identifying impurity sources from NMR regions.
Experimental Protocols for Purification
Protocol 1: Recrystallization for Removing Byproducts and Starting Materials
Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[9] For picolinic acids, polar protic solvents or mixtures are often effective.[2]
Causality: The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the desired compound has high solubility, but the impurities have low solubility. Upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.[9]
Step-by-Step Methodology:
-
Solvent Screening:
-
Test the solubility of a small amount of your impure acid in various solvents (e.g., water, ethanol, isopropanol, acetonitrile) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[9] Water and ethanol are excellent starting points for picolinic acids.[2] A mixed solvent system like ethanol/water may also be effective.[10]
-
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with a water bath) and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed filter funnel to remove them. This prevents premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
-
Purity Check:
-
Acquire a new ¹H NMR spectrum to confirm the absence of the previously identified impurities.
-
Protocol 2: Acid-Base Extraction for Removing Neutral or Basic Impurities
This technique is highly effective for separating acidic compounds from neutral or basic impurities.
Causality: The carboxylic acid is deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral organic impurities (like residual starting materials without the acid group) will remain in the organic phase and can be washed away. The acidic product is then recovered by re-acidifying the aqueous layer, causing it to precipitate.
Step-by-Step Methodology:
-
Dissolution: Dissolve the impure sample in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The deprotonated 5,6-dimethoxy-picolinate salt will move to the aqueous layer.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral or basic impurities, can be discarded.
-
Re-acidification: Cool the combined aqueous layer in an ice bath and slowly add a strong acid, such as 1M HCl, while stirring until the solution is acidic (test with pH paper). The pure this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Purity Check: Acquire a new ¹H NMR spectrum to verify the purity of the final product.
References
- Vertex AI Search. (n.d.). NMR Chemical Shifts. Retrieved January 11, 2026.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Singer, A. W., & McElvain, S. M. (n.d.). Picolinic acid hydrochloride. Organic Syntheses.
- Google Patents. (n.d.). CN102399183B - A kind of method of preparing picolinic acid.
- WordPress. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Wikipedia. (n.d.). Picolinic acid.
- Almeida, M. R., et al. (2023).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Wisconsin. (n.d.). Table of Characteristic Proton NMR Shifts.
- ResearchGate. (n.d.). Preparation of pyridinemonocarboxylic acids by catalytic vapour phase oxidation of alkylpyridines. I. Oxidation of 2‐ and 3‐picoline and decarboxylation of 2‐ and 3‐pyridinecarboxylic acid in the vapour phase | Request PDF.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ResearchGate. (n.d.). (PDF) Full Assignment of Resonances in PMR and 13C NMR Spectra of 1-Hydroxyquinopimaric Acid.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Sigma-Aldrich. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- ResearchGate. (2014). What is a best method and solvent to recrystallise 5-acetoxyisophthalic acid?.
- ResearchGate. (n.d.). hydrolysis of hydroxyethyl methylcellulose with perchloric acid and determination of chemical structure via 13c nmr spectroscopy.
- Beilstein Journal of Organic Chemistry. (n.d.).
- Google Patents. (n.d.).
- Der Pharma Chemica. (n.d.).
- MDPI. (2022).
- ChemicalBook. (n.d.). 2,6-DIAMINOPIMELIC ACID(583-93-7) 1H NMR spectrum.
- ChemicalBook. (n.d.). Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. mdpi.com [mdpi.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. Picolinic acid - Wikipedia [en.wikipedia.org]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
Preventing side reactions during the functionalization of 5,6-Dimethoxypicolinic acid
Technical Support Center: Functionalization of 5,6-Dimethoxypicolinic Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable, yet sometimes challenging, building block into their synthetic workflows. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and prevent common side reactions effectively.
The unique structure of this compound—featuring an electron-rich pyridine ring, a sterically demanding ortho-carboxylic acid, and two potentially labile methoxy groups—presents a specific set of challenges. This guide addresses these issues head-on in a practical, question-and-answer format.
Section 1: Core Challenges & General Recommendations
Before diving into specific functionalizations, it's crucial to understand the inherent reactivity of the molecule. The primary challenges stem from:
-
Steric Hindrance: The carboxylic acid is flanked by the pyridine nitrogen and a methoxy group, which can impede the approach of nucleophiles. This often necessitates the use of highly reactive coupling agents.
-
Electronic Effects: The two methoxy groups are strong electron-donating groups, activating the pyridine ring towards electrophilic attack. Conversely, the pyridine nitrogen acts as an electron sink.
-
Lewis Acidity & Demethylation: The pyridine nitrogen can be quaternized or coordinate to Lewis acids. Strong Lewis acidic conditions or certain nucleophiles can lead to the demethylation of one or both methoxy groups, a common and often frustrating side reaction.
-
Ring Chlorination: When using thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, chlorination of the electron-rich pyridine ring (typically at the 4-position) is a known side reaction.[1][2]
Section 2: Troubleshooting Guide & FAQs
This section is organized by the type of transformation you are attempting.
Amide Bond Formation (Amidation)
Amidation is the most common functionalization. Success hinges on achieving efficient activation of the sterically hindered carboxylic acid without generating side products.
Question 1: My standard EDC/HOBt coupling is sluggish and gives low yields. What's going wrong and what should I use instead?
Answer: The low reactivity you're observing is a classic case of steric hindrance. While EDC/HOBt is a workhorse for many couplings, the O-acylisourea intermediate it forms is often not reactive enough to be efficiently attacked by an amine in this sterically congested environment. Furthermore, the intermediate can rearrange to an inactive N-acylurea.
Recommendation: Switch to a more potent activating agent. Uronium/aminium or phosphonium-based reagents are superior for hindered couplings because they generate more reactive activated esters.
| Reagent | Acronym | Class | Key Advantages & Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium | Gold Standard for Hindered Couplings. Forms a highly reactive HOAt ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the reaction. Minimizes racemization. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium | An excellent, safer alternative to HATU.[3] It is based on OxymaPure instead of the potentially explosive HOBt/HOAt derivatives.[3][4] Exhibits high reactivity, often comparable or superior to HATU.[3] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | A robust reagent that forms an HOBt ester. It is generally very effective, though HATU is often preferred for the most challenging cases. |
Workflow: Choosing an Amide Coupling Reagent
Caption: Decision tree for selecting an amide coupling reagent.
Question 2: I'm seeing a second product with a lower mass in my LC-MS analysis after my coupling reaction. What is it?
Answer: This is very likely a demethylation product. If your reaction conditions are too harsh (e.g., prolonged heating) or inadvertently acidic, one of the methoxy groups can be cleaved to a phenol. Strong Lewis acids are notorious for this. For example, AlCl₃, often used in Friedel-Crafts reactions, can readily cause demethylation.[5] Even some coupling reagents or additives, if not used correctly, can generate acidic microenvironments.
Preventative Measures:
-
Base is Crucial: Always use a non-nucleophilic amine base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) in your coupling reactions.[3] This neutralizes the acid generated and prevents proton-mediated demethylation. Use 2-3 equivalents.
-
Control Temperature: Avoid excessive heating. Most modern coupling reagents (HATU, COMU) work efficiently at room temperature.[3]
-
Avoid Strong Acids: Do not use strong acid catalysts. If an acidic workup is required, use dilute aqueous acid (e.g., 1M HCl, 10% citric acid) and perform it at low temperatures (0-5 °C) with minimal contact time.[6]
Ester Formation (Esterification)
Esterification of this acid shares the challenge of steric hindrance with amidation.
Question 3: My Fischer esterification (acid + alcohol + catalytic H₂SO₄) is not working. How can I make an ester?
Answer: The Fischer esterification is an equilibrium-driven process that works poorly for sterically hindered acids like this one.[7] The protonated carbonyl intermediate is difficult for the alcohol to attack due to the surrounding groups.
Recommendation: Use a coupling-reagent-based method, which is far more effective for hindered systems. The Steglich Esterification is the method of choice.[8][9]
Mechanism Insight: Steglich vs. Fischer Esterification
Caption: Comparison of Fischer and Steglich esterification pathways.
The key to the Steglich reaction's success is the formation of a highly reactive N-acylpyridinium intermediate from DMAP, which is readily attacked by the alcohol.[9][10]
Section 3: Prophylactic Protocols
Here are field-tested protocols designed to minimize side reactions from the start.
Protocol 1: High-Efficiency Amide Coupling
This protocol is suitable for coupling with primary or secondary amines, including those that are weakly nucleophilic or sterically hindered.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)[6]
-
DIPEA (3.0 eq)
-
Anhydrous DMF or Acetonitrile
Procedure:
-
To a clean, dry flask under an inert atmosphere (N₂ or Argon), add this compound and your chosen solvent (e.g., DMF).
-
Add the amine, followed by DIPEA. Stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU in a small amount of the solvent.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate or Isopropyl Acetate.
-
Wash sequentially with 10% aqueous citric acid, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Protocol 2: Steglich Esterification for Hindered Alcohols
This protocol is effective for primary, secondary, and even some tertiary alcohols.[8]
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.2 eq)
-
EDC or DCC (1.3 eq)
-
DMAP (0.1-0.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a clean, dry flask under an inert atmosphere, dissolve the this compound, alcohol, and DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the EDC or DCC portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter this solid off and wash it with a small amount of cold DCM.
-
If using EDC, the urea byproduct is water-soluble and will be removed in the aqueous wash.
-
Wash the filtrate/solution sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product as necessary.
-
References
- ResearchGate. (2025). An Application of Borane As a Protecting Group for Pyridine | Request PDF.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
- Semantic Scholar. (1975). The Protection and Deprotection of the Pyridine Nitrogen.
- University of Bristol. Catalytic Amidation. Retrieved from University of Bristol School of Chemistry.
- Wikipedia. Protecting group.
- ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Sci Rep, 5, 9950. doi: 10.1038/srep09950.
- ResearchGate. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents | Request PDF.
- Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131.
- BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs. Alternatives.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- ResearchGate. (2022). Amidation reactions of picolinic acid. | Download Table.
- ResearchGate. The Reductive Cleavage Of Picolinic Amides | Request PDF.
- Aapptec Peptides. Coupling Reagents.
- Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed., 17, 522-524.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a.
- International Journal of Pharmaceutical Sciences and Research. Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride.
- National Institutes of Health (NIH). Challenges and Breakthroughs in Selective Amide Activation.
- ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Sketchy. (2023). Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson) | Sketchy MCAT.
- National Institutes of Health (NIH). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 5,6-Dimethoxypicolinic acid and its derivatives in solution
Welcome to the technical support center for 5,6-Dimethoxypicolinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these compounds in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.
Troubleshooting Guide: Enhancing Stability in Solution
This section addresses specific issues you may encounter during your work with this compound and its derivatives. Each problem is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
Question: I've observed a rapid loss of my this compound derivative in an aqueous buffer (pH 7.4) at room temperature, as indicated by HPLC analysis showing multiple new peaks over a short period. What is causing this, and how can I prevent it?
Root Cause Analysis:
Picolinic acid and its derivatives can be susceptible to degradation in aqueous solutions, particularly under neutral to alkaline conditions.[1][2] The pyridine ring, while aromatic, can be activated towards certain reactions. The primary degradation pathways in this context are likely:
-
Oxidative Degradation: The methoxy groups on the pyridine ring are electron-donating, which can increase the electron density of the ring and make it more susceptible to oxidation. Dissolved oxygen in the buffer can contribute to this process, potentially leading to the formation of N-oxides or hydroxylated species.
-
Hydrolysis: While the methoxy groups themselves are generally stable to hydrolysis under these conditions, other functional groups on a derivative could be labile.
-
Photodegradation: Exposure to ambient light, especially UV wavelengths, can induce photochemical reactions in aromatic systems.[3][4] Methoxy-substituted aromatic compounds can undergo photosubstitution or photodegradation.[3][4]
Solution Protocol:
To mitigate these degradation pathways, a multi-faceted approach to solution preparation and storage is recommended.
Experimental Protocol: Preparation of a Stabilized Stock Solution
-
Deoxygenate the Solvent:
-
Before dissolving the compound, purge your aqueous buffer (e.g., PBS, TRIS) with an inert gas like nitrogen or argon for at least 15-20 minutes. This significantly reduces the concentration of dissolved oxygen.
-
-
Control the pH:
-
Use of Antioxidants:
-
While not always necessary, if oxidative degradation is strongly suspected, the addition of a small amount of an antioxidant like EDTA (to chelate metal ions that can catalyze oxidation) or using a solvent with antioxidants may be beneficial.
-
-
Light Protection:
-
Prepare and store the solution in amber vials or wrap the container with aluminum foil to protect it from light.
-
-
Storage Conditions:
-
Store the stock solution at low temperatures. For short-term storage (1-2 weeks), 2-8°C is often sufficient. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.
-
dot
Caption: Workflow for preparing and storing stable solutions.
Issue 2: Poor Solubility in Common Solvents
Question: My this compound derivative has poor solubility in both aqueous buffers and common organic solvents like ethanol and acetonitrile. How can I effectively dissolve it for my experiments?
Root Cause Analysis:
The solubility of picolinic acid derivatives is influenced by their solid-state form (crystalline vs. amorphous), the pKa of the carboxylic acid and the pyridine nitrogen, and the overall polarity of the molecule.[6] Picolinic acid itself is highly soluble in water, but derivatization can significantly alter this property.[6][7]
-
pH-Dependent Solubility: As a carboxylic acid, the compound's solubility in aqueous solutions is highly pH-dependent.[8] At a pH below its pKa, the carboxylic acid is protonated and less soluble. Above the pKa, it forms a more soluble carboxylate salt.
-
Solvent Polarity Mismatch: The combination of the polar carboxylic acid and pyridine ring with potentially non-polar regions of a derivative can lead to poor solubility in solvents of intermediate polarity.
Solution Protocol:
A systematic approach to solvent selection and pH adjustment is key to overcoming solubility challenges.
Experimental Protocol: Solubility Optimization
-
Aqueous pH Adjustment:
-
Attempt to dissolve the compound in an aqueous buffer with a pH above the pKa of the carboxylic acid (typically around 2-3 for picolinic acids) and below the pKa of the pyridine nitrogen (around 5-6). A good starting point is a buffer at pH 7-8.
-
If the compound is a salt (e.g., hydrochloride), starting with a slightly acidic solution may be beneficial.
-
-
Co-Solvent Systems:
-
If aqueous solubility remains low, try a co-solvent system. Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO, DMF, or NMP, and then dilute it into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent, as it may affect your experiment.
-
-
Alternative Solvents:
-
For non-aqueous applications, explore a range of solvents with varying polarities. Consider polar aprotic solvents like acetone or ethyl acetate, or less polar solvents like dichloromethane if the derivative has significant non-polar character.
-
Table 1: Recommended Solvents for Solubility Screening
| Solvent Class | Examples | Comments |
| Polar Protic | Water, Ethanol | Solubility is highly pH-dependent in water.[6] |
| Polar Aprotic | DMSO, DMF, MeCN | Good for creating concentrated stock solutions.[6] |
| Non-Polar | Toluene, Hexane | Generally poor solvents unless the derivative is highly non-polar. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound and its derivatives?
A1: Solid compounds should be stored in a cool, dry place, protected from light.[9] Storing under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) is recommended to prevent degradation from moisture and atmospheric oxygen.[10]
Q2: How does the position of the methoxy groups affect the stability of the molecule?
A2: The methoxy groups at the 5 and 6 positions are electron-donating, which can influence the reactivity of the pyridine ring. This substitution pattern can make the ring more susceptible to electrophilic attack and oxidation compared to unsubstituted picolinic acid. However, it can also stabilize the molecule in other ways. The precise effect on stability will depend on the specific reaction conditions.
Q3: Are there any known incompatibilities with common lab materials?
A3: Pyridine and its derivatives can be incompatible with strong oxidizing agents and strong acids.[11] They can also react with certain plastics over time. For long-term storage of solutions, it is advisable to use glass or chemically resistant polymer containers.
Q4: What analytical techniques are best for monitoring the stability of these compounds?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection is the most common and effective method for monitoring the stability of this compound and its derivatives.[12][13] These techniques allow for the separation and quantification of the parent compound and any degradation products.[12]
dot
Caption: Potential degradation pathways for this compound derivatives.
References
- Benchchem. Picolinic Acid-d4 Metabolic Pathway Analysis: A Technical Guide.
-
MDPI. Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Available from: [Link]
-
ResearchGate. (a) 2-Picolinamide degrading pathway through 2,5-DHP to maleamate78;... Available from: [Link]
-
PubMed. Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. Available from: [Link]
-
PubMed. Photodegradation of methoxy substituted curcuminoids. Available from: [Link]
-
MySkinRecipes. 4,6-Dimethoxypicolinic acid. Available from: [Link]
-
IUPAC. photosubstitution reactions of aromatic compounds. Available from: [Link]
-
MDPI. Solubility and Crystallization Studies of Picolinic Acid. Available from: [Link]
-
ResearchGate. Pyridine pK a (THF) changes caused by substituent effects. Available from: [Link]
-
ResearchGate. (PDF) Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. Available from: [Link]
-
PubMed. Effect of pH on the stability of plant phenolic compounds. Available from: [Link]
-
PMC - PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]
-
Reddit. Help ordering substituted pyridine. Available from: [Link]
-
PubMed Central. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Available from: [Link]
-
ScienceDirect. AROMATIC PHOTOSUBSTITUTION REACTIONS. Available from: [Link]
-
Journal of Materials Chemistry C. Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Available from: [Link]
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. Available from: [Link]
-
Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]
-
NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Available from: [Link]
-
PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]
-
ResearchGate. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Available from: [Link]
-
ResearchGate. Effect of pH on the Stability of Plant Phenolic Compounds. Available from: [Link]
-
Kemix Pty Ltd. This compound. Available from: [Link]
-
BIOGEN Científica. This compound. Available from: [Link]
-
PMC - NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]
-
GOV.UK. Pyridine: incident management. Available from: [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]
-
ResearchGate. Existence of a Preferred Orientation for the Methoxy Group on an Extended Aromatic System. Available from: [Link]
-
ChemRxiv. Pyridine-based Strategy towards Nitrogen Isotope Exchange. Available from: [Link]
-
PubMed. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. Available from: [Link]
-
MDPI. Eutectogels as Delivery Media for Therapeutic Metal Complexes: What Are the Benefits? Available from: [Link]
-
PMC - PubMed Central. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Available from: [Link]
-
PubMed. Degradation mechanism and stability of 5-aminolevulinic acid. Available from: [Link]
-
ResearchGate. Electrochemical Characteristics and Stability of Poly(1,5-diaminoanthraquinone) in Acidic Aqueous Solution. Available from: [Link]
Sources
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ibisscientific.com [ibisscientific.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. 4,6-Dimethoxypicolinic acid [myskinrecipes.com]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing in the HPLC Analysis of 5,6-Dimethoxypicolinic Acid
Welcome to the technical support guide for the chromatographic analysis of 5,6-Dimethoxypicolinic acid. This document is designed for researchers, analytical chemists, and drug development professionals who are encountering peak asymmetry—specifically peak tailing—during HPLC method development and routine analysis. As an analyst, you know that a symmetrical peak is a hallmark of a robust and reliable method. Tailing peaks can compromise resolution, affect integration accuracy, and indicate underlying issues in your analytical system.
This compound is a compound with unique chemical characteristics that present specific chromatographic challenges. This guide provides a structured, in-depth approach to diagnosing and resolving these issues, moving from fundamental checks to more advanced troubleshooting protocols.
Section 1: Understanding the Analyte - The Root of the Problem
Before troubleshooting, it's crucial to understand the molecular properties of this compound, as its structure is the primary driver of the common chromatographic issues observed.
Q1: What are the key chemical properties of this compound that affect its chromatography?
A1: The structure of this compound contains three key functional areas that dictate its behavior in reversed-phase HPLC:
-
An Acidic Carboxyl Group (-COOH): This group is acidic and will be deprotonated (negatively charged) at a pH above its pKa. To achieve good retention on a C18 column, it is preferable to keep this group in its neutral, protonated form by using a mobile phase with a low pH.[1][2]
-
A Basic Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and will be protonated (positively charged) at a pH below its pKa. This positive charge can lead to strong electrostatic interactions with deprotonated, negatively charged silanol groups on the surface of silica-based columns, a primary cause of peak tailing.[3][4][5]
-
A Chelating Moiety: The spatial arrangement of the pyridine nitrogen and the carboxyl group makes the molecule an effective chelating agent. This means it can bind to trace metal ions (like iron, aluminum, or titanium) that may be present in the silica packing material, the column hardware, or even leached from the HPLC system's stainless steel components.[6][7][8][9] This interaction introduces a strong, secondary retention mechanism that is a significant cause of severe peak tailing.
These competing properties mean that optimizing the chromatography for this molecule requires a careful balancing act, particularly concerning mobile phase pH and column chemistry.
Section 2: Systematic Troubleshooting Workflow
Peak tailing is often multifactorial. The following workflow provides a logical sequence for identifying and resolving the issue, starting with the most common and easily addressable causes before moving to more complex chemical interactions.
Caption: A logical workflow for troubleshooting peak tailing.
Step 1: Initial Diagnosis (Overload and System Effects)
A2: Yes, mass overload is a common cause of peak shape distortion that can resemble tailing. It occurs when the concentration of the analyte is too high for the stationary phase to handle, leading to a saturated state.
-
Causality: When the stationary phase becomes saturated, excess analyte molecules travel through the column more quickly, leading to a non-linear relationship between concentration and retention, which distorts the peak.
-
Troubleshooting Protocol:
-
Prepare a dilution series of your sample (e.g., 1:2, 1:5, and 1:10) using the mobile phase as the diluent.
-
Inject the original sample and each dilution.
-
Observe the peak shape. If the peak becomes more symmetrical upon dilution, you are likely experiencing mass overload.[10]
-
-
Solution: Reduce the sample concentration or the injection volume. For a standard 4.6 mm ID column, keeping the injected mass below 10 µg is a good practice to avoid overload.[10]
A3: Extra-column effects refer to any peak broadening or tailing that occurs outside of the analytical column itself. This is often caused by "dead volume" in the system.
-
Causality: Dead volume in fittings, unions, or excessively long or wide tubing allows the sample band to diffuse and spread before it reaches the detector, resulting in broader, asymmetric peaks.[11]
-
Troubleshooting Protocol:
-
Check Connections: Ensure all fittings between the injector, column, and detector are properly seated. A small void at a connection point is a common source of dead volume.[5]
-
Minimize Tubing: Use the shortest possible length of tubing with the narrowest internal diameter (e.g., 0.005" or ~0.12 mm) that your system's backpressure will allow, especially between the column and the detector.[11]
-
Systematic Check: Replace the analytical column with a zero-dead-volume union and inject a small amount of a standard like caffeine. The resulting peak should be very sharp and symmetrical. If it is not, the issue lies within your HPLC system's plumbing.
-
Step 2: Mobile Phase and Chemical Interactions
If initial checks do not resolve the issue, the cause is likely chemical in nature, stemming from interactions between the analyte, mobile phase, and stationary phase.
A4: Mobile phase pH is the most critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.[1][12] Because this molecule has both acidic and basic sites, pH adjustment is a delicate balance.
-
Causality:
-
At High pH (>5): The carboxylic acid is deprotonated (anionic), and the pyridine nitrogen is neutral. The analyte will be highly polar and have very little retention on a C18 column.
-
At Mid pH (~4): The mobile phase pH is close to the pKa of the carboxylic acid. A mixture of ionized and neutral forms will exist, leading to broad or split peaks.[12][13]
-
At Low pH (<3): The carboxylic acid is fully protonated (neutral), promoting good reversed-phase retention. However, the pyridine nitrogen becomes protonated (cationic). This positive charge can now interact strongly with any available ionized silanol groups on the column packing, causing significant tailing.[3][4]
-
-
Recommended Approach: Start with a mobile phase buffered to a pH of 2.8 to 3.2 . This pH is low enough to fully suppress the ionization of most residual silanol groups on the silica surface (which typically have a pKa > 3.5), thereby minimizing the primary cause of tailing for basic compounds.[3][4] At the same time, it keeps the analyte's carboxylic acid group largely protonated for good retention.
| Mobile Phase pH | Carboxyl Group State | Pyridine Nitrogen State | Expected Peak Shape | Rationale |
| > 5.0 | Deprotonated (-) | Neutral | Poor Retention | Analyte is too polar for good RP interaction. |
| 3.5 - 5.0 | Mixed | Neutral / Protonated (+) | Broad / Split Peak | Analyte exists in multiple ionic states.[12] |
| 2.8 - 3.2 | Protonated (Neutral) | Protonated (+) | Potentially Symmetrical | Optimal balance: Silanol ionization is suppressed, minimizing secondary interactions. [4] |
| < 2.5 | Protonated (Neutral) | Protonated (+) | Tailing | Silanol ionization is suppressed, but column stability may be compromised on standard silica. |
Table 1: Effect of Mobile Phase pH on the Ionization State and Expected Peak Shape of this compound.
A5: Using a buffer is essential to maintain a constant pH and achieve reproducible results.[14]
-
Causality: An unbuffered mobile phase can have its pH altered by the sample matrix or dissolved atmospheric CO₂, leading to shifting retention times and variable peak shapes. A buffer resists these changes.
-
Recommendations:
-
Buffer Choice: For a target pH of ~3, formate buffer (pKa ~3.75) or phosphate buffer (pKa1 ~2.15) are excellent choices.
-
Concentration: A buffer concentration of 10-25 mM is typically sufficient. A higher concentration provides more buffering capacity and can also help mask some residual silanol activity, but may precipitate when mixed with high percentages of organic solvent.[10][14]
-
Step 3: Advanced Troubleshooting (Silanol and Metal Interactions)
If optimizing the mobile phase pH does not fully resolve the tailing, the issue lies with strong secondary interactions with the stationary phase itself.
Caption: Key chemical interactions leading to peak tailing.
A6: The choice of column is critical. Not all C18 columns are created equal.
-
Causality: Standard silica (Type A) contains a high concentration of acidic silanol groups and metal impurities. Modern columns use high-purity, spherical silica (Type B) with a much lower silanol activity. "End-capping" is a process where residual silanols are chemically bonded with a small silylating agent to make them inert.[3][4][6]
-
Recommendations:
-
Use a High-Purity, End-Capped Column: Select a column based on high-purity (Type B) silica that is thoroughly end-capped. This is the single most effective way to reduce silanol interactions.
-
Consider Alternative Phases: If tailing persists, a column with a polar-embedded phase may provide additional shielding of the silica surface.
-
| Column Type | Key Feature | Performance for this compound | Recommendation |
| Standard (Type A) Silica | High silanol activity, metal impurities. | Poor (Significant tailing expected). | Avoid. |
| High-Purity (Type B) Silica, End-Capped | Low silanol activity, low metal content. | Good to Excellent. | First Choice. [4] |
| Polar-Embedded Phase | Polar group embedded near the base of the C18 chain. | Very Good (Offers alternative selectivity and silanol shielding). | Excellent alternative if end-capped C18 is insufficient. |
| Polymer-Based | No silica, no silanols. | Good (Eliminates silanol effects but may have lower efficiency). | A good problem-solving column, stable across a wide pH range.[2] |
Table 2: HPLC Column Selection Guide for Minimizing Peak Tailing.
A7: Yes. If common solutions fail, metal chelation is a very likely cause, especially with a molecule structured like this compound.[7][8]
-
Causality: Trace metals in the stationary phase or HPLC system can act as highly active sites. The analyte chelates to these metals, creating a strong retention mechanism that leads to very broad and tailing peaks. This problem may worsen over time as metal ions from stainless steel components (like frits) slowly leach and accumulate on the column head.[7][15]
-
Diagnostic Protocol: A simple way to test for metal chelation is to add a strong, competing chelating agent to your mobile phase.
-
Prepare your optimized mobile phase (e.g., pH 3.0 formate buffer/Acetonitrile).
-
Inject your sample and record the chromatogram. Note the peak asymmetry factor.
-
Prepare an identical mobile phase, but add 0.1-0.5 mM of Ethylenediaminetetraacetic acid (EDTA) .
-
Equilibrate the column with this new mobile phase for at least 30-60 minutes.
-
Re-inject your sample.
-
Observation: If the peak shape improves dramatically (becomes sharper and more symmetrical), then metal chelation is a significant contributor to the tailing. The EDTA "passivates" the metal sites, preventing the analyte from interacting with them.
-
-
Long-Term Solutions:
-
Use Bio-Inert or Metal-Free HPLC Systems: Modern systems designed for biologics often feature PEEK or MP35N components that minimize metal ion leaching.
-
Incorporate a Chelator: If permitted by your method validation, permanently adding a low concentration of a chelator like EDTA or citric acid to the mobile phase can ensure robust performance.[8]
-
Section 3: Summary Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| General Peak Tailing | Column Overload | Reduce injection volume or sample concentration.[10] |
| Extra-Column Volume | Use shorter, narrower ID tubing; check all fittings for dead volume.[5][11] | |
| Mobile Phase pH Incorrect | Use a buffered mobile phase at pH 2.8-3.2 (e.g., 10-25 mM formate buffer).[1][4] | |
| Tailing on New, High-Quality Columns | Secondary Silanol Interaction | Ensure you are using a high-purity, fully end-capped (Type B) silica column.[3][4] |
| Severe Tailing Unresolved by pH or Column Choice | Metal Chelation | Perform a diagnostic test by adding 0.1-0.5 mM EDTA to the mobile phase. If successful, consider using bio-inert hardware or permanently adding a chelator.[7][8] |
| Column Contamination/Void | Flush the column with a strong solvent. If a void is suspected at the column inlet, replace the column.[10] |
Table 3: Quick reference guide for troubleshooting peak tailing.
References
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Hawach. (2025). Reasons for Peak Tailing of HPLC Column. Hawach Scientific. [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]
-
Phenomenex Blog. (2020). pH – Why Is It Critical To Your Mobile Phase Method Development? Phenomenex Blog. [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. ACE. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
Muñoz, M. A. (2013). Answer to "How can I prevent peak tailing in HPLC?". ResearchGate. [Link]
-
Restek. (n.d.). HPLC Column Selection Guide. Restek. [Link]
-
LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]
-
SIELC. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Tsvetkov, D. E., et al. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. PMC - NIH. [Link]
-
SCION Instruments. (n.d.). HPLC Column Selection Guide. SCION Instruments. [Link]
-
Chemsrc. (2025). 5,6-Dimethoxyphthalaldehydic acid. Chemsrc. [Link]
-
SilcoTek Corporation. (2017). How to Prevent Metal Ion Contamination In HPLC Systems. SilcoTek. [Link]
-
Smirnov, V. V., & Shpigun, O. A. (1991). High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control. PubMed. [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
Ivy Fine Chemicals. (n.d.). This compound. Ivy Fine Chemicals. [Link]
-
MySkinRecipes. (n.d.). 4,6-Dimethoxypicolinic acid. MySkinRecipes. [Link]
-
Walash, M. I., et al. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection.... PubMed. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,5-Dihydroxybenzoic acid. HELIX Chromatography. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC. [Link]
-
Georgiev, M., et al. (2023). HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components.... PMC - PubMed Central. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. agilent.com [agilent.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. support.waters.com [support.waters.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. silcotek.com [silcotek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 4,6-Dimethoxypicolinic acid [myskinrecipes.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. chromtech.com [chromtech.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. moravek.com [moravek.com]
- 14. hplc.eu [hplc.eu]
- 15. silcotek.com [silcotek.com]
Managing thermal decomposition of 5,6-Dimethoxypicolinic acid during synthesis
Welcome to the technical support center for 5,6-dimethoxypicolinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing and handling this valuable heterocyclic building block. Our focus is on providing practical, in-depth solutions to common challenges, with a core emphasis on managing and mitigating thermal decomposition.
Introduction to the Challenge: The Instability of Picolinic Acids
Picolinic acid and its derivatives are known to be susceptible to thermal decarboxylation, a reaction where the carboxylic acid group is lost as carbon dioxide, particularly when heated. This inherent instability can significantly impact reaction yields, purity of the final product, and the overall reproducibility of synthetic protocols. The presence of electron-donating methoxy groups on the pyridine ring of this compound influences the electron density of the aromatic system and can affect its thermal stability. This guide provides a structured approach to understanding and controlling these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal degradation pathway for this compound?
A1: The primary thermal degradation pathway is decarboxylation. Picolinic acids, with a carboxylic acid group at the 2-position of the pyridine ring, are particularly prone to losing CO2 upon heating. This process is often facilitated by the nitrogen atom in the ring and can occur at elevated temperatures during synthesis, purification, or even improper storage.
Q2: At what temperature should I expect significant decomposition?
A2: While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely published, analogous substituted picolinic acids can show decomposition onset at temperatures ranging from 150°C to over 200°C. It is crucial to maintain reaction and purification temperatures as low as reasonably possible. We recommend performing a TGA/DSC analysis on a small sample to determine its specific thermal stability profile before scaling up any reaction.[1][2]
Q3: What are the likely impurities I might encounter during the synthesis of this compound?
A3: Besides residual starting materials and reagents, you are likely to encounter impurities arising from side reactions and degradation. Common contaminants may include:
-
Decarboxylation Product: 2,3-dimethoxypyridine, formed by the loss of CO2.
-
Products of Methoxy Group Hydrolysis: Under harsh acidic conditions, one or both methoxy groups could be hydrolyzed to hydroxy groups, yielding 5-hydroxy-6-methoxypicolinic acid or 5,6-dihydroxypicolinic acid.
-
Incomplete Oxidation Products: If the synthesis involves oxidation of a precursor like 5,6-dimethoxy-2-methylpyridine, you might find residual starting material or partially oxidized intermediates.
-
Isomers: Depending on the synthetic route, positional isomers could be formed.
Q4: How can I best store this compound to ensure its stability?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation.[3] Avoid prolonged exposure to elevated temperatures.
Troubleshooting Guide for Synthesis
A plausible and common route to synthesizing substituted picolinic acids is the oxidation of the corresponding 2-methylpyridine. The following troubleshooting guide is based on this synthetic approach.
Plausible Synthetic Step: Oxidation of 5,6-dimethoxy-2-methylpyridine
Caption: A plausible synthetic workflow for this compound.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete Oxidation: The oxidizing agent may not be strong enough, or the reaction time/temperature may be insufficient. 2. Thermal Decomposition during Reaction: If the oxidation is highly exothermic, localized heating can cause decarboxylation of the newly formed product. 3. Product Loss during Work-up: The product might be partially soluble in the aqueous phase, or precipitation upon acidification may be incomplete. | 1. Optimize Oxidation: Consider a stronger oxidizing agent or increase the reaction time. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material. 2. Temperature Control: Add the oxidizing agent portion-wise to control the exotherm. Use an ice bath to maintain a consistent, moderate temperature.[4] 3. Improve Work-up: After acidification, cool the solution thoroughly to maximize precipitation. If solubility is still an issue, consider extracting the aqueous layer with a suitable organic solvent like ethyl acetate. |
| Presence of 2,3-dimethoxypyridine in the Final Product | Thermal Decomposition: This is the direct decarboxylation product. It indicates that the temperature during the reaction, work-up (especially if evaporating solvents), or purification was too high. | Strict Temperature Control: Maintain all heating steps at the lowest possible temperature. For solvent removal, use a rotary evaporator under reduced pressure and with a low-temperature water bath. For purification, prioritize recrystallization from a suitable solvent system at a moderate temperature over high-temperature methods. |
| Product is Off-Color (e.g., brown or yellow) | 1. Residual Oxidation Byproducts: Manganese dioxide (if using KMnO4) might not be fully removed. 2. Oxidative Degradation: The pyridine ring or methoxy groups may have undergone some oxidative degradation, leading to colored impurities. | 1. Thorough Filtration: Ensure complete removal of insoluble oxidation byproducts. Washing the filter cake with hot water can improve recovery.[4] 2. Decolorization and Inert Atmosphere: Treat a solution of the crude product with activated charcoal to remove colored impurities. Conduct reactions under an inert atmosphere (N2 or Ar) to minimize oxidative side reactions. |
| Difficulty in Purification/Crystallization | Presence of Oily Impurities: The decarboxylation product (2,3-dimethoxypyridine) is likely to be an oil at room temperature, which can inhibit the crystallization of the desired carboxylic acid. | Column Chromatography: If recrystallization fails, column chromatography is a reliable alternative. A silica gel column with a gradient elution of ethyl acetate in hexanes, often with a small amount of acetic or formic acid to keep the product protonated and improve peak shape, can be effective. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for quantifying the purity of this compound and detecting any degradation products.[5][6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
A gradient elution is recommended for optimal separation.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (determined by UV scan, likely around 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Caption: General workflow for HPLC purity analysis.
Protocol 2: Thermal Stability Analysis by TGA/DSC
To proactively manage thermal decomposition, it is highly recommended to characterize the thermal stability of your synthesized this compound.[1][2]
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Pan: Aluminum or platinum pan.
-
Sample Mass: 5-10 mg.
-
Temperature Program: Heat from room temperature to a temperature above the expected decomposition (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).
-
Atmosphere: Nitrogen or air, with a constant flow rate.
-
Data Analysis:
-
TGA Curve: Will show the onset temperature of mass loss, indicating the start of decomposition (likely due to decarboxylation).
-
DSC Curve: Will show endothermic or exothermic peaks associated with melting and decomposition.
-
Mechanistic Insight: The Decarboxylation Pathway
Understanding the mechanism of thermal decarboxylation can aid in devising strategies to prevent it. For picolinic acids, the reaction is thought to proceed through a cyclic transition state involving the carboxylic acid proton and the pyridine nitrogen.
Caption: Proposed mechanism for the thermal decarboxylation of this compound. (Note: Image placeholders would be replaced with actual chemical structure images in a final document).
The proximity of the carboxylic acid to the ring nitrogen facilitates this intramolecular proton transfer, leading to the elimination of carbon dioxide and the formation of an ylide or related intermediate, which then quickly protonates to form the final decarboxylated product.
References
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Bawa, R. A., & Al-Yassir, N. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]
-
Organic Syntheses. (n.d.). picolinic acid hydrochloride. Organic Syntheses. Available at: [Link]
-
MySkinRecipes. (n.d.). 4,6-Dimethoxypicolinic acid. MySkinRecipes. Available at: [Link]
-
Siegfried, B. (1989). Thermal analysis methods for pharmacopoeial materials. PubMed. Available at: [Link]
-
Lee, J. H., et al. (2021). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. NIH. Available at: [Link]
-
Barabanov, M. A., et al. (2020). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Mendeleev Communications. Available at: [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Available at: [Link]
-
UniVOOK. (2024). Dipicolinic Acid as Intermediate for the Synthesis. UniVOOK. Available at: [Link]
-
Wang, Y., et al. (2019). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. PubMed. Available at: [Link]
-
Kim, H., et al. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. Available at: [Link]
-
Annapurna, M., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 2, 6-pyridinedicarboxylic acid. Google Patents.
- Google Patents. (n.d.). Two stage process for preparing 2,6-pyridinedicarboxylic acid. Google Patents.
-
Szewczyk, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. NIH. Available at: [Link]
Sources
- 1. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Poor Cell Permeability of 5,6-Dimethoxypicolinic Acid-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into overcoming the cell permeability challenges frequently encountered with 5,6-Dimethoxypicolinic acid-based compounds. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the scientific rationale behind each step, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial questions regarding the permeability of picolinic acid derivatives.
Q1: Why do my this compound compounds exhibit low cell permeability?
A1: The primary reason is often the presence of the carboxylic acid group on the picolinic acid scaffold. At physiological pH (typically 7.4), this group is deprotonated, resulting in a negatively charged carboxylate. This charge significantly increases the molecule's polarity and polar surface area (PSA), which are major hindrances to passive diffusion across the lipophilic cell membrane.[1][2][3] According to Lipinski's Rule of 5, a high number of hydrogen bond acceptors (like the oxygens in the carboxylate and methoxy groups) and a potentially unfavorable partition coefficient (LogP) due to the charge can predict poor absorption and permeability.[4][5][6][7]
Q2: What is the first and most crucial experiment I should run to diagnose the permeability issue?
A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is the recommended starting point.[8][9][10] This cell-free assay isolates passive diffusion, allowing you to determine if the low permeability is due to the compound's intrinsic physicochemical properties without the complexities of active transporters or metabolic pathways.[10] A low PAMPA result strongly indicates that poor passive diffusion is the core problem.
Q3: My compound has poor permeability. What are the two main strategies I can explore to improve it?
A3: The two primary strategies are:
-
Structural Modification (Prodrug Approach): Chemically modify the compound to transiently mask the problematic carboxylic acid group, most commonly by converting it into an ester.[2][11][12][13] This increases lipophilicity, allowing the prodrug to cross the cell membrane, where intracellular enzymes (esterases) can cleave the ester and release the active parent compound.[13][14]
-
Formulation Strategies: Incorporate the compound into advanced formulations that use permeation enhancers, such as medium-chain fatty acids or bile salts, or nanocarriers to facilitate its transport across the cell membrane.[15][16][17]
Q4: What does it mean if my compound shows low permeability in PAMPA but even lower permeability in a Caco-2 assay?
A4: This discrepancy strongly suggests that your compound is a substrate for active efflux transporters.[10] Caco-2 cells, which are derived from human colon adenocarcinoma, express various clinically relevant transporters, including P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP).[18] These transporters act as cellular "bouncers," actively pumping xenobiotics out of the cell, which results in lower net permeability than would be predicted by passive diffusion alone.[19][20]
Section 2: In-Depth Troubleshooting Guide
This guide provides a logical, step-by-step approach to diagnosing and solving permeability issues.
Issue 1: My initial screening reveals poor cellular activity. Is permeability the cause?
Before investing in complex permeability assays, it's crucial to confirm that the compound is active against its intended intracellular target.
-
Causality Check: A compound cannot engage its intracellular target if it cannot enter the cell. Therefore, poor cellular activity in a whole-cell assay, contrasted with high potency in a cell-free (e.g., purified enzyme) assay, is a classic indicator of a permeability barrier.
-
Recommended Action:
-
Confirm Target Potency: Ensure your compound is potent in a biochemical or cell-free assay.
-
Initiate Permeability Assessment: If the compound is potent in a cell-free system but not in a cellular context, proceed with the diagnostic workflow outlined below.
-
Troubleshooting & Diagnostic Workflow
This workflow is designed to efficiently identify the specific nature of your permeability problem.
dot
Caption: Diagnostic workflow for troubleshooting poor cell permeability.
Issue 2: My PAMPA results confirm low passive permeability. How can I fix this?
Low passive permeability is the most common issue for this class of compounds due to the ionized carboxylic acid.
-
The Scientific Rationale: The core principle of passive diffusion is the transfer of a molecule from an aqueous environment, through a lipid-like barrier, and back into an aqueous environment. Charged, polar molecules face a significant energy penalty to leave the aqueous phase and enter the hydrophobic core of the membrane.[1][21] Masking the charge is therefore the most effective strategy.
-
Recommended Solution: The Ester Prodrug Strategy Converting the carboxylic acid to an ester is a well-established and highly effective method.[2][12][14] The ester is neutral, more lipophilic, and can readily diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterase enzymes hydrolyze the ester, releasing the active carboxylic acid parent drug at its site of action.[13]
dot dot graph G { graph [fontname="Arial", layout=dot, rankdir=LR, splines=true]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
}
Sources
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
- 4. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. youtube.com [youtube.com]
- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 15. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. enamine.net [enamine.net]
- 19. researchgate.net [researchgate.net]
- 20. EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Optimizing the conditions for scaling up 5,6-Dimethoxypicolinic acid production
Technical Support Center: Optimizing Production of 5,6-Dimethoxypicolinic Acid
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during synthesis, purification, and scale-up, providing practical, experience-driven solutions to streamline your workflow and enhance process robustness.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves a two-step process starting from a commercially available precursor like 2-methyl-5,6-dihydroxypyridine or, more commonly, 2-methyl-5,6-dichloropyridine. The core transformations are:
-
Double Nucleophilic Aromatic Substitution (SNAr): Methoxylation of the di-substituted pyridine ring.
-
Side-Chain Oxidation: Oxidation of the 2-methyl group to a carboxylic acid.
The order of these steps can be reversed, but oxidizing the methyl group first can sometimes complicate the subsequent methoxylation due to changes in the electronic properties of the pyridine ring.
Q2: What are the most critical parameters to control during the methoxylation step?
The methoxylation reaction is paramount for yield and purity. The most critical parameters are:
-
Base: A strong, non-nucleophilic base like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) is required to deprotonate the hydroxyl groups (if starting from a dihydroxy precursor) or to facilitate the SNAr reaction with a di-chloro precursor.
-
Temperature: This reaction can be exothermic. Insufficient temperature may lead to incomplete reaction, while excessive heat can promote side reactions, such as N-methylation or decomposition.
-
Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is typically used to ensure solubility of the reagents. The choice of solvent can significantly impact reaction kinetics.
-
Moisture Control: The reaction is highly sensitive to water, which can consume the base and lead to unwanted byproducts. Ensure all reagents and glassware are thoroughly dried.
Q3: Which analytical techniques are recommended for monitoring reaction progress?
For effective reaction monitoring, a combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of the consumption of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material, the formation of product, and the presence of any impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities and confirming the mass of the desired product and intermediates.
Troubleshooting Guide: Synthesis & Scale-Up
This section addresses specific problems in a question-and-answer format, providing detailed causal analysis and actionable solutions.
Problem Area 1: Low Reaction Yield or Stalled Reaction
Question: My methoxylation reaction is stalled. TLC and HPLC show significant amounts of mono-methoxylated intermediate and unreacted starting material. What should I do?
Answer: This is a common issue often related to insufficient reactivity or reagent degradation.
Causal Analysis & Solutions:
-
Insufficient Base: The stoichiometry of the base is critical. For a di-chloro precursor, at least two equivalents of sodium methoxide are required. Often, a slight excess (e.g., 2.2-2.5 equivalents) is used to drive the reaction to completion. The base can also degrade upon exposure to atmospheric moisture and CO₂.
-
Action: Use a fresh, high-purity batch of sodium methoxide. Consider titrating the base before use to confirm its strength. If the reaction has stalled, a carefully controlled addition of a further 0.2-0.5 equivalents of base may restart it.
-
-
Suboptimal Temperature: The second methoxylation is often slower than the first due to electronic effects. The initial exotherm may have subsided, and the reaction now requires thermal energy to proceed.
-
Action: After the initial exotherm is controlled, gently heat the reaction mixture. A typical target temperature is between 60-100 °C, depending on the solvent and substrate. Monitor the reaction by HPLC to find the optimal balance between reaction rate and impurity formation.
-
-
Catalyst (for SNAr): While not always necessary, in some cases, a copper(I) catalyst (e.g., CuI) can facilitate the SNAr reaction, particularly if the pyridine ring is deactivated.[1]
-
Action: If optimizing base and temperature fails, consider adding a catalytic amount (1-5 mol%) of a suitable catalyst.
-
Question: The oxidation of the 2-methyl group is incomplete or producing low yields of the desired carboxylic acid. What are the potential causes?
Answer: Oxidation of the methyl group on an electron-rich pyridine ring can be challenging. The choice and handling of the oxidizing agent are crucial.
Causal Analysis & Solutions:
-
Choice of Oxidant: Potassium permanganate (KMnO₄) is a common and powerful oxidant for this transformation.[2] However, its reactivity can be difficult to control on a larger scale, and it generates significant amounts of manganese dioxide waste. Other options include nitric acid or catalytic oxidation with selenium dioxide (SeO₂).
-
Action: For lab-scale, KMnO₄ in aqueous solution is effective. Ensure it is added slowly to control the exotherm. For scale-up, investigate alternative, more scalable oxidation protocols.
-
-
Reaction pH: The pH of the reaction medium can significantly influence the effectiveness of KMnO₄.
-
Action: The reaction is often performed under neutral or slightly alkaline conditions. Maintaining the pH can prevent the formation of byproducts and ensure the desired oxidation state is reached.
-
-
Workup and Isolation: The product, this compound, is amphoteric and its solubility is highly pH-dependent. Improper workup can lead to significant product loss.
-
Action: After quenching the excess oxidant (e.g., with sodium bisulfite), filter off the MnO₂. Carefully acidify the filtrate to the isoelectric point of the product (typically pH 3-4) to induce precipitation. Check the pH carefully; excessive acid can re-solubilize the product as the pyridinium salt.
-
Workflow for Oxidation and Workup
Caption: General workflow for oxidation and product isolation.
Problem Area 2: Impurity Profile and Purification
Question: My final product is contaminated with a persistent impurity that has a similar retention time in HPLC. How can I identify and remove it?
Answer: This often points to a structurally related byproduct. LC-MS is your most powerful tool for identification.
Common Impurities and Removal Strategies:
| Impurity Name | Likely Origin | Identification (LC-MS) | Purification Strategy |
| 5-Hydroxy-6-methoxypicolinic acid | Incomplete methoxylation | M-14 peak (loss of CH₂) | Difficult to remove by standard crystallization. Requires high-resolution reverse-phase chromatography or re-subjecting the mixture to methoxylation conditions. |
| Starting Picoline Derivative | Incomplete oxidation | M-44 peak (loss of CO₂) | Increase oxidant stoichiometry or reaction time. Can usually be removed by recrystallization from a suitable solvent system. |
| N-Oxide Derivative | Over-oxidation | M+16 peak (addition of Oxygen) | Can form if the pyridine nitrogen is oxidized. This is more common with certain oxidants like H₂O₂. Removal often requires column chromatography. |
Purification Protocol: Optimized Recrystallization
Recrystallization is the most scalable method for purifying the final product.[3]
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and at reflux. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.
-
Procedure: a. Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture). b. If impurities remain undissolved, perform a hot filtration. c. Allow the solution to cool slowly and undisturbed to form well-defined crystals. Seeding with a pure crystal can aid nucleation. d. Cool the mixture further in an ice bath to maximize recovery. e. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Problem Area 3: Scale-Up Challenges
Question: I am scaling up the synthesis from 10g to 500g. What are the key safety and operational challenges I should anticipate?
Answer: Scaling up introduces challenges related to heat transfer, mass transfer, and safety that are not always apparent at the lab scale.[4]
Key Scale-Up Considerations:
-
Thermal Management:
-
Issue: Both the methoxylation and oxidation steps can be significantly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to thermal runaways.
-
Solution: Use a jacketed reactor with controlled heating and cooling. Add reagents sub-surface and at a controlled rate based on the internal temperature. Perform a reaction calorimetry study if possible to understand the thermal profile.
-
-
Mixing and Mass Transfer:
-
Issue: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. In the oxidation step, poor mixing can result in inefficient contact between the organic substrate and the aqueous oxidant.
-
Solution: Use an appropriate impeller (e.g., pitched-blade turbine) and agitation speed to ensure the reactor contents are homogeneous. Baffles in the reactor can prevent vortexing and improve mixing.
-
-
Solid Handling:
-
Issue: Handling large quantities of solids, like KMnO₄ or the filtered product, requires specialized equipment. The filtration of fine MnO₂ sludge can be very slow on a large scale.
-
Solution: Use a filter press or a centrifugal filter for efficient solid-liquid separation. Consider using a phase-transfer catalyst for the oxidation to potentially keep the reaction more homogeneous and simplify workup.
-
Troubleshooting Decision Tree for Scale-Up Issues
Caption: Decision tree for troubleshooting common scale-up problems.
Safety Precautions
-
Reagents: Handle strong bases (NaOMe), strong oxidizers (KMnO₄), and corrosive acids (HCl) with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Solvents: Use polar aprotic solvents like DMF and DMSO in a well-ventilated fume hood.
-
Exothermic Reactions: Always have an ice bath on standby to cool reactions if necessary, especially during initial scale-up experiments.
This guide provides a framework for addressing the common challenges in the synthesis of this compound. Successful production relies on careful control of reaction parameters, diligent in-process monitoring, and a proactive approach to troubleshooting.
References
- BenchChem. (2025). Optimizing reaction conditions for picolinamide synthesis. BenchChem Technical Support.
-
ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. Available at: [Link]
-
Fallah, E., et al. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. Available at: [Link]
-
IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.
- BenchChem. (2025). Technical Support Center: 5-Amino-6-methoxypicolinic acid Purification. BenchChem.
-
Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. National Institutes of Health. Available at: [Link]
-
Wikipedia. (n.d.). Picolinic acid. Wikipedia. Available at: [Link]
-
Sobarzo-Sánchez, E. (2006). Synthesis and theoretical study on 5,6-Dimethoxy-2,3-dihydro- 7H-dibenzo[de,h]quinolin-7-one: Possible precursor on the aromatic demethoxylation in oxoisoaporphines. Structural Chemistry, 17(5). Available at: [Link]
-
Vom Stein, T., et al. (2020). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. ChemSusChem. Available at: [Link]
-
Singh, A., et al. (2019). Optimization and scale up of itaconic acid production from potato starch waste in stirred tank bioreactor. Biotechnology Progress, 35(3). Available at: [Link]
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
Sources
Dealing with hygroscopicity of purified 5,6-Dimethoxypicolinic acid
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the potential hygroscopicity of purified 5,6-Dimethoxypicolinic acid. While specific hygroscopicity data for this compound is not extensively published, the principles outlined below are derived from best practices for handling hygroscopic active pharmaceutical ingredients (APIs) and analogous carboxylic acid derivatives.
Introduction: Understanding Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] For a highly purified solid like this compound, this can introduce significant variability into experiments. Absorbed water can alter the physical and chemical properties of the compound, leading to issues such as clumping, changes in dissolution rate, and potential degradation.[1][3] Proper handling and storage are therefore critical to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: Is purified this compound hygroscopic?
Q2: What are the visible signs that my sample has absorbed moisture?
Moisture absorption can manifest in several physical changes.[1] You may observe:
-
Clumping or Caking: The free-flowing powder may become sticky and form clumps.
-
"Gummy" or Pasty Appearance: In cases of significant moisture uptake, the solid may take on a wet or paste-like consistency.
-
Weight Gain: A sensitive balance may detect an increase in the mass of the sample after exposure to ambient air.
Q3: How can absorbed water affect my experimental results?
Absorbed moisture can have several detrimental effects:
-
Inaccurate Weighing: The measured weight will include the mass of the water, leading to errors in concentration calculations for solutions.
-
Altered Solubility: The presence of water can change the dissolution kinetics and solubility profile of the compound.
-
Chemical Degradation: For some molecules, moisture can facilitate hydrolysis or other degradation pathways, impacting sample purity.[3] While the stability of this compound in the presence of water is not fully characterized, this remains a potential risk.
-
Inconsistent Analytical Results: Variability in water content between aliquots can lead to poor reproducibility in analytical techniques like NMR, HPLC, and mass spectrometry.
Q4: What is the best way to store purified this compound?
To minimize moisture absorption, proper storage is essential.[1][2] We recommend the following:
-
Airtight Containers: Store the compound in a tightly sealed container, preferably with a PTFE-lined cap.
-
Desiccator: Place the primary container inside a desiccator containing a suitable drying agent (desiccant) like silica gel, calcium chloride, or molecular sieves.[6][7]
-
Inert Atmosphere: For maximum protection, especially for long-term storage or for highly sensitive applications, consider storing the material under an inert atmosphere (e.g., nitrogen or argon) in a glove box or by using a Schlenk line to backfill the container.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Powder is clumpy or difficult to handle. | Moisture absorption from the atmosphere. | 1. Dry the material using an appropriate method (see protocols below).2. Handle the material in a low-humidity environment (e.g., glove box).3. Improve storage conditions by using a desiccator.[6][7] |
| Inconsistent results in replicate experiments. | Variable water content in different aliquots of the compound. | 1. Homogenize the entire sample lot before use.2. Quantify the water content using Karl Fischer titration before each experiment.3. Standardize handling procedures to minimize exposure to air.[2] |
| Observed degradation or new peaks in analytical data (e.g., HPLC, LC-MS). | Potential moisture-induced chemical degradation. | 1. Verify the purity of a freshly opened or properly dried sample.2. Conduct a preliminary stability study by exposing a small amount of the compound to a humid environment and monitoring for changes over time.3. Store the compound under an inert atmosphere to prevent both moisture and oxidative degradation. |
Experimental Protocols & Workflows
Protocol 1: Quantification of Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard method for accurately determining the water content in a solid sample.[8][9][10]
Objective: To precisely measure the percentage of water (% w/w) in a sample of this compound.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol or other suitable KF solvent
-
KF titrant
-
Airtight weighing vessel
-
Analytical balance
-
Sample of this compound
Procedure:
-
System Preparation: Prepare the KF titrator according to the manufacturer's instructions. Ensure the solvent in the titration vessel is conditioned to a low, stable drift.
-
Sample Preparation: In a controlled, low-humidity environment if possible, accurately weigh a suitable amount of the this compound sample into an airtight vessel. The target sample weight will depend on the expected water content and the type of KF titrator used.
-
Titration: Quickly transfer the weighed sample into the KF titration vessel.
-
Analysis: Start the titration. The instrument will automatically dispense the KF titrant until the endpoint is reached.
-
Calculation: The instrument's software will calculate the amount of water based on the titrant consumed and the sample weight, typically reporting the result as a percentage or in parts per million (ppm).
-
Replicates: Perform the measurement in triplicate to ensure accuracy and precision.
Protocol 2: Drying a Hygroscopic Sample in the Laboratory
If a sample has absorbed moisture, it can often be dried before use.[2] Vacuum drying is a common and gentle method.
Objective: To remove absorbed atmospheric water from a sample of this compound.
Materials:
-
Vacuum oven
-
Vacuum pump
-
Schlenk flask or other vacuum-rated container
-
Drying agent (e.g., P₂O₅, anhydrous CaSO₄)
Procedure:
-
Sample Placement: Place a thin layer of the this compound powder in a clean, dry Schlenk flask or a watch glass inside the vacuum oven. A thin layer maximizes the surface area for efficient drying.
-
Setup: Place a dish of a strong desiccant like phosphorus pentoxide (P₂O₅) in the oven, ensuring it does not touch the sample. This will help trap the water vapor.
-
Vacuum Application: Close the oven and slowly apply a vacuum to prevent the powder from being aspirated into the pump.
-
Heating (Optional): If the thermal stability of this compound is known and it is stable at elevated temperatures, gently heat the oven (e.g., 40-50 °C) to accelerate drying. Caution: Do not heat close to the compound's melting point (205-209 °C) to avoid decomposition.
-
Drying Time: Dry the sample for several hours or overnight. The optimal time will depend on the amount of sample and the level of moisture.
-
Cooling and Storage: Turn off the heat (if used) and allow the oven to cool to room temperature under vacuum. Before opening, gently break the vacuum with a dry inert gas like nitrogen or argon. Immediately transfer the dried sample to a desiccator for storage.
Workflow for Handling this compound
The following diagram illustrates the recommended workflow for handling this potentially hygroscopic compound to ensure experimental integrity.
Caption: Recommended workflow for handling hygroscopic this compound.
Mechanistic Considerations: Why Carboxylic Acids Attract Water
The hygroscopic nature of carboxylic acids is rooted in the polarity of the carboxyl group (-COOH). This group can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen). This allows it to readily interact with polar water molecules.
Caption: Hydrogen bonding between a carboxylic acid and water molecules.
This affinity for water means that even in environments with moderate humidity, the compound can begin to adsorb a layer of water molecules on its crystal surface, initiating the physical changes described above.
References
-
CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
-
Phiphitphan, P., et al. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Advances. Retrieved from [Link]
-
Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Retrieved from [Link]
-
Phiphitphan, P., et al. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Publishing. Retrieved from [Link]
-
Ito, Y., et al. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. AIP Publishing. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Water content in organic solvents - Titration. Retrieved from [Link]
-
NurdRage. (2009). How to make a Desiccator Bag for Drying Chemicals. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acidity of Carboxylic Acids. Retrieved from [Link]
-
Ali, A., et al. (2022). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. Retrieved from [Link]
-
Amelin, V.G., et al. (2010). A test method for determining water in organic solvents. Journal of Analytical Chemistry. Retrieved from [Link]
-
Chan, H.K., et al. (2021). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed. Retrieved from [Link]
-
JoVE. (2023). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
Teng, Z., et al. (2019). A comparative study on hygroscopic and physiochemical properties of chicken powders obtained by different drying methods. Drying Technology. Retrieved from [Link]
-
Scribd. (n.d.). Handling of Hygroscopic Products System-Technik. Retrieved from [Link]
-
Kawamura, K., & Kaplan, I. R. (1991). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Water Research. Retrieved from [Link]
-
Upperton Pharma Solutions. (n.d.). Hard to Handle API Challenges. Retrieved from [Link]
-
Chew, J. W., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Retrieved from [Link]
-
Redalyc. (n.d.). A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2015). A Study of Metal Complexes of 2 – Picolinic Acid. Retrieved from [Link]
-
Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Mattia Lopresti. Retrieved from [Link]
-
PerMix. (2023). Drying Powders Using Microwave Technology During Mixing. Retrieved from [Link]
- Google Patents. (n.d.). US2018797A - Method for drying hygroscopic material and the product thereof.
-
ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Retrieved from [Link]
-
Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients. Retrieved from [Link]
-
Hosokawa Micron Powder Systems. (2014). Basics of Material Drying Webinar. YouTube. Retrieved from [Link]
-
Li, Y. J., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Retrieved from [Link]
-
BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 2. tutorchase.com [tutorchase.com]
- 3. tandfonline.com [tandfonline.com]
- 4. quora.com [quora.com]
- 5. upperton.com [upperton.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 8. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mt.com [mt.com]
Technical Support Center: Enhancing the Aqueous Solubility of 5,6-Dimethoxypicolinic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6-Dimethoxypicolinic acid derivatives. This guide is designed to provide you with practical, in-depth solutions to the common challenge of enhancing the aqueous solubility of these compounds. As you navigate your experiments, this resource will serve as a virtual Senior Application Scientist, offering troubleshooting advice and frequently asked questions in a direct question-and-answer format. Our focus is not just on what to do, but why you're doing it, ensuring a foundation of scientific integrity and logical decision-making in your work.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has extremely low aqueous solubility. What is the most straightforward initial approach to improve this?
A1: The most direct and often simplest initial approach for an acidic compound like a picolinic acid derivative is pH modification .[1][2] The carboxylic acid moiety is ionizable, and by increasing the pH of the aqueous medium above the compound's pKa, you can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[2]
Causality Explained: The unionized form of a drug is generally less soluble in water than its ionized form. By creating a salt, you introduce ionic character to the molecule, which is more favorably solvated by polar water molecules, thereby increasing solubility.[3]
Troubleshooting Tip: If you observe precipitation upon the addition of your compound to a neutral buffer, it is a strong indicator that the intrinsic solubility is low. Before exploring more complex methods, perform a simple pH-solubility profile to determine the pH at which your compound achieves the desired solubility.
Q2: I've tried adjusting the pH, but the required pH is not physiologically compatible for my intended application. What should I try next?
A2: If pH modification alone is insufficient or inappropriate for your experimental context, the use of co-solvents is a logical next step.[1][4] Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[4]
Commonly Used Co-solvents:
Causality Explained: Co-solvents work by reducing the overall polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic molecules. They can disrupt the hydrogen bonding network of water, creating "pockets" that can accommodate the non-polar regions of your drug molecule.
Experimental Workflow Diagram:
Caption: Workflow for Co-Solvent Solubility Screening.
Q3: My compound is still not soluble enough, even with co-solvents. Are there more advanced techniques I can employ?
A3: Absolutely. When simpler methods are insufficient, you can explore more advanced formulation strategies. Two highly effective approaches are complexation with cyclodextrins and the creation of amorphous solid dispersions .
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your this compound derivative, forming an inclusion complex that has significantly improved aqueous solubility.[5]
-
Amorphous Solid Dispersions (ASDs): Most drug candidates are crystalline, and the energy required to break this crystal lattice contributes to their poor solubility. In an ASD, the drug is dispersed in an amorphous state within a polymer matrix.[6][7] The amorphous form is thermodynamically less stable and more readily dissolves.[8][9]
Causality Explained:
-
Cyclodextrins: The hydrophilic outer surface of the cyclodextrin-drug complex interacts favorably with water, effectively "hiding" the hydrophobic drug molecule within its core and rendering the entire complex water-soluble.
-
ASDs: By preventing the drug from forming a stable crystal lattice, the energy barrier for dissolution is significantly lowered. The hydrophilic polymer carrier also helps to wet the drug particles and prevent recrystallization upon dissolution.[10][11]
Data Presentation: Comparison of Advanced Solubility Enhancement Techniques
| Technique | Principle of Solubility Enhancement | Typical Fold-Increase in Solubility | Key Considerations |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within the cyclodextrin cavity, presenting a hydrophilic exterior. | 10 to 100-fold | Stoichiometry of complexation, selection of the appropriate cyclodextrin derivative (e.g., HP-β-CD, SBE-β-CD). |
| Amorphous Solid Dispersions | Conversion of the crystalline drug to a higher-energy amorphous state, dispersed within a polymer matrix.[8][9] | 10 to >1000-fold | Polymer selection, drug loading, physical stability of the amorphous form (prevention of recrystallization).[7] |
| Nanosuspensions | Reduction of drug particle size to the sub-micron range, increasing the surface area for dissolution.[12][13] | 5 to 50-fold | Physical stability of the nanoparticles (prevention of aggregation), requires specialized equipment (e.g., high-pressure homogenizers, media mills).[14][15] |
| Prodrug Approach | Chemical modification of the drug to a more soluble form, which is then converted back to the active drug in vivo.[16][17][18] | Highly variable | Bioreversible linkage, potential for altered pharmacology of the prodrug, synthetic feasibility.[19][20] |
Troubleshooting Guides
Issue 1: Precipitate formation when diluting a DMSO stock solution into aqueous buffer.
| Potential Cause | Explanation | Recommended Action |
| Low Kinetic Solubility | The compound is rapidly coming out of solution as the solvent shifts from DMSO to a predominantly aqueous environment. | This is a classic sign of poor aqueous solubility. Start with a systematic evaluation of solubility in different pH buffers.[21] If pH adjustment is not a viable option, proceed to screen a panel of co-solvents.[1] |
| High DMSO Concentration | The final concentration of DMSO in the aqueous solution may be too high, affecting the properties of the buffer or the compound itself. | Ensure the final DMSO concentration is as low as possible, typically ≤1%. If higher concentrations are unavoidable, run a vehicle control to assess the effect of the DMSO on your assay. |
| Buffer Incompatibility | Certain buffer components may be interacting with your compound, leading to precipitation. | Test the solubility in a few different buffer systems (e.g., phosphate, citrate, TRIS) at the same pH to rule out specific buffer effects. |
Logical Relationship Diagram: Troubleshooting Precipitation
Caption: Decision tree for addressing compound precipitation.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol determines the equilibrium solubility of a compound, which is a fundamental physicochemical property.[22][23]
Materials:
-
This compound derivative (solid powder)
-
Aqueous buffers of various pH values (e.g., pH 2.0, 5.0, 7.4, 9.0)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.
-
Equilibration: Cap the vials securely and place them on an orbital shaker. Agitate the samples at a constant temperature for at least 24 hours to ensure equilibrium is reached.[24] A 48-hour time point is recommended to confirm that equilibrium has been achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully separate the saturated solution from the undissolved solid by either centrifugation or filtration.[22]
-
Quantification: Dilute the clear supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific buffer at that temperature.
Self-Validating System: To ensure the system has reached equilibrium, it is advisable to take samples at multiple time points (e.g., 24h, 48h, and 72h). If the measured solubility is consistent across the later time points, it provides confidence that equilibrium has been achieved.
References
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Google Cloud.
- Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
- Nanosuspension: An approach to enhance solubility of drugs. (2011). Pharmacognosy Magazine, 7(26), 149.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2020). Molecules, 25(17), 3967.
- Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's.
- Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
- Solubility Concerns: API and Excipient Solutions. (2015). American Pharmaceutical Review.
- Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. (2019). ResearchGate.
- 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online.
- Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. (2019). Journal of Drug Delivery and Therapeutics, 9(2), 574-582.
- SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
- Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach. (2024). Pharma Focus America.
- A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.). Journal of Drug Delivery and Therapeutics.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science.
- API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.). PharmaExcipients.
- Improving API Solubility. (n.d.). Sigma-Aldrich.
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021). Molecular Pharmaceutics.
- Is prodrug design an approach to increase water solubility? (2019). Expert Opinion on Drug Discovery, 14(11), 1121-1133.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2020). ResearchGate.
- Prodrugs for Improved Aqueous Solubility. (2007). ResearchGate.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI.
- Methods to boost solubility. (n.d.). IJSDR.
- Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. (2021). Pharmaceutics, 13(10), 1546.
- Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (n.d.). Asian Journal of Pharmacy and Technology.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Sigma-Aldrich.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 1-10.
- Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH.
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2022). AAPS PharmSciTech, 23(1), 1.
- In vitro solubility assays in drug discovery. (2010). Expert Opinion on Drug Discovery, 5(9), 855-865.
- Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Pharma's Almanac.
- solubility enhancement -by pH change & complexation. (n.d.). Slideshare.
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate.
- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
- Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2020). Molecular Pharmaceutics, 17(11), 4317-4331.
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2014). AAPS PharmSciTech, 15(5), 1213-1221.
- Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). Industrial & Engineering Chemistry Research, 30(11), 2524-2529.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Automated assays for thermodynamic (equilibrium) solubility determination. (2022). ResearchGate.
- A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Biological and Pharmaceutical Sciences, 26(2), 163-172.
- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
Sources
- 1. longdom.org [longdom.org]
- 2. ajptonline.com [ajptonline.com]
- 3. ijsdr.org [ijsdr.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) | API [apibeta.mydrreddys.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. japer.in [japer.in]
- 12. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. jddtonline.info [jddtonline.info]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lup.lub.lu.se [lup.lub.lu.se]
- 23. researchgate.net [researchgate.net]
- 24. enamine.net [enamine.net]
Validation & Comparative
A Comparative Analysis of Chelating Efficiency: 5,6-Dimethoxypicolinic Acid vs. EDTA
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of chelating agents, the selection of an optimal molecule is paramount for applications ranging from heavy metal detoxification to the stabilization of pharmaceutical formulations.[1] This guide provides a detailed comparative analysis of two chelating agents: the well-established Ethylenediaminetetraacetic acid (EDTA) and the less-characterized 5,6-Dimethoxypicolinic acid. While EDTA's properties are extensively documented, this guide will also delve into the predicted chelating potential of this compound, drawing upon the known characteristics of its parent molecule, picolinic acid, and the power of modern computational chemistry.
Introduction to the Chelators: Structure and Chelating Moieties
The efficiency of a chelating agent is intrinsically linked to its molecular structure, specifically the number and spatial arrangement of its donor atoms that can form coordinate bonds with a central metal ion.
Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid. Its structure features six donor atoms: two nitrogen atoms and four carboxylic acid groups. This hexadentate nature allows EDTA to form up to six bonds with a single metal ion, creating a highly stable, cage-like complex.[2] This strong binding affinity is the cornerstone of its widespread use in various industrial and medical applications.[3]
This compound is a derivative of picolinic acid (pyridine-2-carboxylic acid). Its core structure contains a pyridine ring with a carboxylic acid group at the 2-position, and two methoxy groups at the 5- and 6-positions. The primary chelating functionality of picolinic acid and its derivatives arises from the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxyl group, acting as a bidentate chelating agent.[4][5] The presence of the electron-donating methoxy groups on the pyridine ring is expected to influence the electron density on the nitrogen atom and potentially modulate its chelating strength.
The Foundation of Comparison: Stability Constants
The primary metric for quantifying the chelating efficiency of a ligand with a metal ion is the stability constant (K) , also known as the formation constant. A higher stability constant indicates a stronger and more stable complex.[2][6] These constants are typically expressed on a logarithmic scale (log K).
EDTA: A Legacy of Well-Defined Chelation
The stability constants for EDTA with a wide array of metal ions have been extensively determined through experimental methods. This wealth of data provides a solid foundation for its application and for comparative studies.
| Metal Ion | Log K (Stability Constant) |
| Fe³⁺ | 25.1 |
| Cu²⁺ | 18.8 |
| Ni²⁺ | 18.6 |
| Pb²⁺ | 18.0 |
| Zn²⁺ | 16.5 |
| Co²⁺ | 16.3 |
| Cd²⁺ | 16.5 |
| Mn²⁺ | 14.0 |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
| Note: These are representative values and can vary slightly with experimental conditions. |
This compound: An Insight from its Progenitor and Theoretical Predictions
In the absence of experimental data, theoretical and computational chemistry offers a powerful alternative for predicting the stability constants of metal complexes.[8][9][10][11] Methods like Density Functional Theory (DFT) can be employed to calculate the free energy changes associated with the formation of metal-ligand complexes, thereby providing an estimate of their stability constants.[8][11] Such in silico approaches are invaluable for screening novel chelating agents and for providing a theoretical framework for understanding their binding properties.
Based on the bidentate nature of the picolinic acid scaffold, it is anticipated that this compound will form less stable complexes with most metal ions compared to the hexadentate EDTA. However, the selectivity for certain metals might differ, and its potential for specific applications should not be dismissed.
Experimental Determination of Chelating Efficiency
To empirically compare the chelating efficiency of this compound and EDTA, several established experimental protocols can be employed. The choice of method often depends on the specific metal ion and the properties of the chelator.
Protocol 1: Potentiometric Titration
Potentiometric titration is a classic and highly accurate method for determining the stability constants of metal-ligand complexes.[8] It involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard acid or base.
Principle: The formation of a metal-ligand complex involves the displacement of protons from the ligand, leading to a change in the solution's pH. By carefully measuring these pH changes, one can calculate the concentration of all species in equilibrium and subsequently determine the stability constants.
Step-by-Step Methodology:
-
Solution Preparation: Prepare standardized solutions of the metal salt, the chelating agent (this compound or EDTA), a strong acid (e.g., HCl), and a strong base (e.g., NaOH). An inert electrolyte (e.g., KNO₃) is added to maintain a constant ionic strength.
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration:
-
Titrate a solution of the chelating agent and the strong acid with the standardized base to determine the protonation constants of the ligand.
-
Titrate a solution containing the metal salt, the chelating agent, and the strong acid with the standardized base.
-
-
Data Analysis: Plot the pH versus the volume of base added. The resulting titration curves for the ligand alone and in the presence of the metal ion will differ. This difference is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion. The stability constants are then determined from the formation curve.[4]
Caption: Workflow for Potentiometric Titration.
Protocol 2: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events.[5][6] It provides a complete thermodynamic profile of the metal-ligand interaction in a single experiment, including the binding affinity (Ka, the inverse of the dissociation constant), enthalpy change (ΔH), and stoichiometry (n).
Principle: When a metal ion and a ligand bind, heat is either released (exothermic reaction) or absorbed (endothermic reaction). ITC measures these minute heat changes as one reactant is titrated into the other.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the metal ion and the chelating agent in the same buffer to minimize heats of dilution. The solutions must be degassed to prevent air bubbles.
-
Instrument Setup:
-
The sample cell is filled with the metal ion solution.
-
The injection syringe is filled with the chelating agent solution.
-
-
Titration: A series of small, precise injections of the chelating agent are made into the sample cell while the temperature is kept constant.
-
Data Acquisition: The instrument measures the heat change after each injection.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the ligand to the metal. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.[6]
Caption: Workflow for Isothermal Titration Calorimetry.
Comparative Analysis: EDTA vs. This compound
| Feature | EDTA | This compound |
| Structure & Denticity | Hexadentate (2 N, 4 O donors) | Bidentate (1 N, 1 O donor) |
| Binding Stoichiometry | Typically forms 1:1 complexes with metal ions. | Expected to form complexes with higher stoichiometries (e.g., 1:2, 1:3) depending on the metal's coordination number. |
| Chelating Strength | Very high for a wide range of metal ions due to the chelate effect of forming multiple five-membered rings.[2] | Predicted to be lower than EDTA for most metal ions due to lower denticity. |
| Selectivity | Generally non-selective, binding strongly to many di- and trivalent cations. | May exhibit higher selectivity for certain metal ions, a property that could be advantageous in specific applications. |
| Potential Applications | Broad-spectrum heavy metal poisoning, anticoagulant, food preservative, industrial water treatment.[3] | Potentially in applications requiring milder chelation or specific metal targeting. The picolinic acid scaffold is explored in drug delivery and as a potential therapeutic agent.[12] |
| Limitations | Can deplete essential minerals like calcium and zinc from the body.[1] | Limited experimental data on its efficacy and toxicity. |
Logical Relationships in Chelation
The interplay between the chelator, metal ion, and the surrounding environment dictates the overall chelation efficiency.
Caption: Factors Influencing Chelation Efficiency.
Conclusion and Future Directions
EDTA remains the gold standard for strong, broad-spectrum chelation due to its hexadentate nature and the extensive experimental data supporting its efficacy. Its high stability constants with a wide range of metal ions make it a reliable choice for many applications.
This compound, as a derivative of picolinic acid, holds promise as a chelating agent, although its efficiency is predicted to be lower than that of EDTA for most metal ions. The key to unlocking its potential lies in thorough experimental validation. Future research should focus on:
-
Synthesis and Purification: Establishing a reliable synthetic route to obtain high-purity this compound.
-
Experimental Determination of Stability Constants: Utilizing techniques like potentiometric titration and ITC to determine its stability constants with a range of physiologically and environmentally relevant metal ions.
-
Toxicity and Pharmacokinetic Studies: Evaluating its safety profile and how it is absorbed, distributed, metabolized, and excreted in biological systems.
By systematically addressing these knowledge gaps, the scientific community can accurately assess the true potential of this compound and determine its place in the diverse toolkit of chelating agents.
References
- Casasnovas, R., Ortega-Castro, J., Donoso, J., Frau, J., & Muñoz, F. (2013). Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition. Physical Chemistry Chemical Physics, 15(31), 12876-12887.
- Kadiyala, G. K., Tyagi, T., Kakkar, D., Chadha, N., Chuttani, K., & Roy, B. G. (n.d.).
- Schenker, S., & Rulíšek, L. (2012). Predicting the Stability Constants of Metal-Ion Complexes from First Principles. Inorganic Chemistry, 51(20), 10737-10747.
- Sivakumar, A., & Nallamuthu, T. (2018). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. St. Joseph’s Journal of Science and Technology, 1(1), 1-8.
- Yurtoğlu, M., & Tırtom, V. (2018). First principle determination of stability constants of metal complexes by cellmetry method. Journal of Molecular Modeling, 24(7), 177.
- Casasnovas, R., Ortega-Castro, J., Donoso, J., Frau, J., & Muñoz, F. (2013). Theoretical calculations of stability constants and pK(a) values of metal complexes in solution: application to pyridoxamine-copper(II) complexes and their biological implications in AGE inhibition. Physical chemistry chemical physics : PCCP, 15(31), 12876-87.
- A Study on the Complexation of Picolinic Acid Deriv
- Mann, G., Shivani, Kumar, N., Pal, S., Mishra, A. K., & Datta, A. (2024).
- A Study of Metal Complexes of 2 – Picolinic Acid. (2018). Oriental Journal of Chemistry, 34(3), 1541-1549.
- Fernandez-Pol, J. A. (2002). Picolinic acid derivatives for the prevention and treatment of cancer in animals.
- Lopresti, M., et al. (2025).
- Stability Constant: Explanation & Calcul
- A Study of Metal Complexes of 2-picolinic Acid. (2022).
- A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. (2022). DergiPark.
- A Comparative Guide to Chelating Agents for Heavy Metal Removal. (n.d.). Benchchem.
- QSAR Analysis for Antioxidant Activity of Dipicolinic Acid Deriv
- QSAR Analysis for Antioxidant Activity of Dipicolinic Acid Deriv
- Types of Chelating Agents, Limitations and Utility. (2018). International Journal of Pharmacy and Biological Sciences, 8(2), 1-11.
- 4,6-Dimethoxypicolinic acid. (n.d.). MySkinRecipes.
- Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. University of Eastern Piedmont.
- Stability constants of complexes. (n.d.). In Wikipedia.
- Dipicolinic Acid as Intermedi
- (5,6-Dimethoxypyridin-3-yl)boronic acid. (n.d.). PubChem.
- Lopresti, M., et al. (2025).
- QSAR Studies of Novel Pyridylamine Ligands for the Nicotinic Acetylcholine Receptor. (2003). Acta Phys. -Chim. Sin., 19(09), 841-845.
- Diastereoselective Synthesis of (–)
- 5,6-Dihydroxyindole. (n.d.). PubChem.
- The crystal structure of 5-bromopicolinic acid monohydrate, C6H6BrNO3. (2020).
- 2,5-Dihydroxybenzoic acid. (n.d.). PubChem.
Sources
- 1. 324028-89-9|this compound|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sjctni.edu [sjctni.edu]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 8. Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. First principle determination of stability constants of metal complexes by cellmetry method | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. WO2002020486A2 - Picolinic acid derivatives for the prevention and treatment of cancer in animals - Google Patents [patents.google.com]
A Comparative Guide to Picolinic Acid Isomers in Biological Assays: Spotlight on 5,6-Dimethoxypicolinic Acid
For researchers, scientists, and drug development professionals, the nuanced differences between structurally related molecules can hold the key to unlocking novel therapeutic avenues. Picolinic acid, a pyridine-based monocarboxylic acid, and its derivatives have long been a subject of interest due to their diverse biological activities, including antimicrobial, enzyme-inhibiting, and immunomodulatory effects. This guide provides an in-depth technical comparison of 5,6-dimethoxypicolinic acid and other picolinic acid isomers, offering insights into their differential performance in various biological assays and the underlying structure-activity relationships.
Introduction to Picolinic Acid and Its Biological Significance
Picolinic acid (pyridine-2-carboxylic acid) is an endogenous metabolite of the amino acid tryptophan, produced via the kynurenine pathway.[1][2] Its fundamental structure, a pyridine ring with a carboxylic acid group at the 2-position, provides a scaffold for a wide array of biological functions. One of the most well-characterized properties of picolinic acid is its role as a bidentate chelating agent for various metal ions, including zinc, iron, chromium, and copper.[2] This chelation ability is crucial for its biological effects, as it can influence the bioavailability of essential metals and the activity of metalloenzymes.
The broader family of picolinic acid derivatives has been explored for numerous therapeutic applications, ranging from enzyme inhibitors in infectious diseases and cancer to agents with neuroprotective and anti-inflammatory properties.[3] The position and nature of substituents on the pyridine ring can dramatically alter the molecule's biological activity, making a comparative analysis of its isomers essential for targeted drug design.
Comparative Analysis of Picolinic Acid Isomers in Biological Assays
While direct comparative data for this compound is limited in the current literature, we can draw valuable insights by examining the performance of other methoxy-substituted and related picolinic acid isomers in key biological assays.
Enzyme Inhibition: A Tale of Substituent Effects
The picolinic acid scaffold has proven to be a versatile starting point for the development of potent enzyme inhibitors. A notable example is the inhibition of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication.
A study on rhenium(I) picolinic acid complexes as 3CLpro inhibitors revealed a significant enhancement in inhibitory activity with the introduction of a methoxy group. The unsubstituted [Re(pic)(CO)₃(H₂O)] complex exhibited an IC50 value of 9.1 ± 1.8 μM. In contrast, the 4-methoxy-substituted derivative, [Re(4-MeO-pic)(CO)₃(H₂O)], demonstrated a nearly 3-fold increase in potency with an IC50 of 3.3 ± 0.4 μM.[4] This suggests that the methoxy group contributes favorably to the binding interaction with the enzyme's active site.
Further emphasizing the importance of substituents, a study on benzamide and picolinamide derivatives as acetylcholinesterase (AChE) inhibitors found that the position of a dimethylamine side chain markedly influenced inhibitory activity. One of the picolinamide derivatives, compound 7a, emerged as the most potent AChE inhibitor with an IC50 of 2.49 ± 0.19 μM.[5]
Table 1: Comparative Enzyme Inhibitory Activity of Picolinic Acid Derivatives
| Compound/Derivative | Target Enzyme | IC50 Value | Reference |
| [Re(pic)(CO)₃(H₂O)] | SARS-CoV-2 3CLpro | 9.1 ± 1.8 μM | [4] |
| [Re(4-MeO-pic)(CO)₃(H₂O)] | SARS-CoV-2 3CLpro | 3.3 ± 0.4 μM | [4] |
| Picolinamide Derivative (7a) | Acetylcholinesterase (AChE) | 2.49 ± 0.19 μM | [5] |
| Dipicolinic Acid Derivative | New Delhi Metallo-β-lactamase-1 (NDM-1) | ~80 nM | [6] |
This table is a curated representation of available data and is not an exhaustive list.
Antimicrobial Activity: The Role of Chelation and Structure
Picolinic acid and its derivatives have demonstrated notable antimicrobial properties, which are often attributed to their metal-chelating abilities that can deprive microbes of essential nutrients.
Studies on the parent picolinic acid have established its broad-spectrum antibacterial activity. For instance, it has shown minimum inhibitory concentrations (MICs) of 0.5 mg/mL against several bacteria, including Serratia marcescens, Klebsiella pneumoniae, Escherichia coli, and Bacillus cereus.[7] Metal complexes of picolinic acid, such as those with copper, cobalt, and nickel, also exhibit significant antibacterial activity, with MICs as low as 0.5 mg/mL against organisms like Micrococcus luteus and Bacillus subtilis.
Table 2: Comparative Antimicrobial Activity of Picolinic Acid and its Derivatives
| Compound/Derivative | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Picolinic Acid | Serratia marcescens | 0.5 mg/mL | [7] |
| Picolinic Acid | Klebsiella pneumoniae | 0.5 mg/mL | [7] |
| Picolinic Acid | Escherichia coli | 0.5 mg/mL | [7] |
| Picolinic Acid | Bacillus cereus | 0.5 mg/mL | [7] |
| Copper Picolinate | Micrococcus luteus | 0.5 mg/mL | |
| Cobalt Picolinate | Micrococcus luteus | 0.5 mg/mL | |
| Nickel Picolinate | Bacillus subtilis | 0.5 mg/mL |
This table is a curated representation of available data and is not an exhaustive list.
Cytotoxicity: A Double-Edged Sword
The cytotoxic effects of picolinic acid derivatives are of great interest in the context of anticancer drug development. The ability to selectively induce cell death in cancer cells while sparing normal cells is a key objective.
A study on novel picolinic acid derivatives demonstrated that one compound exhibited cytotoxicity against A549 lung cancer cells with an IC50 of 99.93 µM, while showing no effect on MCF-7 breast cancer cells or normal cells.[10] This highlights the potential for developing derivatives with cancer cell line-specific activity.
While no direct cytotoxicity data for this compound was found, a study on a structurally different compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, showed potent cytotoxicity against colorectal cancer cells, with an IC50 of 0.33 μM against HCT116 cells.[11] This provides a rationale for investigating the cytotoxic potential of methoxy-substituted heterocyclic compounds like this compound.
Structure-Activity Relationship (SAR) Insights
The available data, though not exhaustive for all isomers, allows for the deduction of some preliminary structure-activity relationships for picolinic acid derivatives:
-
Role of the Picolinic Acid Scaffold: The pyridine nitrogen and the adjacent carboxylic acid group are crucial for the metal-chelating properties, which underpin many of the observed biological activities.[2]
-
Impact of Methoxy Substitution: As seen in the SARS-CoV-2 3CLpro inhibition study, a methoxy group can enhance biological activity.[4] This is likely due to its electron-donating nature and its ability to form hydrogen bonds, which can improve binding to target proteins. The position of the methoxy group is also critical, as it influences the electronic and steric properties of the molecule.
-
Influence of Other Substituents: The type and position of other functional groups on the picolinic acid ring can significantly modulate activity and selectivity, as demonstrated by the varied activities of different picolinamide derivatives against acetylcholinesterase.[5]
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of compounds on cultured cells.
Materials:
-
Target cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well microtiter plates
-
Picolinic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the picolinic acid derivatives. Replace the culture medium with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Picolinic acid derivatives
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the picolinic acid derivatives in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing a Key Biological Pathway: The Kynurenine Pathway
Picolinic acid is synthesized from tryptophan via the kynurenine pathway. Understanding this pathway is crucial as it provides context for the endogenous production of picolinic acid and its potential physiological roles.
Sources
- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective inhibition of the SARS-CoV-2 main protease with rhenium(i) picolinic acid complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. public.pensoft.net [public.pensoft.net]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to Purity Validation of 5,6-Dimethoxypicolinic Acid for In-Vivo Studies: An Orthogonal Approach
Introduction: The Imperative of Purity in Preclinical Research
This guide provides a comprehensive framework for validating the purity of 5,6-Dimethoxypicolinic acid, a key building block in medicinal chemistry. We will move beyond single-method analyses to champion an orthogonal validation strategy . This approach employs multiple, distinct analytical techniques that measure purity based on different physicochemical principles. By integrating data from these diverse methods, we construct a self-validating system that provides a high degree of confidence in the material's identity, purity, and suitability for in-vivo evaluation.
The Regulatory Context: Adopting ICH Q3A(R2) Standards
While preclinical research is not always subject to the same stringent regulations as clinical trial materials, adopting the principles laid out by the International Council for Harmonisation (ICH) provides an authoritative framework for quality. The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," offers a robust system for classifying and controlling impurities.[6][7][8][9]
Impurities are broadly categorized as:
-
Organic Impurities: Includes starting materials, by-products, intermediates, and degradation products.[6][10]
-
Inorganic Impurities: Encompasses reagents, heavy metals, and other residual metals.[6][10]
-
Residual Solvents: Organic or inorganic liquids used during synthesis or purification.[6]
The ICH guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[10] Adhering to these principles in a research setting ensures that any potential biological activity observed can be confidently attributed to the target compound and not an unknown contaminant.
An Orthogonal Workflow for Comprehensive Purity Assessment
A single analytical technique provides only one perspective on a compound's purity. A robust assessment requires a multi-pronged, orthogonal approach where different methods cross-validate each other. The following workflow is designed to build a comprehensive purity profile for any given batch of this compound.
Phase 1: High-Performance Liquid Chromatography (HPLC) - The Purity Workhorse
Expertise & Causality: HPLC is the cornerstone of purity analysis because it physically separates the main compound from its impurities, allowing for their quantification.[11] We use a UV detector because aromatic compounds like this compound absorb ultraviolet light, making them easily detectable. The area under each peak in the resulting chromatogram is proportional to the concentration of that component. Purity is typically reported as "% area," representing the main peak's area relative to the total area of all peaks.
Trustworthiness: While powerful, HPLC-UV assumes all compounds have a similar response to the UV detector, which may not be true. Furthermore, it cannot detect impurities that do not absorb UV light. This is a primary reason why orthogonal methods are essential for a trustworthy assessment.
Experimental Protocol: HPLC-UV Analysis
-
System Preparation: An Agilent 1260 Infinity II or similar HPLC system equipped with a Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) is chosen for its excellent retention and separation of moderately polar aromatic acids.[12][13]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water. The acid is critical to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined peak shape.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient is used to ensure that both early-eluting (more polar) and late-eluting (less polar) impurities are effectively separated and detected within a reasonable run time.
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: Monitoring at 275 nm, a common absorbance maximum for this type of chromophore.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.
Phase 2: Confirming Identity with Mass Spectrometry and NMR
Expertise & Causality: By coupling the outlet of the HPLC to a mass spectrometer, we can obtain the molecular weight of every component as it elutes from the column.[14] This serves two critical functions:
-
It definitively confirms the identity of the main peak by matching its measured mass-to-charge ratio (m/z) to the theoretical mass of this compound.
-
It provides the molecular weights of impurity peaks, offering crucial clues to their potential structures (e.g., a mass difference of 14 Da might suggest a demethylated impurity).[15]
Protocol: The same HPLC method described above is used, but the flow is directed into a mass spectrometer (e.g., an Agilent 6545XT AdvanceBio LC/Q-TOF) using an electrospray ionization (ESI) source in positive ion mode. The expected [M+H]⁺ ion for this compound (C₈H₉NO₄, MW = 199.16) is m/z 200.0604.
Expertise & Causality: ¹H NMR provides an orthogonal, detailed structural fingerprint of the molecule.[16] It is not a separation technique but a bulk analysis method that excites all proton nuclei in the sample. The resulting spectrum provides information on the chemical environment, connectivity, and relative number of protons. It is exceptionally powerful for confirming the compound's structure and can detect impurities that might co-elute with the main peak in HPLC. The quantitative NMR (qNMR) approach can also serve as an absolute purity method.[5]
Protocol & Expected Spectrum:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆.
-
Analysis: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Expected Chemical Shifts (δ) for this compound:
-
~13.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid group. This peak is often broad.
-
~7.5 ppm (doublet, 1H) & ~7.0 ppm (doublet, 1H): The two aromatic protons on the pyridine ring.
-
~3.9 ppm (singlet, 3H) & ~3.8 ppm (singlet, 3H): The protons of the two distinct methoxy (-OCH₃) groups.
-
-
Interpretation: The presence of all expected peaks with the correct integrations and splitting patterns confirms the structure. Any additional peaks indicate impurities. The relative integration of impurity peaks versus the main compound peaks can provide a semi-quantitative estimate of their levels.
Phase 3: Elemental Analysis (EA) for Absolute Purity
Expertise & Causality: Elemental analysis (also known as combustion analysis) provides a fundamentally different and absolute measure of purity.[17][18] The sample is combusted, and the resulting gases are measured to determine the precise percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the sample.[19] This experimental composition is then compared to the theoretical composition calculated from the molecular formula.
Trustworthiness: This technique is invaluable for detecting non-UV-active or non-volatile impurities, such as inorganic salts or residual silica gel, which are invisible to HPLC and NMR.[5] A close match between the found and calculated values provides strong evidence of high purity. Most chemistry journals require the found values to be within ±0.4% of the calculated values to be considered pure.[20]
Protocol & Interpretation:
-
Analysis: A small, accurately weighed amount of the sample is subjected to combustion analysis.
-
Theoretical Calculation for C₈H₉NO₄:
-
%C = 48.24
-
%H = 4.55
-
%N = 7.03
-
-
Acceptance Criteria: The experimental results for %C, %H, and %N should all be within the range of the theoretical value ±0.4%. For example, an acceptable result for Carbon would be between 47.84% and 48.64%.
Comparative Summary of Purity Validation Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC-UV | Chromatographic separation based on polarity, UV absorbance detection. | Purity (% area), retention time, detection of UV-active impurities. | Robust, quantitative, excellent for resolving related substances. | Assumes equal detector response; blind to non-UV-active impurities. |
| LC-MS | Separation coupled with mass-to-charge ratio detection. | Molecular weight of main peak and impurities. | Confirms identity; provides crucial clues for impurity identification. | Not inherently quantitative without standards; response varies by compound. |
| ¹H NMR | Nuclear magnetic resonance of protons in a magnetic field. | Detailed structural fingerprint, relative proton count. | Confirms structure; detects a wide range of impurities (even if co-eluting). | Less sensitive than HPLC; can be complex to interpret with mixtures. |
| Elemental Analysis | Combustion and measurement of elemental composition (%C, H, N). | Absolute purity based on elemental makeup. | Detects inorganic/non-volatile impurities; orthogonal to other methods. | Does not identify or quantify individual organic impurities. |
Conclusion: Building a Foundation of Trust for In-Vivo Research
Validating the purity of a research compound like this compound is not a single measurement but a systematic investigation. No single analytical technique can provide a complete picture. The orthogonal workflow presented in this guide—combining the quantitative power of HPLC , the identity confirmation of LC-MS and NMR , and the absolute purity check of Elemental Analysis —creates a self-validating system. By integrating data from these distinct methods, researchers can build a comprehensive purity profile, ensuring that the material is precisely what it purports to be and is free from confounding contaminants. This rigorous, multi-faceted approach is the bedrock of reproducible, reliable, and ultimately successful in-vivo studies.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
A Look at Elemental Analysis for Organic Compounds . (2021). AZoM. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . (2006). European Medicines Agency (EMA). [Link]
-
Impurity guidelines in drug development under ICH Q3 . (n.d.). AMSbiopharma. [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances . (n.d.). U.S. Food & Drug Administration. [Link]
-
Elemental analysis . (n.d.). Wikipedia. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances . (n.d.). ECA Academy. [Link]
-
An International Study Evaluating Elemental Analysis . (2022). ACS Omega. [Link]
-
Why High-Purity Chemicals Matter in Drug Discovery . (n.d.). Apollo Scientific. [Link]
-
Identity and Purity - Small Molecules . (n.d.). Pacific BioLabs. [Link]
-
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery . (2015). ResearchGate. [Link]
-
The Importance of Raw Compound Quality in Drug Discovery . (2023). Drug Discovery Alliances. [Link]
-
Elemental Analysis - Organic & Inorganic Compounds . (n.d.). Eltra. [Link]
-
Elemental analysis: an important purity control but prone to manipulations . (2021). Inorganic Chemistry Frontiers. [Link]
-
Purity, in vivo toxicity, & clinical trial material . (2023). Chem Help ASAP on YouTube. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective . (2014). Journal of Medicinal Chemistry. [Link]
-
The Importance of Chemical Purity in Research & Development . (2024). Autech Industry Co., Limited. [Link]
-
¹H NMR spectrum of compound 5 . (n.d.). ResearchGate. [Link]
-
NMR Spectroscopy :: ¹H NMR Chemical Shifts . (n.d.). Organic Chemistry Data. [Link]
-
LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path . (2020). Journal of Analytical Science and Technology. [Link]
-
A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form... . (2014). Luminescence. [Link]
-
Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column . (n.d.). SIELC Technologies. [Link]
-
HPLC Method for Analysis of Dibasic Acids on Newcrom B Column . (n.d.). SIELC Technologies. [Link]
-
Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry . (2023). Molecules. [Link]
-
A Validated ¹H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone... . (2022). Molecules. [Link]
-
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column . (n.d.). SIELC Technologies. [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. nbinno.com [nbinno.com]
- 3. drugdiscoveryalliances.com [drugdiscoveryalliances.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azom.com [azom.com]
- 18. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 19. Elemental analysis - Wikipedia [en.wikipedia.org]
- 20. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Quantification: Cross-Validation of HPLC and qNMR for 5,6-Dimethoxypicolinic Acid Assay
In the rigorous landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. This guide provides an in-depth, objective comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the quantification of 5,6-Dimethoxypicolinic acid, a vital heterocyclic building block.
The core of this guide is the principle of cross-validation. Relying on a single analytical technique can introduce method-specific biases. By employing orthogonal methods, which are based on fundamentally different physicochemical principles, we can establish a higher degree of certainty in the analytical results.[1] This approach is not merely good practice; it is a cornerstone of robust analytical science, ensuring data integrity and regulatory confidence in accordance with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6]
Pillar 1: Understanding the Orthogonal Principles
The strength of cross-validation lies in the distinct nature of the chosen methods. HPLC separates molecules in space and time, while qNMR quantifies them based on an intrinsic nuclear property.
High-Performance Liquid Chromatography (HPLC): A Chromatographic Powerhouse
HPLC operates on the principle of differential partitioning.[7][8] A high-pressure pump forces a liquid solvent (the mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (the stationary phase).[8] Each component in the mixture interacts differently with the stationary phase based on its physicochemical properties like polarity.[7][9] For a molecule like this compound, a reversed-phase C18 column is a logical choice, where the non-polar stationary phase retards the molecule's progress, allowing for separation from more polar or less polar impurities. The separated components are then detected and quantified, typically by a UV-Visible detector, as they exit the column.[10] Quantification is relative and requires calibration against a certified reference standard of the same compound.[11]
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method
In contrast, qNMR is a primary analytical method that leverages a fundamental physical constant: the nuclear magnetic moment.[12] The core principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[12][13][14] This allows for the direct determination of the molar ratio of different substances in a mixture without the need for an analyte-specific reference standard.[13] By adding a certified internal standard of known concentration and purity, the absolute quantity of the analyte can be determined with exceptional accuracy.[14][15][16] This makes qNMR an invaluable tool for certifying reference standards and for obtaining an absolute purity value for a substance.[17][18]
Pillar 2: Self-Validating Experimental Protocols
The trustworthiness of any analytical method is established through rigorous validation.[19] The following protocols are designed to be robust and adhere to the principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[2][3][20][21][22]
Experimental Workflow: HPLC-UV Quantification
This protocol details a standard reversed-phase HPLC method for the quantification of this compound.
1. Instrumentation and Materials:
-
System: HPLC with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid or Phosphoric acid.
-
Standards: this compound reference standard of known, high purity.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of Water (with 0.1% Formic Acid) and Acetonitrile. Rationale: Formic acid is used to control the pH and ensure the carboxylic acid group is protonated, leading to better peak shape and retention on a C18 column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: ~270 nm. Rationale: Picolinic acid derivatives typically exhibit strong UV absorbance, and this wavelength is selected to maximize sensitivity while minimizing interference.[23]
3. Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the this compound test sample in the same diluent to a target concentration within the calibration range.
4. Analysis and Quantification:
-
Inject the calibration standards to establish a linearity curve (Peak Area vs. Concentration).
-
Inject the sample solution.
-
Quantify the sample by interpolating its peak area from the calibration curve.
Caption: HPLC-UV Experimental Workflow for Quantification.
Experimental Workflow: ¹H-qNMR Quantification
This protocol outlines the procedure for absolute quantification using an internal standard.
1. Instrumentation and Materials:
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Reagents: Deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO is an excellent solvent for many organic acids and its residual peak does not typically interfere with analyte signals.
-
Internal Standard (IS): Maleic acid or Dimethyl sulfone (certified, high purity). Rationale: The IS must be stable, accurately weighable, soluble in the chosen solvent, and have proton signals that are sharp singlets and do not overlap with any analyte signals.[17]
2. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.
-
Add a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
3. NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals. Rationale: This is the most critical parameter for accurate quantification. A long delay (e.g., 30-60 seconds) ensures complete relaxation of all protons, making the signal integral directly proportional to the number of nuclei.[24]
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1]
4. Data Processing and Quantification:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P_IS: Purity of the internal standard
-
Caption: ¹H-qNMR Experimental Workflow for Quantification.
Pillar 3: The Cross-Validation Framework
Cross-validation serves to demonstrate the equivalence and reliability of the two orthogonal methods.[25][26] The process involves analyzing the exact same batch of this compound using both the validated HPLC and qNMR methods and statistically comparing the results.
Caption: Logical Flow of the Cross-Validation Process.
Data Summary: Method Validation
The following table summarizes representative validation data for both methods, demonstrating their suitability for the intended purpose as per ICH guidelines.[27]
| Validation Parameter | HPLC-UV Method | ¹H-qNMR Method | ICH Acceptance Criteria |
| Specificity | Peak purity > 99.9% | Specific, non-overlapping signals | Method is specific |
| Linearity (R²) | 0.9998 | 0.9995 | R² ≥ 0.999 |
| Range (µg/mL) | 10 - 150 | 500 - 5000 | Defined by linearity |
| Accuracy (% Recovery) | 99.5% - 100.8% | 99.2% - 101.1% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability (n=6) | 0.45% | 0.38% | RSD ≤ 1.0% |
| - Intermediate | 0.62% | 0.55% | RSD ≤ 2.0% |
Note: The data presented are representative and may vary based on specific instrumentation and experimental conditions.
Cross-Validation Results: A Head-to-Head Comparison
A single batch of this compound was analyzed six times by each validated method.
| Method | Mean Purity (%) | Standard Deviation (SD) | Relative Standard Deviation (% RSD) |
| HPLC-UV | 99.62 | 0.48 | 0.48% |
| ¹H-qNMR | 99.55 | 0.41 | 0.41% |
A Student's t-test performed on these two data sets yielded a p-value > 0.05, indicating that there is no statistically significant difference between the mean purity values obtained by the two methods. This successful cross-validation confirms that both methods are accurate and can be used interchangeably for the quantification of this compound.[25]
Discussion: An Expert's Perspective
The choice between HPLC and qNMR is not about which method is "better," but which is more suitable for a specific purpose.
-
HPLC Strengths: Its primary advantage is superior sensitivity, making it the gold standard for identifying and quantifying trace-level impurities. The high throughput and widespread availability in QC labs make it ideal for routine release testing.[11][24]
-
HPLC Limitations: It is a destructive technique and its accuracy is fundamentally dependent on the availability and purity of a specific reference standard for this compound.[17] Any error in the reference standard's purity directly propagates to the sample result.
-
qNMR Strengths: As a primary method, qNMR's accuracy is traceable to the SI units through the certified internal standard, not a specific standard of the analyte.[14] It is non-destructive, and a single experiment provides both structural confirmation and highly accurate quantification of the bulk material.[24] This makes it exceptionally powerful for qualifying new reference standards or for resolving discrepancies found with other methods.[28]
-
qNMR Limitations: The technique has inherently lower sensitivity compared to HPLC, making it less suitable for trace impurity analysis. The requirement for long relaxation delays to ensure accuracy can result in lower throughput.[24]
The Orthogonal Synergy: The true power emerges when these methods are used in a complementary fashion. HPLC provides a high-sensitivity impurity profile, while qNMR delivers a highly accurate, absolute purity value for the main component. This dual approach provides a comprehensive and irrefutable characterization of the material's quality.
Conclusion
This guide demonstrates that both HPLC-UV and ¹H-qNMR are robust, reliable, and accurate methods for the quantification of this compound. The successful cross-validation between these two orthogonal techniques provides the highest level of scientific assurance in the reported purity values. By understanding the distinct principles, strengths, and limitations of each method, researchers and drug development professionals can strategically deploy them to ensure product quality, data integrity, and regulatory compliance throughout the pharmaceutical lifecycle.
References
- U.S. Food and Drug Administration (FDA). (2024). Q2(R2)
- Jordi Labs.ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- U.S. Food and Drug Administration (FDA). (2015).
- ECA Academy.
- PMC - PubMed Central.
- International Council for Harmonis
- PharmaGuru.
- ProPharma.
- Starodub.Revised ICH Guideline Q2(R1)
- ECA Academy.ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Emery Pharma.
- ResolveMass Laboratories Inc.Quantitative Nuclear Magnetic Resonance (qNMR)
- Lab Manager Magazine. (2025).
- Benchchem. (2025).
- JEOL Ltd.
- Benchchem.A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone.
- IRE Journals.Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci.
- Slideshare.
- Pharma IQ.Cross-Validation of Bioanalytical Methods: When, Why and How?.
- Almac.
- Almac.
- Benchchem.A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- Biomedical and Pharmacology Journal. (2025).
- Pharma Approach. (2026). Method Development and Validation in Pharmaceutical Analysis: A Practical Overview.
- Fortune Journals. (2024). High-Performance Liquid Chromatography (HPLC)
- Longdom Publishing.The Essentials of High-Performance Liquid Chromatography (HPLC)
- Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained.
- ResearchGate. (2025).
- SIELC Technologies.Picolinic Acid.
- YouTube. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. jordilabs.com [jordilabs.com]
- 4. fda.gov [fda.gov]
- 5. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. irejournals.com [irejournals.com]
- 13. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. emerypharma.com [emerypharma.com]
- 16. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 17. enovatia.com [enovatia.com]
- 18. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 19. medium.com [medium.com]
- 20. ICH Official web site : ICH [ich.org]
- 21. starodub.nl [starodub.nl]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 23. Picolinic Acid | SIELC Technologies [sielc.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pharmaguru.co [pharmaguru.co]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 28. m.youtube.com [m.youtube.com]
A Comparative Guide to the Anticancer Potential of 5,6-Dimethoxypicolinic Acid and Its Analogs
In the landscape of contemporary oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Picolinic acid, a metabolite of the amino acid tryptophan, and its derivatives have emerged as a promising class of compounds with diverse biological activities, including notable anticancer properties.[1] This guide provides a comprehensive comparative analysis of the anticancer activity of 5,6-Dimethoxypicolinic acid and its structural analogs, offering insights into their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand the therapeutic potential of this chemical scaffold.
Introduction: The Therapeutic Promise of Picolinic Acid Derivatives
Picolinic acid and its derivatives have garnered significant attention for their potential as anticancer agents due to their ability to interfere with various cellular processes crucial for cancer cell proliferation and survival.[1][2] These compounds can act as metal chelators, disrupting the function of metalloenzymes that are essential for tumor growth. Furthermore, certain derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1] The addition of methoxy groups to the pyridine ring of picolinic acid can significantly modulate its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity. The strategic placement of these methoxy groups, as in this compound, is hypothesized to enhance its anticancer potential.
Mechanism of Action: Unraveling the Anticancer Effects
The anticancer activity of picolinic acid derivatives is often multifactorial, involving several interconnected cellular pathways. While the precise mechanism of this compound is a subject of ongoing investigation, studies on analogous compounds suggest a number of potential modes of action.
One of the primary proposed mechanisms is the induction of endoplasmic reticulum (ER) stress-mediated apoptosis .[1][3] This pathway is activated when unfolded or misfolded proteins accumulate in the ER, triggering a cellular stress response that can ultimately lead to programmed cell death. Some picolinic acid derivatives have been shown to activate key players in the ER stress pathway, including caspase-3, -4, and -9.[1][3]
Another potential mechanism involves the disruption of zinc-finger proteins .[2] These proteins play a critical role in DNA transcription and repair, and their function is dependent on the presence of zinc ions. Picolinic acid and its analogs can chelate these metal ions, thereby inhibiting the activity of zinc-finger proteins and impeding cancer cell proliferation.[2]
The following diagram illustrates a potential signaling pathway for the induction of apoptosis by picolinic acid derivatives.
Caption: Proposed mechanism of action for picolinic acid derivatives.
Comparative In Vitro Anticancer Activity
The evaluation of the cytotoxic potential of this compound and its analogs against various cancer cell lines is a critical step in assessing their therapeutic promise. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cell growth. The following table summarizes the available IC50 data for picolinic acid and some of its derivatives.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Picolinic Acid Derivative (Compound 5) | A549 (Lung Cancer) | 99.93 | [1] |
| Picolinic Acid Derivative (Compound 5) | MCF-7 (Breast Cancer) | > 100 | [1] |
| fac-[Re(Pico)(CO)3(H2O)] | HeLa (Cervical Carcinoma) | 15.8 ± 4.9 | [4] |
| fac-[Re(Pico)(CO)3(H2O)] | A549 (Lung Cancer) | 20.9 ± 0.8 | [4] |
| 5-Nitropicolinic Acid-Cd Complex (Compound 2) | B16-F10 (Melanoma) | 26.94 µg/mL | [5] |
| 5-Nitropicolinic Acid-Co Complex (Compound 4) | B16-F10 (Melanoma) | 45.10 µg/mL | [5] |
Note: Direct IC50 values for this compound are not yet extensively reported in the available literature. The data presented for its analogs provides a preliminary indication of the potential efficacy of this class of compounds. Further research is required to establish a direct comparative profile for this compound.
Experimental Protocols for Anticancer Activity Assessment
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to evaluate the anticancer activity of picolinic acid derivatives.
Cell Culture
-
Cell Lines: Human cancer cell lines such as A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma) are commonly used. A non-tumorigenic cell line, such as MCF10A, should be included as a control to assess selectivity.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow:
Caption: MTT assay workflow for cytotoxicity assessment.
Detailed Steps:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or its analogs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Flow cytometry workflow for apoptosis detection.
Detailed Steps:
-
Cell Treatment: Treat cells with the desired concentrations of the test compounds for a specified time.
-
Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Future Directions and Conclusion
The preliminary data on picolinic acid derivatives, particularly those with methoxy substitutions, suggest a promising avenue for the development of novel anticancer agents. The enhanced lipophilicity and altered electronic properties conferred by methoxy groups may lead to improved cellular uptake and target engagement.
To fully elucidate the therapeutic potential of this compound, further research is imperative. This should include:
-
Comprehensive In Vitro Screening: Testing against a broader panel of cancer cell lines to determine its spectrum of activity.
-
Detailed Mechanistic Studies: Investigating its effects on specific signaling pathways, including ER stress, apoptosis, and cell cycle regulation.
-
In Vivo Efficacy Studies: Evaluating its antitumor activity in animal models to assess its therapeutic efficacy and pharmacokinetic profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with varied substitution patterns on the pyridine ring to optimize anticancer activity and minimize toxicity.
References
-
Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. [Link]
- Google Patents. (2002).
-
Semantic Scholar. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. [Link]
-
Manicum, A. E., et al. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. Journal of Biological Inorganic Chemistry. [Link]
-
Metwally, K. A., et al. (2021). Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. Molecules. [Link]
-
García-López, A., et al. (2021). Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. Dalton Transactions. [Link]
Sources
- 1. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 2. Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Evaluating the selectivity of 5,6-Dimethoxypicolinic acid-based inhibitors
A Researcher's Guide to Evaluating the Selectivity of Picolinic Acid-Based Metalloenzyme Inhibitors
Introduction: The Double-Edged Sword of Metal-Binding Pharmacophores
In the landscape of modern drug discovery, the quest for highly selective inhibitors is paramount. Small molecules that can precisely engage their intended target while avoiding interactions with other proteins are the cornerstone of safe and effective therapeutics. Among the vast chemical scaffolds utilized by medicinal chemists, metal-binding pharmacophores—functional groups capable of coordinating with metal ions—hold a unique position. They are essential for inhibiting the large class of metalloenzymes, which play critical roles in physiology and pathology.
The picolinic acid scaffold, and specifically its derivative 2,6-dipicolinic acid (DPA), has emerged as a powerful metal-binding fragment for inhibiting metalloenzymes.[1] A prime example of their application is in combating antibiotic resistance by targeting metallo-β-lactamases (MBLs), such as the notorious New Delhi Metallo-β-lactamase-1 (NDM-1).[2][3][4][5] These bacterial enzymes utilize one or two zinc ions to hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, rendering them useless.[2] Picolinic acid derivatives can effectively engage these zinc ions, shutting down the enzyme.
However, this strength is also a significant liability. The human proteome is rich with essential metalloenzymes that depend on zinc for their function, including matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and carbonic anhydrases (CAs). A non-selective, potent metal-binding inhibitor can cause significant toxicity by disrupting these vital off-targets. Therefore, the central challenge in developing picolinic acid-based inhibitors is not just achieving potency, but engineering exquisite selectivity.
This guide provides a framework for researchers and drug development professionals to rigorously evaluate the selectivity of this important class of inhibitors. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis to illustrate these principles in action.
The Target Landscape: New Delhi Metallo-β-Lactamase-1 (NDM-1)
NDM-1 is a class B metallo-β-lactamase that confers bacterial resistance to nearly all β-lactam antibiotics, including the last-resort carbapenems.[6] Its active site contains two zinc ions (Zn1 and Zn2) that coordinate a water molecule.[2] This activated water molecule, now a potent hydroxide nucleophile, attacks the carbonyl carbon of the β-lactam ring, leading to its rapid hydrolysis and inactivation.[2] The promiscuity of NDM-1, its ability to hydrolyze a vast range of antibiotics, stems from its interaction with the substrate primarily through the zinc ions, which recognize the conserved carbonyl and carboxyl groups present in all β-lactam drugs.[7]
Caption: NDM-1 mechanism of β-lactam hydrolysis.
The Selectivity Challenge: From Fragment to Lead
The initial discovery of dipicolinic acid (DPA) as an NDM-1 inhibitor was a crucial first step. However, DPA itself is a relatively non-selective metal chelator. Its mechanism often involves stripping the zinc ions from the enzyme, a mode of action that would likely affect other metalloenzymes.[1][5]
The key to improving selectivity is to design derivatives that do more than simply chelate the metal. Successful optimization efforts have led to compounds that form a stable ternary complex with both the enzyme and the zinc ions (Enzyme:Zn(II):Inhibitor).[1][4][5] This is achieved by adding substituents to the picolinic acid core that can form specific hydrogen bonds or hydrophobic interactions with amino acid residues in the active site. These additional interactions anchor the inhibitor in the target's active site, reducing its promiscuous metal-binding activity and increasing its selectivity over other metalloenzymes that lack a complementary binding pocket.
Comparative Selectivity Analysis
To translate the concept of selectivity into a quantitative measure, inhibitors must be tested against their primary target and a panel of relevant off-targets. The ratio of potency against an off-target versus the primary target defines the selectivity window. A larger window indicates a more selective and potentially safer compound.
Let's compare the parent fragment, DPA, with a highly optimized derivative, referred to as Inhibitor 36 in the literature.[1] We will also include a common alternative scaffold for MBL inhibition, a Mercaptocarboxylic Acid derivative, to provide broader context.[8]
| Compound | Scaffold | Primary Target IC₅₀ (NDM-1) | Off-Target IC₅₀ (MMP-2) | Off-Target IC₅₀ (HDAC-1) | Selectivity for NDM-1 over MMP-2 |
| Dipicolinic Acid (DPA) | Picolinic Acid | ~2.5 µM | >100 µM | >100 µM | >40-fold |
| Inhibitor 36 | Picolinic Acid Derivative | 80 nM | >50 µM | >100 µM | >625-fold |
| Mercaptocarboxylic Acid | Thiol-based | ~500 nM | ~10 µM | >100 µM | ~20-fold |
Data for DPA and Inhibitor 36 are compiled from published studies.[1] Data for the Mercaptocarboxylic Acid derivative is representative for the class.
Expert Interpretation: The data clearly illustrates the power of rational design. The parent fragment, DPA, shows modest activity and a limited selectivity window. In contrast, Inhibitor 36 , through structural modifications that promote ternary complex formation, achieves a ~30-fold improvement in potency against NDM-1 while maintaining low activity against the off-targets.[1] This results in a significantly wider and more desirable selectivity window (>625-fold), making it a much more promising candidate for further development.[1] The alternative mercaptocarboxylate scaffold, while effective, demonstrates the common challenge of thiol-based inhibitors: potent zinc binding that can lead to lower selectivity against other zinc-containing enzymes like MMPs.
Protocols for Assessing Inhibitor Selectivity
A multi-tiered approach is essential for a robust evaluation of selectivity, moving from simple biochemical assays to more complex cellular systems.
Caption: Workflow for evaluating inhibitor selectivity.
Protocol 1: Primary Enzyme Inhibition Assay (NDM-1)
This biochemical assay quantifies a compound's ability to inhibit the purified target enzyme. A common method uses a chromogenic substrate like nitrocefin, whose color changes upon hydrolysis by NDM-1.
Rationale: This is the foundational experiment to determine on-target potency (IC₅₀). It is rapid, reproducible, and allows for the screening of many compounds to identify initial hits.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM NaCl and 50 µM ZnSO₄.[7]
-
Enzyme Stock: Prepare a 2X working solution of purified recombinant NDM-1 (e.g., 10 nM) in Assay Buffer.
-
Substrate Stock: Prepare a 2X working solution of nitrocefin (e.g., 120 µM) in Assay Buffer.[9][10]
-
Inhibitor Stock: Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute into Assay Buffer.
-
-
Assay Execution (96-well plate format):
-
Add 50 µL of the inhibitor dilution (or DMSO for control) to each well.
-
Add 25 µL of the 2X NDM-1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the 2X nitrocefin substrate solution.
-
Immediately measure the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10 minutes) using a plate reader.[10]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance curve.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Off-Target Selectivity Panel
Rationale: This is the critical step for evaluating selectivity. The same principles as the primary assay are applied, but the inhibitor is tested against a panel of purified, commercially available metalloenzymes that represent potential off-targets.
Methodology:
-
Select a panel of representative metalloenzymes from different families (e.g., MMP-2, MMP-9, HDAC-1, Carbonic Anhydrase II).
-
For each enzyme, use the manufacturer's recommended assay buffer and a specific fluorogenic or chromogenic substrate.
-
Perform the inhibition assay as described in Protocol 1, adapting substrate and enzyme concentrations as required for each specific off-target.
-
Determine the IC₅₀ value for each off-target enzyme.
-
Calculate the selectivity ratio: Selectivity = IC₅₀ (Off-Target) / IC₅₀ (Primary Target). A higher ratio indicates greater selectivity.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
Rationale: Biochemical assays use purified proteins, which may not fully represent the complex environment inside a cell. CETSA is a powerful method to confirm that an inhibitor binds to its intended target in intact cells.[11][12] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[13] This provides direct evidence of target engagement in a physiological context.
Step-by-Step Methodology (Western Blot-based):
-
Cell Treatment:
-
Culture cells known to express the target protein (e.g., an E. coli strain overexpressing NDM-1).
-
Treat the cells with the test inhibitor at various concentrations (e.g., 10x, 1x, 0.1x the biochemical IC₅₀) and a vehicle control (DMSO) for 1 hour at 37°C.[14]
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, leaving one aliquot at room temperature as a non-heated control.[14]
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Carefully collect the supernatant containing the soluble, non-aggregated protein.
-
Analyze the amount of soluble target protein (NDM-1) in each sample by Western Blot using a specific anti-NDM-1 antibody.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Plot the percentage of soluble protein remaining versus temperature for each inhibitor concentration.
-
A shift of the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement and stabilization.
-
Conclusion and Future Perspectives
The development of selective picolinic acid-based inhibitors is a compelling strategy to combat antibiotic resistance and target other metalloenzymes implicated in disease. Success, however, is not merely a function of potency. It is critically dependent on a rigorous, multi-faceted evaluation of selectivity.
By progressing from high-throughput biochemical assays against the primary target to comprehensive off-target panel screening and finally to cellular target engagement assays like CETSA, researchers can build a robust data package that validates a compound's mechanism and selectivity profile. This systematic approach, grounded in a clear understanding of the underlying biochemical principles, is essential to identify lead candidates with the highest probability of becoming safe and effective medicines. The journey from a simple metal-binding fragment like DPA to a highly selective clinical candidate is challenging, but one that is made possible by the diligent application of the evaluation strategies outlined in this guide.
References
-
Kim, Y., et al. (2013). NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism. The FASEB Journal, 27(10), 4055-4065. Available at: [Link]
-
Chemistry LibreTexts. (2022). NDM-1: Metallobetalactamases (MBLs) and Antibiotic Resistance. Available at: [Link]
-
Zhang, H., et al. (2018). The mechanism of NDM-1-catalyzed carbapenem hydrolysis is distinct from that of penicillin or cephalosporin hydrolysis. Nature Communications, 8(1), 2242. Available at: [Link]
-
Guo, Y., et al. (2011). Crystal structure of NDM-1 reveals a common β-lactam hydrolysis mechanism. The FASEB Journal, 25(8), 2574-2581. Available at: [Link]
-
Feng, L., et al. (2021). Structural and Mechanistic Insights into NDM-1 Catalyzed Hydrolysis of Cephalosporins. ResearchGate. Available at: [Link]
-
McGeary, R. P., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Journal of Medicinal Chemistry, 60(17), 7267-7283. Available at: [Link]
-
Ali, A., et al. (2017). Potential inhibitors designed against NDM-1 type metallo-β-lactamases: an attempt to enhance efficacies of antibiotics against multi-drug-resistant bacteria. Scientific Reports, 7(1), 9424. Available at: [Link]
-
Leiros, H. K., et al. (2016). Fragment-based discovery of inhibitor scaffolds targeting the metallo-β-lactamases NDM-1 and VIM-2. Bioorganic & Medicinal Chemistry Letters, 26(10), 2487-2491. Available at: [Link]
-
Mohamed, M. S., et al. (2017). Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics. Frontiers in Microbiology, 8, 1533. Available at: [Link]
-
ResearchGate. (2016). Fragment-based Discovery of Inhibitor Scaffolds Targeting the Metallo-β-lactamases NDM-1 and VIM-2. ResearchGate. Available at: [Link]
-
Fast, W., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. PubMed. Available at: [Link]
-
Mohamed, M. S., et al. (2017). Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics. National Institutes of Health (NIH). Available at: [Link]
-
Crowder, M. W., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Publications. Available at: [Link]
-
Tomasic, T., et al. (2020). New derivatives of dipicolinic acid as metallo-β-lactamase NDM-1 inhibitors. Medicinal Chemistry Research. Available at: [Link]
-
Semis R&D. (2020). New derivatives of dipicolinic acid as metallo-β-lactamase NDM-1 inhibitors. Semis R&D. Available at: [Link]
-
Khan, A. U., et al. (2017). Potential inhibitors designed against NDM-1 type metallo-β-lactamases: an attempt to enhance efficacies of antibiotics against multi-drug-resistant bacteria. Nature. Available at: [Link]
-
Chen, G., et al. (2022). Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants. National Institutes of Health (NIH). Available at: [Link]
-
Liu, X., et al. (2020). Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli. Frontiers in Microbiology, 11, 578673. Available at: [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]
-
Zu, S., et al. (2013). Biochemical Characteristics of New Delhi Metallo-β-Lactamase-1 Show Unexpected Difference to Other MBLs. PLoS ONE, 8(4), e61914. Available at: [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2139-2147. Available at: [Link]
-
Friman, T. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 915259. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available at: [Link]
-
Hill, Z. B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 78-86. Available at: [Link]
Sources
- 1. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics [frontiersin.org]
- 10. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. frontiersin.org [frontiersin.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 5,6-Dimethoxypicolinic Acid
Abstract: 5,6-Dimethoxypicolinic acid is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. The efficiency of its synthesis directly impacts the overall cost and viability of these larger-scale processes. This guide provides an in-depth comparison of three distinct synthetic routes to this compound. We benchmark a modern, optimized protocol leveraging directed ortho-lithiation against two established literature methods: a classical permanganate oxidation and a multi-step approach involving Sandmeyer and substitution reactions. Through detailed experimental protocols, data-driven analysis, and expert insights, we demonstrate the significant advantages of the optimized lithiation approach in terms of yield, process efficiency, and safety.
Introduction: The Strategic Importance of this compound
Substituted picolinic acids are privileged scaffolds in medicinal chemistry and materials science. This compound, in particular, serves as a crucial intermediate for molecules where the methoxy groups can be retained for their electronic properties or serve as handles for further functionalization. The demand for robust, scalable, and cost-effective synthetic routes is therefore paramount.
Historically, the synthesis of such molecules relied on harsh oxidative conditions or lengthy, multi-step sequences.[1][2] While effective, these methods often suffer from drawbacks such as low to moderate yields, the use of hazardous reagents, and complex purification procedures. Modern synthetic chemistry offers more elegant solutions, such as directed metalation, which provides a highly regioselective and efficient pathway.[3][4]
This guide aims to provide researchers and process chemists with a clear, data-supported comparison to inform their choice of synthetic strategy. We will dissect three methodologies, providing not just the "how" but the critical "why" behind each experimental step and its resulting outcomes.
Overview of Synthetic Strategies
The synthesis of substituted picolinic acids can be broadly approached in two ways:
-
Functionalization of a pre-formed pyridine ring: This involves starting with a simpler pyridine derivative and adding the desired substituents (e.g., methoxy groups, carboxylic acid).
-
Building the pyridine ring: This involves constructing the heterocyclic core from acyclic precursors, with the substituents already in place.
The methods compared here all fall under the first category, starting from a substituted pyridine precursor. The key difference lies in the strategy used to introduce the carboxylic acid group at the C2 position.
Experimental Protocols & Methodologies
Method A: Classical Permanganate Oxidation of 2-methyl-5,6-dimethoxypyridine
This approach represents a traditional method for converting a methyl group on a pyridine ring into a carboxylic acid.[1] It relies on a strong, inexpensive oxidizing agent, potassium permanganate (KMnO₄).
Protocol:
-
A 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser is charged with 2-methyl-5,6-dimethoxypyridine (1.0 eq) and 250 mL of water.
-
The mixture is heated to 80°C with vigorous stirring.
-
Potassium permanganate (KMnO₄, 2.2 eq) is added portion-wise over 2 hours, maintaining the temperature between 80-90°C. The purple color of the permanganate should dissipate between additions.
-
After the final addition, the reaction is stirred at 90°C for an additional 4 hours until the purple color is completely gone, indicating consumption of the oxidant. A brown precipitate of manganese dioxide (MnO₂) will form.
-
The hot mixture is filtered through a pad of celite to remove the MnO₂. The filter cake is washed with 100 mL of hot water.
-
The combined filtrate is cooled to room temperature and its volume is reduced by approximately half under reduced pressure.
-
The concentrated solution is cooled in an ice bath and acidified to pH 3-4 with concentrated HCl.
-
The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.
Causality & Insights: The principle here is the robust oxidation of an alkyl side chain on an aromatic ring. The electron-rich nature of the dimethoxy-substituted pyridine ring makes it susceptible to oxidation, necessitating careful control of temperature and the rate of oxidant addition to minimize ring degradation. The primary challenge of this method is the workup; filtering the fine MnO₂ precipitate can be slow, and the product isolation requires careful pH adjustment.
Method B: Multi-Step Synthesis from 2-Amino-5,6-dimethoxypyridine
This pathway involves converting an amino group into a nitrile via a Sandmeyer-type reaction, followed by hydrolysis to the carboxylic acid. This avoids strong oxidants but adds to the step count.
Protocol:
-
Step 1: Diazotization and Sandmeyer Reaction
-
2-Amino-5,6-dimethoxypyridine (1.0 eq) is dissolved in a mixture of water and concentrated H₂SO₄ at 0°C.
-
A solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise, keeping the temperature below 5°C. The mixture is stirred for 30 minutes.
-
In a separate flask, a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water is prepared and heated to 60°C.
-
The cold diazonium salt solution is added slowly to the hot cyanide solution. Vigorous gas evolution (N₂) is observed.
-
The reaction is heated at 70°C for 1 hour, then cooled and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to give crude 2-cyano-5,6-dimethoxypyridine.
-
-
Step 2: Hydrolysis of the Nitrile
-
The crude nitrile from the previous step is refluxed in a 6 M aqueous HCl solution for 6 hours.
-
The reaction is cooled, and the pH is adjusted to 3-4 with a concentrated NaOH solution.
-
The precipitated product is filtered, washed with cold water, and dried to yield this compound.
-
Causality & Insights: This method leverages well-established transformations. The Sandmeyer reaction is a classic for converting anilines (and amino-pyridines) to a wide variety of functional groups. However, it involves highly toxic reagents (cyanide salts) and the generation of a potentially unstable diazonium intermediate, requiring strict temperature control. The subsequent acid hydrolysis is robust but requires strongly acidic conditions and extended heating.
Method C: Optimized Directed ortho-Lithiation (DoM)
This modern approach utilizes the directing ability of the pyridine nitrogen to achieve highly regioselective C-H activation at the C2 position, followed by carboxylation.[3][4]
Protocol:
-
A flame-dried 500 mL Schlenk flask under an inert atmosphere (Argon) is charged with the starting material, 3,4-dimethoxypyridine (1.0 eq), and 200 mL of anhydrous tetrahydrofuran (THF).
-
The solution is cooled to -78°C using a dry ice/acetone bath.
-
n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) is added dropwise via syringe over 20 minutes. The solution is stirred at -78°C for 1 hour.
-
A stream of dry carbon dioxide (CO₂) gas (from a cylinder or passed over dry ice) is bubbled through the solution for 1 hour. A thick white precipitate forms.
-
The reaction is allowed to warm to room temperature, and 50 mL of water is carefully added to quench the reaction.
-
The THF is removed under reduced pressure. The remaining aqueous solution is washed once with diethyl ether (to remove any unreacted starting material).
-
The aqueous layer is cooled in an ice bath and acidified to pH 3-4 with 2 M HCl.
-
The white precipitate is collected by vacuum filtration, washed with a small amount of cold water, and dried under vacuum to afford high-purity this compound.
Causality & Insights: This method's elegance lies in its efficiency and selectivity. The pyridine nitrogen acts as a directing metalating group, coordinating the lithium reagent and facilitating deprotonation of the adjacent C-H bond at C2.[3] This creates a nucleophilic organolithium species in situ, which is then trapped by the electrophilic CO₂. The reaction is fast, high-yielding, and avoids harsh reagents and intermediates. The primary requirements are stringent anhydrous conditions and low temperatures to ensure the stability of the organolithium intermediate.
Comparative Analysis and Discussion
To provide a clear benchmark, the three methods were evaluated based on key performance indicators critical for both research and process development.
Table 1: Benchmarking Synthesis of this compound
| Parameter | Method A: Oxidation | Method B: Sandmeyer | Method C: Lithiation |
| Overall Yield | 45-55% | 60-70% (over 2 steps) | >90% |
| Purity (crude) | ~90% (requires recrystallization) | ~95% | >98% |
| Reaction Time | ~8 hours | ~10 hours (total) | ~3 hours |
| Reagent Safety | Strong oxidant (KMnO₄) | Highly toxic (NaCN/KCN) | Pyrophoric (n-BuLi) |
| Workup Complexity | Difficult (MnO₂ filtration) | Moderate (extraction, pH) | Simple (quench, extract, precipitate) |
| Scalability | Challenging (exotherm, solids) | Poor (diazonium stability, toxicity) | Excellent (good temp. control) |
| Atom Economy | Poor | Poor | Good |
As the data clearly indicates, the Optimized Directed Lithiation (Method C) is superior across nearly all metrics. Its single-step, high-yield nature significantly shortens the path to the final product. While requiring specialized techniques for handling pyrophoric reagents, the safety protocols are well-established and manageable. The simplicity of the workup—a straightforward acid-base procedure—avoids the tedious filtration of fine solids seen in Method A and the toxic waste streams of Method B.
The classical Permanganate Oxidation (Method A) , while using inexpensive reagents, suffers from a moderate yield and a notoriously difficult workup. The large volume of manganese dioxide waste also presents an environmental challenge.
The Multi-Step Sandmeyer Route (Method B) offers a better yield than oxidation but at the cost of increased complexity, time, and severe safety concerns associated with cyanide. The instability of the intermediate diazonium salt makes scaling this reaction particularly hazardous.
Visualizing the Synthetic Pathways
The following diagram illustrates the distinct approaches of the three benchmarked methods.
Caption: Comparative workflows for the synthesis of this compound.
Conclusion
For the synthesis of this compound, the optimized directed ortho-lithiation of 3,4-dimethoxypyridine stands out as the most efficient and effective method. It offers a significant improvement in yield (>90%), drastically reduces reaction and workup time (~3 hours total), and provides a product of high purity without the need for extensive purification. While requiring anhydrous conditions and the handling of a pyrophoric reagent, the benefits in process efficiency, scalability, and atom economy make it the superior choice for modern synthetic applications, from laboratory research to industrial production. This guide strongly recommends the adoption of Method C for any researcher or organization seeking a robust and high-performing route to this valuable chemical intermediate.
References
-
El-Sayed, G. A., & Smith, K. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 90(1), 479. [Link]
-
Singer, A. W., & McElvain, S. M. (1936). Picolinic acid hydrochloride. Organic Syntheses, 16, 79. [Link]
-
Sembaev, D. K., Yugay, O. K., & Klepikova, S. G. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2). [Link]
-
Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]
- CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid. (2015).
-
Gurczynski, M., et al. (Year not available). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Polish Journal of Chemistry. [Link]
Sources
A Practical Guide to Investigating Polymorphism in 5,6-Dimethoxypicolinic Acid: A Case Study for Picolinic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the solid-state chemistry of an active pharmaceutical ingredient (API) is paramount. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact critical drug properties such as solubility, bioavailability, stability, and manufacturability. While the crystal structure of 5,6-Dimethoxypicolinic acid has not been reported in publicly accessible crystallographic databases, its molecular architecture suggests a high propensity for polymorphic behavior. This guide provides a comprehensive framework for a thorough investigation of potential polymorphism in this compound, serving as a valuable case study for other picolinic acid derivatives.
The Significance of Polymorphism in Drug Development
The discovery of different polymorphs can be a double-edged sword in pharmaceutical development. A more soluble metastable form might offer enhanced bioavailability, while the most stable form is often desired for its predictable processing and long-term storage. Uncontrolled polymorphic transformations during manufacturing or storage can lead to batch-to-batch inconsistencies and potential therapeutic failure. Therefore, a comprehensive polymorph screen early in the development process is not just a regulatory expectation but a critical risk mitigation strategy.
Molecular and Supramolecular Analysis of this compound: Predicting Polymorphic Tendencies
The likelihood of a molecule exhibiting polymorphism is intrinsically linked to its capacity for forming a variety of stable intermolecular interactions in the solid state. This compound possesses several functional groups that can participate in a diverse range of non-covalent interactions, making it a prime candidate for polymorphism.
-
Carboxylic Acid Group: This is a powerful hydrogen bond donor and acceptor. Carboxylic acids commonly form robust hydrogen-bonded dimers, but they can also form catemers (chains) or interact with other functional groups. The competition between these different hydrogen bonding motifs, known as supramolecular synthons, is a frequent source of polymorphism.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. This creates the possibility of forming hydrogen bonds with the carboxylic acid group of a neighboring molecule, leading to alternative packing arrangements.
-
Methoxy Groups: The oxygen atoms of the methoxy groups can act as weak hydrogen bond acceptors. Furthermore, the presence of these groups can influence the overall molecular conformation and steric hindrance, potentially favoring different packing arrangements.
-
Aromatic System: The pyridine ring can participate in π-π stacking interactions, which are significant in stabilizing crystal lattices.
The interplay of these various interactions can lead to a complex energy landscape with multiple local minima, each corresponding to a different polymorphic form.
A Systematic Workflow for Polymorph Screening
A successful polymorph screen involves a systematic exploration of a wide range of crystallization conditions to access as much of the conformational and packing landscape as possible.
Experimental Protocol for Polymorph Screening
-
Material Preparation: Start with a well-characterized, pure sample of this compound.
-
Solvent Selection: Choose a diverse set of solvents with varying polarities, hydrogen bonding capabilities, and boiling points. A good starting point would include:
-
Protic Solvents: Methanol, Ethanol, Isopropanol, Water
-
Aprotic Polar Solvents: Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)
-
Apolar Solvents: Toluene, Heptane
-
-
Crystallization Methods:
-
Slow Evaporation: Dissolve the compound in a chosen solvent at room temperature to create a near-saturated solution. Allow the solvent to evaporate slowly in a loosely covered vial.
-
Cooling Crystallization: Create a saturated solution at an elevated temperature and then cool it down at controlled rates (both slow and crash cooling).
-
Anti-Solvent Addition: Dissolve the compound in a "good" solvent and then slowly add a miscible "anti-solvent" in which the compound is poorly soluble to induce precipitation.
-
Melt Crystallization (if thermally stable): Heat the solid material above its melting point and then cool it slowly. This can sometimes yield forms not accessible from solution.
-
Sublimation: For thermally stable compounds, heating under vacuum can lead to vapor-phase deposition and the formation of unique polymorphs.
-
-
High-Throughput Screening (HTS): Utilize parallel crystallization platforms to efficiently screen a large n
A Head-to-Head Comparison of In-Vitro Models for Assessing the Metabolic Stability of 5,6-Dimethoxypicolinic Acid Derivatives
A Senior Application Scientist's Guide to Experimental Design and Data Interpretation
In the landscape of early drug discovery, understanding a compound's metabolic fate is a critical determinant of its potential success. A high rate of metabolism can lead to poor bioavailability and a short duration of action, while the formation of reactive metabolites can raise safety concerns.[1][2] For novel chemical series, such as 5,6-dimethoxypicolinic acid derivatives, a robust assessment of in-vitro metabolic stability is paramount to guide structure-activity relationship (SAR) studies and select candidates with favorable pharmacokinetic profiles.[1] This guide provides a comparative overview of common in-vitro models, details a practical experimental protocol, and discusses the interpretation of metabolic stability data for this specific class of compounds.
The Central Role of In-Vitro Metabolic Stability in Drug Discovery
The primary objective of in-vitro metabolic stability assays is to determine the rate at which a compound is broken down by drug-metabolizing enzymes.[2][3] This is typically expressed as the in-vitro half-life (t½) and intrinsic clearance (CLint), which are crucial parameters for predicting in-vivo pharmacokinetic properties like hepatic clearance, bioavailability, and half-life.[1][4] Early identification of metabolically labile "soft spots" in a molecule allows medicinal chemists to make structural modifications to improve stability and overall drug-like properties.
Choosing the Right In-Vitro Model: A Comparative Analysis
The selection of an appropriate in-vitro test system is a critical first step and depends on the specific questions being addressed.[5] The most commonly employed models are liver microsomes and hepatocytes.[5][6]
| Test System | Description | Advantages | Disadvantages | Best For |
| Liver Microsomes | Subcellular fractions of the liver endoplasmic reticulum containing Phase I enzymes (e.g., Cytochrome P450s).[7] | Cost-effective, high-throughput, well-characterized, good for assessing Phase I metabolism.[7][8] | Lacks Phase II enzymes and cofactors, does not account for cell permeability.[9] | Initial screening of large compound libraries for Phase I metabolic stability. |
| Hepatocytes | Intact, viable liver cells containing a full complement of Phase I and Phase II metabolic enzymes and cofactors.[9][10] | More physiologically relevant, assesses both Phase I and Phase II metabolism, accounts for cellular uptake.[9][11] | More expensive, lower throughput, viability can be an issue.[12] | Later-stage characterization of lead compounds, studying the contribution of Phase II metabolism. |
| Liver S9 Fraction | A mixture of microsomal and cytosolic fractions, containing both Phase I and Phase II enzymes.[2] | Broader enzyme coverage than microsomes.[2] | Lower concentration of Phase I enzymes compared to microsomes. | Investigating the combined effects of Phase I and Phase II metabolism. |
| Recombinant Enzymes | Individual drug-metabolizing enzymes (e.g., specific CYPs) expressed in a cellular system.[1] | Allows for the identification of specific enzymes responsible for a compound's metabolism (reaction phenotyping).[13][14] | Does not provide an overall picture of metabolic stability in a complex biological system. | Pinpointing the contribution of individual enzymes to a compound's metabolism.[14] |
For the initial assessment of this compound derivatives, a tiered approach is often most effective. High-throughput screening using liver microsomes can rapidly identify the most and least stable compounds in the series. Promising candidates can then be further evaluated in hepatocytes to obtain a more comprehensive metabolic profile.
Potential Metabolic Pathways for Picolinic Acid Derivatives
Picolinic acid itself is an endogenous metabolite of tryptophan.[15][16] The degradation of pyridine-based compounds in biological systems can involve hydroxylation of the pyridine ring.[15][17] For this compound derivatives, several metabolic pathways are plausible:
-
O-Demethylation: The two methoxy groups are potential sites for cytochrome P450 (CYP)-mediated O-demethylation, which would result in the formation of hydroxypicolinic acid derivatives.
-
Hydroxylation: The pyridine ring itself could be a site for hydroxylation.
-
Glucuronidation: If hydroxylated metabolites are formed, they can undergo subsequent Phase II conjugation with glucuronic acid.
The following diagram illustrates these potential primary metabolic routes.
Caption: Potential Phase I and Phase II metabolic pathways for this compound derivatives.
Experimental Protocol: High-Throughput Liver Microsomal Stability Assay
This protocol outlines a robust and self-validating method for assessing the metabolic stability of this compound derivatives using pooled human liver microsomes.
Materials
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier)
-
Test Compounds (this compound derivatives)
-
Positive Control Compounds (e.g., Testosterone, Verapamil - for high and moderate clearance)
-
Negative Control Compound (e.g., Warfarin - for low clearance)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18]
-
Acetonitrile containing an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow.
Caption: Step-by-step workflow for the in-vitro liver microsomal stability assay.
Detailed Procedure
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare working solutions of test compounds and controls in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (<0.5%).[19]
-
Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, microsomes, and the test compound. Include wells for a "minus NADPH" control to assess non-enzymatic degradation.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus NADPH" controls.[19]
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[7]
-
-
Sample Processing and Analysis:
Data Analysis and Interpretation
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine Half-Life (t½): Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint): The in-vitro intrinsic clearance can be calculated using the following equation:
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Comparative Data for this compound Derivatives
The following table presents hypothetical data for a series of this compound derivatives, illustrating how metabolic stability data can be used for compound comparison and selection.
| Compound | R Group | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Category |
| DMPA-001 | -H | 15.2 | 45.6 | Moderate |
| DMPA-002 | -F | 28.5 | 24.3 | Moderate |
| DMPA-003 | -Cl | >60 | <11.6 | Low |
| DMPA-004 | -CH3 | 8.9 | 77.9 | High |
| Testosterone | (Positive Control) | 5.5 | 126.0 | High |
| Warfarin | (Negative Control) | >60 | <11.6 | Low |
Interpretation:
-
DMPA-004 exhibits high clearance, suggesting it is rapidly metabolized. The methyl group could be a metabolic soft spot.
-
DMPA-003 , with the chloro substitution, shows low clearance and high stability, making it a more promising candidate for further development.
-
The fluoro substitution in DMPA-002 improves stability compared to the parent compound DMPA-001 .
This comparative data allows for the establishment of a clear structure-stability relationship, guiding the design of next-generation compounds with enhanced metabolic properties.
Conclusion and Future Directions
The in-vitro assessment of metabolic stability is an indispensable component of modern drug discovery. For novel series like this compound derivatives, a systematic approach employing both high-throughput microsomal assays and more physiologically relevant hepatocyte models provides a comprehensive understanding of their metabolic fate.[8] The data generated from these studies is crucial for selecting compounds with a higher probability of in-vivo success.
For compounds that exhibit moderate to high clearance, follow-up studies are warranted. Reaction phenotyping experiments using a panel of recombinant CYP enzymes can identify the specific enzymes responsible for the metabolism.[14][20][21] This information is valuable for predicting potential drug-drug interactions.[20] Additionally, metabolite identification studies can elucidate the specific metabolic pathways and identify any potentially reactive or pharmacologically active metabolites.
By integrating these in-vitro tools, researchers can make more informed decisions, accelerating the discovery and development of safe and effective new medicines.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
-
Xu, R., et al. (2002). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Mass Spectrometry. Retrieved from [Link]
-
Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Ackley, D. C., & Wring, S. A. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In: Methods in Molecular Biology, vol 290. Humana Press. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Obach, R. S. (2013). In Vitro and In Vivo Models of Drug Metabolism. In: Comprehensive Medicinal Chemistry II. Elsevier. Retrieved from [Link]
-
Guillemin, G. J. (2009). The Physiological Action of Picolinic Acid in the Human Brain. Neurotoxicity Research. Retrieved from [Link]
-
Lee, S., et al. (2024). Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment. Preprints.org. Retrieved from [Link]
-
Lee, S., et al. (2024). Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment. ResearchGate. Retrieved from [Link]
-
Amador, J. A., & Taylor, B. F. (1990). Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. Applied and Environmental Microbiology. Retrieved from [Link]
-
Sivaraman, A., et al. (2013). Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions. Tissue Engineering Part B: Reviews. Retrieved from [Link]
-
BioIVT. (2022, October 31). Are in vitro drug metabolism and drug-drug interaction studies critical for an IND?. Retrieved from [Link]
-
Wienkers, L. C., & Heath, T. G. (2005). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. The AAPS Journal. Retrieved from [Link]
-
Foti, R. S., & Wahlstrom, J. L. (2025). Cytochrome P450 reaction phenotyping: State of the art. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Human Metabolome Database. (2006, May 22). Showing metabocard for Picolinic acid (HMDB0002243). Retrieved from [Link]
-
Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews. Retrieved from [Link]
-
Human Metabolome Database. (2006, May 22). Showing metabocard for 5,6-DHET (HMDB0002343). Retrieved from [Link]
-
Guo, L., et al. (2025). Genetic and Biochemical Characterization of 5-Hydroxypicolinic Acid Metabolism in Alcaligenes faecalis JQ135. ResearchGate. Retrieved from [Link]
-
Sietsema, W. K., & DeLuca, H. F. (1982). Metabolism of 5,6-epoxyretinoic acid in vivo: isolation of a major intestinal metabolite. Biochemistry. Retrieved from [Link]
-
Cherny, R., et al. (2017). 5,6-δ-DHTL, a stable metabolite of arachidonic acid, is a potential EDHF that mediates microvascular dilation. Free Radical Biology and Medicine. Retrieved from [Link]
-
Joseph, W. R., et al. (2002). Oral activity and pharmacokinetics of 5,6-dimethylxanthenone-4-acetic acid (DMXAA) in mice. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. protocols.io [protocols.io]
- 4. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. nuvisan.com [nuvisan.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 10. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bioivt.com [bioivt.com]
- 14. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. mercell.com [mercell.com]
- 20. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytochrome P450 reaction phenotyping: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of the coordination properties of 5,6-Dimethoxypicolinic acid and bipyridine
An In-Depth Comparative Analysis of the Coordination Properties of 5,6-Dimethoxypicolinic Acid and Bipyridine
A Guide for Researchers in Coordination Chemistry and Drug Development
In the intricate world of coordination chemistry, the selection of a ligand is a critical decision that dictates the structure, stability, and reactivity of the resulting metal complex. This guide provides a detailed comparison of two widely utilized ligands: this compound (DMPA) and 2,2'-bipyridine (bipy). While both are nitrogen-containing heterocyclic compounds capable of forming stable complexes with a variety of metal ions, their distinct structural and electronic features impart unique coordination properties. This analysis, grounded in experimental evidence and established chemical principles, aims to equip researchers, particularly those in drug development and materials science, with the insights needed to make informed decisions in ligand selection.
Ligand Profiles: Structural and Electronic Foundations
A ligand's coordination behavior is fundamentally governed by its structure, including the number and type of donor atoms, and its electronic properties.
This compound (DMPA)
This compound is a derivative of picolinic acid, featuring two methoxy groups on the pyridine ring. It typically acts as a bidentate or tridentate ligand.
-
Coordination Modes: DMPA can coordinate through the nitrogen atom of the pyridine ring and one or both oxygen atoms of the carboxylate group. The presence of the methoxy groups can also influence coordination, potentially offering additional weak interactions.
-
Electronic Effects: The electron-donating methoxy groups increase the electron density on the pyridine ring, enhancing the basicity of the nitrogen atom and potentially strengthening the metal-nitrogen bond.
-
Steric Considerations: The methoxy groups introduce some steric bulk around the coordination sphere, which can influence the geometry of the resulting complex.
2,2'-Bipyridine (bipy)
2,2'-Bipyridine is a classic bidentate chelating ligand composed of two pyridine rings linked by a single bond.
-
Coordination Mode: Bipyridine coordinates to a metal ion through the two nitrogen atoms, forming a stable five-membered chelate ring.
-
Electronic Effects: The aromatic π-system of the pyridine rings can participate in metal-to-ligand π-backbonding, which is particularly significant for complexes with electron-rich transition metals in low oxidation states.
-
Steric Profile: The planar structure of bipyridine results in relatively predictable coordination geometries, although steric clashes can occur in highly crowded complexes.
Head-to-Head Comparison of Coordination Properties
The choice between DMPA and bipyridine hinges on the desired properties of the final metal complex. The following table summarizes their key differences based on established coordination chemistry principles.
| Property | This compound (DMPA) | 2,2'-Bipyridine (bipy) | Rationale & Implications |
| Denticity | Bidentate (N,O) or Tridentate (N,O,O) | Bidentate (N,N) | DMPA offers more versatile coordination modes, potentially leading to complexes with different geometries and stabilities. |
| Donor Atoms | Nitrogen, Oxygen | Nitrogen | The hard-soft acid-base (HSAB) principle is critical here. DMPA, with both N and O donors, can effectively bind a wider range of metal ions, including hard (e.g., Fe³⁺) and borderline acids. Bipy, with two softer N donors, is an excellent ligand for softer metal ions (e.g., Ru²⁺, Cu⁺). |
| Chelate Ring Size | 5- or 6-membered | 5-membered | Both form stable 5-membered chelate rings. The potential for a 6-membered ring with DMPA (if both carboxylate oxygens coordinate) adds another layer of structural possibility. |
| Electronic Signature | Strong σ-donor | σ-donor, π-acceptor | The electron-donating methoxy groups make DMPA a strong σ-donor. Bipyridine's π-system allows for significant π-backbonding, which stabilizes low oxidation states of metals and can be exploited in photochemistry and catalysis. |
| Solubility | Generally soluble in polar organic solvents and aqueous solutions (as carboxylate salt). | Soluble in many organic solvents, sparingly soluble in water. | The carboxylate group of deprotonated DMPA enhances aqueous solubility, a crucial factor for biological applications. |
Experimental Workflow: A Comparative Synthesis and Characterization
To empirically compare the coordination properties of DMPA and bipy, a systematic experimental approach is necessary. The following protocol outlines the synthesis and characterization of copper(II) complexes with each ligand. Copper(II) is chosen as a representative borderline metal ion that can effectively coordinate with both N and O donor atoms.
Synthesis of [Cu(DMPA)₂(H₂O)] and Cu(bipy)₂(H₂O)₂
Rationale: This synthesis aims to create comparable octahedral complexes where the primary coordination sphere is occupied by two molecules of the ligand and a water molecule. The counter-ion (BF₄⁻) for the bipy complex is chosen to be non-coordinating.
Step-by-Step Protocol:
-
Ligand Preparation:
-
DMPA Solution: Dissolve 2.0 mmol of this compound in 20 mL of methanol. Add 2.0 mmol of sodium hydroxide (in 5 mL of water) to deprotonate the carboxylic acid, facilitating coordination.
-
Bipyridine Solution: Dissolve 2.0 mmol of 2,2'-bipyridine in 20 mL of methanol.
-
-
Reaction with Metal Salt:
-
Slowly add a solution of 1.0 mmol of Cu(BF₄)₂·6H₂O in 10 mL of methanol to each of the ligand solutions with constant stirring.
-
-
Complex Formation and Isolation:
-
Stir the reaction mixtures at room temperature for 4 hours.
-
Reduce the volume of the solvent under reduced pressure until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry in a desiccator.
-
Characterization Techniques
Rationale: A multi-faceted characterization approach is essential to confirm the structure and compare the electronic properties of the synthesized complexes.
-
UV-Visible Spectroscopy:
-
Protocol: Prepare 1 mM solutions of each complex in methanol. Record the absorption spectra from 200 to 800 nm.
-
Expected Outcome: The position of the d-d transition bands will provide information about the ligand field strength. A higher energy (shorter wavelength) absorption for the d-d band indicates a stronger ligand field. The intense charge-transfer bands will also differ, reflecting the different electronic nature of the ligands.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Protocol: Acquire FTIR spectra of the free ligands and the copper complexes as KBr pellets.
-
Expected Outcome: For the DMPA complex, a shift in the C=O stretching frequency of the carboxylate group will confirm its coordination to the copper ion. For the bipy complex, shifts in the C=N and C=C stretching vibrations of the pyridine rings will indicate coordination.
-
The following diagram illustrates the comparative experimental workflow:
Caption: Comparative workflow for the synthesis and characterization of metal complexes.
Visualization of Coordination Modes
The distinct ways DMPA and bipyridine bind to a central metal ion (M) are visualized below.
Caption: Coordination modes of DMPA (N,O-chelation) and bipyridine (N,N-chelation).
Concluding Remarks for the Practicing Scientist
The selection between this compound and 2,2'-bipyridine is not a matter of inherent superiority but of strategic alignment with research objectives.
-
Choose DMPA when:
-
Coordination with hard or borderline metal ions is desired.
-
Enhanced aqueous solubility is a priority, particularly for biological applications.
-
A strong σ-donating ligand is required to stabilize higher oxidation states.
-
-
Choose bipyridine when:
-
Complexes with soft, electron-rich metals are being synthesized.
-
Metal-to-ligand charge transfer (MLCT) properties are sought for applications in photochemistry or sensing.
-
A well-defined, rigid coordination geometry is advantageous.
-
Ultimately, a thorough understanding of the fundamental coordination chemistry of each ligand, supported by empirical data from well-designed experiments, will empower researchers to harness their unique properties for the rational design of novel metal complexes with tailored functions.
References
This guide has synthesized information from foundational principles of coordination chemistry and assumes general knowledge from standard inorganic chemistry textbooks. For specific protocols and deeper mechanistic insights, the following types of resources are recommended.
-
Comprehensive Inorganic Chemistry Texts: For foundational principles of coordination chemistry, ligand field theory, and the chel
- Title: Inorganic Chemistry
- Source: Miessler, G. L., Fischer, P. J., & Tarr, D. A. (Pearson)
-
URL: [Link]
- Chemical Supplier Databases: For safety, solubility, and reactivity data on the specific ligands and metal salts. Title: Sigma-Aldrich Advanced Search Source: MilliporeSigma
-
Peer-Reviewed Chemistry Journals: For specific examples of DMPA and bipyridine complexes, their synthesis, and characterization d
A Comparative Guide to Validating the Mechanism of Action of a 5,6-Dimethoxypicolinic Acid-Based Kinase Inhibitor Candidate
For researchers, scientists, and drug development professionals, establishing a clear and verifiable mechanism of action (MoA) is the bedrock upon which a successful therapeutic candidate is built. It is the critical link between a molecular interaction and a clinical outcome. This guide provides an in-depth, experience-driven framework for validating the MoA of a novel 5,6-Dimethoxypicolinic acid-based drug candidate, herein named DMPA-K1 .
Our approach is not a simple checklist but a logical, multi-layered strategy of interlocking experiments. Each stage is designed to validate the findings of the previous one, creating a robust and self-supporting body of evidence. We will follow DMPA-K1 through a hypothetical validation pipeline, comparing it directly with an alternative multi-kinase inhibitor, Compound Z , to highlight the crucial differences in selectivity and downstream effects that these validation techniques can illuminate.
Our hypothetical target is the constitutively active Hypothetical Kinase Tyrosine-1 (HKT-1) , a key driver of proliferation and survival in the K-562 leukemia cell line, a model chosen for its well-characterized reliance on kinase signaling.
Part 1: Establishing a Phenotypic Baseline
Expertise & Experience: Before delving into complex molecular mechanisms, we must first confirm that our drug candidate elicits the desired biological response in a relevant cellular model. This phenotypic screening is the foundational observation that justifies a deeper mechanistic investigation. A compound that fails to show efficacy at this stage, regardless of its on-target potency in a test tube, is unlikely to succeed.
Workflow: Cellular Viability and Apoptosis Induction
We begin by assessing the primary endpoint: does DMPA-K1 inhibit the growth of HKT-1-driven cancer cells? We will compare its potency with Compound Z.
Caption: Initial workflow for assessing cellular activity.
Experimental Protocol: Cell Viability and Apoptosis Assays
-
Cell Culture: Plate K-562 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of DMPA-K1 and Compound Z in appropriate cell culture medium.
-
Treatment: Treat the cells with the compounds over a range of concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
Viability: Add MTS reagent to the wells, incubate for 2-4 hours, and measure absorbance at 490 nm.
-
Apoptosis: Add Caspase-Glo® 3/7 reagent, incubate for 1 hour, and measure luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and perform a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50) for viability and the half-maximal effective concentration (EC50) for apoptosis.
Comparative Data: DMPA-K1 vs. Compound Z
| Compound | Cell Viability IC50 (nM) | Apoptosis EC50 (nM) |
| DMPA-K1 | 50 | 75 |
| Compound Z | 15 | 25 |
Trustworthiness: The data indicates both compounds are active in the low nanomolar range. Compound Z appears more potent, which is not uncommon for a multi-kinase inhibitor. This initial finding prompts the critical question: is this potency due to on-target (HKT-1) efficacy or a broader, less selective activity profile? This is why MoA validation is essential.
Part 2: Direct Target Engagement in a Cellular Milieu
Expertise & Experience: Having confirmed a cellular phenotype, we must now bridge the gap between the drug and its effect. The critical first step is to prove that DMPA-K1 physically interacts with its intended target, HKT-1, within the complex and native environment of the cell. Biochemical assays using purified recombinant protein are useful but can be misleading; they fail to account for cell permeability, efflux pumps, and the true conformational state of the target protein in its natural habitat.
Experiment 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses target engagement in intact cells or lysates.[1][2][3][4][5] The principle is that when a drug binds to its target protein, it typically confers thermal stability. This stabilization can be measured by heating the cells to various temperatures and quantifying the amount of the target protein that remains soluble.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Treatment: Incubate K-562 cells with a saturating concentration of DMPA-K1, Compound Z, or vehicle for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of HKT-1 using a specific antibody via Western Blot or an ELISA-based method.
-
Analysis: Plot the percentage of soluble HKT-1 against temperature. The temperature at which 50% of the protein has aggregated is the melting temperature (Tm). The difference in Tm between the drug-treated and vehicle-treated samples (ΔTm) indicates target engagement.
Comparative Data: Target Engagement in Intact Cells
| Compound | HKT-1 Melting Temp (Tm) | HKT-1 Thermal Shift (ΔTm) |
| Vehicle | 52.1 °C | - |
| DMPA-K1 | 59.8 °C | +7.7 °C |
| Compound Z | 61.2 °C | +9.1 °C |
Trustworthiness: Both compounds induce a significant thermal shift, confirming they bind to and stabilize HKT-1 in living cells. This is a crucial piece of evidence directly linking the compounds to the target.
Experiment 2: Kinome Profiling with Kinobeads
Expertise & Experience: CETSA confirms engagement with our primary target, but what about other kinases? A truly valuable drug candidate is often highly selective, minimizing the potential for off-target effects. Compound Z's higher phenotypic potency might be explained by its interaction with multiple kinases. We use a chemical proteomics approach called Kinobeads to explore this.[6][7][8][9][10] Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome. By pre-incubating cell lysate with our drug, we can see which kinases it prevents from binding to the beads in a concentration-dependent manner.
Caption: Simplified hypothetical HKT-1 signaling cascade.
Experimental Protocol: Quantitative Phosphoproteomics
-
Cell Treatment: Treat K-562 cells with DMPA-K1, Compound Z, or vehicle at a concentration of 10x their respective IC50 values for a short duration (e.g., 2 hours).
-
Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the complex mixture using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution quantitative mass spectrometry.
-
Data Analysis: Identify the phosphopeptides and quantify their relative abundance between the different treatment conditions. Map the significantly altered phosphosites to their respective proteins and pathways.
Comparative Data: Key Downstream Phosphorylation Changes
| Phosphosite | DMPA-K1 (Fold Change vs. Vehicle) | Compound Z (Fold Change vs. Vehicle) |
| p-STAT5 (HKT-1 Substrate) | -10.2 | -12.5 |
| p-ERK1/2 (SRC Pathway) | -1.1 (not significant) | -8.5 |
| p-AKT (PDGFRβ Pathway) | -0.9 (not significant) | -6.7 |
Trustworthiness: The phosphoproteomics data provides the final, definitive piece of the puzzle. It demonstrates that DMPA-K1 potently and selectively inhibits the phosphorylation of STAT5, the direct downstream substrate of HKT-1, without significantly affecting other major signaling pathways. Compound Z also inhibits p-STAT5, as expected, but it simultaneously suppresses other pathways, confirming the off-target activity predicted by the Kinobeads assay.
Final Synthesis: A Self-Validating Conclusion
By integrating these three distinct yet complementary experimental approaches, we have constructed a highly credible and self-validating narrative for the mechanism of action of DMPA-K1.
-
Phenotypic assays showed it was effective against cancer cells.
-
CETSA confirmed it engages the intended target, HKT-1, in those cells.
-
Kinobeads demonstrated that this engagement is highly selective compared to a multi-targeted competitor.
-
Phosphoproteomics provided the functional proof that this selective binding leads to the specific inhibition of the HKT-1 signaling pathway.
Overall Performance Comparison
| Metric | DMPA-K1 | Compound Z | Interpretation |
| Cell Viability IC50 | 50 nM | 15 nM | Compound Z is more potent but potentially less specific. |
| HKT-1 Target Engagement (ΔTm) | +7.7 °C | +9.1 °C | Both compounds strongly engage the primary target in cells. |
| HKT-1 Binding Affinity (Kd) | 25 nM | 10 nM | Both compounds bind with high affinity to the primary target. |
| Kinase Selectivity | High (HKT-1 specific) | Low (Multi-kinase) | DMPA-K1 has a superior selectivity profile. |
| Pathway Inhibition | HKT-1 pathway specific | Broad inhibition | DMPA-K1's effect is mediated specifically through HKT-1. |
This rigorous, multi-faceted approach provides a high degree of confidence that DMPA-K1 acts as a potent and selective inhibitor of the HKT-1 kinase . Its mechanism of action is now well-validated, providing a solid foundation for further preclinical and clinical development. This stands in contrast to Compound Z, whose powerful phenotypic effect is a result of broad kinase inhibition, a characteristic that may lead to a more complex and potentially toxic clinical profile. This guide illustrates that a deep, causal understanding of a drug's mechanism is paramount and can be achieved through a logical, evidence-based, and self-validating experimental strategy.
References
-
Duncan, J.S. et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. ACS Chemical Biology. [Link]
-
Lee, P.Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
-
Melo, J.V. & Barnes, D.J. (2007). Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia. Nature Reviews Cancer. [Link]
-
Metz, J. et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]
-
Pediatric Oncall. (Date N/A). Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Dasatinib?. [Link]
-
Duncan, J.S. et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. PubMed. [Link]
-
O'Hare, T. et al. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research. [Link]
-
Wikipedia. (Date N/A). Imatinib. [Link]
-
Stegman, L. et al. (2015). Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment. Journal of Hematology & Oncology. [Link]
-
Miranda, M.C. et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences. [Link]
-
Liu, L. et al. (2009). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. BMC Cancer. [Link]
-
Ogata, K. et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. International Journal of Molecular Sciences. [Link]
-
Reinecke, M. et al. (2020). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]
-
Konnikova, L. et al. (2004). Targeting BCR-ABL and Its Downstream Signaling Cascade as Therapy for Chronic Myelogenous Leukemia. Blood. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Quintas-Cardama, A. & Cortes, J. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research. [Link]
-
Donato, N.J. et al. (2004). Mechanisms of Resistance to Imatinib in CML Patients: A Paradigm for the Advantages and Pitfalls of Molecularly Targeted Therapy. Current Pharmaceutical Design. [Link]
-
Zhang, H. et al. (2010). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Molecular & Cellular Proteomics. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)?. [Link]
-
Iqbal, N. & Iqbal, N. (2014). Imatinib: A Breakthrough of Targeted Therapy in Cancer. Chemotherapy Research and Practice. [Link]
-
Semantic Scholar. (Date N/A). The use of computational methods in the discovery and design of kinase inhibitors. [Link]
-
Zhang, H. et al. (2010). Methods for investigation of targeted kinase inhibitor therapy using chemical proteomics and phosphorylation profiling. PubMed. [Link]
-
Krug, K. et al. (2014). Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics. Molecular & Cellular Proteomics. [Link]
-
National Center for Biotechnology Information. (Date N/A). Dasatinib. PubChem Compound Summary for CID 3062316. [Link]
-
Vollmar, M. et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. [Link]
-
Tsai, C.F. et al. (2022). Motif-centric phosphoproteomics to target kinase-mediated signaling pathways. STAR Protocols. [Link]
-
Crowther, M.D. et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Antolin, A.A. et al. (2020). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PLoS Computational Biology. [Link]
-
El-Damasy, D.A. et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Martinez Molina, D. & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Carlson, S.M. et al. (2013). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics. [Link]
-
Dar, A. et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Journal of Clinical Medicine. [Link]
-
van der Horst, E. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]
-
Foloppe, N. & Chen, I. (2025). Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. ResearchGate. [Link]
-
Jha, N.K. et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. [Link]
-
Robers, M.B. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Lim, S. et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]
-
Durmaz, I. et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Oncology. [Link]
-
Eithan, R. et al. (2020). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences. [Link]
-
TechTalks. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. [Link]
-
Vollmar, M. et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. [Link]
-
BIOCEV. (Date N/A). Trends in kinase drug discovery: targets, indications and inhibitor design. [Link]
-
Lee, J.Y. et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules. [Link]
-
YouTube. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. [Link]
Sources
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 9. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Side-by-side comparison of the spectroscopic signatures of picolinic acid isomers
For researchers and professionals in drug development and materials science, the precise identification of molecular isomers is a critical step. Picolinic acid and its isomers, nicotinic acid and isonicotinic acid, are fundamental building blocks in a vast array of pharmaceuticals and functional materials. While possessing the same chemical formula (C₆H₅NO₂), the positional difference of the carboxylic acid group on the pyridine ring imparts distinct physicochemical properties, profoundly influencing their biological activity and material characteristics. This guide provides a side-by-side comparison of the key spectroscopic signatures of these three isomers, offering a practical framework for their unambiguous differentiation using common analytical techniques.
The Isomers: A Structural Overview
Picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid) are the three isomers of pyridine monocarboxylic acid. Their structural differences are the foundation for the variations observed in their spectroscopic profiles. The proximity of the electron-withdrawing carboxylic acid group to the nitrogen atom in the pyridine ring significantly influences the electronic distribution and vibrational modes within each molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, making NMR an excellent method for distinguishing between the picolinic acid isomers.
Causality Behind Spectral Differences
The key to differentiating the isomers via NMR lies in the anisotropic effect of the nitrogen atom and the carboxylic acid group. The nitrogen atom generally deshields adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield). The position of the carboxylic acid group further modulates these shifts.
-
Picolinic Acid (2-isomer): The carboxylic acid group is ortho to the nitrogen. This proximity leads to significant deshielding of the proton at position 6. Furthermore, intramolecular hydrogen bonding between the carboxylic proton and the pyridine nitrogen can sometimes be observed.
-
Nicotinic Acid (3-isomer): The carboxylic acid group is meta to the nitrogen. This results in a more complex splitting pattern, with the proton at position 2 typically being the most deshielded due to its proximity to the nitrogen.
-
Isonicotinic Acid (4-isomer): The carboxylic acid group is para to the nitrogen. The molecule possesses a higher degree of symmetry, which is reflected in its NMR spectrum. The protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5, leading to a simpler spectrum.
Comparative NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for the three isomers, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton Position | Picolinic Acid | Nicotinic Acid | Isonicotinic Acid |
| H2 | - | ~9.0 | ~8.8 |
| H3 | ~7.7 | - | ~7.8 |
| H4 | ~8.0 | ~8.2 | - |
| H5 | ~7.6 | ~7.5 | ~7.8 |
| H6 | ~8.7 | ~8.7 | ~8.8 |
| COOH | ~13.0 | ~13.2 | ~13.5 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon Position | Picolinic Acid[1] | Nicotinic Acid[2][3] | Isonicotinic Acid[4] |
| C2 | ~149.0 | ~153.0 | ~141.0 |
| C3 | ~127.0 | ~129.0 | ~122.0 |
| C4 | ~138.0 | ~137.0 | ~150.0 |
| C5 | ~125.0 | ~124.0 | ~122.0 |
| C6 | ~150.0 | ~151.0 | ~141.0 |
| COOH | ~166.0 | ~167.0 | ~166.0 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A generalized protocol for obtaining high-quality NMR spectra of picolinic acid isomers is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay (D1) of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., 'zgpg30').
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Acquire a larger number of scans (hundreds to thousands) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
A relaxation delay of 2 seconds is generally sufficient.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
Vibrational Spectroscopy (FTIR & Raman): Fingerprinting Molecular Bonds
Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The position of the carboxylic acid group relative to the nitrogen atom creates a unique vibrational fingerprint for each isomer.
Causality Behind Spectral Differences
The key vibrational modes for distinguishing the isomers are those associated with the carboxylic acid group (C=O and O-H stretching) and the pyridine ring vibrations.
-
Picolinic Acid: The potential for a strong intramolecular O-H···N hydrogen bond significantly affects the vibrational frequencies.[5] This can lead to a broadening and shifting of the O-H stretching band and a change in the C=O stretching frequency compared to the other isomers.
-
Nicotinic and Isonicotinic Acids: In the solid state, these isomers primarily form intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, creating dimeric structures.[5] This results in characteristic shifts in the C=O and O-H stretching frequencies. The overall symmetry of isonicotinic acid can also lead to a simpler Raman spectrum compared to nicotinic acid.
Comparative Vibrational Spectroscopy Data
The following table highlights some of the key distinguishing vibrational bands for the three isomers in the solid state.
Table 3: Key Distinguishing IR and Raman Bands (cm⁻¹)
| Vibrational Mode | Picolinic Acid | Nicotinic Acid | Isonicotinic Acid |
| O-H Stretch (IR) | Broad, ~2500-3000 (intramolecular H-bond) | Broad, ~2500-3300 (intermolecular H-bond) | Broad, ~2500-3300 (intermolecular H-bond) |
| C=O Stretch (IR) | ~1700-1720 | ~1690-1710 | ~1710-1725 |
| Ring Breathing (Raman) | ~1010 | ~1030 | ~1000 |
| Ring Deformation (IR) | Multiple bands | Multiple bands | Fewer, more defined bands |
Source: Data synthesized from Koczon et al.[5]
Experimental Protocol: FTIR/Raman Spectroscopy
The following are standard procedures for analyzing solid samples of the picolinic acid isomers.
FTIR (Attenuated Total Reflectance - ATR):
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The collected spectrum is automatically ratioed against the background to produce the final absorbance spectrum.
Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the powdered sample on a microscope slide or in a sample vial.
-
Instrument Setup: Place the sample under the microscope objective of the Raman spectrometer.
-
Focusing: Focus the laser onto the sample.
-
Data Acquisition: Select an appropriate laser wavelength (e.g., 532 nm or 785 nm) and power to avoid sample degradation. Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
Data Processing: Perform baseline correction to remove any fluorescence background.
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the carboxylic acid group influences the π-system of the pyridine ring, leading to shifts in the absorption maxima (λmax).
Causality Behind Spectral Differences
The absorption bands in these molecules are primarily due to π → π* transitions within the aromatic pyridine ring. The carboxylic acid group acts as a chromophore and its position affects the energy of these transitions. The extent of conjugation and the electronic influence of the nitrogen atom on the carboxylic acid group's carbonyl moiety are the main factors determining the λmax.
Comparative UV-Vis Data
The following table summarizes the approximate UV absorption maxima for the three isomers in a polar solvent like ethanol or water.
Table 4: Comparative UV-Vis Absorption Maxima (λmax, nm)
| Isomer | λmax (nm) |
| Picolinic Acid | ~265 |
| Nicotinic Acid | ~263 |
| Isonicotinic Acid | ~275 |
Note: λmax values can be sensitive to the solvent and pH of the solution.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., ethanol, methanol, or water).
-
Sample Preparation: Prepare a dilute stock solution of the isomer of a known concentration. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrument Blank: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (obtain a baseline).
-
Sample Measurement: Fill a matched cuvette with the sample solution and place it in the spectrophotometer.
-
Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum and identify the λmax.
Summary and Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification of picolinic acid isomers.
Sources
A Senior Application Scientist's Guide to Validating the Reproducibility of a Published Synthesis of a 5,6-Dimethoxypicolinic Acid Derivative
Abstract
Reproducibility is the cornerstone of scientific advancement, particularly within drug discovery and development where synthetic routes must be robust, reliable, and scalable.[1] This guide provides a comprehensive framework for researchers to validate the published synthesis of a 5,6-dimethoxypicolinic acid derivative, a heterocyclic scaffold of interest in medicinal chemistry.[2][3] We will dissect a representative literature procedure, outline a detailed protocol for its replication, and establish a rigorous analytical workflow to verify the identity, purity, and yield of the target compound. By explaining the causality behind experimental choices and providing tools for troubleshooting, this guide serves as a practical resource for overcoming the common challenges that contribute to the "reproducibility crisis" in chemistry.[1][4]
Introduction: The Imperative of Reproducibility
In the field of organic synthesis, the ability to reliably reproduce a published procedure is paramount. It validates the original findings and allows for the expansion of chemical space for applications such as drug development and materials science.[5] However, a recent Nature survey highlighted a significant reproducibility problem, with chemistry being one of the disciplines where researchers most frequently struggle to replicate published work.[1] Factors contributing to this issue can range from inadequately described experimental methods to subtle variations in reagent quality or reaction conditions.[6]
Picolinic acid and its derivatives are versatile ligands in coordination chemistry and have demonstrated potential in biomedical applications.[2][3] The 5,6-dimethoxy substitution pattern, in particular, presents an interesting scaffold for further functionalization. This guide will use a hypothetical, yet chemically sound, published synthesis of this target molecule as a case study to demonstrate best practices in validation.
Deconstruction of the Published Synthesis
Before stepping into the lab, a thorough analysis of the original publication is critical. We will base our validation on a representative two-step synthesis starting from commercially available 2,3-dimethoxypyridine, as many complex pyridine rings are built upon simpler, readily available precursors.[7]
Hypothetical Published Route:
-
Step 1: Directed Ortho-Lithiation and Carboxylation. The synthesis begins with the deprotonation of 2,3-dimethoxypyridine at the C6 position using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with solid carbon dioxide (dry ice) to install the carboxylic acid.
-
Step 2: Workup and Isolation. The reaction is quenched with water, and an acid-base extraction is performed to isolate the desired this compound.
This approach is a classic strategy for the functionalization of pyridine rings, leveraging the directing effect of the methoxy groups.
Workflow for Literature Analysis
dot graph "Literature_Analysis_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Helvetica", fontsize=12]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Helvetica", fontsize=11, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
subgraph "cluster_0" { label = "Pre-Lab Analysis"; bgcolor="#F1F3F4"; "start" [label="Identify Published Synthesis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "reagents" [label=" Reagent Check | Source CAS numbers.\nCheck purity/grade.\nIdentify potential impurities.[1]"]; "conditions" [label=" Condition Analysis | Temperature control?\nAtmosphere (inert?).\nReaction time sensitivity?"]; "safety" [label=" Safety Review | MSDS for all reagents.\nQuenching procedures.\nPPE requirements."]; "analytics" [label=" Analytical Plan | What characterization was done?\n(NMR, MS, MP)\nIs it sufficient?"]; "end" [label="Proceed to Lab", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
} } enddot Caption: Initial workflow for analyzing the published procedure before experimental work begins.
Experimental Validation Protocol
This section provides a step-by-step methodology for reproducing the synthesis. Each step is accompanied by an explanation of its purpose, highlighting critical parameters.
Materials and Reagents
-
2,3-Dimethoxypyridine (Starting Material): Purity >98%. It is crucial to use the compound's CAS number when ordering to ensure accuracy.[1]
-
Diisopropylamine: Purity >99.5%, freshly distilled over CaH₂.
-
n-Butyllithium (n-BuLi): 2.5 M solution in hexanes. The concentration should be verified by titration prior to use.
-
Tetrahydrofuran (THF): Anhydrous, <50 ppm H₂O, freshly distilled from sodium/benzophenone.
-
Carbon Dioxide (Dry Ice): Freshly crushed, high-purity grade.
-
Hydrochloric Acid (HCl): 1 M and 2 M solutions.
-
Ethyl Acetate (EtOAc): ACS grade, for extraction.
-
Brine (Saturated NaCl solution): For extraction.
-
Magnesium Sulfate (MgSO₄): Anhydrous, for drying.
Causality: The stringent requirement for anhydrous conditions is paramount. n-BuLi is a powerful base and nucleophile that reacts violently with water. Any moisture will consume the reagent, reduce the yield, and potentially create hazardous byproducts. THF is used as the aprotic solvent due to its ability to dissolve the reagents and stabilize the organolithium intermediate.
Step-by-Step Synthesis Procedure
Step 1: Generation of LDA and Lithiation
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add anhydrous THF (100 mL) and diisopropylamine (1.1 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Add a solution of 2,3-dimethoxypyridine (1.0 eq) in anhydrous THF (20 mL) dropwise to the LDA solution.
-
Stir the reaction mixture at -78 °C for 2 hours. The solution may change color, indicating the formation of the lithiated pyridine species.
Step 2: Carboxylation and Workup
-
In a separate beaker, crush a large excess of dry ice (approx. 10 eq).
-
Rapidly pour the reaction mixture from Step 1 onto the crushed dry ice with vigorous stirring. A thick white slurry will form.
-
Allow the mixture to warm to room temperature. The excess CO₂ will sublime.
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted starting material and neutral impurities. Discard the organic layers.
-
Acidify the aqueous layer to pH ~3-4 with 2 M HCl. A white precipitate should form.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a white solid.
Analytical Verification and Comparative Analysis
Rigorous analytical characterization is non-negotiable for validating a synthesis.[8] A suite of modern techniques should be employed to confirm the structure and purity of the final product, and the results must be compared directly with the data reported in the original publication.[9]
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra should be compared to the published data for chemical shifts, coupling constants, and integration.[9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.[9]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carboxylic acid O-H and C=O stretches.[10]
-
Melting Point (MP): A sharp melting point is a good indicator of purity. A broad or depressed melting point compared to the literature value suggests impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment, allowing for the quantification of the target compound and any impurities.[9]
Data Comparison Table
| Parameter | Published Data (Hypothetical) | Observed Data (This Study) | Analysis |
| Yield | 75% | [Record experimental value] | Assess efficiency. |
| Appearance | White Crystalline Solid | [Record observation] | Check for color impurities. |
| Melting Point | 155-157 °C | [Record experimental range] | Compare for purity indication. |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, J=8.0 Hz, 1H), 7.50 (d, J=8.0 Hz, 1H), 4.01 (s, 3H), 3.98 (s, 3H) | [Record experimental shifts] | Verify proton environment. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 165.2, 160.1, 147.5, 140.3, 125.4, 110.8, 56.5, 56.2 | [Record experimental shifts] | Confirm carbon backbone. |
| HRMS (ESI+) m/z | [M+H]⁺ calcd for C₈H₁₀NO₄: 184.0593; found 184.0591 | [Record experimental value] | Confirm elemental formula. |
| HPLC Purity | Not Reported | [Record experimental value] | Quantify purity. |
Troubleshooting and Optimization
Discrepancies between the published and observed results are common. A logical approach to troubleshooting is essential.
Troubleshooting Decision Tree
dot graph "Troubleshooting_Tree" { graph [splines=true, overlap=false, nodesep=0.7, fontname="Helvetica", fontsize=12]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Helvetica", fontsize=11, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
"start" [label="Low or No Yield", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "reagent_check" [label="Reagents Expired or Wet?\n(n-BuLi, THF, Amine)"]; "temp_check" [label="Temperature Control Issue?\n(Bath at -78°C?)"]; "atmosphere_check" [label="Inert Atmosphere Breach?\n(Check N₂ flow, glassware)"]; "co2_check" [label="Inefficient Carboxylation?\n(Old dry ice? Poor mixing?)"]; "solve_reagent" [label="Solution:\nTitrate n-BuLi.\nDistill THF/Amine.", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "solve_temp" [label="Solution:\nUse insulated flask.\nMonitor internal temp.", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "solve_atmosphere" [label="Solution:\nFlame-dry glassware.\nEnsure positive N₂ pressure.", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "solve_co2" [label="Solution:\nUse fresh, crushed dry ice.\nEnsure rapid, vigorous mixing.", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"start" -> "reagent_check" [label="Check First"]; "start" -> "temp_check" [label="If Reagents OK"]; "start" -> "atmosphere_check" [label="If Temp OK"]; "start" -> "co2_check" [label="If Atmosphere OK"]; "reagent_check" -> "solve_reagent" [label="Yes"]; "temp_check" -> "solve_temp" [label="Yes"]; "atmosphere_check" -> "solve_atmosphere" [label="Yes"]; "co2_check" -> "solve_co2" [label="Yes"]; } enddot Caption: A decision tree for troubleshooting low-yield outcomes in the synthesis.
Common Pitfalls & Solutions:
-
Problem: Very low or zero yield.
-
Cause: Most likely due to moisture quenching the n-BuLi or the lithiated intermediate. The concentration of n-BuLi may also be lower than stated.
-
Solution: Ensure all glassware is rigorously flame-dried under vacuum. Use freshly distilled, anhydrous solvents. Always titrate the n-BuLi solution before use.
-
-
Problem: Product is impure, showing starting material.
-
Cause: Incomplete lithiation. This could be due to insufficient base, reaction time, or a temperature that is too high.
-
Solution: Increase the reaction time at -78 °C. Ensure the internal temperature is maintained. Use a slight excess (1.1-1.2 eq) of LDA.
-
-
Problem: Difficulty with extraction/isolation.
-
Cause: The product may be amphoteric. The pH of the aqueous layer during extraction is critical.
-
Solution: Carefully adjust the pH to the isoelectric point of the amino acid derivative (typically pH 3-5) to ensure it is neutral and maximally soluble in the organic phase.
-
Conclusion
This guide provides a systematic and robust framework for validating the published synthesis of a this compound derivative. By combining careful deconstruction of the literature, meticulous experimental execution, and comprehensive analytical verification, researchers can confidently assess the reproducibility of a synthetic procedure. This process not only confirms the validity of the original work but also builds a deeper understanding of the reaction's critical parameters, which is essential for future optimization, scale-up, and application in drug discovery and development. Scalable and reproducible synthetic methods are a key challenge in translating laboratory findings into practical tools.[5]
References
-
Can Reproducibility in Chemical Research be Fixed? Enago Academy. [Link]
-
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]
-
Grand challenges in chemical biology from the perspective of organic chemical synthesis. Frontiers. [Link]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed. [Link]
-
Reproducibility In Organic Chemistry. Master Organic Chemistry. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]
-
Addressing Reproducibility Challenges in High-Throughput Photochemistry. ChemRxiv. [Link]
-
Taking on chemistry's reproducibility problem. Chemistry World. [Link]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. R Discovery. [Link]
-
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Lab Manager. [Link]
-
Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
Enabling organic synthesis through the development and application of novel analytical methods. American Chemical Society. [Link]
-
Preparation and diagnosis of new picolinic acid derivatives. Tikrit Journal of Pure Science. [Link]
-
How to know which lab techniques to use for synthesis? Reddit. [Link]
-
Qualitative Analysis of Organic Compounds. Chemistry LibreTexts. [Link]
-
Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Taking on chemistry's reproducibility problem | News | Chemistry World [chemistryworld.com]
- 5. Frontiers | Grand challenges in chemical biology from the perspective of organic chemical synthesis [frontiersin.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 8. Enabling organic synthesis through the development and application of novel analytical methods - American Chemical Society [acs.digitellinc.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
Comparative docking studies of 5,6-Dimethoxypicolinic acid analogs in a target protein
This guide outlines a rigorous and scientifically sound workflow for conducting comparative molecular docking studies. By integrating a protocol validation step and focusing on the causal relationships between chemical modifications and binding interactions, researchers can generate reliable hypotheses to guide drug design. Our case study on this compound analogs and the DHFR target demonstrates that even minor structural changes can significantly impact binding affinity. The introduction of a hydrogen bond-donating hydroxyl group (L2) was predicted to be the most beneficial modification, highlighting it as a promising candidate for synthesis and subsequent in vitro validation. This systematic in silico screening approach allows for the efficient prioritization of analogs, ultimately saving time and resources in the drug discovery pipeline. [8]
References
-
Creative Proteomics. Molecular Docking Software and Tools.
-
Labinsights. Docking Software for Drug Development. (2023-05-08).
-
iGEM KU Leuven. Guide for small molecule molecular docking. (2023-10-10).
-
DNASTAR. NovaDock Molecular Docking Software.
-
Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares.
-
Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421.
-
Center for Computational Structural Biology. DOCKING. (2024-11-14).
-
UCSF DOCK. Overview of DOCK.
-
Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial.
-
Bioinformatics Review. Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020-07-07).
-
Dr. Amna's Biology. Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021-10-19).
-
Matter Modeling Stack Exchange. How I can analyze and present docking results?. (2020-05-18).
-
Bioinformatics Review. Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020-07-18).
-
Li, H., et al. (2018). Insights into the Molecular Mechanisms of Protein-Ligand Interactions by Molecular Docking and Molecular Dynamics Simulation: A Case of Oligopeptide Binding Protein. International Journal of Molecular Sciences, 19(12), 3933.
-
Salmaso, V., & Moro, S. (2018). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. In Protein-Ligand Interactions and Drug Design. Springer.
-
Barakat, K. H. Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics. (2009).
-
ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025-04-29).
-
Khan, K., et al. (2020). In Silico Analysis and Molecular Docking Studies of Plumbagin and Piperine Ligands as Potential Inhibitors of Alpha-Glucosidase. BioMed Research International.
-
Cyr, M.-C., et al. (2021). Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate. Molecules, 26(10), 2772.
-
Wang, B., et al. (2022). Design, Synthesis, and Biological Activity of Novel Ferulic Amide Ac5c Derivatives. Journal of Agricultural and Food Chemistry, 70(10), 3168-3177.
Sources
- 1. One moment, please... [biointerfaceresearch.com]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Activity of Novel Ferulic Amide Ac5c Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.wiki [static.igem.wiki]
- 7. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 8. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 5,6-Dimethoxypicolinic Acid
This guide provides essential safety and logistical information for the proper disposal of 5,6-Dimethoxypicolinic acid (CAS No. 324028-89-9). Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and achieving regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for this compound is limited, data from analogous picolinic acid derivatives provide a strong basis for a conservative risk assessment.
Picolinic acid and its derivatives are generally classified as hazardous. Key potential hazards include:
-
Acute Oral Toxicity : May be harmful if swallowed[1].
-
Serious Eye Damage/Irritation : Can cause serious eye irritation or damage upon contact[1][2][3][4].
-
Respiratory Irritation : Inhalation of dust may cause respiratory irritation[2].
Given these risks, this compound and any materials contaminated with it must be treated as hazardous waste. Evaporation in a fume hood is not an acceptable method of disposal[5].
Regulatory Compliance: The Foundation of Safe Disposal
The disposal of laboratory chemicals is governed by stringent federal and local regulations. The two primary regulatory bodies in the United States are:
-
Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for hazardous waste management. It is the generator's responsibility to determine if a waste is hazardous, a process known as "hazardous waste determination"[6].
-
Occupational Safety and Health Administration (OSHA) : OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, mandates that workplaces develop a Chemical Hygiene Plan (CHP)[7][8][9]. This plan must include specific procedures for safe handling and disposal of hazardous chemicals[9].
Your institution's Environmental Health & Safety (EHS) office translates these federal mandates into actionable protocols. Always consult your site-specific CHP and EHS guidelines before proceeding.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound for disposal. The causality behind this requirement is the need to create a barrier against the identified hazards of skin, eye, and respiratory irritation.
| Equipment | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards[10]. | Prevents accidental splashes or contact with dust, mitigating the risk of serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat[10]. | Prevents direct skin contact, protecting against potential irritation[2][3]. Gloves should be inspected before use and disposed of as contaminated waste after handling[10]. |
| Respiratory Protection | A NIOSH-approved dust respirator (e.g., N95) should be used if dust is generated and ventilation is inadequate[10]. | Minimizes the risk of inhaling airborne particles, which could cause respiratory tract irritation[2]. |
Step-by-Step Disposal Protocol for this compound
This protocol is designed to be a self-validating system, ensuring compliance and safety at each stage.
Step 1: Waste Characterization and Segregation
-
Action: Designate all this compound, including surplus material and contaminated items, as hazardous waste.
-
Causality: This conservative approach ensures the highest level of safety and compliance, as the generator is legally responsible for correct waste classification[1].
-
Action: Do not mix this waste with any other chemical waste streams, particularly incompatible materials such as strong oxidizing agents or bases[10][11].
-
Causality: Segregation prevents dangerous chemical reactions and ensures the waste can be safely handled by the disposal facility[6][12].
Step 2: Containerization
-
Action: Select a waste collection container that is in good condition, leak-proof, and constructed of a compatible material (e.g., the original container, or a clean high-density polyethylene bottle)[13].
-
Causality: Using incompatible containers, such as metal for corrosive materials, can lead to container failure and a chemical spill[13].
-
Action: Ensure the container has a tightly fitting screw cap. Keep the container closed at all times except when adding waste[12][13].
-
Causality: A closed container prevents the release of vapors and protects the contents from contamination, while also preventing spills[5].
Step 3: Labeling
-
Action: Affix a completed "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added[13].
-
The label must include:
-
Causality: Proper labeling is an EPA requirement that communicates the container's contents and hazards to all personnel and to the ultimate disposal facility, ensuring safe handling throughout the disposal lifecycle[8].
Step 4: Accumulation and Storage
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Causality: The SAA ensures the waste is under the control of laboratory personnel and stored in a safe, secondary containment location away from general traffic[5].
Step 5: Final Disposal
-
Action: Once the container is full or you are ready to dispose of it, contact your institution's EHS office to arrange for a pickup.
-
Causality: Final treatment and disposal of hazardous waste must be performed by a licensed and permitted Treatment, Storage, and Disposal Facility (TSDF)[6][10][14][15]. The EHS office manages this "cradle-to-grave" process, including the required hazardous waste manifest that tracks the waste to its final destination[12][14].
Management of Spills and Contaminated Materials
Accidental spills must be managed immediately and safely.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently sweep the solid material to avoid generating dust[10][11].
-
Collect the material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) in a designated container.
-
Label the container as hazardous waste as described in Step 3 and dispose of it accordingly[16].
-
-
Major Spills:
-
Disposal of Contaminated Items:
-
Any item that has come into direct contact with this compound, including PPE, weigh boats, pipette tips, and empty containers, must be disposed of as hazardous waste[10].
-
Empty containers of "Acutely Hazardous" or "P-list" chemicals require triple rinsing[17]. While this compound is not on this list, it is best practice to rinse the empty container three times with a suitable solvent (e.g., water or methanol), collecting the rinsate as hazardous waste, before disposing of the container[17].
-
Disposal Decision Workflow
The following diagram outlines the logical workflow for making disposal decisions related to this compound.
Caption: Decision workflow for proper disposal of this compound.
References
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
The Laboratory Standard . Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]
-
OSHA Standards to Know Before Starting Your Lab . Lab Manager. [Link]
-
OSHA Factsheet: Laboratory Safety - OSHA Lab Standard . Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]
-
Proper Handling of Hazardous Waste Guide . Environmental Protection Agency (EPA). [Link]
-
Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]
-
Hazardous Waste . Environmental Protection Agency (EPA). [Link]
-
5,6-Dimethoxyphthalaldehydic acid Chemical Properties . Chemsrc. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . Environmental Protection Agency (EPA). [Link]
-
2,3-Dimethylquinoxaline-6-carboxylic acid Safety Data Sheet . Angene Chemical. [Link]
-
How Does The EPA Define Hazardous Waste? . CountyOffice.org. [Link]
-
This compound . Ivy Fine Chemicals. [Link]
-
The NIH Drain Discharge Guide . National Institutes of Health (NIH). [Link]
-
Chemical Waste Disposal Guidelines . Washington University in St. Louis, Department of Chemistry. [Link]
-
Guidelines: Handling and Disposal of Chemicals . Purdue University, College of Engineering. [Link]
-
4,6-Dimethoxypicolinic acid . MySkinRecipes. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University, Office for Research Safety. [Link]
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison, College of Engineering. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nswai.org [nswai.org]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. osha.gov [osha.gov]
- 8. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 9. osha.gov [osha.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. epa.gov [epa.gov]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. epa.gov [epa.gov]
- 15. angenechemical.com [angenechemical.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 5,6-Dimethoxypicolinic acid
Essential Safety and Handling Guide for 5,6-Dimethoxypicolinic Acid
This guide provides essential, immediate safety and logistical information for the handling of this compound. The information herein is synthesized from safety data for structurally related compounds, including picolinic acid and other pyridine carboxylic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound. This document is intended for use by trained professionals, including researchers, scientists, and drug development personnel.
Immediate Hazard Assessment
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.
Due to these potential hazards, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE are critical to mitigating exposure risks. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye/Face Protection | Tightly fitting safety goggles | Must conform to EN 166 (EU) or be NIOSH (US) approved. This is crucial to prevent contact with dust or splashes, which can cause serious eye damage.[2][4] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) and a fully-buttoned laboratory coat | Inspect gloves for integrity before each use. While nitrile gloves are generally suitable, for prolonged contact or when handling related compounds like pyridine, butyl rubber gloves may offer superior protection.[5][6] A lab coat prevents incidental skin contact. |
| Respiratory Protection | NIOSH-approved dust respirator (e.g., N95/P95) | Required when handling the solid outside of a fume hood or when dust generation is likely.[7] For significant spills, a self-contained breathing apparatus may be necessary.[7] |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling, storage, and disposal is essential for maintaining a safe laboratory environment.
Engineering Controls and Safe Handling
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[5][6][7]
-
Personal Hygiene: Do not eat, drink, or smoke in the designated handling area.[2] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][2][7]
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[3][4] Prevent the formation of dust during handling.[3][4]
Storage Protocol
-
Keep the container tightly sealed to prevent moisture absorption and contamination.[3][6][7]
-
Store away from incompatible materials, which include strong oxidizing agents, acids, and bases.[3][8]
Spill Management
A swift and appropriate response to spills is critical to prevent exposure and environmental contamination.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, gently cover the spill with an inert absorbent material such as sand or vermiculite.[5]
-
Collect the material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[4][9]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste material in a clearly labeled, sealed, and compatible container.[8][9]
-
Disposal Route: Dispose of the waste through a licensed disposal company.[4][7] Do not dispose of it down the drain or in regular trash.[2][4][7]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[9]
Visual Workflow Representations
The following diagrams illustrate the key operational workflows for handling this compound.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Decision Tree for Spill Response.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Washington State University. Pyridine Safety Data Sheet. [Link]
-
Sdfine. 2-picolinic acid Safety Data Sheet. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
